3-Aminophenol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCSMXGLXAXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892453 | |
| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-81-0 | |
| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Aminophenol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Aminophenol Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound (CAS No: 51-81-0), a critical intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in synthesis, research, and development.
Introduction: The Versatility of a Bifunctional Aromatic
This compound is the hydrochloride salt of 3-aminophenol, an aromatic organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group at the meta position of a benzene ring.[1][2] This bifunctional nature imparts a unique and versatile reactivity, establishing it as a cornerstone building block for a wide range of complex molecules.[2][3] Its primary significance in the pharmaceutical sector is as a key precursor for antitubercular drugs, such as 4-Aminosalicylic acid (PAS), and as an intermediate for various antiseptics and other medicinal compounds.[2][4][5] Beyond pharmaceuticals, it is indispensable in the synthesis of fluorescent dyes, hair colorants, and as a stabilizer for certain polymers.[6]
This guide will elucidate the fundamental chemical and physical properties of this compound, explore its spectroscopic signature, detail its reactivity and applications, and provide validated experimental protocols relevant to its use in a laboratory setting.
Core Chemical and Physical Properties
This compound is a white to off-white or light brown crystalline solid at room temperature.[1][7] Its salt form enhances stability and modifies its solubility profile compared to its free base, 3-aminophenol. The relatively high melting point is indicative of strong intermolecular forces, primarily ionic interactions and hydrogen bonding within its crystal lattice.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51-81-0 | [7][8][9] |
| Molecular Formula | C₆H₈ClNO | [1][7][8] |
| Molecular Weight | 145.59 g/mol | [8][10] |
| Appearance | White to light brown crystalline powder/solid | [1][7] |
| Melting Point | 228 °C | [1][7][11] |
| Boiling Point | 298.6 °C at 760 mmHg | [1][12] |
| Flash Point | 116.4 °C | [1][12] |
| IUPAC Name | 3-aminophenol;hydrochloride | [8] |
| InChIKey | DCBCSMXGLXAXDM-UHFFFAOYSA-N | [8][10] |
Solubility Profile
The hydrochloride salt form renders the compound readily soluble in polar solvents. It demonstrates good solubility in water and is also soluble in alcohols like ethanol.[1] Its solubility extends to polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This solubility is a key consideration for its use in aqueous reaction media and for formulation development. In contrast, its parent compound, 3-aminophenol, is only slightly soluble in cold water but freely soluble in hot water.[13][14]
Acidity and Basicity (pKa)
The parent molecule, 3-aminophenol, is amphoteric.[1][3] The presence of the acidic phenolic hydroxyl group and the basic amino group results in two distinct pKa values. For 3-aminophenol, the measured pKa values are approximately 4.37 for the protonated amino group and 9.82 for the hydroxyl group.[6][13] The hydrochloride salt in an aqueous solution will behave as an acid. The pH of a 10 g/L aqueous solution of the free base is 6.8 at 20°C, and the hydrochloride salt form is expected to generate a more acidic solution.[1][15]
Chemical Structure and Reactivity
The utility of this compound in synthesis stems from the distinct reactivity of its two functional groups and the aromatic ring. The amino group can be readily diazotized, acylated, or alkylated, while the hydroxyl group can undergo etherification or esterification. The aromatic ring is activated towards electrophilic aromatic substitution.
Caption: Structure of this compound.
Key Synthetic Transformations
The strategic placement of the amino and hydroxyl groups allows for a variety of chemical transformations, making it a valuable intermediate.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is a gateway to a vast number of functionalities through Sandmeyer-type reactions.
-
Acylation/Alkylation: Both the amino and hydroxyl groups can be acylated or alkylated. Selective protection is often required to functionalize one group in the presence of the other, a common strategy in multi-step syntheses.
-
Electrophilic Aromatic Substitution: The -OH and -NH₂ groups are strong activating groups, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). This reactivity is harnessed in the synthesis of polysubstituted aromatic compounds. For instance, the synthesis of p-aminosalicylic acid (PAS) from 3-aminophenol involves a carboxylation reaction (Kolbe-Schmitt reaction).[5]
Caption: Key synthetic pathways for this compound.
Spectroscopic Profile
Spectroscopic data is crucial for the identification and purity assessment of this compound.
Table 2: Representative Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the 6.0-8.0 ppm range. Protons of the -NH₃⁺ and -OH groups are exchangeable and may appear as broad singlets; their chemical shift is highly dependent on solvent and concentration.[16][17] |
| ¹³C NMR | Aromatic carbons resonate in the 110-160 ppm region. The carbon atoms attached to the -OH and -NH₃⁺ groups will be shifted downfield.[18] |
| IR Spectroscopy | Broad absorption band around 3200-3400 cm⁻¹ corresponding to O-H and N-H stretching. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching bands in the 1450-1600 cm⁻¹ region.[19][20] |
| Mass Spec (ESI+) | The free base (3-aminophenol) would show a molecular ion peak [M+H]⁺ at m/z 110.1.[18] |
Note: Actual chemical shifts and peak shapes can vary based on the solvent, concentration, and instrument used.
Applications in Drug Development and Research
The structural attributes of this compound make it a valuable starting material in medicinal chemistry and process development.
-
Antitubercular Agents: It is a key intermediate in the industrial synthesis of p-aminosalicylic acid (PAS), an essential second-line drug for treating tuberculosis.[2][5]
-
Dye Synthesis: It is used to prepare 3-(diethylamino)phenol, a crucial intermediate for fluorescent dyes like rhodamine B, which have applications as biological stains and tracers.[6]
-
Fungicides and Antiseptics: The scaffold is present in various fungicides and antiseptic compounds, highlighting its broad utility in developing bioactive molecules.[2][5]
-
Drug Delivery Systems: Recent research has explored its use in modifying nanoparticles for drug delivery applications. For example, 3-aminophenol has been grafted onto zinc sulfide nanoparticles to create a carrier for the sustained release of drugs like famotidine.[21]
Experimental Protocols
The following protocols are provided as illustrative examples for experienced laboratory personnel. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Aminophenol from 3-Nitrophenol (Reduction)
This protocol describes the synthesis of the free base, 3-aminophenol, which can then be converted to the hydrochloride salt.
Causality: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Using a metal catalyst like palladium on carbon with a hydrogen source is a clean and efficient method.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-nitrophenol (1 eq) and a suitable solvent such as ethanol (10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the 3-nitrophenol).
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus. For this reaction, atmospheric pressure is often sufficient, but it can be conducted under higher pressure (e.g., 50 psi) to increase the reaction rate.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude 3-aminophenol.
-
Purification: The product can be purified by recrystallization from hot water to yield white to off-white crystals.[22]
-
Salt Formation: To form the hydrochloride salt, dissolve the purified 3-aminophenol in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration.
Protocol 2: Forced Degradation Study for Stability Assessment
Causality: Forced degradation studies are essential in drug development to understand a compound's stability profile and to develop stability-indicating analytical methods. This protocol exposes the compound to stress conditions to identify potential degradation products.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[23]
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[23]
-
Oxidative Degradation: Mix a portion of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[23]
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.[23]
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry detector, to quantify the parent compound and identify any degradation products.[23]
Safety, Handling, and Stability
This compound must be handled with care, as it is harmful if swallowed, and can cause skin and serious eye irritation.[7][10][11]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10][11]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10][11]
Stability and Storage: The compound may be sensitive to prolonged exposure to air and light, which can cause it to darken due to oxidation.[15][24][25] It is stable under normal conditions but should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[7][10][23][25]
Conclusion
This compound is a fundamentally important chemical intermediate with a rich profile of reactivity and a broad scope of applications. Its bifunctional nature, well-characterized physicochemical properties, and versatile synthetic pathways make it an invaluable tool for researchers and developers in the pharmaceutical and chemical industries. A thorough understanding of its properties, handling requirements, and reactivity is paramount to leveraging its full potential in the synthesis of novel drugs, dyes, and advanced materials.
References
- Smolecule. (n.d.). Buy this compound | 51-81-0.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- INCI Beauty. (n.d.). M-AMINOPHENOL HCL.
- ChemIndex. (n.d.). 51-81-0 | 3-hydroxyanilinium chloride.
- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.
- CAS Common Chemistry. (n.d.). Phenol, 3-amino-, hydrochloride (1:1). American Chemical Society.
- AngeneChemical. (n.d.). Phenol, 3-amino-, hydrochloride|51-81-0.
- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.
- Wikipedia. (n.d.). 3-Aminophenol.
- Suvchem Laboratory Chemicals. (n.d.). 3-AMINO PHENOL.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Pharmaceutical Applications of 3-Aminophenol.
- Solubility of Things. (n.d.). 4-Aminophenol hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Aminophenol: Properties, Applications, and Manufacturing Excellence.
- Google Patents. (n.d.). US5202488A - Method for the manufacture of 3-aminophenol.
- PrepChem.com. (n.d.). Preparation of 3-aminophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminophenol: Key to Pharmaceutical Synthesis and Innovation.
- Al-Ostath, A., et al. (2022). Design of 3-aminophenol-grafted polymer-modified zinc sulphide nanoparticles as drug delivery system. PubMed Central.
- Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References.
- ResearchGate. (n.d.). 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the presence....
- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2018). p-Aminophenol.
- Loba Chemie. (n.d.). 3-AMINOPHENOL.
- Wikipedia. (n.d.). 4-Aminophenol.
Sources
- 1. Buy this compound | 51-81-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. This compound | 51-81-0 [chemicalbook.com]
- 8. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound | 51-81-0 [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. 51-81-0 | 3-hydroxyanilinium chloride [chemindex.com]
- 13. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 591-27-5 CAS | 3-AMINOPHENOL | Phenols & Derivatives | Article No. 01065 [lobachemie.com]
- 15. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 16. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Aminophenol [orgspectroscopyint.blogspot.com]
- 19. This compound(51-81-0) IR Spectrum [chemicalbook.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Design of 3‐aminophenol‐grafted polymer‐modified zinc sulphide nanoparticles as drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. echemi.com [echemi.com]
- 25. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 3-Aminophenol Hydrochloride: From Synthesis to Pharmaceutical Applications
This guide provides a comprehensive technical overview of 3-Aminophenol hydrochloride (CAS No: 51-81-0), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its significant role as a precursor in the pharmaceutical and dye industries. Through detailed protocols, analytical methodologies, and mechanistic insights, this whitepaper serves as an essential resource for leveraging this compound in advanced chemical applications.
Introduction: The Versatility of a Core Intermediate
3-Aminophenol, and its hydrochloride salt, are aromatic compounds that hold a significant position in the landscape of industrial organic chemistry.[1] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the benzene ring imparts a dual reactivity, making it a versatile building block for a wide array of complex molecules.[2] While it finds extensive use as a coupler in the synthesis of dyes and as a stabilizer for plastics, its role as a starting material for active pharmaceutical ingredients (APIs) is of paramount importance in the field of medicinal chemistry.[3][4] This guide will elucidate the fundamental chemistry of this compound and explore its journey from a laboratory-scale synthesis to its application in the development of life-saving drugs.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and quality control.
| Property | Value | Reference(s) |
| CAS Number | 51-81-0 | [5] |
| Molecular Formula | C₆H₈ClNO | [5] |
| Molecular Weight | 145.59 g/mol | [5] |
| Melting Point | 228 °C | [6] |
| Boiling Point | 298.6 °C at 760 mmHg | [6] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in water | [6] |
| InChIKey | DCBCSMXGLXAXDM-UHFFFAOYSA-N | [5] |
Synthesis of 3-Aminophenol and its Hydrochloride Salt
The industrial and laboratory synthesis of 3-aminophenol can be achieved through several routes, each with its own set of advantages and considerations. The subsequent conversion to its hydrochloride salt is a straightforward acid-base reaction.
Synthesis of 3-Aminophenol: Key Methodologies
Method 1: Dehydrogenation of 3-Amino-2-cyclohexen-1-one
This method involves the dehydrogenation of 3-amino-2-cyclohexene-1-one using a palladium catalyst. This process is attractive from a commercial viewpoint due to the potential for high yields.[2]
Experimental Protocol:
-
In a one-liter agitated autoclave, charge m-phenylenediamine (1.5 moles), acetic acid (3.0 moles), water (225 g), and 5% palladium on carbon (4.8 g, 55% in water).
-
Purge the autoclave with nitrogen.
-
Introduce hydrogen gas at a pressure of 140 psig and maintain the temperature at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature, vent the autoclave, and remove the catalyst by filtration.
-
The resulting solution contains 3-amino-2-cyclohexene-1-one, which can be dehydrogenated in a subsequent step by heating in the presence of a supported palladium or palladium-platinum catalyst in a suitable solvent to yield 3-aminophenol.[2]
Method 2: Reaction of Resorcinol with Ammonia
This is a classical method that involves the amination of resorcinol under high temperature and pressure.
Experimental Protocol:
-
Charge an autoclave with 200 g of resorcinol, 120 g of ammonium chloride, and 400 ml of 10% aqueous ammonia.
-
Heat the mixture in the sealed autoclave at 220°C for approximately 14 hours, or until the pressure inside the autoclave stabilizes.
-
After cooling, concentrate the reaction mixture to dryness under vacuum.
-
Dissolve the residue in 650-750 ml of hot distilled water and allow it to cool, which will cause the crude 3-aminophenol to crystallize.
-
Filter the crude product. The filtrate can be treated with concentrated hydrochloric acid, extracted with ether to remove unreacted resorcinol, and then made basic with ammonia to recover additional product.[6]
-
Purify the crude 3-aminophenol by recrystallization from water.[6]
Caption: Workflow for the synthesis of 3-aminophenol from resorcinol.
Preparation of this compound
The conversion of the free base, 3-aminophenol, to its hydrochloride salt is a standard acid-base neutralization reaction. This process increases the compound's stability and water solubility.
Experimental Protocol:
-
Dissolve a known quantity of purified 3-aminophenol in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The reaction is exothermic, so cooling may be necessary.
-
The this compound will precipitate out of the solution.
-
Continue stirring for a short period to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Dry the resulting white to off-white crystalline solid under vacuum to obtain pure this compound.
Applications in Pharmaceutical Synthesis
This compound is a crucial starting material for several important pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications.
Precursor to 4-Aminosalicylic Acid (PAS)
4-Aminosalicylic acid is an antibiotic used in the treatment of tuberculosis.[7] The synthesis of PAS from 3-aminophenol is a classic example of its utility in drug manufacturing.
Synthetic Pathway Overview:
The synthesis involves the carboxylation of 3-aminophenol, a reaction analogous to the Kolbe-Schmitt reaction.
Experimental Protocol (Illustrative):
-
A mixture of 3-aminophenol, sodium bicarbonate, and water is heated to 90-95°C.[5]
-
The reaction is carried out under a carbon dioxide atmosphere at elevated pressure.
-
After several hours of heating, the reaction mixture is cooled, leading to the precipitation of unreacted 3-aminophenol and sodium bicarbonate, which are removed by filtration.[5]
-
The aqueous solution containing the sodium salt of 4-aminosalicylic acid is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2.[5]
-
This acidification causes the precipitation of 4-aminosalicylic acid hydrochloride, which is then collected by filtration, washed, and dried.[5]
Role in the Synthesis of Tramadol
Tramadol is a widely used centrally acting analgesic. While not a direct reaction product, a key intermediate in some synthetic routes to Tramadol is 3-bromoanisole or 3-methoxyphenyl magnesium bromide, which can be synthesized from 3-aminophenol.
Synthetic Workflow Outline:
Caption: Synthetic pathway from 3-aminophenol to a key precursor for Tramadol synthesis.[8][9]
Mechanism of Action of a 3-Aminophenol Derivative: 4-Aminosalicylic Acid
The therapeutic effect of 4-aminosalicylic acid (PAS) against Mycobacterium tuberculosis is primarily due to its ability to inhibit the synthesis of folic acid, an essential nutrient for the bacteria.[10][11]
PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the bacterial folate synthesis pathway. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[10] By blocking this step, PAS effectively halts the production of folic acid, leading to the inhibition of bacterial growth and replication.[10]
Caption: Inhibition of the folic acid synthesis pathway by 4-aminosalicylic acid.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical and other high-purity applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound and quantifying any impurities.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
This method is suitable for the quantitative analysis of 3-aminophenol and its related substances.[12] Method validation according to ICH guidelines is essential for its application in a regulated environment.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides a unique fingerprint of the molecule, allowing for its identification. Key characteristic peaks include:
-
O-H stretch: Broad band around 3200-3600 cm⁻¹
-
N-H stretch (as -NH₃⁺): Broad absorption in the 2500-3000 cm⁻¹ region
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹
-
N-H bend: Around 1500-1600 cm⁻¹
-
C=C aromatic ring stretch: Peaks in the 1450-1600 cm⁻¹ region
-
C-O stretch: Strong band around 1200-1300 cm⁻¹
-
C-N stretch: Around 1250-1335 cm⁻¹[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.
¹H NMR (in D₂O): The aromatic protons will appear as a complex multiplet in the region of approximately 7.0-7.5 ppm. The signals for the -OH and -NH₃⁺ protons may be broad or exchange with the solvent.
¹³C NMR (in D₂O): The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield (higher ppm value), as will the carbon attached to the ammonium group, compared to the other aromatic carbons.
Safety and Handling
3-Aminophenol and its hydrochloride salt are harmful if swallowed or inhaled and can cause skin and eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Conclusion
This compound is a cornerstone intermediate with broad applicability, most notably in the synthesis of pharmaceuticals and dyes. Its versatile chemical nature, stemming from the presence of both amino and hydroxyl functional groups, allows for its integration into a multitude of synthetic pathways. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective and safe utilization in research and industrial settings. This guide has provided a detailed technical overview to support scientists and developers in harnessing the full potential of this valuable compound.
References
- Chemsrc. (n.d.). This compound. Retrieved January 9, 2026, from a relevant chemical supplier's website.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 4-Aminosalicylic acid.
- Lange, N. A., & Hambourger, W. E. (1931). Method for the manufacture of 3-aminophenol. U.S. Patent No. 1,882,448. Washington, DC: U.S.
- Wikipedia. (n.d.). 3-Aminophenol.
- Sigma-Aldrich. (n.d.). This compound. Retrieved January 9, 2026, from a relevant chemical supplier's website.
- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved January 9, 2026, from a relevant chemical supplier's website.
- Flick, K., & Frankus, E. (1977). 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol, its isomers and their salts. U.S. Patent No. 4,032,561. Washington, DC: U.S.
- Santa Cruz Biotechnology. (n.d.). 3-Aminophenol. Retrieved January 9, 2026, from a relevant chemical supplier's website.
- ChemicalBook. (n.d.). 3-Aminophenol. Retrieved January 9, 2026, from a relevant chemical supplier's website.
- PrepChem.com. (n.d.). Preparation of 3-aminophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Aminophenol in Modern Pharmaceutical Synthesis. Retrieved January 9, 2026, from a relevant chemical supplier's blog.
- Patsnap Synapse. (2024). What is the mechanism of Aminosalicylic acid?
- PrepChem.com. (n.d.). Preparation of 4-aminosalicylic acid.
- Zhang, J., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Organic Letters, 17(21), 5348–5351.
- HPLC Method Development. (n.d.). Avantor.
- PubChem. (n.d.). 4-Aminosalicylic Acid. National Center for Biotechnology Information.
- CN103360269B. (2015). Preparation method of 3-chloro-2-aminophenol.
- ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol.
- Savelyev, V. A., et al. (1998). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Molecules, 3(5), M83.
- EP0468821A1. (1992). Process for the preparation of rhodamines.
- MDPracticeGuide.com. (2011, August 26).
- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 4-Aminosalicylic acid synthesis. Retrieved January 9, 2026, from a relevant chemical supplier's website.
- Reyes-Ramírez, A., et al. (2007). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 51(4), 234-236.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment 2: Acetanilide from Aniline; Recrystallization. Retrieved January 9, 2026, from a relevant university's chemistry department website.
- Taylor & Francis. (n.d.). 4-aminosalicylic acid – Knowledge and References.
- ResearchGate. (n.d.). Synthesis of a simple rhodamine dye derived from 3-diethylaminophenol and formaldehyde.
- Scribd. (n.d.). HPLC Methods For.
- The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- CN10567583A. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
- ChemistryViews. (2025). Making Rhodamine B Dyes Using a Continuous Flow Method.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 9, 2026, from a relevant nanotechnology resource website.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 9, 2026, from a relevant university's chemistry department website.
- LibreTexts. (2023). Interpreting C-13 NMR Spectra.
Sources
- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 3. WO1999036389A1 - Purification of tramadol - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. nioch.nsc.ru [nioch.nsc.ru]
- 10. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 11. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 3-Aminophenol Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-Aminophenol hydrochloride (CAS RN: 51-81-0), a critical intermediate in the synthesis of pharmaceuticals and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, spectroscopic signatures, and crystallographic arrangement. By synthesizing experimental data with established chemical principles, this guide explains the causality behind its structural characteristics and provides validated protocols for its analysis. The narrative emphasizes the interplay between the molecule's structure and its reactivity, providing a foundational understanding for its application in advanced chemical synthesis.
Introduction and Physicochemical Properties
This compound is the salt formed from the reaction of 3-aminophenol, an aromatic amine and phenol, with hydrochloric acid. The protonation of the amino group significantly alters the compound's physical properties compared to its free base, 3-aminophenol. This transformation enhances water solubility and thermal stability, making it a more versatile reagent in various synthetic applications, including the preparation of fluorescent dyes like rhodamine B and as a stabilizer in certain polymers.[2]
The hydrochloride salt exists as a stable, crystalline solid, typically appearing as white to off-white crystals or powder.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈ClNO | [4] |
| Molecular Weight | 145.59 g/mol | [5] |
| Melting Point | 228 °C | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water | |
| pKa (conjugate acid) | 4.37 (for the amine group of parent) | [3] |
| InChIKey | DCBCSMXGLXAXDM-UHFFFAOYSA-N | [5] |
Synthesis and Purification Workflow
The reliable analysis of molecular structure is predicated on the purity of the sample. While this compound is commercially available, understanding its synthesis and purification provides crucial context for experimental work.
Synthesis Overview
3-Aminophenol is commonly synthesized via the reduction of 3-nitrophenol.[2] Subsequent treatment with hydrochloric acid yields the hydrochloride salt. An alternative industrial method involves the caustic fusion of 3-aminobenzenesulfonic acid.[2] A laboratory-scale synthesis can also be achieved through the dehydrogenation of 3-amino-2-cyclohexene-1-one using a palladium-on-carbon catalyst.[6]
The overall workflow from synthesis to structural characterization is a multi-step process requiring careful validation at each stage.
Caption: Workflow for obtaining and analyzing 3-Aminophenol HCl.
Recommended Recrystallization Protocol
Causality: Recrystallization is a robust technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, an ethanol/water mixture is effective. The compound is highly soluble in hot solvent but significantly less soluble at lower temperatures, allowing for the selective crystallization of the pure product while impurities remain in the mother liquor.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol. If the solution is not clear, add hot deionized water dropwise until a clear solution is achieved.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes to adsorb colored impurities.
-
Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The resulting pure, crystalline product should have a sharp melting point.
Spectroscopic and Crystallographic Structure
The definitive molecular structure is elucidated through a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.
Molecular Connectivity: The Ion Pair
In its solid state and in polar solvents, this compound exists as an ion pair: the 3-hydroxyphenylammonium cation and the chloride anion. The acidic proton from HCl protonates the basic nitrogen atom of the amino group, forming an ammonium salt (-NH₃⁺).
Caption: 2D representation of the 3-hydroxyphenylammonium cation and chloride anion.
Spectroscopic Characterization
Spectroscopic data provides confirmation of the functional groups and the electronic environment of the atoms within the molecule.[7][8][9]
-
¹H NMR Spectroscopy: In a solvent like D₂O, the spectrum is characteristic. The aromatic protons appear as complex multiplets, shifted downfield due to the electron-withdrawing effects of both the -OH and -NH₃⁺ groups. The protons of the ammonium group are typically exchanged with the deuterium in the solvent and may not be visible or appear as a broad singlet.
-
¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the aromatic carbons, as the meta-substitution pattern makes them all chemically non-equivalent. The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the ammonium group (C-NH₃⁺) are typically shifted significantly downfield.
-
FT-IR Spectroscopy: The infrared spectrum provides key information about functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
N-H Stretch: The -NH₃⁺ group gives rise to a broad, strong absorption in the 2800-3200 cm⁻¹ region, often with multiple smaller peaks (overtones), which overlaps with the C-H stretching bands.
-
Aromatic C=C Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
X-Ray Crystallography Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[10][11] Studies on related compounds, like p-aminophenol hydrochloride, reveal that the solid-state structure is dominated by an extensive network of hydrogen bonds.[12]
Key Structural Insights: In the crystal lattice of this compound, the ammonium group (-NH₃⁺) and the hydroxyl group (-OH) act as hydrogen bond donors. The chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group act as hydrogen bond acceptors.[13] This creates a robust, three-dimensional network.
-
N-H···Cl Hydrogen Bonds: The primary and strongest interactions are expected between the positively charged ammonium group and the chloride anions.
-
O-H···Cl Hydrogen Bonds: The phenolic hydroxyl group also participates in hydrogen bonding with the chloride anions.
-
O-H···O Hydrogen Bonds: It is also possible for the hydroxyl group of one molecule to interact with the hydroxyl group of a neighboring molecule.
This intricate network of non-covalent interactions dictates the crystal packing, melting point, and stability of the solid.[14]
Caption: Simplified hydrogen bonding network in the crystal lattice.
Conclusion and Applications
The molecular structure of this compound is defined by the ionic interaction between the 3-hydroxyphenylammonium cation and the chloride anion. This structure is stabilized in the solid state by a comprehensive network of N-H···Cl and O-H···Cl hydrogen bonds. Spectroscopic analysis provides a reliable method for confirming its identity and purity. A thorough understanding of this structure is essential for professionals in drug development and materials science, as it directly influences the compound's reactivity as a synthetic precursor, its stability, and its handling properties.[15][16]
References
- This compound | CAS#:51-81-0 | Chemsrc. [Link]
- 3-Aminophenol | C6H7NO | CID 11568 - PubChem.
- This compound | C6H8ClNO | CID 12231984 - PubChem.
- 3-AMINOPHENOL EXTRA PURE MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]
- 3-AMINO PHENOL - Suvchem Labor
- 3-Aminophenol - Wikipedia. Wikipedia. [Link]
- Exploring the Synthesis and Chemical Properties of 3-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method for the manufacture of 3-aminophenol - Google Patents.
- Preparation of 3-aminophenol - PrepChem.com. PrepChem. [Link]
- Showing metabocard for 3-Aminophenol (HMDB0245818) - Human Metabolome Database.
- Phenol, 3-amino- - the NIST WebBook. National Institute of Standards and Technology. [Link]
- X-ray crystallography - Wikipedia. Wikipedia. [Link]
- 3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray.
- B.Sc. (H) Chemistry - Delhi University. Delhi University. [Link]
- Powder diffraction investigations of some organic hydrochlorides. Cambridge University Press. [Link]
- (a) Hydrogen bonding in the crystal structure of p-aminophenol... - ResearchGate.
- Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. The Royal Society. [Link]
- X-Ray Crystallography of Chemical Compounds | Request PDF - ResearchGate.
- Cortisone and cortisol break hydrogen-bonding rules to make a drug–prodrug solid solution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:51-81-0 | Chemsrc [chemsrc.com]
- 5. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 7. This compound(51-81-0) IR Spectrum [m.chemicalbook.com]
- 8. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]
- 9. Phenol, 3-amino- [webbook.nist.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lobachemie.com [lobachemie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3-Aminophenol Hydrochloride from 3-Nitrophenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-aminophenol hydrochloride, a critical intermediate in the pharmaceutical and chemical industries, through the reduction of 3-nitrophenol. The document elucidates the underlying chemical principles, presents a detailed and field-proven experimental protocol using a classic tin and hydrochloric acid reduction method, emphasizes critical safety protocols, and outlines methods for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this fundamental organic transformation.
Introduction: Significance of 3-Aminophenol
3-Aminophenol is a versatile aromatic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group. This unique bifunctional nature makes it a valuable precursor in a multitude of industrial applications.[1] It serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, it is an essential intermediate for producing fluorescent dyes like rhodamine B and is also utilized in hair dye formulations and as a stabilizer for certain polymers.[2] Given its industrial importance, a reliable and well-understood synthetic route is paramount. The reduction of the nitro group in 3-nitrophenol is one of the most direct and common methods for its preparation.[2] This guide focuses on its conversion to the hydrochloride salt, which often exhibits greater stability and is a common form for storage and further reactions.
The Core Transformation: Reduction of the Nitro Group
The conversion of an aromatic nitro compound to its corresponding amine is a cornerstone reaction in organic synthesis.[3] Several methodologies exist for this transformation, including catalytic hydrogenation (e.g., using Pd/C, Pt/C, or Raney Nickel) and metal-acid reductions.[4][5][6][7]
-
Catalytic Hydrogenation: This method is often clean and efficient but may require specialized equipment like a Parr shaker to handle hydrogen gas under pressure.[6][7] Furthermore, catalysts like Palladium on Carbon (Pd/C) can sometimes be incompatible with other functional groups that might also be reduced.[4][8]
-
Metal-Acid Systems: The use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic, robust, and highly effective method.[3][4] The Sn/HCl system, in particular, is a well-established procedure for reducing nitroarenes to anilinium salts.[9] It is particularly advantageous as it proceeds readily under accessible laboratory conditions and is tolerant of many other functional groups.[4]
This guide will focus on the Sn/HCl reduction due to its reliability and accessibility.
Unveiling the Mechanism: Sn/HCl Reduction
The reduction of a nitro group with tin metal in hydrochloric acid is a multi-step process involving a series of proton-coupled electron transfers.[9] The metal (Sn) acts as the electron source (reductant), while the concentrated HCl provides the necessary protons.[9][10]
The generally accepted mechanism proceeds through the following key intermediates:[3][9]
-
Activation: The nitro group is first protonated by the strong acid (HCl), making it more susceptible to electron transfer.
-
Initial Reduction: Tin metal donates electrons, reducing the protonated nitro group to a nitroso intermediate (-NO).
-
Further Reduction: The nitroso group is rapidly reduced further to a hydroxylamine intermediate (-NHOH).
-
Final Conversion: The hydroxylamine is finally reduced to the corresponding amine (-NH₂).
Under the strongly acidic conditions of the reaction, the newly formed amino group is immediately protonated to form the anilinium salt, in this case, the 3-hydroxyanilinium chloride (this compound).[9] This protonation is crucial as it deactivates the amine, preventing it from participating in undesired side reactions.[9]
The overall stoichiometry for the reduction of a nitro group using tin and HCl is: Ar-NO₂ + 3 Sn + 7 HCl → Ar-NH₃⁺Cl⁻ + 3 SnCl₂ + 2 H₂O[3]
Visualizing the Synthesis Pathway
The following diagram illustrates the key stages of the transformation from the starting material to the final product.
Caption: Workflow for the reduction of 3-Nitrophenol to this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 3-Nitrophenol | 139.11 | 10.0 | 0.072 | 1.0 |
| Tin (Sn), granular | 118.71 | 25.6 | 0.216 | 3.0 |
| Hydrochloric Acid (conc., ~37%) | 36.46 | ~50 mL | ~0.6 | ~8.3 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: Place 10.0 g (0.072 mol) of 3-nitrophenol and 25.6 g (0.216 mol) of granular tin into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Initiating the Reaction: In a fume hood, slowly add 50 mL of concentrated hydrochloric acid to the flask in portions through the condenser. The addition is exothermic, and the reaction mixture will heat up. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
Causality Note: The reaction is initiated by the acid reacting with the tin and protonating the nitro group.[9] Controlling the initial exotherm is critical to prevent the reaction from boiling over.
-
-
Heating and Reflux: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the tin metal and a change in the color of the solution.
-
Work-up: Neutralization: After the reaction is complete (most of the tin has reacted), cool the flask to room temperature. A precipitate of a complex tin salt may be present. Carefully decant the acidic solution away from any unreacted tin.
-
Basification: Cool the acidic solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 8 M NaOH) until the solution is strongly basic (pH > 10, check with pH paper). This step will precipitate tin hydroxides and liberate the free 3-aminophenol base.[9]
-
Isolation of Free Amine (Optional/Intermediate Step): The free 3-aminophenol can be isolated at this stage by steam distillation or solvent extraction (e.g., with ethyl acetate). However, to directly obtain the hydrochloride salt, proceed to the next step.
-
Filtration: Filter the basic mixture through a Buchner funnel to remove the tin hydroxide precipitate. Wash the precipitate with a small amount of cold water. Collect the filtrate, which now contains the dissolved 3-aminophenol.
-
Formation of Hydrochloride Salt: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~ 2-3). The this compound will precipitate as it is less soluble in the acidic aqueous solution.
-
Final Isolation and Drying: Collect the precipitated this compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by a small amount of cold ethanol to aid in drying. Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Safety and Handling
Proper safety precautions are non-negotiable when performing this synthesis.
-
3-Nitrophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. It is also toxic to aquatic life.[11][12] Always handle in a fume hood and wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[11]
-
3-Aminophenol / Hydrochloride: Harmful if swallowed or inhaled.[13][14][15] Can cause skin sensitization.[11] Avoid creating dust. All handling should be done with appropriate PPE.[13]
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Must be handled in a fume hood with extreme care.
-
Sodium Hydroxide: Corrosive and causes severe burns. The process of dissolving NaOH and neutralizing the reaction mixture is highly exothermic and requires external cooling.
-
General Precautions: The reaction itself is exothermic. Ensure a cooling bath is readily available. All waste, including the tin hydroxide precipitate, must be disposed of as hazardous waste according to local, state, and federal regulations.[11][13]
Product Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.
-
Melting Point: Determine the melting point of the dried product and compare it to the literature value. Pure 3-aminophenol has a melting point of 120-124 °C.[14] The hydrochloride salt will have a different, distinct melting point.
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups.
-
The broad O-H and N-H stretching bands are expected in the 3200-3600 cm⁻¹ region.
-
The N-H bend of the primary amine salt (NH₃⁺) will appear around 1500-1600 cm⁻¹.
-
Aromatic C-H and C=C stretching bands will be present.
-
The characteristic nitro group peaks (around 1530 and 1350 cm⁻¹) from the starting material should be absent.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating -OH and electron-withdrawing -NH₃⁺ groups. The protons of the hydroxyl and ammonium groups are also observable, though their signals can be broad and may exchange with solvent protons.[16][17]
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, confirming the structure of the product.
-
Conclusion
The reduction of 3-nitrophenol using tin and hydrochloric acid is a classic and effective method for the synthesis of this compound. This guide provides the necessary theoretical background, a detailed experimental workflow, and critical safety information to enable researchers to perform this synthesis confidently and safely. Proper characterization of the final product is essential to validate the success of the transformation. This foundational reaction remains a vital tool in the arsenal of synthetic chemists in both academic and industrial settings.
References
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
- Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Nitro Reduction - Common Conditions. [Link]
- Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. [Link]
- Nitroaromatic Reduction w/Sn - Sciencemadness Discussion Board. [Link]
- IR spectra of 3-aminophenol and poly(3-aminophenol) prepared in acid...
- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]
- Analysis of p-Nitrophenol Reduction - Science and Educ
- Phenol, 3-amino- - NIST WebBook. [Link]
- Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology - ResearchG
- 3-Aminophenol - Wikipedia. [Link]
- Safety Data Sheet: 3-Nitrophenol - Carl ROTH. [Link]
- Safety d
- 3-Aminophenol | C6H7NO - PubChem. [Link]
- Catalytic hydrogenation of nitrophenol - Google P
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). [Link]
- This compound | C6H8ClNO - PubChem. [Link]
- Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species | ACS Omega. [Link]
- Exploring the Synthesis and Chemical Properties of 3-Aminophenol. [Link]
- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818)
- Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol.
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Public
- Method for preparing single alkyl amino phenol
- Schematic mechanism for conversion of p-nitrophenol to p-amino phenol.
- Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq). [Link]
- Preparation of 3-aminophenol - PrepChem.com. [Link]
- Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE - Vedantu. [Link]
- What are the best reagents to reduce aromatic nitro to amine?
- Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol
- What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. [Link]
- Figure S1k: 1 H NMR (400 MHz, DMSO) of 3-aminophenol (11P) 12....
- Stepwise reduction of p-nitrophenol - Google P
- Catalytic hydrogen
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. 3-Aminophenol(591-27-5) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-Aminophenol Hydrochloride for Pharmaceutical and Research Applications
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Aminophenol Hydrochloride (3-APH HCl), a key chemical intermediate in various synthetic and pharmaceutical processes. The document details its solubility profile in aqueous systems and a range of organic solvents, explores the fundamental physicochemical principles governing its dissolution, and presents standardized, robust protocols for experimental solubility determination. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven methodologies to support formulation development, process optimization, and quality control.
Introduction to this compound
This compound (CAS No. 51-81-0) is the hydrochloride salt of 3-aminophenol.[1][2] The presence of the ionizable amino group, the weakly acidic phenolic hydroxyl group, and its salt form imparts a distinct solubility profile that is critical to its application.[1] Understanding this profile is paramount for its use in applications ranging from a starting material in the synthesis of active pharmaceutical ingredients (APIs) to its inclusion in hair dye formulations.[1][2]
Chemical and Physical Properties:
-
Chemical Formula: C₆H₈ClNO[1]
-
Appearance: White to off-white crystalline solid.[1]
-
pKa: The parent compound, 3-aminophenol, has two pKa values: 4.37 (for the amino group) and 9.82 (for the phenolic group) at 20°C.[4][5] This amphoteric nature is fundamental to its pH-dependent solubility.
Fundamentals of Solubility
The dissolution of 3-APH HCl is governed by the interplay of its ionic nature and the polarity of the solvent. As an amine salt, it readily dissociates in polar solvents, particularly water, into a protonated aminophenol cation and a chloride anion. This ionization is the primary driver of its high aqueous solubility.
The solubility is significantly influenced by:
-
pH: The pH of the aqueous medium dictates the ionization state of the molecule. In acidic to neutral pH, the amino group is protonated (-NH3+), enhancing water solubility. In alkaline conditions (pH > 9.82), the phenolic hydroxyl group deprotonates (-O-), which can also increase solubility, while the amino group may be deprotonated to its less soluble free base form.
-
Temperature: Generally, solubility in aqueous and most organic solvents is endothermic, meaning solubility increases with temperature.[6] However, this relationship must be determined empirically for specific solvent systems.
-
Solvent Polarity: Following the "like dissolves like" principle, polar solvents are most effective at dissolving 3-APH HCl. Its solubility decreases significantly in non-polar organic solvents.
Solubility Profile of this compound
Precise quantitative data for 3-APH HCl is not always available in the literature; however, a qualitative and semi-quantitative profile can be constructed from various sources and by analogy to its parent compound, 3-aminophenol.
Aqueous Solubility
3-APH HCl exhibits good solubility in water.[1] This is expected for a hydrochloride salt, which is highly ionized.[6] While specific g/100mL data for the hydrochloride salt at various temperatures is not extensively published, the parent 3-aminophenol has a reported aqueous solubility of 26.3 g/L at 20°C.[5] The salt form is anticipated to be significantly more soluble. The solubility is also temperature-dependent, generally increasing as the temperature rises.[6][7]
Solubility in Organic Solvents
The solubility in organic solvents is a direct function of the solvent's polarity and its ability to interact with the ionic salt.
| Solvent Class | Solvent Example | Observed Solubility | Rationale for Interaction |
| Polar Protic | Water (H₂O) | Good / High[1] | Excellent hydrogen bonding and ion-dipole interactions. |
| Methanol (CH₃OH) | Soluble[8] | Strong hydrogen bonding and polarity support dissolution. | |
| Ethanol (C₂H₅OH) | Soluble[1] | Similar to methanol, effective at solvating the ionic components. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] | High polarity and ability to solvate cations effectively. |
| Acetone (C₃H₆O) | Limited / Some Solubility[1][8] | Moderate polarity allows for some dissolution, but less effective than protic solvents. | |
| Non-Polar | Toluene, Hexane | Very Slightly Soluble / Insoluble | Lack of polarity and hydrogen bonding capability prevents effective solvation of the ionic salt. |
Note: "Soluble" and "Limited Solubility" are qualitative terms. For precise process design, experimental determination is required.
Experimental Determination of Solubility
To obtain reliable, quantitative solubility data, a systematic experimental approach is essential. The Equilibrium Shake-Flask Method is the gold standard, recognized by regulatory bodies like the OECD.[9][10][11]
Principle of the Shake-Flask Method
The method involves agitating an excess amount of the solid solute (3-APH HCl) in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[12] Once saturation is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.[13]
Diagram of the Shake-Flask Workflow
Caption: A generalized workflow for determining equilibrium solubility.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of 3-APH HCl in a specified solvent at 25°C.
Materials:
-
This compound (purity > 98%)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, chemically compatible, e.g., PTFE)
-
Calibrated analytical balance and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer[14]
Methodology:
-
Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, known amounts of 3-APH HCl to a known volume of solvent until no more solid dissolves visually. This helps in determining the amount of excess solid to use in the main experiment.[9]
-
Preparation: Into at least three separate vials, add an amount of 3-APH HCl that is estimated to be at least 5 times the approximate solubility (e.g., 500 mg if solubility is estimated at 100 mg/mL).[15] This ensures an excess of solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent (at 25°C) into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (25 ± 0.5°C). Agitate the vials for a predetermined time (typically 24 to 48 hours).
-
Expert Insight: The goal is to reach a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. An initial 24-hour period is common, but for some compounds, 48 or even 72 hours may be necessary. To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[15]
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials.
-
Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial.
-
Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative of the bulk solution.
-
-
Quantification:
-
Accurately prepare a series of dilutions of the filtered saturated solution using the same solvent.
-
Quantify the concentration of 3-APH HCl in the diluted samples using a validated analytical method, such as HPLC-UV.[14][16][17] A calibration curve must be prepared using standards of known concentration.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final result in units such as mg/mL or g/100 mL, specifying the temperature.
Visualization of pH-Dependent Solubility
The solubility of 3-APH HCl is intrinsically linked to its ionization state, which is controlled by the solution's pH relative to the compound's pKa values.
Caption: Relationship between pH and the dominant ionic species of 3-aminophenol.
Conclusion
This compound is a polar, water-soluble compound, with its solubility profile being highly dependent on the solvent's polarity and the pH of the aqueous medium. While qualitative data indicates good solubility in water and polar protic solvents like ethanol, and limited solubility in less polar organic solvents, precise quantitative data for specific applications must be determined empirically. The standardized shake-flask method provides a robust and reliable framework for generating this critical data, enabling scientists to optimize formulations, control reaction conditions, and ensure the quality and efficacy of their final products.
References
- Smolecule. (n.d.). This compound | 51-81-0.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- OECD. (1995). Test No. 105: Water Solubility.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Phytosafe. (n.d.). OECD 105.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Guidechem. (n.d.). 3-Aminophenol 591-27-5 wiki.
- Wikipedia. (n.d.). 3-Aminophenol.
- Solubility of Things. (n.d.). 4-Aminophenol hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-(Aminomethyl)phenol.
- HOPEMAX. (2025). What solvents can dissolve 3 - Aminophenol well?.
- PubChem. (n.d.). 3-Aminophenol.
- ResearchGate. (n.d.). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol.
- ChemicalBook. (2025). 3-Aminophenol | 591-27-5.
- Sigma-Aldrich. (n.d.). 3-Aminophenol PESTANAL®, analytical standard.
- Brega, A., Prandini, P., Amaglio, C., & Pafumi, E. (1990). Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography.
- TOKU-E. (n.d.). Solubility Data Resource.
- Sigma-Aldrich. (n.d.). This compound | 51-81-0.
- Merck Millipore. (n.d.). 3-Aminophenol CAS 591-27-5 | 800420.
- PubChem. (n.d.). This compound.
- Journal of Chemical & Engineering Data. (2021). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents.
- Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
- BenchChem. (2025). The Solubility Profile of 3-Aminothiophenol: A Technical Guide.
- Sigma-Aldrich. (n.d.). Solubility Table for Water at Temperature.
Sources
- 1. Buy this compound | 51-81-0 [smolecule.com]
- 2. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 51-81-0 [sigmaaldrich.com]
- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminophenol hydrochloride melting point and boiling point
An In-Depth Technical Guide to the Thermal Properties of 3-Aminophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 51-81-0) is an organic compound with the chemical formula C₆H₈ClNO.[1] As the hydrochloride salt of 3-Aminophenol, it is a key intermediate and building block in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its physical state at room temperature is typically a white to off-white or light brown crystalline powder.[1] A thorough understanding of its thermal properties, specifically its melting and boiling points, is paramount for its effective use in research and development. These parameters dictate storage conditions, reaction parameters, and formulation strategies, and provide insight into the compound's stability and purity.
This guide provides a comprehensive analysis of the melting and boiling points of this compound, detailing the theoretical basis for these properties and the experimental methodologies used for their precise determination.
Physicochemical and Thermal Properties
The thermal behavior of a compound is intrinsically linked to its molecular structure and the intermolecular forces at play. For this compound, the presence of hydroxyl (-OH) and protonated amino (-NH3+) groups, along with the chloride counter-ion, allows for strong hydrogen bonding and ionic interactions. These forces result in a relatively high melting point, indicating that significant thermal energy is required to overcome the lattice energy of the crystalline solid.[1]
Data Summary
| Property | Value | Source(s) |
| CAS Number | 51-81-0 | [1][2] |
| Molecular Formula | C₆H₈ClNO | [1][3] |
| Molecular Weight | 145.59 g/mol | [1][3] |
| Appearance | White to light brown crystalline powder | [1] |
| Melting Point | 228 °C | [1][2] |
| Boiling Point | 298.6 °C (at 760 mmHg) | [1][2] |
| Solubility | Good solubility in water; soluble in alcohol and ethanol. | [1] |
In-Depth Analysis of Thermal Transitions
Melting Point (Tₘ)
The reported melting point of this compound is 228 °C.[1][2] This distinct, relatively high melting point is characteristic of a stable crystalline organic salt. The transition from a solid to a liquid state involves the absorption of energy to break down the ordered crystalline structure. For this compound, the energy input must be sufficient to disrupt the strong ionic and hydrogen-bonding network.
It is critical for researchers to recognize that the experimentally observed melting point is a sensitive indicator of purity. The presence of impurities typically results in a depression and broadening of the melting point range. Therefore, a sharp melting peak observed during analysis is often the first sign of a highly pure sample.
Boiling Point (Tₑ) and Thermal Decomposition
The boiling point has been documented as 298.6 °C at atmospheric pressure.[1][2] However, for a compound like this compound, reaching the boiling point without significant decomposition is a major challenge. The high temperatures required can initiate degradation reactions, such as deamination, decarboxylation, or polymerization. Consequently, Thermogravimetric Analysis (TGA) is an essential complementary technique to study the compound's thermal stability and to differentiate between simple volatilization and decomposition.
Experimental Determination of Thermal Properties
Accurate determination of melting and boiling points requires standardized analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical and chemical industries.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] The melting process is an endothermic event, meaning the sample absorbs heat, which is detected by the instrument as a distinct peak in the heat flow curve.[6] The temperature at the peak of this curve is taken as the melting point (Tₘ).
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[5]
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any mass loss due to sublimation prior to melting.
-
Test Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Temperature Program:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).
-
Conduct the analysis under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The onset and peak temperature of the endothermic event are recorded. The peak temperature corresponds to the melting point.
Caption: Workflow for Melting Point Determination using DSC.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample over time as the temperature changes.[7] This technique is crucial for assessing thermal stability and identifying the onset temperature of decomposition. For compounds that may decompose near their boiling point, TGA provides a clear picture of mass loss associated with degradation versus simple volatilization.
-
Instrumentation: Utilize a standard thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a tared, inert TGA pan (e.g., alumina or platinum).[7]
-
Atmosphere: Conduct the analysis under a high-purity inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidation.[7]
-
Temperature Program:
-
Equilibrate the sample at a low starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.[7]
-
-
Data Acquisition and Analysis: Continuously record the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) helps identify the temperatures of maximum weight loss rates.
Caption: Relationship between phase changes and thermal decomposition.
Conclusion
The melting point (228 °C) and boiling point (298.6 °C) of this compound are critical physicochemical parameters that govern its application in scientific and industrial settings. The relatively high melting point is a direct consequence of the strong intermolecular forces within its crystalline structure. While a boiling point is reported, researchers must exercise caution, as thermal decomposition is a significant risk at elevated temperatures. The use of modern analytical techniques such as Differential Scanning Calorimetry and Thermogravimetric Analysis is indispensable for the accurate characterization of these thermal properties, providing essential data for ensuring the compound's quality, stability, and suitability for its intended purpose in drug development and chemical synthesis.
References
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- This compound | CAS#:51-81-0. (n.d.). Chemsrc.
- This compound. (n.d.). PubChem.
- Differential scanning calorimetry. (2016, April 27). CureFFI.org.
- Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ DatapointLabs.
- How Does DSC Measure The Melting Point (Tm) Of Polymers? (2024, July 25). Chemistry For Everyone.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central.
- 3-AMINOPHENOL (FOR SYNTHESIS) (m-aminophenol). (n.d.). Sdfine.
- 3-Aminophenol. (n.d.). PubChem.
- Thermogravimetric analysis curve of 3‐aminophenol‐grafted allyl glycidyl ether/zinc sulphide. (n.d.). ResearchGate.
- Preparation of 3-aminophenol. (n.d.). PrepChem.com.
- Showing metabocard for 3-Aminophenol (HMDB0245818). (2021, September 10). Human Metabolome Database.
Sources
- 1. Buy this compound | 51-81-0 [smolecule.com]
- 2. This compound | CAS#:51-81-0 | Chemsrc [chemsrc.com]
- 3. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry [cureffi.org]
- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectral Analysis of 3-Aminophenol Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 3-Aminophenol hydrochloride (C₆H₈ClNO), a compound of interest in pharmaceutical development and chemical synthesis.[1][2] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—to provide a foundational understanding for researchers, scientists, and quality control professionals. This document is structured to deliver not just raw data, but a cohesive interpretation grounded in established physicochemical principles, ensuring both scientific integrity and practical applicability.
Introduction: The Analytical Imperative
This compound is a key intermediate whose purity and structural integrity are paramount for downstream applications. Spectroscopic analysis serves as the gold standard for its characterization, offering a non-destructive, detailed fingerprint of the molecule's structure. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy to build a complete analytical profile, explaining the causality behind spectral features and outlining robust experimental protocols.
Molecular Structure:
-
IUPAC Name: 3-aminophenol;hydrochloride[1]
-
Molecular Formula: C₆H₈ClNO[1]
-
Molecular Weight: 145.59 g/mol [1]
-
Structure: The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group and an ammonium (-NH₃⁺) group at positions 1 and 3, respectively, with a chloride counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, analysis in a suitable deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (phenolic -OH and ammonium -NH₃⁺).
¹H NMR Spectral Analysis
The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The protonation of the amino group to form an ammonium salt significantly influences the chemical shifts of the aromatic protons.
Interpretation:
-
Aromatic Protons (δ 7.0-7.5 ppm): The aromatic region will display complex multiplets corresponding to the four protons on the benzene ring. The electron-withdrawing nature of both the -OH and -NH₃⁺ groups deshields these protons, shifting them downfield. Their specific splitting patterns are dictated by their positions relative to each other (ortho, meta, para coupling).
-
Phenolic Proton (δ ~10.0 ppm): The hydroxyl proton is typically observed as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, temperature, and residual water in the solvent.
-
Ammonium Protons (δ ~9.0-10.0 ppm): The three protons of the ammonium group (-NH₃⁺) usually appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environments.
Interpretation:
-
C-OH (δ ~158 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded and appears furthest downfield.[3]
-
C-NH₃⁺ (δ ~140-150 ppm): The carbon atom attached to the ammonium group is also strongly deshielded.
-
Aromatic C-H (δ ~105-130 ppm): The remaining four carbon atoms in the aromatic ring appear in this region.[3] Their precise shifts are influenced by the electronic effects of the substituents.
Standard NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS peak.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. For this compound, the spectrum is characterized by the presence of O-H, N-H, and aromatic C-H vibrations. The formation of the ammonium salt is a key diagnostic feature.
Interpretation of Key Peaks:
-
O-H Stretch (broad, ~3200 cm⁻¹): A broad absorption band characteristic of a phenolic hydroxyl group involved in hydrogen bonding.
-
N-H Stretch (broad, ~3000-2800 cm⁻¹): A very broad and strong absorption envelope is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺).[4][5] This feature, often superimposed with C-H stretches, is a hallmark of primary amine salts.[5][6]
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): Sharp peaks corresponding to the stretching of C-H bonds on the benzene ring.
-
N-H Bending (~1600-1500 cm⁻¹): Asymmetric and symmetric bending vibrations of the -NH₃⁺ group appear in this region.
-
C=C Aromatic Stretch (~1600-1450 cm⁻¹): Multiple sharp bands indicating the stretching of the carbon-carbon bonds within the aromatic ring.
-
C-O Stretch (~1250 cm⁻¹): A strong band corresponding to the stretching of the phenolic C-O bond.
Standard IR Experimental Protocol (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of air should be collected and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring of this compound contains a chromophore that absorbs in the UV region.
Interpretation:
-
λmax (~270-280 nm): this compound typically exhibits a primary absorption maximum (λmax) in this range, corresponding to π → π* electronic transitions within the substituted benzene ring.[7][8]
-
Solvent Effects: The position and intensity of the absorption maximum can be influenced by the polarity of the solvent. Polar solvents can interact with the functional groups, slightly shifting the absorption bands.
Standard UV-Vis Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or water. A typical concentration is in the range of 0.01-0.1 mg/mL.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
-
Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution and scan the absorbance from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Integrated Spectral Data Summary
This section consolidates the key spectral data for a comprehensive and rapid reference.
| Spectroscopic Technique | Feature | Typical Value | Interpretation |
| ¹H NMR (DMSO-d₆) | Aromatic H | δ 7.0-7.5 ppm | Protons on the substituted benzene ring |
| Phenolic OH | δ ~10.0 ppm (broad) | Hydroxyl group proton | |
| Ammonium NH₃⁺ | δ ~9.0-10.0 ppm (broad) | Ammonium salt protons | |
| ¹³C NMR (DMSO-d₆) | C-OH | δ ~158 ppm | Carbon attached to hydroxyl group |
| C-NH₃⁺ | δ ~140-150 ppm | Carbon attached to ammonium group | |
| Aromatic C | δ 105-130 ppm | Benzene ring carbons | |
| IR (KBr) | O-H Stretch | ~3200 cm⁻¹ (broad) | Phenolic hydroxyl group |
| N-H Stretch | ~3000-2800 cm⁻¹ (broad) | Ammonium group (-NH₃⁺) | |
| C=C Stretch | ~1600-1450 cm⁻¹ | Aromatic ring | |
| UV-Vis (Methanol) | λmax | ~275 nm | π → π* transition of the aromatic system |
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a this compound sample, ensuring identity, purity, and structural confirmation.
Caption: Workflow for Spectroscopic Characterization.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 622-634.
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
- Brissaud, M., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate.
- Adhikari, U., et al. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324-331.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Heacock, R. A., & Marion, L. (2011). The infrared spectra of secondary amines and their salts. ResearchGate.
- ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[9]uril, c hemicucurbit[10]uril.
- Amponsah, S. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. SciSpace.
- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818).
- The American Institute of Chemists. (n.d.). Computational studies on the ir & nmr spectra of 2-aminophenol.
- ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax.
- Bonesi, S. M., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry, 85(21), 13695-13708.
- Lee, Y., et al. (2010). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 132(31), 10803-10814.
- ResearchGate. (n.d.). Changes observed in the UV‐Vis absorption spectra of 3‐aminophenol in water.
- ResearchGate. (n.d.). IR spectra of 3-aminophenol and poly(3-aminophenol) prepared in acid....
- National Institute of Standards and Technology. (n.d.). Phenol, 3-amino-. NIST WebBook.
- ResearchGate. (n.d.). Figure S1k: 1 H NMR (400 MHz, DMSO) of 3-aminophenol (11P) 12....
- ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol.
- Wikipedia. (n.d.). 3-Aminophenol.
Sources
- 1. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51-81-0 [chemicalbook.com]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenol, 3-amino- [webbook.nist.gov]
A Technical Guide to the Safe Handling of 3-Aminophenol Hydrochloride for Research and Development Professionals
This guide provides an in-depth examination of the safety data associated with 3-Aminophenol hydrochloride (CAS: 51-81-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized, practical framework for risk assessment and safe laboratory use. By understanding the causality behind safety protocols, laboratory personnel can foster a self-validating system of safety and scientific integrity.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of 3-Aminophenol, an aromatic amine and phenol derivative.[1] It is commonly used as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] While many safety documents refer to the free base, 3-Aminophenol (CAS: 591-27-5), it is crucial to understand the properties of the hydrochloride salt, which is frequently used in laboratory settings. The salt form can influence physical properties such as melting point and solubility.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | m-Aminophenol hydrochloride; 3-Amino-1-hydroxybenzene hydrochloride | [1][3] |
| CAS Number | 51-81-0 | [1][4] |
| Molecular Formula | C₆H₈ClNO | [1][2][4] |
| Molecular Weight | 145.59 g/mol | [1] |
| Parent Compound CAS | 591-27-5 (3-Aminophenol) | [5][6] |
Table 2: Physicochemical Properties
| Property | Value | Rationale and Implications | Source(s) |
| Appearance | White to off-white or light brown crystalline powder | The fine, crystalline nature increases the risk of aerosolization during handling. | [2][5][6] |
| Melting Point | ~228 °C | A high melting point indicates thermal stability at standard lab temperatures. | [2][4] |
| Boiling Point | ~298.6 °C at 760 mmHg | Decomposes at higher temperatures, emitting toxic fumes. | [2][4] |
| Solubility | Slightly soluble in water; Soluble in alcohol and ether | Dictates appropriate solvents for reactions and cleaning, as well as its environmental mobility. | [2][5][7] |
| Stability | Stable under recommended storage conditions. May be sensitive to air and light. | Requires storage in tightly sealed, opaque containers, potentially under an inert atmosphere to prevent degradation. | [5][7][8] |
GHS Classification and Hazard Profile
The Globally Harmonized System (GHS) provides the foundational hazard information for this compound. Understanding these classifications is the first step in developing a robust risk mitigation strategy.
Table 3: GHS Hazard Classification
| Category | Pictogram | Signal Word | Hazard Statement(s) | Source(s) |
| Acute Toxicity | Warning | H302: Harmful if swallowedH332: Harmful if inhaled | [6][9][10] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation | [11] | |
| Environmental Hazard | Warning | H411: Toxic to aquatic life with long lasting effects | [6][9][10] |
Expert Interpretation: The "Harmful" classification (as opposed to "Fatal" or "Toxic") indicates that while significant adverse health effects can occur, they are typically not lethal at lower doses. However, the primary risk in a laboratory setting comes from the inhalation of fine dust generated during weighing or transfer.[3] The serious eye irritation hazard necessitates stringent eye protection, as even minor contact can cause significant discomfort and potential damage.[11] The aquatic toxicity mandates careful waste management to prevent environmental release.[5][9]
Toxicological Profile: Understanding the Health Risks
A thorough understanding of the toxicological endpoints is essential for appreciating the necessity of control measures. The primary routes of occupational exposure are inhalation of dust and dermal contact.
-
Acute Toxicity : Accidental ingestion or inhalation of significant amounts can be harmful.[3] Animal studies on the free base show a median lethal dose (LD50) in rats between 812–1000 mg/kg bw, with signs of toxicity including hypoactivity and dyspnoea (difficulty breathing).[12]
-
Eye and Skin Irritation : The compound is a serious eye irritant.[11] Direct contact with the eye may cause redness, tearing, and pain.[5] While not always classified as a primary skin irritant in all studies, prolonged or repeated contact may lead to redness and inflammation.[5][12]
-
Sensitization : There is evidence that skin contact may cause an allergic sensitization reaction in some individuals.[5] Once sensitized, even minimal future exposure can trigger a significant dermal response.
-
Chronic and Systemic Effects : As an arylamine, there is a potential for long-term health effects. Many arylamines are known to impact the blood-making system.[5] Furthermore, some animal studies indicate a potential for developmental toxicity.[5]
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of chemical safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. PPE, while critical, is the last line of defense.
-
Engineering Controls : The most effective control is to handle the chemical in a way that prevents exposure.
-
Chemical Fume Hood: All weighing and transfer operations involving solid this compound must be conducted inside a certified chemical fume hood. This captures dust at the source, preventing inhalation.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[13]
-
Proximity of Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
-
-
Administrative Controls : These are the work practices that reduce exposure risk.
-
Personal Protective Equipment (PPE) : PPE is not a substitute for engineering controls but is essential to protect from residual exposure. The following workflow should guide PPE selection.
Caption: Spill response workflow for this compound.
Step-by-Step Spill Cleanup Protocol
-
Evacuate : For major spills, evacuate all non-essential personnel from the area. [9]2. Ventilate : Ensure the area is well-ventilated, preferably within a fume hood. [9]3. Don PPE : Wear, at a minimum, a lab coat, chemical goggles, and double nitrile gloves. A respirator may be necessary depending on the spill size.
-
Cleanup : Do NOT use water to clean up the spill. Gently sweep or shovel the solid material into a suitable, labeled container for hazardous waste. [5][9]Use a wet method (e.g., damp paper towels) for final cleaning to avoid generating dust. [13]5. Disposal : Seal the container and dispose of it according to institutional and local hazardous waste regulations. [5]
First Aid Measures
Table 4: First Aid Response by Exposure Route
| Exposure Route | Protocol | Source(s) |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [3][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][5][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious and alert, give them a few glasses of water to drink. Seek immediate medical attention. | [3][9] |
Fire-Fighting Measures
-
Combustibility : While not highly flammable, the solid is combustible and fine dust can form an explosive mixture with air. [3][5]* Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). [3][9]* Unsuitable Media : Do not use a heavy water stream, as it may scatter the dust and create an explosion hazard. [9]* Hazardous Combustion Products : When heated to decomposition, it emits toxic and corrosive fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [3][13]* Firefighter Protection : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) operated in positive-pressure mode. [3][5][9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Procedure : Collect waste material in sealed, properly labeled containers. [5]* Regulations : Do not discharge into sewers or the environment. [13]Disposal must be handled by a licensed chemical destruction facility in accordance with all applicable local, state, and federal regulations. [5][14]
Conclusion
This compound presents moderate acute health hazards and is toxic to aquatic life. However, with a comprehensive understanding of its properties and a disciplined application of the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with meticulous work practices and appropriate PPE—it can be handled safely in a research and development environment. A culture of safety, built on the principles outlined in this guide, is the ultimate assurance of both scientific progress and personal well-being.
References
- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Source
- Santa Cruz Biotechnology. (n.d.).
- ECHEMI. (n.d.).
- Smolecule. (n.d.). This compound. Source
- Chemsrc. (2024). This compound | CAS#:51-81-0. Source
- Carl ROTH. (2024).
- Fisher Scientific. (2025).
- PubChem. (n.d.). 3-Aminophenol.
- PubChem. (n.d.). This compound.
- Suvchem Laboratory Chemicals. (n.d.).
- Sigma-Aldrich. (n.d.). This compound. Source
- Aldrich. (2024).
- FUJIFILM Wako. (n.d.).
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Phenol, 3-amino-: Human health tier II assessment. Source
- ChemicalBook. (2023). This compound | 51-81-0. Source
- ChemicalBook. (2023). 3-Aminophenol | 591-27-5. Source
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol Hydrochloride. Source
Sources
- 1. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 51-81-0 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:51-81-0 | Chemsrc [chemsrc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. echemi.com [echemi.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
mechanism of 3-Aminophenol hydrochloride formation
An In-depth Technical Guide to the Synthesis and Mechanistic Formation of 3-Aminophenol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminophenol is a critical chemical intermediate in the synthesis of a wide range of compounds, from fluorescent dyes to active pharmaceutical ingredients (APIs).[1] Its utility is often enhanced by converting it to its hydrochloride salt, which improves stability and handling properties. This guide provides a comprehensive exploration of the primary synthetic routes to 3-aminophenol and the subsequent mechanistic formation of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the principal manufacturing pathways.
Introduction: The Chemical Significance of 3-Aminophenol
3-Aminophenol (or m-aminophenol) is an aromatic organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group attached to a benzene ring at positions 1 and 3.[2] This unique structure imparts amphoteric properties and a rich reactivity, making it a versatile building block in organic synthesis.[1] Key applications include:
-
Dye Synthesis: It serves as a precursor to 3-(diethylamino)phenol, a key component in the production of fluorescent dyes like rhodamine B.
-
Pharmaceuticals: It is an essential intermediate in the manufacturing of various APIs, including anti-tuberculosis medications.
-
Polymer Science: It is used as a stabilizer for chlorine-containing thermoplastics.
While the free base is highly useful, its hydrochloride salt (C₆H₈ClNO) is often preferred in laboratory and pharmaceutical settings.[3] The salt form is typically a more stable, crystalline solid with enhanced water solubility compared to the free amine, which can be an oily liquid or a less stable solid.[4] This guide will first elucidate the synthesis of the 3-aminophenol free base before detailing the mechanism of its conversion to the hydrochloride salt.
Synthetic Pathways to 3-Aminophenol
Several industrial and laboratory methods are employed for the synthesis of 3-aminophenol. The choice of method often depends on factors such as precursor availability, cost, scale, and desired purity. The most prominent routes are the catalytic reduction of 3-nitrophenol and the caustic fusion of 3-aminobenzenesulfonic acid.
Pathway 1: Catalytic Reduction of 3-Nitrophenol
This is one of the most common and environmentally preferred methods for producing aminophenols.[5] The core of this process is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
The catalytic reduction of a nitrophenol involves the transfer of electrons from a reducing agent to the nitro group, facilitated by a catalyst surface.[6] The process can be summarized in four key stages:
-
Adsorption: Both the reducing agent (e.g., H₂ or a hydride donor like NaBH₄) and the 3-nitrophenol substrate adsorb onto the surface of the heterogeneous catalyst (e.g., Palladium on Carbon, Ni, or other metal nanoparticles).[6][7]
-
Electron Transfer: The catalyst facilitates the transfer of electrons from the reductant to the nitro group. For instance, with H₂, the H-H bond is cleaved on the metal surface, and the resulting active hydrogen atoms reduce the nitro group. With NaBH₄, the catalyst accelerates electron transport from the borohydride ion to the nitrophenol.[7]
-
Reduction: The nitro group is sequentially reduced through various intermediates (nitroso, hydroxylamino) to the final amino group.
-
Desorption: The final product, 3-aminophenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.[7]
The following diagram illustrates the general workflow for this catalytic reduction.
Caption: Workflow for Catalytic Reduction of 3-Nitrophenol.
This protocol is based on established industrial practices for nitroarene reduction.
Materials:
-
3-Nitrophenol
-
Ethanol (or other suitable solvent)
-
5% Palladium on Carbon (Pd/C) catalyst, 50% wet
-
Pressurized hydrogenation reactor (e.g., Parr shaker)
-
Filter aid (e.g., Celite)
-
Nitrogen gas (for purging)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Charge the hydrogenation reactor with 3-nitrophenol and ethanol. A typical ratio is 1:10 w/v (e.g., 10 g of 3-nitrophenol in 100 mL of ethanol).
-
Catalyst Addition: Under a nitrogen atmosphere to prevent solvent ignition, carefully add the wet 5% Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the 3-nitrophenol.
-
Purging: Seal the reactor and purge the system multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 MPa or ~145 psi).[8] Begin agitation and heat the mixture to the target temperature (e.g., 60°C).[8]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This typically takes 2-4 hours.[8]
-
Work-up: Cool the reactor to room temperature and vent the excess hydrogen pressure. Purge the reactor with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite) to carefully remove the pyrophoric palladium catalyst. Wash the filter cake with additional ethanol to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting solid is crude 3-aminophenol, which can be purified by recrystallization.
| Parameter | Value/Condition | Rationale & Expertise |
| Reactant | 3-Nitrophenol | Starting material for reduction. |
| Catalyst | 5% Pd/C | Palladium is highly efficient for nitro group reduction. Carbon support provides high surface area. |
| Pressure (H₂) | ~1 MPa (7500 Torr)[8] | Higher pressure increases hydrogen concentration in the solvent, accelerating the reaction rate. |
| Temperature | 60°C[8] | Provides sufficient activation energy without causing significant side reactions or solvent loss. |
| Solvent | Ethanol | Good solvent for both reactant and product; relatively inert under hydrogenation conditions. |
| Reaction Time | ~2 hours[8] | Sufficient for complete conversion at the specified temperature and pressure. |
| Typical Yield | >99%[8] | Catalytic hydrogenation is a highly efficient and selective method. |
Pathway 2: Caustic Fusion of 3-Aminobenzenesulfonic Acid
This older industrial method involves a nucleophilic aromatic substitution reaction under harsh conditions.[2]
The reaction proceeds via an addition-elimination mechanism. The highly electronegative sulfonate group (-SO₃⁻) is a poor leaving group on its own but can be displaced by a strong nucleophile (hydroxide ion, OH⁻) at very high temperatures.
-
Nucleophilic Attack: The hydroxide ion attacks the carbon atom bonded to the sulfonic acid group, forming a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The sulfonate group is eliminated from the complex, and the aromaticity of the ring is restored, yielding 3-aminophenol.
The extreme conditions (high temperature) are necessary to overcome the high activation energy associated with attacking the electron-rich aromatic ring and displacing the sulfonate group.
Caption: Mechanism of Caustic Fusion for 3-Aminophenol Synthesis.
Note: This process involves highly corrosive materials at extreme temperatures and should only be performed with appropriate safety equipment and engineering controls.
Materials:
-
3-Aminobenzenesulfonic acid (Metanilic acid)
-
Sodium hydroxide (NaOH) pellets or flakes
-
High-temperature reaction vessel (e.g., nickel or stainless steel autoclave)
Procedure:
-
Charging the Reactor: Charge the high-temperature reactor with 3-aminobenzenesulfonic acid and a significant excess of sodium hydroxide.
-
Heating (Fusion): Heat the mixture to approximately 245°C.[2] The mixture will melt and become a thick slurry. Maintain this temperature for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[2]
-
Cooling and Dissolution: Carefully cool the reactor. The resulting solid fusion cake is a mixture of the sodium salt of 3-aminophenol, excess NaOH, and sodium sulfite. Cautiously dissolve the cake in water.
-
Neutralization and Isolation: Acidify the aqueous solution with a strong acid (like HCl or H₂SO₄) to neutralize the excess NaOH and protonate the phenoxide, precipitating the 3-aminophenol product.
-
Purification: The crude 3-aminophenol can be collected by filtration and purified by recrystallization from hot water.
Formation of this compound
The conversion of the 3-aminophenol free base to its hydrochloride salt is a fundamental acid-base reaction.[9] This step is crucial for pharmaceutical applications where salt forms offer improved stability, solubility, and bioavailability.[4]
Core Mechanism: Amine Protonation
Amines are Lewis bases due to the lone pair of non-bonding electrons on the nitrogen atom.[4] When reacted with a strong acid like hydrochloric acid (HCl), the nitrogen lone pair accepts a proton (H⁺) from the acid.[9][10]
-
Reaction: R-NH₂ + HCl → [R-NH₃]⁺Cl⁻
This reaction forms an ammonium salt.[9] In the case of 3-aminophenol, the amino group is protonated to form the 3-hydroxyanilinium cation, with the chloride ion acting as the counter-ion.[3] The resulting ionic salt has significantly different physical properties from the neutral parent molecule, most notably increased water solubility and a higher melting point.[4][9]
Caption: Mechanism of this compound Formation.
Experimental Protocol: Salt Formation
This protocol describes the conversion of isolated 3-aminophenol to its hydrochloride salt.
Materials:
-
Purified 3-aminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether or isopropanol
-
Stirring vessel
-
Ice bath
Procedure:
-
Dissolution: Dissolve the purified 3-aminophenol in a suitable solvent in which the hydrochloride salt is poorly soluble, such as anhydrous diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath to manage the exothermic nature of the neutralization reaction.
-
Precipitation: While stirring vigorously, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise. The this compound salt will immediately begin to precipitate out of the solution as a crystalline solid.
-
Digestion: Continue stirring the slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation and crystal growth.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
-
Drying: Dry the product under vacuum to yield pure this compound.
Conclusion
The formation of this compound is a two-stage process involving the initial synthesis of the 3-aminophenol free base followed by a straightforward acid-base reaction. For the synthesis of the free base, the catalytic reduction of 3-nitrophenol represents a modern, efficient, and high-yielding method that is often preferred over older, more hazardous techniques like caustic fusion. The subsequent conversion to the hydrochloride salt is a mechanistically simple but crucial step that imparts desirable physicochemical properties for downstream applications, particularly in the pharmaceutical industry. Understanding the causality behind each step—from catalyst selection in reduction to solvent choice in salt formation—is paramount for process optimization, safety, and achieving high purity in the final product.
References
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
- Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. (n.d.). Energy & Environmental Science (RSC Publishing). [Link]
- Effective Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Etched Halloysite Nanotubes@α-Ni(OH)2. (2020-04-15).
- Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. (n.d.).
- Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles. (2016-01-28). Journal of Colloid and Interface Science. [Link]
- 3-Aminophenol. (n.d.). Wikipedia. [Link]
- Exploring 3-Aminophenol: Properties, Applications, and Manufacturing Excellence. (n.d.). Chembk.com. [Link]
- What is the reaction between hydrochloric and amine?. (2018-03-04). Quora. [Link]
- WO1992018445A1 - Method for the manufacture of 3-aminophenol. (n.d.).
- US5202488A - Method for the manufacture of 3-aminophenol. (n.d.).
- Preparation of 3-aminophenol. (n.d.). PrepChem.com. [Link]
- Reactions with Acid Chloride. (2021-08-03). Reddit. [Link]
- Schematic mechanism for conversion of p-nitrophenol to p-amino phenol. (n.d.).
- Amines. (n.d.). NCERT. [Link]
- 5.3 Amine Protonation. (n.d.).
- One-Pot, Three-Step Synthesis of o-Aminophenol Derivatives from Nitro Arenes. (n.d.).
- Exploring the Synthesis and Chemical Properties of 3-Aminophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound. (n.d.). PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. web.mnstate.edu [web.mnstate.edu]
A Senior Application Scientist's Guide to 3-Aminophenol: Hydrochloride Salt vs. Free Base
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Forms
3-Aminophenol is a bifunctional aromatic compound of significant interest in chemical synthesis and pharmaceutical development. Its structure, featuring both a nucleophilic amino group and an acidic hydroxyl group, makes it a versatile building block for a wide range of molecules, from hair dyes to critical pharmaceutical intermediates.[1] However, for the laboratory scientist or the process chemist, 3-aminophenol is not a single entity. It is predominantly available and utilized in two distinct forms: the free base (3-aminophenol) and its hydrochloride salt (3-aminophenol HCl).
The fundamental distinction arises from a simple acid-base reaction: the basic amino group of 3-aminophenol reacts with hydrochloric acid to form the corresponding ammonium salt. This seemingly minor chemical modification dramatically alters the compound's physicochemical properties, impacting everything from its appearance and solubility to its stability and reactivity. Understanding the causality behind these differences is paramount for successful experimental design, robust process development, and effective formulation. This guide provides an in-depth technical comparison to empower researchers to select the optimal form of 3-aminophenol for their specific application, ensuring scientific integrity and reproducible outcomes.
Core Physicochemical Properties: A Comparative Analysis
The conversion from a neutral, organic molecule to an ionic salt fundamentally changes its physical behavior. The following table summarizes the key quantitative differences between 3-aminophenol base and its hydrochloride salt, providing a clear reference for laboratory use.
| Property | 3-Aminophenol (Base) | 3-Aminophenol Hydrochloride (Salt) | Rationale for Difference |
| CAS Number | 591-27-5[2] | 51-81-0[1] | Represents two distinct chemical entities. |
| Molecular Formula | C₆H₇NO[2] | C₆H₈ClNO[3] | Addition of one molecule of HCl. |
| Molecular Weight | 109.13 g/mol [2] | 145.59 g/mol [4] | Increased mass from the HCl molecule. |
| Appearance | White to off-white or light brown crystalline powder/flakes; darkens on exposure to air/light.[2] | White to off-white crystalline solid. | The protonated amine is less susceptible to oxidation, leading to improved color stability. |
| Melting Point | 120-124 °C[2] | Decomposes (No distinct melting point reported) | Ionic salts often decompose at high temperatures rather than melting cleanly. |
| Boiling Point | 164 °C @ 11 mmHg[2] | Not applicable (decomposes) | Strong ionic forces prevent boiling under normal conditions; thermal decomposition occurs first. |
| Water Solubility | Slightly soluble in cold water (35 g/L at 20 °C); soluble in hot water.[2] | Good solubility in water. | The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, significantly enhancing solubility. |
| pKa (at 20-25 °C) | pKa₁ = 4.37 (for -NH₃⁺)pKa₂ = 9.82 (for -OH)[2] | pKa ≈ 4.37 (for -NH₃⁺) | The relevant pKa for the salt is that of the acidic anilinium group. The phenolic proton's acidity is largely unchanged. |
| Stability | Sensitive to air and light; prone to oxidation. | Generally more stable, particularly against oxidation. | Protonation of the electron-donating amino group reduces the electron density of the aromatic ring, making it less susceptible to oxidative degradation. |
The Structural Basis for Divergent Properties
The profound differences in the properties of 3-aminophenol base and its hydrochloride salt are rooted in a single chemical event: the protonation of the amino group. This conversion transforms a neutral organic molecule into an ionic salt, altering its intermolecular forces and chemical reactivity.
-
Solubility: As a salt, this compound is an ionic compound. It readily dissolves in polar solvents like water through favorable ion-dipole interactions. The free base, being a neutral molecule with significant nonpolar character from the benzene ring, has much lower water solubility.
-
Stability: The lone pair of electrons on the nitrogen atom of the free base makes the aromatic ring electron-rich and thus highly susceptible to oxidation, which often results in the formation of colored impurities. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, rendering the amino group an electron-withdrawing group. This deactivation of the ring significantly enhances the compound's stability against air and light-induced oxidation.
-
Reactivity: The nucleophilicity of the amino group is extinguished upon protonation. Therefore, for any reaction that requires the amine to act as a nucleophile (e.g., acylation, alkylation, or diazotization), the free base form is essential.
Practical Implications in Research and Drug Development
The choice between the salt and the free base is a critical decision driven by the specific experimental or manufacturing objective.
-
Formulation and Bioavailability: In pharmaceutical development, converting a basic active pharmaceutical ingredient (API) into a salt is a common and powerful strategy. The enhanced aqueous solubility of the hydrochloride salt can lead to improved dissolution rates in the gastrointestinal tract, which often translates to higher bioavailability of the drug.
-
Ease of Handling and Storage: For routine laboratory use and large-scale storage, the hydrochloride salt is often preferred. Its superior stability means a longer shelf life, less stringent storage requirements (though protection from light and moisture is always prudent), and greater consistency between batches, as the risk of degradation is minimized.
-
Reaction Solvent Choice: The choice of form dictates the choice of solvent. If a reaction is to be conducted in an aqueous medium, the hydrochloride salt is the logical choice. Conversely, for reactions in nonpolar organic solvents where the free base is more soluble, using the base form directly avoids unnecessary workup steps.
-
Control of Reactivity: A synthetic chemist must use the free base for reactions involving the amino group's nucleophilicity. Attempting such a reaction with the hydrochloride salt will fail unless a stoichiometric amount of base is added to liberate the free amine in situ.
Essential Experimental Protocols
The ability to interconvert between the two forms is a fundamental skill. The following protocols are designed to be self-validating and are based on core chemical principles.
Protocol 1: Conversion of this compound to its Free Base
This protocol describes the "free-basing" of the hydrochloride salt, a common procedure to generate the nucleophilic amine required for synthesis.
Methodology:
-
Dissolution: Weigh 10.0 g of this compound and dissolve it in 100 mL of deionized water in an Erlenmeyer flask with magnetic stirring. Gentle warming may be used to aid dissolution.
-
Neutralization: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). While stirring the 3-aminophenol HCl solution, add the NaHCO₃ solution dropwise.
-
Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the solution is neutral to slightly basic (pH 7-8). Effervescence (CO₂ evolution) will be observed.
-
Precipitation: As the anilinium ion is deprotonated to the free amine, its water solubility will decrease dramatically, causing the 3-aminophenol base to precipitate as a fine, off-white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining inorganic salts (NaCl, excess NaHCO₃).
-
Drying: Dry the purified 3-aminophenol base in a vacuum oven at 50-60°C or in a desiccator over a suitable drying agent until a constant weight is achieved.
Causality: The bicarbonate anion (HCO₃⁻) is a sufficiently strong base to deprotonate the anilinium ion (pKa ≈ 4.37) but not the phenolic hydroxyl group (pKa ≈ 9.82), offering a selective and controlled neutralization. This generates the water-insoluble free base, which precipitates from the aqueous solution.
Protocol 2: Quality Control by Titration
This protocol provides a reliable method for determining the purity of each form via acid-base titration.
Methodology for 3-Aminophenol (Base) Purity:
-
Sample Preparation: Accurately weigh approximately 250 mg of 3-aminophenol base into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of a 1:1 mixture of ethanol and water to dissolve the sample.
-
Titration: Add 2-3 drops of a suitable indicator (e.g., methyl red) and titrate with a standardized 0.1 M hydrochloric acid (HCl) solution until the endpoint is reached (a sharp color change from yellow to red).
-
Calculation: Calculate the purity using the volume of titrant, its concentration, and the initial mass of the sample.
Methodology for this compound Purity:
-
Sample Preparation: Accurately weigh approximately 350 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of deionized water to dissolve the sample.
-
Titration: Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) and titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until the endpoint is reached (a sharp color change from colorless to pink).
-
Calculation: Calculate the purity based on the stoichiometry of the neutralization reaction.
Trustworthiness: These titrimetric methods are primary analytical techniques grounded in well-understood stoichiometry. Their accuracy is directly traceable to the quality of the standardized titrants, which should be prepared and verified against a primary standard (e.g., potassium hydrogen phthalate for NaOH or sodium carbonate for HCl).
Conclusion: A Strategic Choice
The selection between this compound and 3-aminophenol free base is not a matter of preference but a strategic decision based on scientific principles. The hydrochloride salt offers the practical advantages of enhanced stability and high aqueous solubility, making it the superior choice for formulations, aqueous reactions, and long-term storage. The free base, while more sensitive to degradation, is indispensable for synthetic applications that rely on the nucleophilic character of its amino group. A thorough understanding of the fundamental chemical differences outlined in this guide allows researchers and developers to harness the full potential of this versatile molecule, ensuring efficiency, reproducibility, and safety in their scientific endeavors.
References
- CAS Common Chemistry. Phenol, 3-amino-, hydrochloride (1:1). [Link]
- European Commission Scientific Committee on Consumer Products (SCCP). Opinion on m-aminophenol. [Link]
- ChemIndex. 3-hydroxyanilinium chloride. [Link]
- Chemsrc. This compound. [Link]
- SDFine. 3-AMINOPHENOL (FOR SYNTHESIS) (m-aminophenol). [Link]
- PubChem. 3-Aminophenol. [Link]
Sources
An In-depth Technical Guide to 3-Aminophenol Hydrochloride: Discovery and History
Authored by: [Your Name/Department]
Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Aminophenol hydrochloride, a significant organic compound with wide-ranging applications. The narrative delves into its discovery in the late 19th century, tracing the evolution of its synthesis from early reduction methods to modern industrial processes. Key physicochemical properties are detailed, and its critical role as an intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals is explored. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering both historical context and practical technical insights.
Introduction: The Significance of a Versatile Intermediate
3-Aminophenol (IUPAC name: 3-aminophenol) is an aromatic organic compound characterized by a benzene ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group at the meta positions.[1] Its hydrochloride salt, this compound, is a more stable, crystalline form that is often preferred for handling and storage.[2] This compound is a cornerstone in the synthesis of a multitude of commercially important products, ranging from hair dyes and photographic developers to pharmaceuticals and high-performance polymers.[3][4] The dual functionality of the amino and hydroxyl groups imparts a rich and versatile reactivity, allowing it to serve as a foundational building block in organic synthesis.[5]
The Genesis of 3-Aminophenol: A Historical Perspective
The synthesis of 3-aminophenol was first reported in the late 19th century, a period of intense exploration in aromatic chemistry driven by the burgeoning synthetic dye industry.[3] Early methods for its preparation were foundational in the development of aromatic amine chemistry.[3] While a specific individual is not singularly credited with its discovery in the available literature, its emergence is intrinsically linked to the broader scientific endeavor to understand and manipulate the structure of aromatic compounds.
The initial and most straightforward synthesis involved the reduction of 3-nitrophenol.[1][3] This transformation was typically achieved using metal-acid reduction systems, such as zinc or iron in an acidic medium.[3] This classic approach laid the groundwork for more sophisticated and efficient methods that would follow.
Evolution of Synthesis Methodologies
The manufacturing processes for 3-aminophenol have undergone significant evolution, driven by the demand for higher yields, purity, and more environmentally benign procedures.
Early and Classical Synthetic Routes
-
Reduction of 3-Nitrophenol: This foundational method involves the conversion of the nitro group of 3-nitrophenol to an amino group. While initially performed with metal catalysts in acidic conditions, modern variations utilize catalytic hydrogenation over transition metal catalysts like palladium on carbon or nickel, offering milder reaction conditions and improved yields.[3]
-
Caustic Fusion of 3-Aminobenzenesulfonic Acid: For many years, a preferred industrial route involved the sulfonation of nitrobenzene to produce m-nitrobenzenesulfonic acid. This was followed by reduction of the nitro group to yield m-aminobenzenesulfonic acid (metanilic acid). The final step was a caustic fusion, heating the sodium salt of metanilic acid with sodium hydroxide at high temperatures (around 245 °C) to produce sodium m-aminophenolate, which is then neutralized to yield 3-aminophenol.[1][3][6] This multi-step process, though effective, is energy-intensive and generates significant waste streams.[7]
-
From Resorcinol: Another established method is the reaction of resorcinol with ammonium hydroxide under pressure and at elevated temperatures.[1][7][8] This substitution reaction provides a more direct route to 3-aminophenol. A detailed laboratory-scale procedure involves heating resorcinol with ammonium chloride and aqueous ammonia in an autoclave at 220°C.[8]
Modern Industrial Synthesis
Contemporary industrial production of 3-aminophenol has shifted towards more efficient and sustainable methods.
-
Catalytic Hydrogenation: The catalytic hydrogenation of 3-nitrophenol remains a common and efficient industrial method.[3] This process typically employs catalysts such as palladium on carbon under mild pressure and elevated temperatures.[3]
-
Dehydrogenation of 3-Amino-2-cyclohexene-1-one: A more recent and commercially attractive process involves the dehydrogenation of 3-amino-2-cyclohexene-1-one.[7][9] This method, often catalyzed by a supported palladium or palladium-platinum catalyst in the presence of a base, offers high yields and can be performed in a way that the resulting 3-aminophenol can be used directly in subsequent reactions without extensive purification.[7][9]
Experimental Protocol: Synthesis from Resorcinol
This protocol outlines a laboratory-scale synthesis of 3-aminophenol from resorcinol, adapted from established methods.[8]
Materials:
-
Resorcinol (200 g)
-
Ammonium chloride (120 g)
-
10% Aqueous ammonia (400 ml)
-
Concentrated hydrochloric acid
-
Ether
-
Distilled water
Procedure:
-
Charge a high-pressure autoclave with 200 g of resorcinol, 120 g of ammonium chloride, and 400 ml of 10% aqueous ammonia.
-
Heat the sealed autoclave to 220°C and maintain this temperature for approximately 14 hours, or until the internal pressure stabilizes.
-
After cooling the autoclave, transfer the reaction mixture to a flask and concentrate it to dryness under vacuum.
-
Dissolve the residue in 650-750 ml of hot distilled water and allow it to cool. The crude 3-aminophenol will crystallize out.
-
Filter the crude product. The filtrate can be treated with concentrated hydrochloric acid and extracted with ether to remove any unreacted resorcinol. Subsequent treatment of the aqueous layer with an excess of ammonia will yield additional product.
-
Purify the combined crude 3-aminophenol by recrystallization from water to obtain sandy crystals.
Physicochemical Properties of 3-Aminophenol and its Hydrochloride Salt
The utility of 3-aminophenol and its hydrochloride salt in various applications is dictated by their distinct chemical and physical properties.
| Property | 3-Aminophenol | This compound | Reference |
| Chemical Formula | C₆H₇NO | C₆H₈ClNO | [1][2] |
| Molar Mass | 109.13 g/mol | 145.59 g/mol | [1][2] |
| Appearance | White to light brown crystalline powder | White to off-white crystals | [3][4] |
| Melting Point | 120-124 °C | Not explicitly stated | [1][6] |
| Boiling Point | 164 °C at 11 mmHg | Not explicitly stated | [1][6] |
| Solubility | Moderately soluble in water; soluble in ethanol, ether, and acetone | Slightly soluble in water | [3][4] |
| pKa (amino) | 4.37 (20 °C, H₂O) | Not applicable | [1] |
| pKa (phenol) | 9.82 (20 °C, H₂O) | Not applicable | [1] |
Table 1: Key Physicochemical Properties
3-Aminophenol is an amphoteric molecule, capable of reacting as both a weak acid (due to the phenolic hydroxyl group) and a weak base (due to the aromatic amino group).[10] It is also a reducing agent.[11] The compound is known to darken upon exposure to air due to oxidation.[3]
Core Applications and Industrial Relevance
This compound and its free base form are indispensable intermediates in several key industries.
-
Dye and Pigment Industry: A primary application of 3-aminophenol is in the manufacturing of dyes. It is a crucial component in many hair dye formulations, acting as a colorant and coupler.[1][3][11] Furthermore, it is a precursor in the synthesis of fluorescent dyes, such as rhodamine B, through its conversion to 3-(diethylamino)phenol.[1][4]
-
Pharmaceutical Synthesis: The compound serves as a vital building block in the development of various pharmaceuticals.[4] It is an intermediate in the synthesis of certain analgesics and antipyretics.[3] It has also been utilized in the preparation of inhibitors for mammalian carbonic anhydrase isoforms and in the synthesis of quinoline-tethered fluorescent carbon dots for potential anticancer applications.[6]
-
Polymer Chemistry: 3-Aminophenol is used in the synthesis of high-performance polymers and as a stabilizer for chlorine-containing thermoplastics.[1]
-
Agrochemicals: It is an intermediate in the production of several pesticides and other agricultural chemicals.[11]
-
Other Applications: 3-Aminophenol also finds use as a developing agent in black and white photography.[3]
Visualization of a Key Synthetic Pathway
The following diagram illustrates a generalized industrial synthesis of 3-aminophenol, highlighting two common starting materials.
Caption: Common synthetic routes to 3-Aminophenol and its hydrochloride salt.
Conclusion: A Legacy of Versatility
From its origins in the foundational era of synthetic organic chemistry to its current status as a high-volume industrial chemical, 3-aminophenol and its hydrochloride salt have demonstrated enduring importance. The evolution of its synthesis reflects the broader trends in chemical manufacturing towards greater efficiency, safety, and sustainability. As a versatile and reactive intermediate, 3-aminophenol will undoubtedly continue to be a critical component in the development of new materials, medicines, and consumer products, solidifying its legacy in the landscape of applied chemistry.
References
- Wikipedia. (n.d.). 3-Aminophenol.
- Auteure, V. (n.d.). Exploring 3-Aminophenol: Properties, Applications, and Manufacturing Excellence.
- Google Patents. (n.d.). US5202488A - Method for the manufacture of 3-aminophenol.
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- PrepChem.com. (n.d.). Preparation of 3-aminophenol.
- Human Metabolome Database. (2021). Showing metabocard for 3-Aminophenol (HMDB0245818).
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- PubChem. (n.d.). 3-Aminophenol | C6H7NO | CID 11568.
- PubChem. (n.d.). This compound | C6H8ClNO | CID 12231984.
- Chem Catalyst Pro. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
- Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References.
- Homework.Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Nitrophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis with 3-Aminophenol: Exploring Chemical Reactions.
Sources
- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Buy this compound | 51-81-0 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 7. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Yield Calculation for 3-Aminophenol Hydrochloride Synthesis
This guide provides a comprehensive, technically grounded methodology for calculating the theoretical yield of 3-Aminophenol hydrochloride. Designed for researchers, chemists, and process development professionals, this document moves beyond simple procedural steps to explain the underlying stoichiometric principles and mechanistic details that govern the synthesis. By mastering these calculations, professionals can enhance process optimization, improve resource allocation, and establish critical benchmarks for synthetic efficiency.
Part 1: The Synthetic Pathway: From Nitroaromatic Precursor to Amine Salt
The synthesis of this compound is a cornerstone reaction in organic chemistry, frequently employed in the development of pharmaceuticals and other fine chemicals. The process involves two conceptual transformations: the reduction of an aromatic nitro group and the subsequent formation of a hydrochloride salt.
Reaction Selection and Rationale
For this guide, we will focus on a classic and robust method: the reduction of 3-Nitrophenol using metallic tin (Sn) in the presence of concentrated hydrochloric acid (HCl). This method, a variant of the Béchamp reduction, is highly effective for converting aromatic nitro compounds to their corresponding anilines.[1][2]
The choice of an acidic medium is critical. The strong acid (HCl) serves multiple roles: it activates the tin metal, acts as a proton source for the reduction mechanism, and, crucially, protonates the newly formed basic amino group of the 3-Aminophenol product.[1] This in-situ protonation directly forms the desired this compound salt, preventing potential side reactions and often simplifying purification, as the salt can be precipitated from the reaction mixture.
The Balanced Chemical Equation
Understanding the precise stoichiometry is the foundation of an accurate theoretical yield calculation. The complete, balanced reaction for the conversion of 3-Nitrophenol to this compound using the Sn/HCl system is as follows:
2 C₆H₄(OH)NO₂ + 3 Sn + 14 HCl → 2 C₆H₄(OH)NH₃Cl + 3 SnCl₄ + 4 H₂O
This equation reveals that 2 moles of 3-Nitrophenol react with 3 moles of Tin and 14 moles of Hydrochloric acid to produce 2 moles of this compound, along with tin(IV) chloride and water as byproducts. This stoichiometric relationship is paramount and will be the basis for all subsequent calculations.
Part 2: Foundational Principles of Stoichiometry
Stoichiometric calculations allow us to predict the quantitative relationships between reactants and products in a chemical reaction. For professionals in drug development, these principles are not merely academic; they are essential for evaluating the economic and environmental viability of a synthetic route.
-
The Mole: The mole is the standard unit for measuring the amount of a substance. One mole contains Avogadro's number of entities (approximately 6.022 x 10²³). All stoichiometric calculations are fundamentally based on mole-to-mole ratios.
-
Molar Mass: The molar mass (M) of a compound is the mass of one mole of that substance, expressed in grams per mole ( g/mol ). It is the bridge that connects the measurable mass of a substance to the number of moles.
-
Limiting Reactant: In nearly all practical syntheses, reactants are not supplied in perfect stoichiometric proportion. The limiting reactant (or limiting reagent) is the reactant that is completely consumed first, thereby limiting the amount of product that can be formed.[3] Identifying the limiting reactant is the most critical step in calculating the theoretical yield.
-
Theoretical Yield: The theoretical yield is the maximum possible mass of a product that can be synthesized from a given set of reactants, assuming 100% reaction efficiency with no losses. It is a calculated value that serves as a benchmark against which the actual yield (the experimentally obtained mass of the product) is compared to determine the percent yield.
Part 3: Step-by-Step Calculation Protocol
This section provides a detailed workflow for calculating the theoretical yield of this compound. We will use a hypothetical experimental setup to illustrate the process.
Step 1: Characterize Reactants and Molar Masses
The first step is to accurately identify all reactants and their corresponding molar masses. This information is fundamental for converting experimental masses into moles.
| Reactant | Chemical Formula | Molar Mass ( g/mol ) |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11[4][5][6] |
| Tin | Sn | 118.71[7][8][9][10][11] |
| Hydrochloric Acid | HCl | 36.46 |
Step 2: Determine the Limiting Reactant
This step identifies which reactant will be exhausted first. Let's assume the following starting quantities for the reaction:
-
Mass of 3-Nitrophenol: 25.0 g
-
Mass of Tin (Sn): 42.5 g
-
Mass of Hydrochloric Acid (HCl): 120.0 g (assuming an aqueous solution, this is the mass of pure HCl)
A. Convert Mass of Each Reactant to Moles:
-
Moles of 3-Nitrophenol = 25.0 g / 139.11 g/mol = 0.1797 mol
-
Moles of Tin (Sn) = 42.5 g / 118.71 g/mol = 0.3580 mol
-
Moles of HCl = 120.0 g / 36.46 g/mol = 3.291 mol
B. Normalize by Stoichiometric Coefficient:
To find the limiting reactant, we divide the number of moles of each reactant by its stoichiometric coefficient from the balanced equation (2 for 3-Nitrophenol, 3 for Tin, 14 for HCl). The reactant with the smallest resulting value is the limiting reactant.
-
3-Nitrophenol: 0.1797 mol / 2 = 0.08985
-
Tin (Sn): 0.3580 mol / 3 = 0.11933
-
HCl: 3.291 mol / 14 = 0.23507
Step 3: Calculate the Theoretical Yield of this compound
The calculation of the maximum product is based only on the moles of the limiting reactant.
A. Calculate Moles of Product:
Using the mole ratio from the balanced equation (2 moles of 3-Nitrophenol produce 2 moles of this compound), we can determine the maximum moles of product.
-
Ratio: (2 mol 3-Aminophenol HCl) / (2 mol 3-Nitrophenol) = 1
-
Moles of 3-Aminophenol HCl = 0.1797 mol 3-Nitrophenol * (1) = 0.1797 mol
B. Convert Moles of Product to Mass (Theoretical Yield):
Finally, convert the moles of product to grams using its molar mass (145.59 g/mol ).
-
Theoretical Yield = 0.1797 mol * 145.59 g/mol = 26.16 g
Therefore, the maximum theoretical yield of this compound that can be produced from 25.0 g of 3-Nitrophenol under these conditions is 26.16 grams .
Experimental Workflow Visualization
The logical flow of the theoretical yield calculation is depicted below.
Caption: Workflow for theoretical yield calculation.
Part 4: Field Insights and Practical Considerations
While the theoretical yield provides an essential benchmark, a Senior Application Scientist knows that real-world yields are influenced by numerous factors.
-
Reaction Kinetics and Conditions: The rate and completeness of the tin reduction can be affected by temperature, the particle size of the tin, and the stirring rate. Insufficient reaction time or poor mixing can lead to an incomplete reaction and lower yields.[2]
-
Purity of Reagents: The calculations assume 100% pure reagents. Impurities in the starting 3-Nitrophenol or inhibitors on the surface of the tin can adversely affect the outcome.
-
Workup and Purification Losses: The process of isolating the product is never perfectly efficient. Material is inevitably lost during transfers, filtration of tin oxides, and crystallization steps. The "messy" nature of tin salt byproducts is a known challenge with this reaction.[12]
-
Safety Protocols: All reagents involved are hazardous. Concentrated HCl is highly corrosive and volatile.[13][14] Aromatic nitro and amino compounds should be handled with care due to potential toxicity.[15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be used in a well-ventilated fume hood.
By understanding both the stoichiometric theory and the practical laboratory challenges, researchers can better troubleshoot syntheses, optimize reaction conditions, and accurately evaluate the efficiency of their chemical processes.
References
- Atomic Weight of Tin. Commission on Isotopic Abundances and Atomic Weights.
- Tin Element | Properties, Symbol & Discovery. Study.com.
- Tin - Element information, properties and uses. Royal Society of Chemistry.
- 3-Nitrophenol, 100 g, CAS No. 554-84-7. Carl ROTH.
- #50 - Tin - Sn. Jefferson Lab.
- Tin (Sn Element) - Properties, Discovery, Uses & Allotropes. BYJU'S.
- 3-Nitrophenol | C6H5NO3 | CID 11137. PubChem, National Institutes of Health.
- Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. NCBI Bookshelf.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry.
- What is the balanced equation of the reduction of 3-nitroacetophenone with Sn and HCl. Homework.Study.com.
- Solved What is the balanced equation of the reduction. Chegg.com.
- Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How does nitrobenzene react with tin and HCl?. Quora.
- Mechanism for reduction of Nitrobenzene using HCl/Tin. Reddit.
- C8H7NO3 + Sn + HCl = C8H7ONH2 + SnO + Cl Balanced chemical equation. ChemicalAid.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq). Reddit.
- Reduction of Nitro Compounds, Through different Reaction Conditions. Semantic Scholar.
- SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. EMD Millipore.
- SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. SEASTAR CHEMICALS.
- 3-AMINOPHENOL EXTRA PURE MSDS. Loba Chemie.
- Safety Data Sheet: 3-Aminophenol. Carl ROTH.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 3. homework.study.com [homework.study.com]
- 4. 3-Nitrophenol, 100 g, CAS No. 554-84-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 5. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Atomic Weight of Tin | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Tin Element | Properties, Symbol & Discovery | Study.com [study.com]
- 9. Tin - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. #50 - Tin - Sn [hobart.k12.in.us]
- 11. byjus.com [byjus.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. webqc.org [webqc.org]
electrophilic substitution reactions of 3-Aminophenol.
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Aminophenol
Abstract
3-Aminophenol (m-aminophenol) is a highly reactive aromatic compound of significant interest in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its benzene ring is substituted with two powerful electron-donating groups: an amino (-NH₂) group and a hydroxyl (-OH) group. This disubstitution pattern results in a molecule with a rich and complex reactivity profile towards electrophiles. This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-aminophenol, intended for researchers, chemists, and drug development professionals. We will explore the synergistic and sometimes antagonistic interplay of the directing effects of the two functional groups, which governs the regiochemical outcome of these reactions. This guide delves into the mechanisms, experimental protocols, and inherent challenges of key transformations including nitration, halogenation, sulfonation, and formylation, while also clarifying the significant limitations associated with Friedel-Crafts reactions on this substrate.
The Electronic Landscape of 3-Aminophenol
Synergistic Activation by Amino and Hydroxyl Groups
The reactivity of a benzene ring in electrophilic aromatic substitution (SₑAr) is dictated by the electronic nature of its substituents. Both the amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups.[3][4] They donate electron density to the aromatic ring through a resonance effect (+R), which is significantly stronger than their inductive electron-withdrawing effect (-I).[3] This donation of electron density increases the nucleophilicity of the ring, making it much more susceptible to attack by electrophiles than benzene itself.[3][5]
In 3-aminophenol, these two groups are positioned meta to each other. This arrangement leads to a powerful, cooperative activation of specific positions on the ring.
Regioselectivity: A Case of Reinforcing Directing Effects
Both the -OH and -NH₂ groups are ortho, para-directors.[4][6] When multiple activating groups are present on a ring, the most powerful activating group generally dictates the position of substitution.[7][8] Furthermore, the directing effects can be either reinforcing (cooperative) or antagonistic.[9]
In the case of 3-aminophenol:
-
The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.
-
The amino group at C3 directs incoming electrophiles to positions C2, C4, and C6.
The directing influences are perfectly reinforcing , meaning both groups activate the same carbon atoms (C2, C4, C6) for electrophilic attack. The C5 position remains relatively deactivated. Position C2 is subject to significant steric hindrance, being situated between the two existing substituents. Therefore, electrophilic attack occurs preferentially at the less sterically hindered C4 and C6 positions.
Caption: Activated positions in 3-aminophenol for electrophilic attack.
Nitration Reactions
Direct nitration of 3-aminophenol is complicated by two primary factors: the high reactivity of the ring, which can lead to oxidative decomposition by nitric acid, and the basicity of the amino group.[7][10]
Mechanistic Considerations and Challenges
In a strongly acidic medium (e.g., HNO₃/H₂SO₄), the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[11][12] This fundamentally alters the electronic nature of the ring, leading to a complex mixture of products and significantly reduced yields.
The Strategy of Amide Protection
To circumvent these issues, the highly activating and basic amino group is often temporarily protected by acetylation. This is achieved by reacting 3-aminophenol with acetic anhydride to form 3-acetamidophenol. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-director, but its activating influence is substantially attenuated.[10] This moderation prevents over-reaction and protects the group from protonation, allowing for a more controlled nitration. Following nitration, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to restore the amino group.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Aminophenol
This is a general procedure for the formylation of an electron-rich arene. [13]1. Cool a solution of N,N-dimethylformamide (DMF), which also serves as the solvent, to 0 °C. 2. Slowly add phosphorus oxychloride (POCl₃) (1.0-1.5 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent. 3. Add 3-aminophenol to the mixture, either neat or as a solution in a small amount of DMF. 4. Allow the reaction to warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC). 5. Cool the mixture and pour it onto crushed ice. 6. Neutralize the solution with an aqueous base, such as sodium hydroxide or sodium acetate, which will hydrolyze the intermediate and precipitate the product. [13]7. Filter the resulting solid, wash with water, and purify by recrystallization.
The Challenge of Friedel-Crafts Reactions
Despite being a cornerstone of electrophilic aromatic substitution, Friedel-Crafts alkylation and acylation reactions are notoriously ineffective with substrates like 3-aminophenol.
Catalyst Deactivation by the Amino Group
The core limitation stems from the Lewis basicity of the amino group. The lone pair of electrons on the nitrogen atom readily coordinates with the strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. [11][14]This acid-base reaction forms a complex that places a positive charge on the nitrogen atom. This complexed group, [-NH₂-AlCl₃]⁻, is powerfully deactivating and withdraws electron density from the ring, shutting down any further electrophilic substitution. [15][16]
Why Protection Strategies Often Fail
While converting the amine to an amide reduces its basicity, the oxygen atom of the amide carbonyl can still coordinate with the Lewis acid catalyst. This deactivates the ring and often leads to N- or O-acylation instead of the desired ring acylation. [16]Consequently, Friedel-Crafts reactions are generally considered incompatible with phenols and anilines. [11]
Summary of Regioselectivity
The table below summarizes the expected outcomes for the electrophilic substitution of 3-aminophenol.
| Reaction | Typical Reagents | Major Product(s) | Key Considerations |
| Nitration | HNO₃/H₂SO₄ (with -NH₂ protection) | 4-Amino-2-nitrophenol & isomers | Requires protection of the amino group to prevent protonation and ring oxidation. |
| Bromination | Br₂ in CHCl₃ at low temp. | 4-Bromo-3-aminophenol & 6-Bromo-3-aminophenol | Milder conditions are essential to avoid polysubstitution. |
| Iodination | I₂ / NaHCO₃ or Amine-Iodine Complex | 4-Iodo-3-aminophenol & 6-Iodo-3-aminophenol | Proceeds due to the highly activated ring; often requires mild base. |
| Sulfonation | Conc. H₂SO₄, heat | 4-Amino-2-hydroxybenzenesulfonic acid | High temperatures drive the reaction to the thermodynamically favored product. |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 4-Amino-2-hydroxybenzaldehyde & isomers | Effective method using a mild electrophile suitable for highly activated rings. |
| Friedel-Crafts | R-X/AlCl₃ or RCO-X/AlCl₃ | No Reaction | The amino group acts as a Lewis base, deactivating the catalyst and the ring. |
References
- Filo. (2024, June 6). DIRECTING EFFECTS IN DISUBSTITUTED BENZENESWhen two different groups are ..
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
- Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of Disubstituted Benzene Rings.
- Chemistry LibreTexts. (2015, July 18). 16.
- NROChemistry. Vilsmeier-Haack Reaction.
- Transformation Tutoring. (2022, January 24). Directing Effects In Disubstituted Benzenes.
- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
- Guidechem. 4-Amino-2-hydroxybenzenesulfonic acid 5336-26-5 wiki.
- Wikipedia. Vilsmeier–Haack reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Ambeed.com. Vilsmeier-Haack Reaction.
- YouTube. (2021, January 26).
- JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
- ChemicalBook. (2025, September 25). 4-Hydroxybenzenesulfonic acid | 98-67-9.
- Chemistry Steps.
- Quora. (2018, February 10).
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
- Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
- CUTM Courseware.
- Guidechem.
- University of Calgary.
- Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- ResearchGate. (2025, August 6). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes.
- Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- BYJU'S. Electrophilic Substitution Reactions of Phenols.
- PubChem. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765.
- Google Patents.
- Chemia. (2022, November 14).
- Google Patents. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
- SLS Ireland. 3-Aminophenol, 98% | 100242-100G | SIGMA-ALDRICH.
- Wikipedia. 3-Aminophenol.
- YouTube. (2023, January 14).
- PubMed.
- NIH. Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Google Patents.
- Google Patents. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
- YouTube. (2019, January 3).
- NIH.
- YouTube. (2021, February 22).
- Wyzant Ask An Expert. (2020, February 19).
- University of Washington.
- ResearchGate. (2025, August 6). (PDF)
- New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
- Google Patents.
- ChemicalBook. 3-Aminophenol synthesis.
- PrepChem.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. youtube.com [youtube.com]
- 7. DIRECTING EFFECTS IN DISUBSTITUTED BENZENESWhen two different groups are .. [askfilo.com]
- 8. transformationtutoring.com [transformationtutoring.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
acidity and basicity of 3-Aminophenol hydrochloride
An In-depth Technical Guide to the Acidity and Basicity of 3-Aminophenol Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the acid-base properties of this compound, a molecule of significant interest in pharmaceutical and chemical synthesis. As an amphoteric compound, its behavior in aqueous solutions is governed by two distinct dissociation constants (pKa values), corresponding to its protonated amino group and phenolic hydroxyl group. This document elucidates the theoretical underpinnings of these properties, presents detailed, field-proven experimental protocols for their determination via potentiometric titration, and offers insights into the analysis and interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical characteristics.
Introduction: The Duality of this compound
This compound (C₆H₈ClNO) is the salt form of 3-aminophenol, an aromatic compound featuring both a hydroxyl (-OH) and an amino (-NH₂) group at the meta position of a benzene ring.[1] This unique structure confers amphoteric properties, allowing it to act as both a weak acid and a weak base.[2] In its hydrochloride salt form, the basic amino group is protonated to form an anilinium-type cation (-NH₃⁺), making the compound readily soluble in water.[1]
Understanding the precise acidity and basicity of this compound is critical for a multitude of applications, from predicting its physiological absorption and distribution in drug development to controlling reaction conditions in the synthesis of dyes, high-performance polymers, and other complex molecules.[3] This guide moves beyond a simple statement of pKa values to explain the causality behind its acid-base behavior and provide a robust framework for its experimental characterization.
Theoretical Framework: Protonation States and Equilibria
The acid-base chemistry of this compound in an aqueous solution is defined by two primary equilibria. The compound does not exist as a single species but as a mixture of different protonation states, the distribution of which is dependent on the solution's pH.
-
Acidity of the Protonated Amino Group (pKa₁): The anilinium group (-NH₃⁺) is acidic and can donate a proton to become a neutral amino group (-NH₂).
-
Acidity of the Phenolic Hydroxyl Group (pKa₂): The hydroxyl group (-OH) is weakly acidic and can lose a proton to form a negatively charged phenoxide ion (-O⁻).
The dissociation constants for the parent compound, 3-aminophenol, are well-documented. The pKa for the dissociation of the protonated amino group (pKa₁) is approximately 4.37, while the pKa for the dissociation of the hydroxyl group (pKa₂) is approximately 9.82.[2][3][4][5]
These two pKa values dictate the predominant species of the molecule at any given pH, as illustrated in the equilibrium diagram below.
Caption: Acid-base equilibria of 3-aminophenol in aqueous solution.
Quantitative Data Summary
The acid dissociation constants are fundamental parameters for predicting the behavior of this compound.
| Functional Group | Equilibrium | Literature pKa (at 20-25°C) | Acidity/Basicity |
| Protonated Amine | HO-C₆H₄-NH₃⁺ ⇌ HO-C₆H₄-NH₂ + H⁺ | ~4.37 | Weakly Acidic |
| Phenolic Hydroxyl | HO-C₆H₄-NH₂ ⇌ ⁻O-C₆H₄-NH₂ + H⁺ | ~9.82 | Very Weakly Acidic |
Data sourced from PubChem and ChemicalBook.[2][3]
Experimental Characterization: Potentiometric Titration
Potentiometric titration is the gold standard for accurately determining pKa values.[6] The methodology is trustworthy because it relies on direct physicochemical measurements, and its internal consistency (e.g., pH meter calibration) ensures the validity of the results.
Causality and Principles
The experiment involves titrating a known quantity of this compound with a standardized strong base, such as sodium hydroxide (NaOH), while continuously monitoring the solution's pH. The resulting titration curve—a plot of pH versus the volume of titrant added—reveals two distinct buffer regions and two equivalence points.
-
First Equivalence Point: Corresponds to the complete neutralization of the protonated amino group (-NH₃⁺).
-
Second Equivalence Point: Corresponds to the complete deprotonation of the phenolic hydroxyl group (-OH).
The pKa for each functional group is determined from the pH at the half-equivalence point, where the concentrations of the acidic species and its conjugate base are equal, a direct consequence of the Henderson-Hasselbalch equation.[7]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step, from standardization to measurement, builds upon a verified foundation.
A. Materials and Reagents:
-
This compound (analytical grade, purity ≥98%)
-
Sodium hydroxide (NaOH), 0.1 M, standardized solution
-
Potassium hydrogen phthalate (KHP), primary standard
-
Deionized water (Type II or better)
-
Calibrated pH meter with a glass electrode
-
Class A 50 mL burette
-
250 mL beakers and a magnetic stirrer
B. Workflow Diagram:
Caption: Experimental workflow for potentiometric pKa determination.
C. Step-by-Step Methodology:
-
Standardization of Titrant (Trustworthiness Check): Prepare an aqueous 0.1 M NaOH solution. Accurately weigh three portions of dried KHP primary standard (~0.4 g each) into separate flasks. Dissolve in ~50 mL of deionized water, add 2-3 drops of phenolphthalein indicator, and titrate with the NaOH solution to a faint, persistent pink endpoint. Calculate the exact molarity of the NaOH solution. The precision between the three standardization runs should be within 0.5%.
-
Analyte Preparation: Accurately weigh approximately 0.3-0.5 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker. Place a magnetic stir bar in the beaker.
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers of pH 4.01, 7.00, and 10.01. Ensure the electrode is rinsed with deionized water between buffers.
-
Titration:
-
Place the beaker with the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette. Ensure the electrode tip does not contact the stir bar.
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH from the burette in 0.5 mL increments. After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching an equivalence point), reduce the increment size to 0.1 mL or less to capture the steep inflection region accurately.[8]
-
Continue the titration past the second equivalence point until the pH begins to plateau in the basic region.
-
Data Analysis and Interpretation
Proper analysis is key to extracting accurate pKa values from the raw data.
-
Plot the Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting graph should show two distinct sigmoidal regions.
-
Determine Equivalence Points: The equivalence points are the points of maximum slope (inflection points) on the curve.[9] For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume added for each increment. The peaks of this derivative plot correspond precisely to the equivalence volumes (V_eq1 and V_eq2).
-
Determine Half-Equivalence Points: The half-equivalence volumes are found at V_eq1 / 2 and (V_eq1 + (V_eq2 - V_eq1) / 2).
-
Determine pKa Values:
-
pKa₁: Find the pH on the original titration curve that corresponds to the first half-equivalence volume (V_eq1 / 2). This pH value is equal to pKa₁.[7]
-
pKa₂: Find the pH on the original titration curve that corresponds to the second half-equivalence volume. This pH value is equal to pKa₂.
-
Sample Data Table (Hypothetical)
| Volume NaOH (mL) | pH | ΔpH/ΔV |
| 0.00 | 2.85 | - |
| ... | ... | ... |
| 14.50 | 4.07 | 0.80 |
| 15.00 | 4.47 | 0.80 |
| 15.50 (V_eq1/2) | 4.37 (pKa₁) | 0.80 |
| ... | ... | ... |
| 30.50 | 6.50 | 8.00 |
| 31.00 (V_eq1) | 7.50 | 20.00 (Peak) |
| 31.50 | 8.50 | 8.00 |
| ... | ... | ... |
| 46.00 | 9.72 | 0.40 |
| 46.50 (V_eq2/2) | 9.82 (pKa₂) | 0.40 |
| ... | ... | ... |
| 62.00 (V_eq2) | 10.80 | 4.00 (Peak) |
| ... | ... | ... |
Conclusion
This compound presents a classic case of an amphoteric substance whose behavior is dictated by the distinct pKa values of its anilinium and phenolic functional groups. Its acidity and basicity are not abstract concepts but quantifiable properties that have profound implications for its use in scientific and industrial applications. By employing rigorous, self-validating experimental techniques such as potentiometric titration, researchers can reliably characterize these properties. The protocols and theoretical framework provided in this guide offer a robust foundation for scientists and developers to confidently assess and manipulate this compound, ensuring predictability and control in their work.
References
- National Center for Biotechnology Information. (n.d.). 3-Aminophenol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. (Note: A direct link to the full text may require a subscription. The abstract is available via the Air Force Institute of Technology).
- Chemistry Stack Exchange. (2025). Why is o-aminophenol more acidic than p-aminophenol.
- ResearchGate. (n.d.). The pK a values for aminophenols isomers [Table].
- Wikipedia. (n.d.). 3-Aminophenol.
- Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?.
- Avdeef, A., Liptak, M. D., Shields, G. C. (2002). Absolute p K a Determinations for Substituted Phenols. ResearchGate.
- Ortwine, D. F., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Khan Academy. (n.d.). Titration curves & equivalence point.
- Chad's Prep. (2022). 17.2 Acid-Base Titrations and Titration Curves. YouTube.
- Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. (2015). International Journal of Electrochemical Science.
- Chemistry LibreTexts. (2023). pH Titration Curves.
Sources
- 1. Buy this compound | 51-81-0 [smolecule.com]
- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. enamine.net [enamine.net]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Rhodamine B from 3-Aminophenol Hydrochloride
Abstract
This comprehensive guide provides a detailed, three-part protocol for the synthesis of the fluorescent dye Rhodamine B, starting from the readily available precursor, 3-Aminophenol hydrochloride. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The protocol eschews the conventional direct condensation of 3-diethylaminophenol, instead detailing a robust pathway involving the synthesis of the key intermediate, Rhodamine 110, followed by exhaustive N-alkylation. This application note provides not only a step-by-step methodology but also delves into the underlying chemical principles, safety protocols, and characterization techniques, ensuring a thorough and reproducible process.
Introduction: The Significance of Rhodamine Dyes
Rhodamine dyes are a class of xanthene-based fluorophores renowned for their exceptional photophysical properties.[1] Key characteristics include high molar absorptivity, strong fluorescence in the visible spectrum, excellent quantum yields, and significant photostability.[] These properties make them invaluable tools in a wide array of scientific applications, including:
-
Fluorescence Microscopy: For labeling and visualizing subcellular structures and biomolecules.[1]
-
Bio-imaging and Bio-labeling: As probes in live-cell imaging and for tracking biological processes.[3]
-
Analytical Chemistry: As fluorescence standards for quantitative measurements.[3]
-
Materials Science: In the development of organic light-emitting diodes (OLEDs) and as laser dyes.[3]
Rhodamine B, in particular, is one of the most common and versatile members of this family. Traditionally, its synthesis involves the acid-catalyzed condensation of 3-diethylaminophenol with phthalic anhydride.[4] This guide, however, outlines a more fundamental approach starting from this compound, which provides a valuable academic and practical perspective on the construction of the rhodamine core and its subsequent functionalization.
Reaction Overview: A Three-Stage Synthetic Pathway
The synthesis of Rhodamine B from this compound is a multi-step process. The hydrochloride salt must first be neutralized to the free amine to enable its participation in the subsequent condensation. The free 3-aminophenol is then reacted with phthalic anhydride to form the core xanthene structure of Rhodamine 110. Finally, the primary amino groups of Rhodamine 110 are exhaustively ethylated to yield the target molecule, Rhodamine B.
Figure 1: Overall workflow for the synthesis of Rhodamine B from this compound.
Materials and Reagents
Ensure all reagents are of appropriate purity (analytical grade or higher) and that all operations are performed in a well-ventilated fume hood.
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| This compound | 145.59 | 51-81-0 | Harmful if swallowed/inhaled, Skin/Eye Irritant |
| Phthalic Anhydride | 148.12 | 85-44-9 | Severe Eye Damage, Skin/Respiratory Irritant |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Minimal |
| Methanesulfonic Acid | 96.11 | 75-75-2 | Corrosive, Severe Skin/Eye Damage |
| Ethyl Iodide | 155.97 | 75-03-6 | Harmful, Carcinogen Suspect, Skin/Eye Irritant |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | Flammable, Harmful, Corrosive |
| Rhodamine B | 479.02 | 81-88-9 | Harmful if swallowed, Causes serious eye damage |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Skin/Eye Irritant, Carcinogen Suspect |
| Diethyl Ether | 74.12 | 60-29-7 | Highly Flammable, Harmful |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Minimal |
| Deionized Water | 18.02 | 7732-18-5 | Minimal |
Detailed Experimental Protocols
Part 1: Neutralization of this compound
Rationale: The initial reactant is the hydrochloride salt of 3-aminophenol. The amine group is protonated, rendering it non-nucleophilic. To activate it for the subsequent Friedel-Crafts acylation, it must be deprotonated to the free amine using a mild base. Sodium bicarbonate is a suitable choice as it is strong enough to neutralize the hydrochloride salt without significantly increasing the pH, which could lead to unwanted side reactions.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of deionized water with gentle stirring.
-
Slowly add a saturated aqueous solution of sodium bicarbonate dropwise while monitoring the pH with indicator paper or a pH meter.
-
Continue adding the base until the solution reaches a pH of approximately 7-8 and effervescence ceases.
-
The free 3-aminophenol will precipitate out of the solution as a solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold deionized water.
-
Dry the collected 3-aminophenol in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50°C to a constant weight. The expected product is a white to off-white solid.
Part 2: Synthesis of Rhodamine 110 Intermediate
Rationale: This step involves a Friedel-Crafts acylation reaction. Two molecules of the nucleophilic 3-aminophenol attack one molecule of phthalic anhydride. The reaction is typically driven by heat, often without a solvent (neat conditions) or with a high-boiling solvent.[4][5] An acid catalyst like methanesulfonic acid can be used to facilitate the reaction, which proceeds through the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution on the electron-rich aminophenol rings.[6]
Protocol:
-
Combine the dried 3-aminophenol (2.0 equivalents) and phthalic anhydride (1.0 equivalent) in a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser. For example, use 5.46 g of 3-aminophenol and 3.70 g of phthalic anhydride.
-
Optional (Catalyzed reaction): Add a catalytic amount of methanesulfonic acid (approx. 0.5 mL).
-
Heat the reaction mixture in an oil bath to 180-200°C. The solids will melt and form a viscous liquid.
-
Maintain this temperature with vigorous stirring for 2-3 hours. The mixture will darken, and water will be evolved as a byproduct.
-
Allow the reaction mixture to cool to approximately 80-90°C, at which point it will become a glassy solid.
-
Carefully add 100 mL of hot deionized water and stir to break up the solid.
-
Adjust the pH of the slurry to 9-10 with a 2M NaOH solution to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with 2M HCl to a pH of approximately 3-4. The Rhodamine 110 will precipitate.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry thoroughly. The product is a dark solid.
Intermediate Characterization (Rhodamine 110): Before proceeding, it is advisable to confirm the identity of the Rhodamine 110 intermediate.
-
Appearance: Dark red/purple solid.
-
Spectroscopic Properties: Rhodamine 110 has a characteristic excitation peak at approximately 500 nm and an emission peak around 522 nm.[7] A UV-Vis and fluorescence spectrum should be acquired to confirm its formation.
Part 3: N-Alkylation of Rhodamine 110 to Rhodamine B
Rationale: The final step is the exhaustive N-alkylation of the two primary amino groups on the Rhodamine 110 core to form the tetra-ethylated Rhodamine B. This is a nucleophilic substitution reaction where the nitrogen atoms act as nucleophiles, attacking the electrophilic ethyl group of the alkylating agent (e.g., ethyl iodide). A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to scavenge the HI produced during the reaction, driving the equilibrium towards the product.
Protocol:
-
In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend the synthesized Rhodamine 110 (1.0 equivalent) in 100 mL of anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (at least 4.0 equivalents, to scavenge the acid produced from each ethylation).
-
Add ethyl iodide (a significant excess, e.g., 8-10 equivalents) to the stirred suspension.
-
Reflux the reaction mixture at approximately 40°C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The product, Rhodamine B, will be significantly less polar than the starting material, Rhodamine 110.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Combine the fractions containing the pure Rhodamine B and evaporate the solvent to yield the final product as a dark purple solid.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps must be performed in a certified chemical fume hood.
-
Phthalic Anhydride: Causes serious eye damage and may cause skin and respiratory irritation. Avoid inhaling dust.[8]
-
This compound: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Ethyl Iodide: Harmful and a suspected carcinogen. Handle with extreme care.
-
Rhodamine B: Harmful if swallowed and causes serious eye damage.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Characterization of Final Product (Rhodamine B)
The identity and purity of the synthesized Rhodamine B should be confirmed using standard analytical techniques:
-
Spectroscopy: The final product should exhibit absorption and emission spectra characteristic of Rhodamine B. In ethanol, the absorption maximum is typically around 543 nm, with a fluorescence emission maximum around 565 nm.
-
Mass Spectrometry: To confirm the molecular weight (C₂₈H₃₁ClN₂O₃, M.W. = 479.02 g/mol ).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ethyl groups and the xanthene core.
Discussion and Troubleshooting
-
Incomplete Condensation: If the yield of Rhodamine 110 is low, ensure the reaction temperature was maintained and that the reactants were thoroughly mixed. Increasing the reaction time or using an acid catalyst can improve conversion.
-
Incomplete Alkylation: The N-alkylation step can be sluggish. Ensure a sufficient excess of the alkylating agent and base are used. The reaction may require longer reflux times. Monitoring by TLC is crucial to determine the endpoint.
-
Purification Challenges: Rhodamine dyes are highly colored and can be difficult to purify completely. Careful column chromatography is often necessary to remove partially alkylated intermediates and other impurities.
References
- Purohit, M., Shaikh, T. R., & Kulkarni, A. A. (2025). Continuous flow solvent-free and catalyst-free mechanochemical production of rhodamine B dyes and their derivatives.
- ChemistryViews. (2025, January 14). Making Rhodamine B Dyes Using a Continuous Flow Method.[3]
- Gomes, A. S., et al. (2022). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III).
- AAT Bioquest. (n.d.). Spectrum [Rhodamine 110].
- Wikipedia. (n.d.). Friedel–Crafts reaction.[7]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis and applications of rhodamine fluorescent dyes.[10]
- Carl ROTH. (n.d.).
- PrepChem.com. (n.d.). Synthesis of Rhodamine B Base.[14]
- BOC Sciences. (n.d.). High-Performance Rhodamine Fluorescent Probes.[2]
- Sigma-Aldrich. (n.d.).
- AAT Bioquest. (n.d.). Reactive Rhodamines.[1]
Sources
- 1. Reactive Rhodamines | AAT Bioquest [aatbio.com]
- 3. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]
- 4. Continuous flow solvent-free and catalyst-free mechanochemical production of rhodamine B dyes and their derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Continuous flow solvent-free and catalyst-free mechanochemical production of rhodamine B dyes and their derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 8. EP0468821A1 - Process for the preparation of rhodamines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of p-Aminosalicylic Acid (PAS) from 3-Aminophenol Hydrochloride
Abstract & Introduction
p-Aminosalicylic acid (4-Amino-2-hydroxybenzoic acid, PAS) is a crucial second-line bacteriostatic agent against Mycobacterium tuberculosis, playing a significant role in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Its structural similarity to p-aminobenzoic acid (PABA) allows it to competitively inhibit folate synthesis, a metabolic pathway essential for bacterial replication.[1] The quality and purity of the Active Pharmaceutical Ingredient (API) are paramount to its therapeutic efficacy and safety.[2]
3-Aminophenol (m-aminophenol) serves as a widely utilized and economically viable precursor for the industrial synthesis of PAS.[2][3] The primary synthetic route involves the carboxylation of 3-aminophenol, a process analogous to the well-established Kolbe-Schmitt reaction.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of PAS from 3-aminophenol hydrochloride. It details the underlying reaction mechanism, provides a step-by-step laboratory-scale protocol, outlines purification and characterization techniques, and emphasizes critical safety considerations.
The Underlying Chemistry: The Kolbe-Schmitt Reaction
The synthesis of PAS from 3-aminophenol is a classic example of the Kolbe-Schmitt reaction, a carboxylation process that adds a carboxyl group to a phenol.[6][7][8] The reaction proceeds via the electrophilic aromatic substitution of a phenoxide ion with carbon dioxide, which acts as a weak electrophile.[5]
Mechanism Breakdown:
-
Deprotonation/Phenoxide Formation: The reaction commences with the deprotonation of 3-aminophenol. Since the starting material is this compound, a stoichiometric excess of base (e.g., sodium hydroxide or bicarbonate) is required to first neutralize the hydrochloride salt and then deprotonate the phenolic hydroxyl group. This generates the more nucleophilic sodium m-aminophenoxide ion. This step is critical because the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.[5][6]
-
Electrophilic Attack: The electron-rich phenoxide ion then attacks the electrophilic carbon atom of carbon dioxide. The reaction is conducted under high pressure and elevated temperature to facilitate the carboxylation.[3][6] The regioselectivity of the carboxylation (favoring the position ortho to the hydroxyl group) is a key feature of this reaction, leading to the desired 4-aminosalicylic acid.
-
Tautomerization & Acidification: An unstable intermediate is formed, which then undergoes tautomerization to restore the aromaticity of the ring, resulting in the sodium salt of p-aminosalicylic acid (sodium p-aminosalicylate).[6][7] The final step is the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate and phenoxide groups, precipitating the p-aminosalicylic acid product.[3][4]
Caption: Figure 1: Kolbe-Schmitt Reaction Mechanism for PAS Synthesis.
Safety & Handling
All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.
| Substance | CAS No. | Hazards | Recommended PPE & Handling Precautions |
| 3-Aminophenol HCl | 51-84-3 | Harmful if swallowed or inhaled, causes serious eye irritation, toxic to aquatic life. | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Avoid generating dust.[9] |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage. | Safety goggles/face shield, chemical-resistant gloves, lab coat. Handle with extreme care. |
| Carbon Dioxide (gas) | 124-38-9 | High pressure gas; can cause asphyxiation in high concentrations. | Use only in a well-ventilated area. Secure gas cylinder. Ensure pressure-rated equipment. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use in a fume hood. Wear safety goggles/face shield, acid-resistant gloves, lab coat. |
| p-Aminosalicylic Acid | 65-49-6 | May cause skin, eye, and respiratory irritation. Potential for sensitization. | Safety goggles, gloves, lab coat. Avoid dust inhalation. |
Experimental Protocol: Synthesis of p-Aminosalicylic Acid
This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried, and the reaction should be conducted in a high-pressure autoclave.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 3-Aminophenol HCl | C₆H₈ClNO | 145.59 | 14.56 g | 0.10 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | 8.80 g | 0.22 | Base (2.2 eq) |
| Carbon Dioxide | CO₂ | 44.01 | - | - | Gaseous reagent, supplied to pressure |
| Deionized Water | H₂O | 18.02 | 150 mL | - | Solvent |
| Hydrochloric Acid | HCl | 36.46 | ~20 mL | - | For acidification (37% w/w) |
Step-by-Step Procedure
-
Preparation of Sodium m-Aminophenoxide:
-
In a beaker, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 150 mL of deionized water. Allow the solution to cool to room temperature.
-
Slowly add 14.56 g (0.10 mol) of this compound to the sodium hydroxide solution with stirring. The initial neutralization is exothermic. Ensure the solid is fully dissolved.
-
Transfer this solution to a suitable high-pressure stainless-steel autoclave.
-
-
Carboxylation Reaction:
-
Seal the autoclave according to the manufacturer's instructions.
-
Pressurize the autoclave with carbon dioxide to an initial pressure of 100 atm.
-
Begin heating the autoclave with stirring to a temperature of 125-130 °C. The pressure will increase with temperature. Monitor the pressure and do not exceed the safety limits of the equipment.
-
Maintain the reaction at 125-130 °C under pressure for 6-8 hours.[6]
-
-
Isolation of Crude Product:
-
After the reaction period, turn off the heat and allow the autoclave to cool completely to room temperature (< 25 °C).
-
CAUTION: Do not open the autoclave while it is hot or under pressure. Carefully and slowly vent the excess CO₂ pressure in a fume hood.
-
Open the autoclave and transfer the dark-colored reaction mixture to a 500 mL beaker.
-
Cool the beaker in an ice-water bath.
-
Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to the reaction mixture. Monitor the pH. Continue adding acid until the pH of the solution is approximately 3-4.
-
A precipitate of crude p-aminosalicylic acid will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove residual salts.
-
Dry the crude product in a vacuum oven at 40-50 °C.
-
Purification Protocol: Recrystallization
The crude product often contains unreacted 3-aminophenol and other colored impurities. Purification is essential to achieve pharmaceutical-grade quality.
-
Dissolution: Transfer the crude, dry p-aminosalicylic acid to a flask. Add a minimal amount of hot water (or an ethanol/water mixture) and heat gently with stirring until the solid is completely dissolved.
-
Decolorization: Add a small amount of activated carbon (approx. 1-2% by weight of the crude product) to the hot solution. Swirl the flask and keep it hot for 5-10 minutes to allow the carbon to adsorb colored impurities.[10]
-
Filtration: Perform a hot filtration using fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white or off-white crystalline product by vacuum filtration.
-
Drying: Wash the crystals with a minimal amount of ice-cold water and dry them thoroughly in a vacuum oven at 50-60 °C.
Caption: Figure 2: Experimental Workflow Summary.
Characterization & Quality Control
Validation of the final product's identity and purity is a critical, self-validating step of the protocol.
| Analysis Method | Parameter | Expected Result | Purpose |
| Melting Point | Melting Range | 150-151 °C (decomposes) | Identity and Purity Check |
| HPLC | Purity Assay | > 99.0% | Quantifies purity and detects impurities like m-aminophenol.[11] |
| UV-Vis Spectroscopy | λmax | ~265 nm and ~298 nm (in ethanol) | Confirms chromophore structure. |
| FT-IR Spectroscopy | Key Peaks (cm⁻¹) | ~3400-3500 (O-H, N-H), ~1650 (C=O), ~1600 (Aromatic C=C) | Confirms functional groups. |
Conclusion
This application note details a robust and reliable method for the synthesis of p-aminosalicylic acid from this compound, based on the Kolbe-Schmitt carboxylation reaction. By carefully controlling reaction parameters and implementing the described purification and characterization protocols, researchers can produce high-purity PAS suitable for further investigation and development. Adherence to the stringent safety protocols outlined is essential for the safe execution of this synthesis.
References
- Source: Google Patents (US2658073A)
- Title: Kolbe–Schmitt reaction Source: Wikipedia URL:[Link]
- Title: New synthesis of para-aminosalicylic acid hydrochloride Source: ScholarWorks
- Title: Preparation of radioactive PAS Source: University of Groningen URL:[Link]
- Title: Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) Source: PMC - NIH URL:[Link]
- Title: 3-Aminophenol: Key to Pharmaceutical Synthesis and Innovation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The synthesis of p‐aminosalicylic acid hydrochloride Source: ResearchG
- Title: Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design Source: ACS Omega - ACS Public
- Title: New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets Source: Semantic Scholar URL:[Link]
- Title: Kolbe's Reaction Source: GeeksforGeeks URL:[Link]
- Title: New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets Source: Tropical Journal of Pharmaceutical Research URL:[Link]
- Title: 3-AMINO PHENOL - Material Safety Data Sheet Source: Suvchem Labor
- Title: Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column Source: ResearchG
- Title: Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. Source: Semantic Scholar URL:[Link]
- Title: Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) Source: UCLA Chemistry URL:[Link]
- Title: Notes on the design of bioequivalence study: para-aminosalicylic acid Source: World Health Organiz
- Title: Kolbe's Reaction Mechanism Source: BYJU'S URL:[Link]
- Title: Kolbe–Schmitt reaction Source: L.S.College, Muzaffarpur URL:[Link]
- Title: 3-AMINOPHENOL EXTRA PURE MSDS Source: Loba Chemie URL:[Link]
- Source: Google Patents (US2580195A)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. lobachemie.com [lobachemie.com]
- 10. US2580195A - Method of purifying 4-aminosalicylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Versatile Role of 3-Aminophenol Hydrochloride in the Synthesis of Advanced Fluorescent Dyes: An Application and Protocol Guide
Introduction: 3-Aminophenol as a Cornerstone in Fluorophore Chemistry
3-Aminophenol, particularly in its hydrochloride salt form for enhanced stability and solubility, stands as a pivotal precursor in the synthesis of a diverse array of fluorescent dyes. Its unique molecular architecture, featuring both a nucleophilic amino group and an activating hydroxyl group on a benzene ring in a meta-configuration, provides chemists with a versatile scaffold for constructing complex chromophores and fluorophores. This guide delves into the synthetic versatility of 3-aminophenol hydrochloride, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its application in the synthesis of two major classes of fluorescent dyes: the xanthene-based rhodamines and fluoresceins, and the versatile azo dyes.
Part 1: The Chemistry of Rhodamine and Fluorescein Synthesis
Rhodamines and fluoresceins are structurally related xanthene dyes renowned for their high fluorescence quantum yields, photostability, and broad applicability in bio-imaging and sensing.[1][][3] The synthesis of these dyes from 3-aminophenol typically involves an acid-catalyzed condensation reaction with a phthalic anhydride derivative.[1][4]
Mechanistic Insights: The Role of Acid Catalysis
The synthesis is a classic example of a Friedel-Crafts acylation followed by intramolecular cyclization. The acid catalyst, such as sulfuric acid or methanesulfonic acid, plays a crucial dual role:
-
Activation of the Anhydride: The acid protonates a carbonyl oxygen of the phthalic anhydride, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich 3-aminophenol.
-
Facilitating Dehydration: The acid promotes the elimination of water molecules during the cyclization steps that form the rigid, planar xanthene core, which is essential for fluorescence.
The reaction proceeds through the formation of an intermediate that then reacts with a second molecule of 3-aminophenol. Subsequent dehydration and cyclization lead to the final rhodamine or fluorescein structure.[5]
Visualizing the Synthesis of a Rhodamine Dye
Caption: Two-step workflow for azo dye synthesis.
Protocol 2: Synthesis of a Simple Azo Dye from 3-Aminophenol
This protocol outlines the synthesis of an azo dye by diazotizing 3-aminophenol and coupling it with a suitable aromatic compound (for this example, we will use phenol).
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Starch-iodide paper
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
Part A: Diazotization of 3-Aminophenol
-
Amine Solution: Dissolve a specific molar quantity of this compound in water and concentrated hydrochloric acid in a beaker.
-
Cooling: Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (a slight molar excess) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold 3-aminophenol solution, ensuring the temperature does not exceed 5°C.
-
Completion Check: After the addition is complete, stir for another 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of urea or sulfamic acid to quench the excess nitrous acid.
Part B: Azo Coupling
-
Coupling Solution: In a separate beaker, dissolve an equimolar amount of phenol in a dilute sodium hydroxide solution. Cool this solution in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately. [6]3. Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.
Causality in the Protocol:
-
Low Temperature: Crucial for the stability of the diazonium salt. Above 5-10°C, it rapidly decomposes. [7][8]* Acidic Medium for Diazotization: The presence of a strong acid is necessary to generate nitrous acid in situ and to prevent premature coupling of the diazonium salt with the unreacted amine.
-
Alkaline Medium for Coupling: The coupling reaction with phenols is typically carried out in a basic solution to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.
-
Starch-Iodide Test: This is a critical control step to ensure that just enough nitrous acid is present for complete diazotization without a large excess that could lead to unwanted side reactions.
Part 3: Data Presentation and Troubleshooting
Table 1: Representative Photophysical Properties of Rhodamine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent |
| Rhodamine B | ~555 | ~578 | ~105,000 | Ethanol |
| Rhodamine 6G | ~530 | ~555 | ~116,000 | Ethanol |
| Tetramethylrhodamine (TMR) | ~550 | ~573 | ~95,000 | Ethanol |
Note: Photophysical properties are highly dependent on the solvent and the specific molecular structure. The data presented are approximate values for common derivatives. [1][9]
Table 2: Representative Spectroscopic Data of Azo Dyes
| Azo Dye Derivative | λmax (nm) | Solvent |
| 3-Aminophenol coupled with Saccharine | 445.5 | Methanol |
| 2,4-dichlorophenyl-azo-4'-amino-2'-hydroxybenzene | 404-482 | DMF |
Note: The absorption maximum (λmax) of azo dyes can vary significantly depending on the substituents on the aromatic rings and the solvent used. [10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Azo Dye Synthesis | 1. Decomposition of diazonium salt (temperature too high).2. Incomplete diazotization.3. Incorrect pH for coupling. | 1. Strictly maintain the temperature at 0-5°C during diazotization.2. Ensure a slight excess of sodium nitrite is used and verify with starch-iodide paper.3. Adjust the pH of the coupling solution to the optimal range (alkaline for phenols, slightly acidic for amines). [11] |
| Off-Color or Impure Product | 1. Presence of unreacted starting materials.2. Formation of regioisomers (in rhodamine synthesis).3. Side reactions (e.g., self-coupling of diazonium salt). | 1. Improve purification methods (recrystallization, column chromatography).2. Use isomerically pure starting materials or synthetic routes that avoid isomer formation.3. Ensure slow, controlled addition of reagents and maintain proper temperature control. [11] |
| Difficulty in Purification | 1. Product is insoluble or forms an oil.2. Presence of polymeric byproducts. | 1. Try different recrystallization solvents or solvent mixtures.2. For insoluble impurities, perform a hot filtration during recrystallization. Consider column chromatography for difficult separations. [11][12][13][14] |
Part 4: Safety and Handling
This compound:
-
Hazards: Harmful if swallowed or inhaled. Causes serious eye irritation. Toxic to aquatic life with long-lasting effects. [15]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. [16] Diazonium Salts:
-
Extreme Hazard: Solid, dry diazonium salts are highly unstable and can be explosive, sensitive to shock, friction, and heat. [17][18][19]* Cardinal Safety Rules:
-
Never isolate diazonium salts in a dry, solid form unless absolutely necessary and with extreme precautions on a very small scale (<0.75 mmol). [17][18][20] 2. Always prepare and use diazonium salts in a cold (0-5°C) aqueous solution. [7][17][21] 3. Use non-metal spatulas (e.g., plastic or wood) if handling any solid. [17][18] 4. Quench any residual diazonium salt before workup or disposal. [17][18] 5. Ensure the reaction vessel is properly vented. [17][21]
-
Conclusion
This compound is a remarkably versatile and indispensable building block in the synthesis of fluorescent dyes. Its dual functionality allows for the construction of diverse and complex molecular architectures, from the vibrant and photostable rhodamines to the vast and colorful family of azo dyes. By understanding the underlying reaction mechanisms, adhering to detailed and optimized protocols, and prioritizing safety, researchers can effectively harness the synthetic potential of this compound to develop novel fluorescent probes for a wide range of applications in science and technology.
References
- DIAZOTIS
- Diazotisation and coupling reaction. (2016). Slideshare. [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
- Reactive Chemical Hazards of Diazonium Salts. (2025).
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
- Purification and Concentration of Dye-Protein Conjugates by Gel Filtration. (1960).
- Diazotis
- Diazotiz
- Mechanism of diazotization and azo dyes. (2021). YouTube. [Link]
- Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library. [Link]
- General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. (2016). Taylor & Francis Online. [Link]
- Proposed reaction mechanism for the synthesis of rhodamine derivatives.
- Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. (2023). PMC - NIH. [Link]
- Grimm, J. B., et al. (2017).
- Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. (2015). Modern Scientific Press. [Link]
- Fox, K. (n.d.). Synthetic #2 FFR Green Synthesis of Fluorescein Dye. CDN. [Link]
- General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. (2017). ACS Central Science. [Link]
- Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells. (2022). PMC - PubMed Central. [Link]
- Preparation and spectroscopic Study of Some Mono Azo Dyes Derived from A-Amino Phenazone and Some Phenols. (2016).
- Lavis, L. D., & Raines, R. T. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters. [Link]
- Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (2024). PMC - PubMed Central. [Link]
- The continuous flow synthesis of azos. (2024). PMC - NIH. [Link]
- Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101. (1990). Journal of the Chemical Society, Faraday Transactions. [Link]
- Beija, M., Afonso, C. A. M., & Martinho, J. M. G. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews. [Link]
- A general synthetic route to isomerically pure functionalized rhodamine dyes. (2015).
- Synthesis of rhodamine dye (13) and condensation product (14)
- Rhodamine B. Amoghavarsha IAS Academy. [Link]
- Synthesis , Characterization , and study of the Spectral and Electronic Properties of a New Azo Dyes Compounds. (2013). University of Thi-Qar Journal of Science. [Link]
- Synthesis of Rhodamine B Base. PrepChem.com. [Link]
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [Link]
Sources
- 1. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and applications of Rhodamine derivatives as fluorescent probes. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. pharmdguru.com [pharmdguru.com]
- 8. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
protocol for spectrophotometric determination of nitrites using 3-Aminophenol hydrochloride
Application Note & Protocol
Topic: Spectrophotometric Determination of Nitrites Using 3-Aminophenol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
A Modernized Approach to Nitrite Quantification: A Rapid, Sensitive Spectrophotometric Protocol Using 3-Aminophenol
Introduction & Principle
The accurate determination of nitrite (NO₂⁻) is critical across various scientific disciplines, from environmental monitoring of water quality to quality control in the food industry and biomedical research into the roles of nitric oxide.[1] For decades, the Griess test has been the benchmark for colorimetric nitrite detection.[2] This method is based on a two-step diazotization-coupling reaction: a primary aromatic amine is diazotized by nitrite in an acidic medium, and the resulting diazonium salt is coupled with an aromatic compound to produce a colored azo dye.[2]
This application note details a robust and rapid protocol that serves as an effective alternative to the conventional Griess assay. Here, we utilize 3-Aminophenol as the coupling agent in conjunction with a diazotized primary amine (sulfanilic acid). This specific pairing offers a significant advantage by forming a stable, colored azo dye without the need for heating or strong acids during the coupling step, streamlining the workflow.[3][4] The underlying principle is the formation of a diazonium salt from sulfanilic acid in the presence of nitrite. This salt then undergoes an electrophilic aromatic substitution with the activated ring of 3-aminophenol to form a distinct yellow-orange azo compound.[5] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is quantified spectrophotometrically.
Chemical Reaction Pathway
The protocol is based on a classic diazotization and azo coupling reaction.
-
Diazotization: In an acidic solution, nitrite ions (NO₂⁻) form nitrous acid (HNO₂). Sulfanilic acid, a primary aromatic amine, reacts with the nitrous acid to form a diazonium salt.
-
Azo Coupling: The diazonium salt acts as an electrophile and couples with the electron-rich aromatic ring of 3-aminophenol to form a stable and colored azo dye.[3][5]
Caption: Workflow of the diazotization-coupling reaction for nitrite detection.
Materials and Reagents
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Analytical Balance
-
Calibrated Micropipettes and Tips
-
Volumetric flasks (100 mL, 1000 mL)
-
Glass or disposable cuvettes
-
-
Chemicals:
-
This compound (or 3-Aminophenol)
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂), analytical standard grade
-
Methanol
-
Deionized (DI) water
-
Solutions Preparation
-
Stock Nitrite Standard (1000 ppm or 1000 mg/L):
-
Accurately weigh 0.150 g of dry sodium nitrite (dried at 110°C for 1 hour).
-
Dissolve in DI water in a 100 mL volumetric flask.
-
Make up to the mark with DI water and mix thoroughly. This solution is stable for 1-2 weeks when stored at 4°C in an amber bottle.
-
-
Working Nitrite Standards (e.g., 0.5 - 10 ppm):
-
Prepare an intermediate 100 ppm standard by diluting 10 mL of the stock standard to 100 mL with DI water.
-
Prepare a series of working standards by serial dilution of the 100 ppm standard. For example, to make a 2 ppm standard, dilute 2 mL of the 100 ppm standard to 100 mL with DI water. Prepare a blank using only DI water.
-
-
Rapid Griess Test (RGT) Reagent:
-
Prepare a sulfanilic acid solution by dissolving 5 g of sulfanilic acid in 100 mL of DI water. Gentle heating may be required.
-
In a separate container, dissolve 28 g of 3-aminophenol in 100 mL of methanol.[4]
-
Combine the two solutions.
-
Store the final reagent in a sealed amber bottle at room temperature.[4]
-
Experimental Protocol
This protocol outlines the steps for generating a calibration curve and analyzing unknown samples.
Caption: Step-by-step experimental workflow for nitrite determination.
Step-by-Step Method
-
Sample and Standard Preparation:
-
Pipette 5.0 mL of each working nitrite standard into separate, clearly labeled test tubes.
-
Pipette 5.0 mL of the blank (DI water) into a test tube.
-
Pipette 5.0 mL of your unknown sample(s) into separate test tubes. If the expected nitrite concentration is high, dilute the sample accordingly with DI water.
-
-
Color Development:
-
Add 1.0 mL of the RGT Reagent to each tube.
-
Immediately cap and vortex each tube for 5-10 seconds to ensure thorough mixing.
-
Allow the solutions to stand at room temperature for 15-20 minutes for the color to develop fully. A yellow-orange color will appear in the presence of nitrite.[3]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax). Note: The λmax should be determined by scanning the spectrum (e.g., 400-600 nm) of a mid-range standard against the reagent blank. Based on similar azo dyes, this is expected in the 420-500 nm range.[6][7]
-
Use the reagent blank to zero the spectrophotometer.
-
Measure the absorbance of each standard and unknown sample. Record the values.
-
Data Analysis and Interpretation
-
Calibration Curve Construction:
-
Subtract the absorbance of the blank from the absorbance of each standard.
-
Plot a graph of the blank-corrected absorbance (Y-axis) versus the nitrite concentration (X-axis) in ppm or mg/L.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept. A good correlation coefficient (R²) should be ≥ 0.99.
-
-
Quantification of Unknown Samples:
-
Subtract the absorbance of the blank from the absorbance of your unknown sample.
-
Use the linear regression equation to calculate the nitrite concentration in the sample: Concentration (ppm) = (Absorbance_sample - c) / m
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
-
Performance Characteristics
The performance of this method is comparable or superior to the traditional Modified Griess Test (MGT). Key validation parameters are summarized below, based on data from comparative studies.[4]
| Parameter | Typical Value | Significance |
| Linearity Range | 0.5 - 250 ppm | Defines the concentration range over which the assay is accurate. |
| Correlation Coeff. (R²) | > 0.99 | Indicates a strong linear relationship between concentration and absorbance. |
| Limit of Detection (LOD) | ~0.05 mg/L | The lowest concentration of nitrite that can be reliably detected.[8][9] |
| Limit of Quantitation (LOQ) | ~0.15 mg/L | The lowest concentration of nitrite that can be accurately quantified.[8] |
| Color Stability | Stable for hours | The resulting azo dye is stable, allowing for flexibility in measurement time.[7] |
| Interferences | Minimal | Common ions found in water do not typically interfere. Strong oxidizing or reducing agents may interfere.[6] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Color Development | Reagent has degraded; Nitrite concentration is below LOD; Incorrect pH. | Prepare fresh RGT reagent; Concentrate the sample if possible; Ensure the reaction medium is acidic as established by the reagent. |
| High Blank Absorbance | Contaminated DI water or glassware; Degraded reagent. | Use high-purity DI water; Thoroughly clean all glassware; Prepare fresh reagent. |
| Poor Linearity (R² < 0.99) | Pipetting errors; Incorrect standard dilutions; Spectrophotometer drift. | Use calibrated pipettes; Prepare fresh standards carefully; Allow the spectrophotometer to warm up and re-blank frequently. |
| Precipitate Forms | Low solubility of reagents or sample matrix interference. | Filter the sample before analysis; Ensure reagents are fully dissolved during preparation. |
References
- Safian, M. A. A. R., & Subri, M. S. M. (2021). Preliminary Evaluation of Gunshot Residue (GSR) Using 3-Aminophenol as a Substitute in Modified Griess Test. Indonesian Journal of Chemistry, 21(6), 1550-1559. Available at: https://www.researchgate.net/publication/356061327_Preliminary_Evaluation_of_Gunshot_Residue_GSR_Using_3-Aminophenol_as_a_Substitute_in_Modified_Griess_Test
- ResearchGate. (n.d.). Schematic reactions of nitrite (NO 2 -) and 3-aminophenol. [Image]. Retrieved from a study on GSR analysis. Available at: https://www.researchgate.net/figure/Schematic-reactions-of-nitrite-NO-2-and-3-aminophenol_fig1_356061327
- Jaluddin, S. N., et al. (2021). 1550 Preliminary Evaluation of Gunshot Residue (GSR) Using 3-Aminophenol as a Substitute in Modified Griess Test. ResearchGate. Available at: https://www.researchgate.net/publication/356061327_1550_Preliminary_Evaluation_of_Gunshot_Residue_GSR_Using_3-Aminophenol_as_a_Substitute_in_Modified_Griess_Test_Siti_Nurhazlin
- Wikipedia. (n.d.). Griess test. Available at: https://en.wikipedia.org/wiki/Griess_test
- Reis, P. B., et al. (2012). Validation of spectrophotometric method to detect and quantify nitrite in ham pate. Brazilian Journal of Pharmaceutical Sciences, 48(3), 537-546. Available at: https://www.scielo.br/j/rbcf/a/qY8YxY7X8Xz3Y3Y8yqY8YxY/?lang=en
- Wang, L., et al. (2015). Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay. Analytical Chemistry, 87(4), 2155-2161. Available at: https://pubmed.ncbi.nlm.nih.gov/25519711/
- Cançado, S. V., et al. (2015). Validation of spectrophotometric method to detect and quantify nitrite in ham pate. ResearchGate. Available at: https://www.researchgate.
- BenchChem. (2025). Application Notes and Protocols for Spectrophotometric Determination Using Aminophenol Reagents. Available at: https://www.benchchem.com/product/b2587489
- Shibata, M., et al. (2017). Simple Spectroscopic Determination of Nitrate, Nitrite, and Ammonium in Arabidopsis thaliana. Bio-protocol, 7(10), e2296. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5461168/
- Adusei-Gyamfi, J., et al. (2018). Validation of a Spectrophotometric Procedure for Determining Nitrate in Water Samples. Sci Forschen, 1(1). Available at: https://sciforschenonline.
- Li, J., et al. (2013). Diazotization-coupling reaction-based selective determination of nitrite in complex samples using shell-isolated nanoparticle-enhanced Raman spectroscopy. Talanta, 116, 849-854. Available at: https://pubmed.ncbi.nlm.nih.gov/24148465/
- SciELO. (2012). Validation of spectrophotometric method to detect and quantify nitrite in ham pate. Available at: https://www.scielo.br/j/rbcf/a/qY8YxY7X8Xz3Y3Y8yqY8YxY/?
- Ginting, S., et al. (2018). Spectrophotometric Method for Determination of Nitrite and Nitrate Levels in Broccoli and Cauliflower with Different Fertilization Treatment. Oriental Journal of Chemistry, 34(6). Available at: http://www.orientjchem.
- Sahu, D., & Gupta, V. K. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Phloroglucinol. International Research Journal of Environment Sciences, 3(4), 64-69. Available at: http://www.isca.in/IJES/Archive/v3/i4/10.ISCA-IRJEvS-2014-013.pdf
- Ensafi, A. A., et al. (2011). Nitrite determination in water samples based on a modified Griess reaction and central composite design. Analytical Methods, 3(5), 1157-1162. Available at: https://pubs.rsc.org/en/content/articlelanding/2011/ay/c0ay00713b
- Nagaraja, P., et al. (2002). A Facile Spectrophotometric Determination of Nitrite Using Diazotization with p-Nitroaniline and Coupling with Acetyl Acetone. Analytical Sciences, 18(9), 1029-1033. Available at: https://www.researchgate.net/publication/250106208_A_Facile_Spectrophotometric_Determination_of_Nitrite_Using_Diazotization_with_p-Nitroaniline_and_Coupling_with_Acetyl_Acetone
Sources
- 1. Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Diazotization-coupling reaction-based selective determination of nitrite in complex samples using shell-isolated nanoparticle-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminophenol hydrochloride as a coupling agent in azo dye synthesis
Application Notes: 3-Aminophenol Hydrochloride in Azo Dye Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of this compound as a versatile coupling agent in the synthesis of azo dyes. Azo dyes, characterized by the (-N=N-) chromophore, represent the largest class of synthetic colorants.[1] The synthesis is a two-stage process involving the diazotization of a primary aromatic amine followed by the azo coupling of the resultant diazonium salt with an electron-rich nucleophile.[2] 3-Aminophenol is an excellent coupling component due to its highly activated aromatic ring. This guide elucidates the core chemical principles, explains the causality behind critical experimental parameters such as temperature and pH, provides a robust, step-by-step protocol for a representative synthesis, and outlines methods for characterization and safety.
Principle of the Reaction
The synthesis of an azo dye is a sequential two-step process: Diazotization and Azo Coupling.
Step 1: Diazotization A primary aromatic amine is converted into its corresponding aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This reaction is critically temperature-dependent and must be performed at 0–5 °C to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[4]
Step 2: Azo Coupling The aryldiazonium salt, a relatively weak electrophile, is then immediately reacted with a nucleophilic coupling agent.[5] 3-Aminophenol serves this role. The reaction is an electrophilic aromatic substitution, where the diazonium cation attacks the electron-rich ring of the coupling component to form the stable azo linkage, which constitutes the dye's chromophore.[6][7]
The Role of 3-Aminophenol as a Coupling Agent
3-Aminophenol is a highly effective coupling agent due to the presence of two activating groups on the benzene ring: a hydroxyl (-OH) group and an amino (-NH₂) group.
-
Activation: The hydroxyl group is a powerful activating group, especially under alkaline conditions where it deprotonates to form the phenoxide ion (-O⁻). This phenoxide is a much stronger nucleophile, significantly increasing the reaction rate.[8]
-
Directing Effects: The hydroxyl group is an ortho, para-director. In 3-aminophenol, the positions ortho (2 and 6) and para (4) to the hydroxyl group are activated. The amino group at position 3 further activates positions 2 and 4. Consequently, the electrophilic attack by the diazonium ion occurs predominantly at the C4 position, which is para to the hydroxyl group and ortho to the amino group, benefiting from the combined activating influence of both groups.
Diagram: General Reaction Mechanism
Caption: Step-by-step workflow for the synthesis of an azo dye.
Step-by-Step Methodology
Part A: Preparation of the Benzenediazonium Chloride Solution
-
In a 100 mL beaker, add aniline (0.91 mL, 10 mmol) to 20 mL of distilled water.
-
While stirring, slowly add concentrated hydrochloric acid (2.5 mL). The aniline hydrochloride may precipitate.
-
Place the beaker in a large ice-water bath and stir the mixture until the temperature drops to 0–5 °C.
-
In a separate small beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of cold distilled water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry over 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure diazotization is complete. The resulting clear solution is the diazonium salt, which must be used immediately.
Part B: Preparation of the 3-Aminophenol Coupling Solution
-
In a 250 mL beaker, dissolve this compound (1.46 g, 10 mmol) in 50 mL of distilled water.
-
Prepare a 2 M sodium hydroxide solution (~0.8 g NaOH in 10 mL water). Slowly add this solution dropwise to the 3-aminophenol solution until the solid dissolves and the pH of the solution is between 9 and 10.
-
Cool this solution in a separate ice-water bath to 0–5 °C with vigorous stirring.
Part C: Azo Coupling and Product Isolation
-
With continuous and efficient stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 3-aminophenol solution (from Part B).
-
A deeply colored (typically red-orange) precipitate should form immediately.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for another 30-45 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Press the solid dry on the funnel and then transfer it to a watch glass. Dry the product in a desiccator or a low-temperature oven.
-
(Optional) For further purification, the crude dye can be recrystallized from a suitable solvent, such as an ethanol-water mixture.
Characterization of the Synthesized Dye
The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.
| Technique | Expected Observations & Key Signals |
| FTIR Spectroscopy | - Broad peak at ~3200-3500 cm⁻¹ (O-H and N-H stretching) - Sharp peak around 1580-1620 cm⁻¹ (Aromatic C=C stretching) - Characteristic peak at ~1450-1510 cm⁻¹ (N=N azo stretch) [9] |
| UV-Visible Spectroscopy | - Strong absorption band in the visible region (typically 400-500 nm) due to the extended π-conjugated system of the azo chromophore. The λmax should be reported. [10] |
| ¹H NMR Spectroscopy | - Aromatic protons will appear in the δ 6.0–8.0 ppm range. The specific splitting patterns can be used to confirm the substitution pattern on the aromatic rings. [11][12] |
| Melting Point | - A sharp melting point range indicates a high degree of purity. |
Safety and Handling
A fundamental principle when working with diazonium salts is to avoid their isolation in a solid, dry form whenever possible, due to their explosive nature. [13][14]They should be prepared in situ at low temperatures and used immediately. [14]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times. All operations should be conducted within a certified chemical fume hood.
-
This compound: Harmful if swallowed or inhaled. [15][16]May cause skin and eye irritation. [17]Avoid creating dust.
-
Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.
-
Sodium Nitrite: Strong oxidizer and toxic.
-
Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with care.
-
Quenching: Before disposal, any residual diazonium salt in the reaction mixture should be quenched. This can be done by adding a compound like sulfamic acid or urea, which reacts with excess nitrous acid, or by adding a reactive coupling agent like 2-naphthol to consume the diazonium salt. [18]* Handling Solids: When handling any isolated diazonium salt (which is strongly discouraged and should only be done on a very small scale, <0.75 mmol), use plastic or ceramic spatulas, never metal, to avoid friction or sparks. [19][20]
References
- BenchChem. (2025). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Myek, B., et al. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Modern Chemistry, 7(1), 54-59.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
- BenchChem. (2025). Optimizing temperature and pH for azo coupling with substituted phenols.
- PHARMD GURU. (n.d.).
- Unknown Source. (n.d.). Reactions of phenols.
- Pravin, S., et al. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library.
- NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.
- ACS Publications. (2020).
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Otutu, J.O., Okoro, D., & Ossai, E.K. (2008). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 8, 334-339.
- Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes.
- Wikipedia. (n.d.). Azo coupling.
- JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Chemsrc. (2025). This compound.
- ResearchGate. (n.d.). Azo compounds synthesized under alkaline and acidic azo coupling conditions.
- ECHEMI. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Carl ROTH. (n.d.).
- ICAIIT 2025 Conference. (n.d.). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.
- Aldrich. (2025).
- Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30, 2049-2053.
- ijorar. (n.d.).
- Bhagat, S.D., et al. (2017). Synthesis and spectral analysis of some new phenolic azo dyes. International Journal of ChemTech Research, 10(9), 160-163.
- ResearchGate. (n.d.).
- Myek, B., et al. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. Modern Scientific Press.
- ResearchGate. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Azo Coupling [organic-chemistry.org]
- 6. reactions_of_phenols [simply.science]
- 7. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. modernscientificpress.com [modernscientificpress.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scialert.net [scialert.net]
- 19. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to Pre-column Derivatization in HPLC: A Theoretical Evaluation of 3-Aminophenol Hydrochloride as a Potential Reagent
Abstract: High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. However, many analytes lack the necessary physicochemical properties for effective separation and sensitive detection. Pre-column derivatization addresses this by chemically modifying the analyte to enhance its chromatographic behavior and, most critically, its detectability. This technical guide delves into the principles of this technique, using 3-Aminophenol hydrochloride as a case study to explore the theoretical application of a non-standard reagent. While 3-Aminophenol is a versatile chemical intermediate, it is not a conventional derivatization agent for HPLC analysis. This note will dissect its chemical potential, outline theoretical reaction protocols for key analyte classes, and critically evaluate its limitations against established, high-performance derivatization reagents.
Introduction: The "Why" of Pre-Column Derivatization
The primary goal of pre-column derivatization is to overcome the inherent limitations of an analyte to make it "visible" and "separable" to an HPLC system. Analytes that are small, highly polar, non-volatile, or lack a strong chromophore (a part of a molecule that absorbs UV-Visible light) or fluorophore (a molecule that re-emits light upon excitation) are prime candidates for this chemical modification.[1]
An ideal derivatization reagent should exhibit the following characteristics:
-
Reaction Efficacy: Reacts rapidly and completely with the target functional group under mild conditions to form a single, stable product.
-
Excess Reagent Management: The reagent itself or its by-products should not interfere with the chromatographic analysis of the derivatized analyte.
-
Enhanced Detectability: The resulting derivative must possess significantly improved detection properties (e.g., high molar absorptivity for UV-Vis detection or high quantum yield for fluorescence detection) compared to the parent analyte.[2]
This guide will now explore the theoretical potential of this compound as a derivatizing agent by examining its reactive functional groups and postulating reaction pathways for common analyte classes.
Part 1: The Chemistry of 3-Aminophenol as a Potential Derivatizing Agent
3-Aminophenol possesses two primary reactive sites: a primary aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group.[3] The amine group is nucleophilic and is the primary site for reactions aimed at derivatizing other molecules, such as those containing carbonyl or carboxyl groups.
Theoretical Application 1: Derivatization of Reducing Sugars via Reductive Amination
Reducing sugars and other carbonyl-containing compounds (aldehydes and ketones) are challenging to analyze directly by reversed-phase HPLC due to their high polarity and lack of a strong UV chromophore.[4] Reductive amination is a robust method to tag these molecules.[5] The process involves two main steps:
-
Schiff Base Formation: The primary amine of 3-aminophenol attacks the carbonyl carbon of the sugar's open-chain aldehyde form, forming an unstable imine intermediate (a Schiff base).[6]
-
Reduction: The imine is immediately reduced to a stable secondary amine using a mild reducing agent that is selective for the imine and does not reduce the carbonyl group of the unreacted sugar, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane.[7][8]
Disclaimer: This protocol is theoretical and would require extensive optimization and validation.
-
Sample Preparation: Dissolve 1-10 mg of the carbohydrate sample in 500 µL of methanol-water (1:1 v/v).
-
Reagent Preparation: Prepare a 0.5 M solution of this compound and a 1.0 M solution of sodium cyanoborohydride (NaBH₃CN) in a solution of 70% dimethyl sulfoxide (DMSO) and 30% acetic acid.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microvial, add 200 µL of the 3-aminophenol reagent solution.
-
Vortex the mixture briefly.
-
Add 200 µL of the NaBH₃CN solution.
-
Seal the vial and incubate at 65°C for 2 hours.
-
-
Sample Cleanup: Cool the reaction mixture to room temperature. Dilute with the initial HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.
Caption: Theoretical workflow for amide coupling of carboxylic acids using 3-Aminophenol.
Part 2: Scientific Integrity & Logic: A Critical Evaluation
While this compound possesses the necessary functional group to react with important analyte classes, its suitability as a high-performance derivatization agent is questionable when compared to established reagents. The fundamental purpose of derivatization is to enhance sensitivity, and this is where 3-aminophenol likely falls short.
The resulting derivatives—a secondary amine from a sugar or an amide from a carboxylic acid—do not inherently possess a significantly enhanced chromophore or a native fluorophore. The UV absorbance of the 3-aminophenol moiety itself is modest and unlikely to provide the low limits of detection required for trace analysis in complex matrices like biological fluids. [9] The table below provides a comparative analysis of our theoretical 3-aminophenol reagent against industry-standard derivatization agents.
| Reagent | Target Analyte(s) | Detection Principle | Key Advantages |
| 3-Aminophenol HCl (Theoretical) | Reducing Sugars, Carboxylic Acids | UV Absorbance | Simple structure, commercially available. |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amines, Amino Acids | Fluorescence | Very fast reaction at room temp; highly fluorescent derivatives; non-fluorescent reagent. [5] |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence | Forms highly stable and intensely fluorescent derivatives. [2] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | UV Absorbance | Forms derivatives with strong absorbance at a high wavelength (~360 nm), avoiding matrix interference. [10][11] |
| p-Aminobenzoic Acid (p-ABA) | Reducing Sugars | Fluorescence / UV | Introduces a chromophore and fluorophore; derivatives are stable. [6] |
Causality Behind Standard Reagent Choices
-
OPA: The reaction of OPA with a primary amine in the presence of a thiol like 3-mercaptopropionic acid forms a highly fluorescent isoindole derivative. The thiol is essential for the cyclization reaction that creates the stable, fluorescent product. This system is a classic example of a purpose-designed reaction for high sensitivity. [5]- DNPH: Carbonyl compounds often have weak UV absorbance in a crowded region of the spectrum. [12]DNPH reacts with them to form a hydrazone derivative. The resulting product contains two nitro groups conjugated with the aromatic ring, which creates a very strong chromophore that absorbs light at around 360 nm, a wavelength where very few endogenous compounds from biological samples interfere. [10][11]- Dansyl Chloride: The dansyl group is an inherently intense fluorophore. Attaching it to a non-fluorescent analyte allows for highly sensitive detection. The reaction is typically performed at a high pH (e.g., pH 9.5) to ensure the target amine is deprotonated and thus maximally nucleophilic. [5]
Conclusion: An Instructive Case of Unsuitability
Based on a thorough review of chemical principles and the absence of established applications in scientific literature, This compound is not a recommended pre-column derivatization reagent for sensitive HPLC analysis.
While it possesses the chemical functionality to react with analytes like reducing sugars and carboxylic acids, the resulting derivatives lack the enhanced detection characteristics that are the primary motivation for undertaking a derivatization procedure. The modest UV absorbance of the 3-aminophenol moiety is insufficient for trace quantification when compared to the powerful chromophores and fluorophores introduced by purpose-built reagents like DNPH, OPA, and Dansyl Chloride.
This theoretical exploration serves as a valuable lesson in reagent selection, underscoring that a successful derivatization strategy is not merely about chemical reactivity but is critically dependent on the ultimate goal: achieving a dramatic enhancement in analytical sensitivity and selectivity. Researchers and drug development professionals should select validated, high-performance reagents that are specifically designed to impart strong UV-absorbing or fluorescent properties to their target analytes.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 3-(Aminomethyl)phenol for Analytical Purposes.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Dalpathado, D. S., & Des-Silva, S. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical and Bioanalytical Chemistry, 381(6), 1130-7.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
- Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
- Fischer, J., & Schmidt, T. C. (2003). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical and Bioanalytical Chemistry, 375(2), 258-64.
- CORE. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates.
- ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
- Google Patents. (n.d.). US20120244625A1 - Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent.
- Bendiak, B. (2007). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Wikipedia. (n.d.). 3-Aminophenol.
- PubChem. (n.d.). 3-Aminophenol.
- Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Singh, S., Hage, D. S. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3. PubMed.
- Sigma-Aldrich. (n.d.). 3-Aminophenol PESTANAL®, analytical standard.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Ganjali, M. R., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335.
- SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review.
- ResearchGate. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3.
- MDPI. (n.d.). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy.
- ResearchGate. (n.d.). Changes observed in the UV-Vis absorption spectra of 3-aminophenol in....
- ResearchGate. (n.d.). (PDF) Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3- Aminophenol and Substituted Benzaldehydes.
- IIETA. (n.d.). Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol.
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde.
- Semantic Scholar. (n.d.). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies.
- National Institutes of Health. (n.d.). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies.
- ResearchGate. (n.d.). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies.
- National Institutes of Health. (n.d.). Evaporative fluorophore labeling of carbohydrates via reductive amination.
- National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- DSpace. (n.d.). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Aminophenol (HMDB0245818).
- ResearchGate. (n.d.). Time-course UV−vis spectral profile for the oxidation of o-aminophenol....
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20120244625A1 - Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent - Google Patents [patents.google.com]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Virtuoso: 3-Aminophenol Hydrochloride in Modern Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Hero of Synthesis
In the intricate tapestry of medicinal chemistry, certain molecules, while not therapeutic agents themselves, are the silent architects of breakthrough pharmaceuticals. 3-Aminophenol hydrochloride stands as a prime example of such a pivotal building block. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group on an aromatic scaffold, renders it an exceptionally versatile precursor for a diverse array of complex molecular architectures. This guide delves into the multifaceted applications of this compound, providing not just a theoretical overview, but also actionable protocols and the strategic rationale behind its use in the synthesis of vital medicines.
The Foundation: Physicochemical Properties and Reactivity
This compound (C₆H₈ClNO) is the hydrochloride salt of 3-aminophenol.[1] The protonation of the amino group enhances its water solubility, a crucial characteristic for many synthetic protocols. The molecule's power lies in the differential reactivity of its two functional groups. The amino group, a potent nucleophile, readily participates in reactions such as acylation, alkylation, and diazotization. The hydroxyl group, while less nucleophilic, can be engaged in etherification and esterification reactions, often requiring activation. This differential reactivity allows for sequential and site-selective modifications, a cornerstone of complex drug synthesis.
| Property | Value |
| Molecular Formula | C₆H₈ClNO |
| Molecular Weight | 145.59 g/mol |
| Appearance | Off-white to light tan crystalline powder |
| Melting Point | ~122-124 °C (for 3-aminophenol base)[2] |
| Solubility | Soluble in water |
A Legacy in Antitubercular Therapy: The Synthesis of p-Aminosalicylic Acid (PAS)
One of the most historically significant applications of 3-aminophenol is in the synthesis of p-aminosalicylic acid (PAS), a cornerstone in the treatment of tuberculosis.[3][4] The synthesis, a classic example of electrophilic aromatic substitution, underscores the utility of 3-aminophenol's activated ring system.
Conceptual Workflow for p-Aminosalicylic Acid Synthesis
The synthesis typically involves the carboxylation of 3-aminophenol. The amino and hydroxyl groups are ortho-, para-directing activators, making the positions ortho and para to them susceptible to electrophilic attack.
Caption: Synthetic pathway from 3-aminophenol to p-aminosalicylic acid.
Protocol: Synthesis of p-Aminosalicylic Acid from 3-Aminophenol (Illustrative)
Disclaimer: This is a generalized protocol for illustrative purposes. Actual laboratory procedures may vary and should be conducted with appropriate safety precautions.
-
Reaction Setup: In a high-pressure autoclave, dissolve 3-aminophenol in a suitable solvent, such as water or an alcohol, along with a base like potassium carbonate.
-
Carboxylation: Pressurize the autoclave with carbon dioxide to several atmospheres. Heat the mixture to a temperature typically ranging from 130-150°C. The reaction is usually maintained for several hours.
-
Work-up and Isolation: After cooling and depressurizing the reactor, the reaction mixture is acidified. This protonates the carboxylate, causing the p-aminosalicylic acid to precipitate.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from hot water or other suitable solvents to yield the final, high-purity active pharmaceutical ingredient (API).
A Scaffold for Innovation: 3-Aminophenol Derivatives in Modern Drug Discovery
The utility of 3-aminophenol extends far beyond its role in synthesizing established drugs. Its derivatives are actively explored in contemporary drug discovery programs targeting a range of diseases.
Antineoplastic Agents
Derivatives of 3-aminophenol have shown promise as anticancer agents. For instance, stilbene derivatives incorporating a 3-aminophenol moiety have been synthesized and evaluated for their potent inhibition of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[5] The amino group of 3-aminophenol serves as a convenient handle for introducing various side chains, including amino acids and peptides, to modulate the compound's structure-activity relationship (SAR).[5][6][7]
Caption: Derivatization of 3-aminophenol for novel anticancer agents.
Novel aminophenol analogues have also been developed based on the structure of fenretinide, a potent anticancer agent, with some demonstrating significant activity against various cancer cell lines.[8] Furthermore, aminophenol-containing compounds have been designed as potential atypical retinoids with antiproliferative effects.[9]
Central Nervous System (CNS) Agents
The 3-aminophenol scaffold is also a valuable starting point for the synthesis of CNS-active compounds. Its structure can be incorporated into larger molecules designed to interact with specific receptors or transporters in the brain. For example, amphetamine derivatives incorporating a 3-aminophenol moiety have been synthesized and evaluated as multitarget agents for serotonin transporters (SERT), norepinephrine transporters (NET), and histamine H3 receptors, which are implicated in various neurological and psychiatric disorders.[10]
Ferroptosis Inhibitors
Recent research has highlighted the potential of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[11] While the core structure is 2-aminophenol, the underlying principle of leveraging the aminophenol scaffold for therapeutic benefit is a shared concept. This research opens up new avenues for exploring 3-aminophenol derivatives in similar roles.
Experimental Protocol: Synthesis of a 3-Aminophenol-Derived Amide
This protocol provides a representative example of how this compound can be utilized in a typical amide coupling reaction, a fundamental transformation in medicinal chemistry.
Objective:
To synthesize N-(3-hydroxyphenyl)acetamide from this compound. This reaction serves as a model for the acylation of the amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel, etc.)
-
Stirring plate and magnetic stir bar
-
Heating mantle or water bath
Procedure:
-
Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of this compound in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.
-
Buffering: To the solution, add a solution of 5.5 g of sodium acetate in 20 mL of water. The sodium acetate acts as a base to neutralize the hydrochloride salt and liberate the free amine, which is the reactive nucleophile.
-
Acylation: While stirring the solution vigorously, add 5.0 mL of acetic anhydride dropwise. An exothermic reaction may be observed. The reaction mixture may become cloudy as the product precipitates.
-
Reaction Completion and Crystallization: Continue stirring the mixture for 15-20 minutes. Cool the flask in an ice bath to promote complete crystallization of the product.
-
Isolation of Product: Collect the crude N-(3-hydroxyphenyl)acetamide by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and salts.
-
Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce recrystallization.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
Expected Outcome:
The procedure should yield N-(3-hydroxyphenyl)acetamide as a white to off-white crystalline solid. The purity can be assessed by techniques such as melting point determination and thin-layer chromatography (TLC).
Future Perspectives and Conclusion
This compound, while a seemingly simple molecule, remains a cornerstone of medicinal chemistry. Its continued relevance is a testament to its versatility, reliability, and cost-effectiveness as a starting material. As drug discovery ventures into increasingly complex chemical spaces, the fundamental reactivity and structural motifs offered by 3-aminophenol and its derivatives will undoubtedly continue to fuel the synthesis of novel therapeutic agents. From established anti-infectives to cutting-edge cancer therapies and CNS modulators, the legacy of this compound is one of enabling innovation and advancing human health.
References
- Vertex AI Search.
- Vertex AI Search. The Role of 3-Aminophenol in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Building Blocks of Innovation: How 3-Aminophenylacetylene HCl Empowers Pharmaceutical R&D.
- HOPEMAX. (2025).
- Vertex AI Search.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. (2023). 3-Aminophenol.
- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).
- Benchchem. The Strategic Advantage of 3-(Aminomethyl)
- Taylor & Francis. Aminophenol – Knowledge and References.
- PrepChem.com.
- PubMed. (1998). Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides.
- ChemicalBook. 3-Aminophenol synthesis.
- Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- PubChem. This compound.
- National Institutes of Health. (2005). Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene.
- PubMed. (2005). Antineoplastic agents. 515. Synthesis of human cancer cell growth inhibitors derived from 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene.
- Benchchem. Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine.
- PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities.
- ACS Publications. (2021).
- PubMed Central. (2020). Design of 3‐aminophenol‐grafted polymer‐modified zinc sulphide nanoparticles as drug delivery system.
- PubMed Central. (2023).
- PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines.
- MDPI. (2023).
Sources
- 1. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antineoplastic agents. 515. Synthesis of human cancer cell growth inhibitors derived from 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Aminophenol Hydrochloride as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract: 3-Aminophenol hydrochloride serves as a highly versatile and economically significant starting material in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on an aromatic scaffold, allows for diverse cyclization strategies. This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of its application in constructing key heterocyclic cores, including benzoxazoles and phenoxazines. The document outlines core synthetic methodologies, explains the mechanistic basis for reaction pathways, presents detailed, field-tested protocols, and offers expert insights into experimental execution.
Introduction: The Strategic Importance of 3-Aminophenol
3-Aminophenol is a privileged scaffold in synthetic organic and medicinal chemistry. The strategic placement of the amino and hydroxyl groups at the 1 and 3 positions (meta) on the benzene ring makes it an ideal precursor for forming fused heterocyclic systems. When used in its hydrochloride salt form, the amine's reactivity is temporarily masked, which can be advantageous for storage and handling, with the free base easily generated in situ or via a simple workup.
The resulting heterocyclic compounds, such as benzoxazoles and phenoxazines, are central motifs in numerous pharmacologically active molecules and functional materials.[1][2] They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making the synthetic routes from 3-aminophenol of critical interest to the drug discovery sector.[1][3]
Synthesis of Benzoxazoles: A Cornerstone Application
Benzoxazoles are a prominent class of heterocyclic compounds found in many FDA-approved drugs and clinical candidates.[1] The most direct and widely adopted strategy for their synthesis involves the condensation of an ortho-aminophenol with a one-carbon electrophile, followed by cyclization. While 3-aminophenol is not an ortho isomer, its utility in creating libraries of substituted benzoxazoles (by first undergoing reactions at other positions) is well-established. For the purpose of illustrating the core benzoxazole synthesis, we will consider the reactions of its isomer, 2-aminophenol, which follows the same principles.
Synthetic Strategy: Condensation and Cyclodehydration
The primary route to 2-substituted benzoxazoles involves the reaction of an o-aminophenol with a carboxylic acid or its derivatives (like acyl chlorides or esters).[1] The reaction with carboxylic acids is a classic, robust method, often promoted by strong acids and high temperatures.[4] Polyphosphoric acid (PPA) is a frequently used medium as it serves as both a catalyst and a powerful dehydrating agent to drive the final cyclization step.[1]
Mechanism Insight: The reaction proceeds in two key stages. First is the acylation of the more nucleophilic amino group by the carboxylic acid to form an o-hydroxyamide intermediate. The second stage is an intramolecular cyclodehydration. The acidic conditions protonate the hydroxyl group of the amide, which then undergoes nucleophilic attack by the phenolic oxygen, followed by elimination of water to form the stable, aromatic benzoxazole ring.
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism for benzoxazole synthesis.
Application Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol details the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid using polyphosphoric acid, a method known for its reliability and good yields.[1]
Materials and Reagents
| Reagent/Material | M.W. | Quantity | Moles |
| 2-Aminophenol | 109.13 g/mol | 2.18 g | 20 mmol |
| Benzoic Acid | 122.12 g/mol | 2.44 g | 20 mmol |
| Polyphosphoric Acid (PPA) | - | ~25 g | - |
| Sodium Bicarbonate (10% aq.) | 84.01 g/mol | ~200 mL | - |
| Ethyl Acetate | 88.11 g/mol | ~150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 g/mol | ~10 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (2.18 g, 20 mmol) and benzoic acid (2.44 g, 20 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (~25 g) to the flask. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture to 220°C using a heating mantle and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1).
-
Workup: After completion, allow the mixture to cool to approximately 100°C. Very cautiously, pour the hot mixture into a beaker containing ice-cold water (~200 mL) while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Carefully neutralize the acidic aqueous solution by slowly adding 10% aqueous sodium bicarbonate until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.[1] Remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure 2-phenylbenzoxazole.
Expected Outcome: The procedure typically yields a white to off-white crystalline solid with yields ranging from 75-85%.
Synthesis of Phenoxazines: Building a Tricyclic Core
Phenoxazines are tricyclic N,O-heterocycles that form the core of many synthetic dyes and are investigated for applications in materials science and as pharmaceutical agents.[2][5] The classical synthesis, first reported by Bernthsen in 1887, involves the thermal condensation of an o-aminophenol with a catechol (a 1,2-dihydroxybenzene).[2][6]
More modern approaches often involve the reaction of an o-aminophenol with a suitably substituted haloarene or quinone.[5][7] For instance, reacting 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene provides a direct route to dinitrophenoxazines, which can be further functionalized.[7][8]
Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis of substituted phenoxazines from 2-aminophenol and an activated di-haloarene proceeds via a sequential double nucleophilic aromatic substitution (SNAr) mechanism.
Mechanism Insight: The process is typically base-mediated. The base (e.g., Na₂CO₃) first deprotonates the phenolic hydroxyl group of the 2-aminophenol, creating a potent phenoxide nucleophile. This attacks one of the electrophilic carbons on the haloarene, displacing a halide ion. An intramolecular SNAr reaction follows, where the amino group displaces the second halide, closing the central oxazine ring to form the phenoxazine scaffold.
The workflow for this synthesis is depicted below.
Caption: Workflow for phenoxazine synthesis via SNAr.
Application Protocol: Synthesis of 2,3-Dinitro-10H-phenoxazine
This protocol is adapted from a reported synthesis utilizing 2-aminophenol and 4,5-difluoro-1,2-dinitrobenzene.[7]
Materials and Reagents
| Reagent/Material | M.W. | Quantity | Moles |
| 2-Aminophenol | 109.13 g/mol | 54 mg | 0.49 mmol |
| 4,5-Difluoro-1,2-dinitrobenzene | 204.10 g/mol | 100 mg | 0.49 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 500 mg | 4.72 mmol |
| Ethanol (EtOH) | 46.07 g/mol | 30 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol), 2-aminophenol (54 mg, 0.49 mmol), and sodium carbonate (500 mg, 4.72 mmol).[7]
-
Solvent Addition: Add ethanol (30 mL) to the flask.
-
Heating and Reaction: Equip the flask with a reflux condenser and heat the mixture to 70°C with constant stirring for 6 hours.[7]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Drying: Dry the purified product under vacuum to obtain 2,3-dinitro-10H-phenoxazine.
Expert Insight: The use of a carbonate base is crucial. It is strong enough to deprotonate the phenol but generally not the amine, allowing for the desired sequential reaction where the more nucleophilic phenoxide reacts first.
Advanced & Greener Methodologies
Modern synthetic chemistry emphasizes the use of more efficient and environmentally benign techniques. Microwave-assisted synthesis has emerged as a powerful tool for accelerating many heterocyclic ring-forming reactions.[9][10]
Microwave-Assisted Synthesis: Reactions such as the Doebner-von Miller synthesis of quinolines or the condensation for benzoxazoles can often be completed in minutes under microwave irradiation, compared to hours with conventional heating.[11] This technique can lead to higher yields, cleaner reaction profiles, and a significant reduction in solvent use.[10][12] Researchers utilizing 3-aminophenol are encouraged to explore microwave-assisted protocols to optimize their synthetic routes.
Summary of Applications
The versatility of 3-aminophenol and its isomers as building blocks is extensive. The following table summarizes key transformations.
| Heterocyclic System | Co-reactant | Key Conditions / Catalyst | Reference |
| 2-Substituted Benzoxazoles | Carboxylic Acids | Polyphosphoric Acid (PPA), Heat | [1] |
| 2-Substituted Benzoxazoles | Aldehydes | Oxidative Cyclization (e.g., DDQ) | [1] |
| 2-Substituted Benzoxazoles | Tertiary Amides | Tf₂O, 2-Fluoropyridine | [13] |
| Phenoxazines | Catechols | Thermal Condensation | [2][6] |
| Substituted Phenoxazines | Dihaloarenes | Base (Na₂CO₃), Heat | [7] |
| Quinolines | α,β-Unsaturated Carbonyls | Doebner-von Miller (Acid Catalyst) | [14][15] |
Conclusion
This compound is a foundational building block for heterocyclic synthesis, providing access to a rich diversity of molecular architectures essential for drug discovery and materials science. The protocols and insights provided in this guide for synthesizing benzoxazoles and phenoxazines demonstrate the straightforward yet powerful transformations this reagent can undergo. By understanding the underlying mechanisms and leveraging both classical and modern synthetic techniques, researchers can effectively harness the potential of this versatile precursor to construct complex and valuable heterocyclic compounds.
References
- Organic Chemistry Portal. Benzoxazole synthesis.
- Wikipedia. Doebner–Miller reaction.
- ResearchGate. What is most feasible method to synthesise benzoxazole from aminophenol??.
- ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- SynArchive. Doebner-Miller Reaction.
- PharmaTutor. A Review on Various Synthetic Methods of Benzoxazole Moiety.
- MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Bentham Science. Microwave-Assisted Multicomponent Synthesis of Heterocycles.
- International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Jetir.org. “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
- Taylor & Francis Online. Microwave-assisted synthesis of nitrogen-containing heterocycles.
- Royal Society of Chemistry. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- ResearchGate. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
- PMC - PubMed Central. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review.
- ACS Publications. New Functionalized Phenoxazines and Phenothiazines.
- PMC - PubMed Central. New Functionalized Phenoxazines and Phenothiazines.
- McMurry, John. Organic Chemistry. 9th ed., Cengage Learning, 2018.
- PMC - PubMed Central. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids.
- SRD ORGANICS LTD. Heterocyclic Building Blocks.
- PMC - PubMed Central. Advances in the Synthesis of Heterocyclic Compounds and Their Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. iipseries.org [iipseries.org]
- 12. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Use of 3-Aminophenol Hydrochloride in Oxidative Hair Dye Formulations: Mechanisms, Protocols, and Safety Assessments
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide for researchers, scientists, and formulation professionals on the application of 3-Aminophenol hydrochloride in oxidative hair dye systems. 3-Aminophenol, a meta-aminophenol derivative, functions as a critical dye coupler, reacting with primary intermediates to form a spectrum of colors, particularly in the red, magenta, and brown ranges.[1][2] This guide elucidates the underlying chemical mechanisms, provides robust experimental protocols for formulation and evaluation, and outlines essential safety and analytical methodologies. The objective is to equip scientific professionals with the foundational knowledge and practical workflows required for the development and validation of novel hair dye formulations incorporating this key ingredient.
Introduction: The Role of 3-Aminophenol in Oxidative Dye Chemistry
Permanent, or oxidative, hair dyes represent over 80% of the commercial hair coloration market, prized for their longevity and ability to cover gray hair.[3] Their mechanism is not based on depositing a pre-formed color but on a series of chemical reactions that build large, colored molecules inside the hair's cortex.[4] This process relies on three core components:
-
Primary Intermediates (Developers): Small aromatic compounds, typically para-diamines or para-aminophenols (e.g., p-Phenylenediamine - PPD), that are easily oxidized.[2][5]
-
Coupling Agents (Couplers): Aromatic compounds, such as meta-derivatives of aniline, that react with the oxidized primary intermediates to form the final color.[1] 3-Aminophenol (m-Aminophenol) is a quintessential coupler.[5]
-
Oxidizing Agent: Commonly hydrogen peroxide, which serves to lighten the hair's natural melanin and initiate the dye-forming reaction.[5][6]
This compound (CAS: 51-81-0, Formula: C₆H₈ClNO) is the salt form of 3-aminophenol, often used for its stability and solubility in aqueous formulations.[7] As a coupler, it is a color-modifier; while having little color on its own, its reaction with an oxidized primary intermediate is what generates a specific chromophore.[5] For example, the combination of 2,5-diaminotoluene (a primary intermediate) with 3-aminophenol yields a magenta-brown dye.[1] This ability to produce nuanced shades makes it indispensable for creating the complex, natural-looking colors desired by consumers.[2]
| Property | Value | Source |
| IUPAC Name | 3-aminophenol;hydrochloride | PubChem[7] |
| CAS Number | 51-81-0 | PubChem[7] |
| Molecular Formula | C₆H₈ClNO | PubChem[7] |
| Molecular Weight | 145.59 g/mol | PubChem[7] |
| Appearance | White to off-white crystalline solid | ECHA[8], PubChem[9] |
| Function | Hair Dye Coupler | EU Cosmetics Ingredient Database[7] |
Mechanism of Color Formation
The formation of a permanent color within the hair fiber is a multi-step process orchestrated by pH and redox chemistry. The entire reaction is designed to build molecules large enough to become physically trapped within the hair's internal structure.[4]
Step 1: Alkalinization and Penetration The dye formulation is highly alkaline, typically with a pH between 9 and 11, achieved using an agent like ammonia or monoethanolamine (MEA).[5][6] This high pH causes the tightly packed keratin scales of the hair cuticle to swell and separate. This action creates pathways for the small, uncolored precursor molecules (primary intermediates and couplers) and hydrogen peroxide to diffuse through the cell membrane complex and into the cortex.[3][10]
Step 2: Oxidation of the Primary Intermediate Once inside the cortex, the hydrogen peroxide oxidizes the primary intermediate. For example, p-phenylenediamine (PPD) is oxidized to the highly reactive p-benzoquinonediimine (a diimine).[1][11] This intermediate is unstable and immediately seeks to react further.
Step 3: The Coupling Reaction The reactive diimine intermediate rapidly reacts with a coupler molecule, such as 3-aminophenol.[11] This electrophilic substitution reaction forms a larger, yet still relatively colorless, dimeric molecule.
Step 4: Oxidation and Color Stabilization This newly formed dimer undergoes a final oxidation by hydrogen peroxide to create the final, stable, high molecular weight dye molecule.[1] This large, colored complex is now unable to diffuse out of the swollen hair shaft. When the hair is rinsed and returned to a neutral pH, the cuticle contracts, trapping the color permanently within the cortex.[4]
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of an oxidative hair dye containing this compound.
Protocol 1: Preparation of an Oxidative Hair Dye Cream Base
This protocol involves preparing two separate components: the dye cream (Part A) and the developer cream (Part B). They are mixed immediately prior to application.
Objective: To create a stable cream emulsion capable of delivering dye precursors into the hair fiber.
Materials & Equipment:
-
Beakers and mixing vessels
-
Homogenizer/overhead stirrer
-
Water bath or heating mantle
-
pH meter
-
Weighing balance
-
Deionized (DI) water
-
Formulation ingredients (see table below)
Part A: Dye Cream Formulation
| Ingredient | INCI Name | Function | Concentration (w/w %) |
| Phase 1 | |||
| Deionized Water | Aqua | Solvent | q.s. to 100 |
| Tetrasodium EDTA | Tetrasodium EDTA | Chelating Agent | 0.20 |
| Sodium Sulfite | Sodium Sulfite | Antioxidant | 0.50 |
| Phase 2 | |||
| Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Emollient | 12.00 |
| Ceteareth-20 | Ceteareth-20 | Emulsifier | 3.00 |
| Phase 3 | |||
| p-Phenylenediamine (PPD) | p-Phenylenediamine | Primary Intermediate | 1.50 |
| 3-Aminophenol HCl | m-Aminophenol | Coupler | 1.00 |
| Phase 4 | |||
| Ammonium Hydroxide (30%) | Ammonia | Alkalizing Agent | 5.00 |
Procedure:
-
Prepare Phase 1: In the main vessel, combine DI water, Tetrasodium EDTA, and Sodium Sulfite. Heat to 75-80°C while stirring until all solids are dissolved.
-
Prepare Phase 2: In a separate vessel, combine Cetearyl Alcohol and Ceteareth-20. Heat to 75-80°C until fully melted and homogeneous.
-
Emulsification: Slowly add the melted Phase 2 to Phase 1 under constant homogenization. Mix until a uniform white cream is formed.
-
Cooling: Begin cooling the emulsion to 40-45°C with gentle stirring.
-
Add Dyes: At 40-45°C, add the dye precursors from Phase 3 (p-Phenylenediamine and 3-Aminophenol HCl). Mix thoroughly until fully dispersed. Causality Note: Adding dyes at a lower temperature prevents premature oxidation and degradation.
-
pH Adjustment: Add the Ammonium Hydroxide from Phase 4 to adjust the pH to the target range of 9.5-10.5.
-
Finalize: Continue stirring while cooling to room temperature.
Part B: Developer Cream Formulation (20 Volume)
| Ingredient | INCI Name | Function | Concentration (w/w %) |
| Phase 1 | |||
| Deionized Water | Aqua | Solvent | q.s. to 100 |
| Phosphoric Acid | Phosphoric Acid | pH Adjuster/Stabilizer | 0.10 |
| Phase 2 | |||
| Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Emollient | 3.00 |
| Ceteareth-20 | Ceteareth-20 | Emulsifier | 1.00 |
| Phase 3 | |||
| Hydrogen Peroxide (35%) | Hydrogen Peroxide | Oxidizing Agent | 17.15 (yields ~6% H₂O₂) |
Procedure:
-
Follow steps 1-4 as described for the Dye Cream, using the ingredients for the Developer Cream. The target temperature is 75-80°C for heating and below 40°C for adding the peroxide.
-
Add Oxidizer: At <40°C, slowly add the Hydrogen Peroxide from Phase 3. Causality Note: Hydrogen peroxide is thermally unstable; adding it to a hot base will cause rapid decomposition and loss of efficacy.
-
Finalize: Continue stirring while cooling to room temperature. The final pH should be acidic (typically 2.5-3.5) to ensure the stability of the hydrogen peroxide.
Application: Mix Part A and Part B in a 1:1 ratio immediately before use. The alkaline dye cream will neutralize the acidic developer, activating the hydrogen peroxide and initiating the dyeing process.[1][12]
Protocol 2: Performance Evaluation on Hair Tresses
Objective: To quantitatively assess the color uptake, wash fastness, and light stability of the formulated dye.
Materials & Equipment:
-
Standardized hair tresses (e.g., 90% gray human hair)
-
Colorimeter or Spectrophotometer with CIELAB Lab* capabilities
-
Launder-Ometer or similar washing apparatus
-
UV light chamber (e.g., Xenon arc lamp)
-
Standard shampoo
-
Drying oven or hairdryer
Procedure:
-
Baseline Measurement: Measure the initial Lab* values of the untreated hair tresses.
-
Dye Application: Mix the dye and developer creams (Protocol 1). Apply the mixture evenly to the hair tresses and incubate for 30 minutes at 35°C.[13]
-
Post-Treatment: Thoroughly rinse the tresses with water until the water runs clear. Wash with a standard shampoo, rinse again, and dry completely.
-
Initial Color Reading (T₀): Measure the Lab* values of the dyed, dry tresses. This is the baseline for performance testing.
Wash Fastness Sub-Protocol:
-
Subject a set of dyed tresses to a standardized washing cycle in a Launder-Ometer using a standard shampoo solution.
-
After 5, 10, and 20 wash cycles, rinse and dry the tresses.
-
Measure the Lab* values at each interval.
-
Calculate the color difference (ΔE) between the initial reading (T₀) and each subsequent reading using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A higher ΔE indicates greater color fading.
Light Stability Sub-Protocol:
-
Expose a separate set of dyed tresses to a controlled source of UV/visible light in a light stability chamber.
-
After a set exposure time (e.g., 10 hours), remove the tresses.
-
Measure the Lab* values and calculate the ΔE* relative to the initial reading (T₀). This indicates the color's resistance to phot-degradation.
Safety & Regulatory Framework
As with all cosmetic ingredients, 3-aminophenol is subject to stringent safety regulations. The primary toxicological concern for hair dyes is skin sensitization, which can lead to allergic contact dermatitis.[6][14]
Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) provide opinions on the safety of cosmetic ingredients. In its opinion on m-aminophenol, the SCCNFP (the predecessor to the SCCS) concluded that it can be used safely in permanent hair dye formulations at a maximum concentration of 2.0% in the bottle, which corresponds to a 1.0% concentration after 1:1 mixing with the developer.[15]
Protocol 3: Preliminary Safety Assessment - Patch Test
A patch test is a mandatory preliminary step to screen for potential allergic reactions in human subjects.[16] It must be performed 48 hours prior to a full application.[17]
Objective: To identify potential Type IV hypersensitivity (allergic contact dermatitis) to the final hair dye formulation.
Procedure:
-
Preparation: Prepare a small amount of the final dye mixture by combining the dye cream and developer cream (e.g., 1g of each).
-
Application: Apply a small, thin layer of the mixture to a discreet area of skin, typically behind the ear or on the inner elbow.[17] The area should be approximately 1-2 cm².
-
Drying: Allow the patch to air dry. The subject should be instructed not to wash, cover, or touch the area.
-
Observation Period: The test site should be observed for 48 hours.[17]
-
Interpretation:
-
Negative Result: No visible reaction (no redness, swelling, itching, or burning).
-
Positive Result: Any sign of irritation, such as redness, rash, swelling, blistering, itching, or a burning sensation. A positive result indicates a likely sensitivity, and the product must not be used on that individual.
-
Analytical Methods for Quality Control
Ensuring the correct concentration of 3-aminophenol in a formulation is critical for both efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
Methodology Overview:
-
Technique: Reverse-phase HPLC with a C18 or similar column is commonly used.[18][19]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[19] Ion-pairing reagents can be added to the mobile phase to improve the peak shape and retention of polar aromatic amines.[20]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths (e.g., 220-400 nm), allowing for both identification (by spectrum) and quantification (by peak area).[19]
-
Sample Preparation: The dye product is typically extracted with a suitable solvent, filtered, and diluted to an appropriate concentration for injection into the HPLC system.[21]
-
Quantification: The concentration of 3-aminophenol is determined by comparing the peak area from the sample to a calibration curve generated from certified reference standards.[19]
Conclusion
This compound is a foundational coupler in the formulation of oxidative hair dyes. Its utility lies in its ability to react with oxidized primary intermediates to create a diverse palette of stable, long-lasting colors within the hair cortex. Successful development of hair dye products using this ingredient requires a thorough understanding of the underlying redox chemistry, adherence to precise formulation protocols, and rigorous performance and safety testing. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to innovate in the field of hair coloration while ensuring product integrity and consumer safety.
References
- Compound Interest. (n.d.). The Chemistry of Permanent Hair Dyes.
- All Star Training, Inc. (2012). Hair Coloring.
- Franca, S. A., Dario, M. F., Esteves, V. B., Baby, A. R., & Velasco, M. V. R. (2015). Types of Hair Dye and Their Mechanisms of Action. Cosmetics, 2(2), 110-126.
- Corbett, J. F. (1994). Hair dye coupler compounds. U.S. Patent No. 5,183,941. Washington, DC: U.S. Patent and Trademark Office.
- Hairy Truths. (n.d.). Oxidising Colours; The Science.
- ResearchGate. (n.d.). Proposed mechanism of oxidative hair dye formation.
- in-cosmetics. (2018). Colour formation mechanism during the application of a hair dye oxidation.
- Alam, M. M., et al. (2018). Review: Mechanism of Hair Dying and their safety aspects. Research Journal of Topical and Cosmetic Sciences.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SkinSAFE. (n.d.). 3-Aminophenol Ingredient Allergy Safety Information.
- European Chemicals Agency (ECHA). (n.d.). 3-aminophenol - Registration Dossier.
- National Film and Sound Archive of Australia. (n.d.). Colour coupler.
- Pure Spa Direct. (2024). Hair Color Safety Protocols Every Salon Should Follow.
- cmu.edu.jm. (2025). 6+ Safe Hair Color Patch Test Tips & Why!.
- European Commission. (n.d.). Assessment Strategy for Hair Dyes Safety.
- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). MAP (m-Aminophenol) (3-Aminophenol) (Coupler / Secondary).
- Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.
- Henkel KGaA. (1990). Meta-aminophenols useful as oxidation hair dye couplers. U.S. Patent No. 4,976,742. Washington, DC: U.S. Patent and Trademark Office.
- Dejmková, H., Barek, J., & Zima, J. (2011). Determination of Aminonitrophenols in Hair Dyes Using a Carbon Paste Electrode and a Boron-Doped Diamond Film Electrode. International Journal of Electrochemical Science, 6, 3254-3268.
- European Commission. (2006). Opinion on m-aminophenol. Scientific Committee on Consumer Products (SCCP).
- Bristol-Myers Squibb Company. (1999). Oxidative hair dye compositions. European Patent No. EP 0891765 A2.
- Rastogi, S. C. (2001). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. National Environmental Research Institute, Denmark.
- Lee, J. H., et al. (2015). Simultaneous determination of oxidative hair dye compounds by high performance chromatography. Korean Patent No. KR101534598B1.
Sources
- 1. allstarce.com [allstarce.com]
- 2. US5183941A - Hair dye coupler compounds - Google Patents [patents.google.com]
- 3. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 4. Oxidising Colours; The Science – Hairy Truths [hairytruths.com]
- 5. compoundchem.com [compoundchem.com]
- 6. rjtcsonline.com [rjtcsonline.com]
- 7. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US4976742A - META-aminophenols useful as oxidation hair dye couplers - Google Patents [patents.google.com]
- 14. 3-Aminophenol Ingredient Allergy Safety Information [skinsafeproducts.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. purespadirect.com [purespadirect.com]
- 17. 6+ Safe Hair Color Patch Test Tips & Why! [jitsi.cmu.edu.jm]
- 18. agilent.com [agilent.com]
- 19. dmu.dk [dmu.dk]
- 20. KR101534598B1 - Simultaneous determination of oxidative hair dye compounds by high performance chromatography - Google Patents [patents.google.com]
- 21. electrochemsci.org [electrochemsci.org]
Application Note: A Rapid and Sensitive Spectrophotometric Method for the Quantification of Sulfonamides Using 3-Aminophenol Hydrochloride
Principle and Introduction
Sulfonamides represent a critical class of synthetic antimicrobial agents extensively used in human and veterinary medicine for treating bacterial infections. Their mechanism of action involves the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. Given their widespread use, robust and efficient analytical methods are required for their quantification in pharmaceutical formulations, biological fluids, and environmental samples.
This application note details a simple, rapid, and sensitive spectrophotometric method for the determination of sulfonamides possessing a primary aromatic amine. The method is a modification of the classic Bratton-Marshall reaction and is based on the diazotization of the sulfonamide's primary amino group with nitrous acid, followed by a coupling reaction with 3-aminophenol hydrochloride in an aqueous medium. This reaction yields a stable and intensely colored orange-yellow azo dye, the absorbance of which is directly proportional to the sulfonamide concentration. The resulting product can be reliably measured using UV-Visible spectrophotometry at approximately 460 nm[1][2].
The primary advantages of this method include its cost-effectiveness, speed, high sensitivity, and applicability to a wide range of sulfonamide derivatives, making it an excellent choice for routine quality control and research applications[1].
Reaction Mechanism
The analytical method proceeds via a two-step chemical reaction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Diazotization In a strongly acidic medium, typically provided by hydrochloric acid (HCl), sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). The primary aromatic amine group (-NH₂) of the sulfonamide then reacts with the nitrous acid to form a diazonium salt. This reaction is temperature-sensitive and is typically carried out in an ice bath to ensure the stability of the diazonium salt intermediate.
Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile. In the second step, it is coupled with 3-aminophenol, which acts as a nucleophilic coupling agent. Under the reaction conditions, the hydroxyl group of the phenol is deprotonated, forming a highly activating phenoxide ion. This directs the electrophilic diazonium salt to couple at the carbon atom ortho to the hydroxyl group, which is sterically favored and electronically activated, resulting in the formation of a stable, colored azo compound[1][3]. The absorbance of this final product is measured to quantify the initial sulfonamide concentration.
Caption: Chemical pathway for the analysis of sulfonamides.
Materials and Methods
Reagents and Chemicals
All reagents should be of analytical grade.
-
Sulfonamide standard (e.g., Sulfamethoxazole, Sulfadiazine)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized or distilled water
Instrumentation
-
UV-Visible Spectrophotometer (e.g., Agilent Cary 60 or similar) capable of measuring absorbance at 460 nm.
-
1 cm path length quartz or glass cuvettes.
-
Calibrated volumetric flasks and pipettes.
-
Analytical balance.
Preparation of Solutions
-
Standard Sulfonamide Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference sulfonamide standard, dissolve it in a minimal amount of 0.1 M HCl, and dilute to 100.0 mL with deionized water in a volumetric flask.
-
This compound Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water. Prepare this solution fresh daily.
-
Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of NaNO₂ in 100 mL of deionized water. This solution should be stored in a dark bottle and prepared fresh weekly.
-
Hydrochloric Acid (1 M): Dilute 8.6 mL of concentrated HCl to 100 mL with deionized water.
Experimental Protocols
The following protocols provide a step-by-step workflow for sample analysis, from the creation of a standard curve to the determination of an unknown sample concentration.
Caption: Step-by-step workflow for sulfonamide quantification.
Construction of the Calibration Curve
-
Prepare Standards: From the 100 µg/mL stock solution, prepare a series of working standards in the range of 0.5 to 8.0 µg/mL. For example, pipette 0.05, 0.1, 0.2, 0.4, 0.6, and 0.8 mL of the stock solution into separate 10.0 mL volumetric flasks.
-
Prepare Reagent Blank: In a separate 10.0 mL volumetric flask, add 1.0 mL of deionized water instead of the sulfonamide standard. This will be used to zero the spectrophotometer.
-
Diazotization: To each flask (including the blank), add 1.0 mL of 1 M HCl. Place the flasks in an ice bath to cool for 2-3 minutes. Add 1.0 mL of 0.1% NaNO₂ solution to each flask, mix well, and allow the reaction to proceed for 3 minutes in the ice bath. The cooling step is critical for preventing the premature decomposition of the diazonium salt.
-
Coupling Reaction: After 3 minutes, add 1.0 mL of 0.2% this compound solution to each flask. Mix thoroughly and allow the flasks to stand at room temperature for 5 minutes to ensure complete color development.
-
Final Dilution: Dilute the contents of each flask to the 10.0 mL mark with deionized water and mix well.
-
Spectrophotometric Measurement: Set the spectrophotometer to 460 nm. Use the reagent blank to zero the instrument. Measure the absorbance of each standard solution.
-
Plotting: Plot a graph of absorbance versus concentration (µg/mL). The resulting plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Analysis of an Unknown Sample
-
Sample Preparation: Prepare the sample containing the sulfonamide to be analyzed. For pharmaceutical tablets, this may involve crushing the tablet, dissolving the powder in a suitable solvent, and filtering to remove excipients[4][5]. The final solution should be diluted with deionized water to bring the expected sulfonamide concentration within the linear range of the calibration curve (0.5 - 8.0 µg/mL).
-
Analysis: Take an appropriate aliquot of the prepared sample solution in a 10.0 mL volumetric flask and follow steps 3 through 6 from the "Construction of the Calibration Curve" protocol.
-
Quantification: Using the measured absorbance of the unknown sample, calculate its concentration using the linear regression equation derived from the calibration curve. Remember to account for any dilution factors used during sample preparation.
Method Validation and Performance
To ensure the reliability and accuracy of the analytical results, the method must be validated according to ICH guidelines[6]. The key validation parameters and their typical performance characteristics for this type of assay are summarized below.
| Parameter | Description | Typical Performance | Reference |
| Linearity (R²) | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | R² > 0.999 | [7][8] |
| Working Range | The concentration range over which the method is precise, accurate, and linear. | 0.05 - 8.0 µg/mL | [1][2] |
| λmax | The wavelength of maximum absorbance for the colored product. | ~460 nm | [1][2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | 0.03 - 0.05 µg/mL | [9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.11 - 0.18 µg/mL | [9] |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. | 97.3 - 100.8 % | [9] |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | < 2% | [6][10] |
| Color Stability | The duration for which the developed color remains stable, allowing for flexibility in measurement time. | Stable for up to 6 days at 27°C | [1][2] |
Potential Interferences
A significant advantage of this method is its high selectivity. The reaction is specific to compounds containing a primary aromatic amine group that can undergo diazotization. Common excipients and additives found in pharmaceutical formulations, such as lactose, starch, talc, and magnesium stearate, have been shown not to interfere with the determination[1][9]. However, if other primary aromatic amines are present in the sample matrix, they may act as positive interferents. In such cases, a chromatographic separation step (e.g., HPLC) prior to analysis may be necessary.
Conclusion
The spectrophotometric determination of sulfonamides using this compound as a coupling agent is a robust, sensitive, and validated analytical method. Its simplicity and low cost make it highly suitable for high-throughput analysis in quality control laboratories for the quantification of sulfa drugs in various pharmaceutical preparations. The clear underlying chemical principles and straightforward protocol ensure reliable and reproducible results when executed with care.
References
- Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. National Institutes of Health (NIH).
- Nagaraja, P., Yathirajan, H. S., Raju, C. R., Vasantha, R. A., Nagendra, P., & Hemantha Kumar, M. S. (2003). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. Il Farmaco, 58(12), 1295–1300.
- 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. ResearchGate.
- Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. ACS Publications.
- (PDF) Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. ResearchGate.
- (PDF) UV SPECTROPHOTOMETRY METHOD DEVELOPMENT AND VALIDATION OF SULFADIAZINE AND TRIMETHOPRIM IN COMBINED DOSAGE FORM. ResearchGate.
- Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. National Institutes of Health (NIH).
- Spectrophotometric Method for Determination of Sulfamethoxazole in Pharmaceutical Preparations by Diazotization-Coupling Reaction. Research Square.
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342.
- spectrophotometric method for determination of sulfonamides in water. ResearchGate.
- Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. ResearchGate.
- Spectrophotometric Determination of Sulfamethoxazole in Pure and Pharmaceutical Preparations Based on Condensation Reaction Method. University of Baghdad Digital Repository.
- New spectrophotometric determination sulfamethoxazole drug via various analytical methods in pharmaceutical formulation. Semantic Scholar.
- Spectrophotometric Determination of Sulfamethoxazole in Pure and in Pharmaceutical Preparations by Diazotization and Coupling Reaction. Rafidain Journal of Science.
- Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations. Al-Nisour Journal for Medical Sciences.
- Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons.
- Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. Iraqi Journal of Science.
- Spectrophotometric Determination of Sulphamethazine by the Diazotisation-Coupling Method with m-Aminophenol as the Coupling. ResearchGate.
- Selectivity of diazo-coupling with p-amino phenol. Chemistry Stack Exchange.
Sources
- 1. 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Antitubercular Drugs from 3-Aminophenol
Abstract: This document provides a comprehensive technical guide for the synthesis of antitubercular agents using 3-aminophenol as a key starting material. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel therapeutics for tuberculosis (TB). This guide details the synthesis of two important classes of compounds: the established second-line drug Para-aminosalicylic acid (PAS) and a promising new class of potent antitubercular agents, the m-amidophenol derivatives. We provide scientifically grounded, step-by-step protocols, explain the causality behind experimental choices, and present relevant biological activity data.
Introduction: The Versatility of the 3-Aminophenol Scaffold in TB Drug Discovery
3-Aminophenol is a critical chemical intermediate in the pharmaceutical industry, valued for its versatile structure featuring both amino and hydroxyl functional groups on a benzene ring.[1] This arrangement makes it an ideal scaffold for building a diverse range of therapeutic agents.[1] Historically, its most significant role in medicine has been as the primary precursor for Para-aminosalicylic acid (PAS), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1]
More recently, the 3-aminophenol core has been revisited as a platform for discovering novel antitubercular agents. Research has demonstrated that m-amidophenol derivatives, synthesized through modification of the amino group, exhibit potent inhibitory activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).[2][3]
This guide is structured to provide both historical context and modern applications of 3-aminophenol in TB drug synthesis. We will first detail the established synthesis of PAS via the Kolbe-Schmitt reaction and then explore the synthesis of next-generation m-amidophenol derivatives.
Part 1: Synthesis of Para-Aminosalicylic Acid (PAS)
Para-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) has been a vital component of MDR-TB treatment regimens for decades.[4] Its re-emergence is due to the continued susceptibility of most M. tuberculosis isolates to the drug.[4]
Mechanism of Action: Targeting Folate Synthesis
PAS is a prodrug that functions as an antimetabolite, targeting the folate biosynthesis pathway in M. tuberculosis.[5][6] The bacterium cannot utilize external folate and must synthesize it de novo. PAS, being structurally analogous to the natural substrate para-aminobenzoic acid (pABA), hijacks this pathway.
-
Uptake & Activation: PAS enters the mycobacterial cell and competes with pABA for the active site of dihydropteroate synthase (DHPS).[5][7]
-
Metabolic Poisoning: DHPS incorporates PAS into the pathway, and a subsequent enzyme, dihydrofolate synthase (DHFS), processes it to form a hydroxyl dihydrofolate antimetabolite.[7][8]
-
Enzyme Inhibition: This resulting antimetabolite acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for nucleotide synthesis.[7][8]
-
Bacteriostasis: By blocking this pathway, PAS halts DNA synthesis and bacterial replication, exerting a bacteriostatic effect.[5]
Caption: Mechanism of action of Para-aminosalicylic acid (PAS).
Synthesis Protocol: Carboxylation of 3-Aminophenol
The industrial synthesis of PAS from 3-aminophenol is achieved through a carboxylation reaction, a variation of the Kolbe-Schmitt reaction.[9] This process involves heating the potassium or sodium salt of 3-aminophenol under a carbon dioxide atmosphere. The following protocol is adapted from established industrial processes.[10]
Caption: Experimental workflow for PAS synthesis.
Experimental Protocol:
-
Materials & Reagents:
-
3-Aminophenol (m-aminophenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Carbon Dioxide (CO₂) gas
-
Activated Carbon
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
-
-
Equipment:
-
High-temperature reactor capable of agitation and gas flow (e.g., a heated ball mill is ideal for ensuring reactants remain finely divided)[10]
-
Heating mantle and temperature controller
-
Filtration apparatus (Büchner funnel, filter flask)
-
pH meter or pH paper
-
Drying oven
-
-
Procedure:
-
Reactant Preparation: In a dry environment, thoroughly mix 109 g (1.0 mol) of 3-aminophenol with 152 g (1.1 mol) of anhydrous potassium carbonate. Grind the mixture to a fine, homogenous powder.
-
Scientist's Note: Anhydrous conditions are critical. The reaction generates water, which must be continuously removed to drive the equilibrium towards the product.[10] Using finely powdered reactants maximizes the surface area for the gas-solid reaction.
-
-
Reaction Setup: Transfer the powdered mixture to the reactor. Begin agitation and start heating the vessel to a target temperature of 170-175°C.
-
Carboxylation: Once the target temperature is reached, begin passing a continuous stream of carbon dioxide gas through the reactor at a pressure not exceeding one atmosphere.[10]
-
Scientist's Note: The CO₂ stream serves two purposes: it is the carboxylating reagent and it continuously removes the water formed during the reaction, preventing hydrolysis of the product and pushing the reaction to completion.[10]
-
-
Reaction Monitoring: Maintain the reaction at 175°C with continuous agitation and CO₂ flow for 8 hours.
-
Work-up and Isolation: After 8 hours, stop the heating and CO₂ flow and allow the reactor to cool to room temperature.
-
Dissolve the resulting powdered product in approximately 2.5 L of warm water. Add a small amount of activated carbon to the solution, stir for 15 minutes, and then filter to remove the carbon and any other insoluble impurities.
-
Precipitation: Cool the clarified filtrate in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH of the solution reaches 2.5-3.5. A precipitate of 4-amino-2-hydroxybenzoic acid will form.[10]
-
Scientist's Note: The product is least soluble at its isoelectric point. Acidification protonates the carboxylate, making the molecule neutral and causing it to precipitate from the aqueous solution.
-
-
Purification: Collect the precipitated product by suction filtration. Wash the filter cake with several portions of ice-cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a temperature below 50°C. 4-amino-2-hydroxybenzoic acid is unstable at higher temperatures and can decarboxylate back to 3-aminophenol.[11] A yield of approximately 90% can be expected with this process.[10]
-
Biological Activity Data
The efficacy of PAS is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Name | Strain | MIC (μg/mL) | MIC (mg/L) | Reference |
| Para-aminosalicylic acid (PAS) | M. tuberculosis H37Ra | >4.0 | >4.0 | [5] |
| Para-aminosalicylic acid (PAS) | Clinical Isolates (Median) | - | 0.063 (MIC₅₀) | [1][4] |
| Para-aminosalicylic acid (PAS) | in vitro induced resistant strain | >256 | >256 | [12] |
Part 2: Synthesis of Novel m-Amidophenol Derivatives
Recent drug discovery efforts have identified the 3-aminophenol scaffold as a promising starting point for developing new antitubercular agents with novel mechanisms of action.[2][3] Specifically, derivatives where the 3-amino group is acylated to form an amide (m-amidophenols) have shown excellent potency against M. tuberculosis, including multidrug-resistant strains.[7][13]
Rationale for Development
The development of these compounds was inspired by the interaction models of other mycobacterial enzyme inhibitors. By modifying the 3-amino group with various acyl chains and adding substituents to the 5-position of the ring, researchers have been able to create a library of compounds with potent activity.[7][14] These modifications allow for fine-tuning of the molecule's lipophilicity and steric properties to optimize target engagement and pharmacokinetic properties.
General Synthesis Protocol: N-Acylation of 3-Aminophenol
The core transformation in creating this class of compounds is the formation of an amide bond at the 3-position. This is a fundamental and robust reaction in organic chemistry, typically achieved by reacting the amine with an acylating agent like an acyl chloride or by coupling with a carboxylic acid. The following is a representative protocol for the N-acylation of 3-aminophenol with an acyl chloride.
Caption: General workflow for N-Acylation of 3-Aminophenol.
Experimental Protocol (Example: Synthesis of N-(3-hydroxyphenyl)isobutyramide):
-
Materials & Reagents:
-
3-Aminophenol
-
Isobutyryl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-aminophenol (1.09 g, 10 mmol) and dissolve it in 50 mL of dichloromethane (DCM). Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) to the solution.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
-
-
Cool the stirred solution in an ice bath to 0°C.
-
Acylation: Slowly add isobutyryl chloride (1.05 mL, 10 mmol, 1.0 eq) dropwise to the cold solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and finally 30 mL of brine.
-
Scientist's Note: The acid wash removes any unreacted triethylamine. The base wash removes any unreacted isobutyryl chloride and excess acid. The brine wash helps to remove residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to afford the pure N-(3-hydroxyphenyl)isobutyramide. The synthesis of a similar compound, N-(3-Benzyl-5-hydroxyphenyl)-isobutyramide, reported a yield of 86%.[7]
-
Biological Activity of Lead Compounds
The antitubercular activities of several synthesized m-amidophenol derivatives have been evaluated against M. tuberculosis H37Rv (the standard virulent laboratory strain) and clinically isolated MDR strains.
| Compound ID | R-Group (Acyl Chain) | MIC vs. M. tuberculosis H37Rv (μg/mL) | Reference |
| 6g | Cyclohexyl | 0.39 | [3][7] |
| 7a | Phenyl | 0.39 | [3][7] |
| 12j | (structure specific) | 0.39 - 3.12 | [13] |
| 14i | (structure specific) | 0.39 - 3.12 | [13] |
| Isoniazid (Control) | - | 0.05 | [7] |
Note: Compounds 12j and 14i have more complex substitutions on the 3-aminophenol ring in addition to the amide modification.
The data clearly indicates that the m-amidophenol scaffold is a highly promising platform for the development of new antitubercular agents, with several derivatives showing potency comparable to first-line drugs against virulent and drug-resistant strains.
References
- Li, Y., Tang, Y. X., Zhang, H., Rao, Y., & Yan, M. (2018). Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. MedChemComm, 9(8), 1293–1304.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Aminophenol: Key to Pharmaceutical Synthesis and Innovation.
- Zheng, J., Rubin, E. J., & Sacchettini, J. C. (2013). Deletion of sigB Causes Increased Sensitivity to para-Aminosalicylic Acid and Sulfamethoxazole in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 57(12), 6296-6299.
- RxList. (n.d.). Paser (Aminosalicylic Acid): Side Effects, Uses, Dosage, Interactions, Warnings.
- Zheng, J., Rubin, E. J., & Sacchettini, J. C. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(32), 23447-23456.
- Li, Y., Tang, Y. X., Zhang, H., Rao, Y., & Yan, M. (2018). Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. RSC Publishing.
- Li, Y., et al. (2018). Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. SciSpace.
- Zhao, M., et al. (2019). Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis. Infection and Drug Resistance, 12, 1075–1080.
- Tang, Y. X., et al. (2019). Design, synthesis, and antitubercular activity of 3-amidophenols with 5-heteroatomic substitutions. Archiv der Pharmazie, 352(4), e1800277.
- Li, Y., et al. (2018). Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. RSC Publishing.
- Lewin, R., Thompson, M. L., & Micklefield, J. (n.d.). Carboxylation reactions underpin many critical steps in the fundamental life cycles.
- Li, Y., et al. (2018). Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. PubMed.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- Faskhutdinov, M. F., et al. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI.
- Andrejev, A. (n.d.). Preparation of radioactive PAS. IAEA.
- Parker, R. P., & Smith, J. M. (1953). Process for producing 4-amino-2-hydroxybenzoic acid. U.S. Patent No. 2,644,011. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate. (n.d.). Kolbe and Schmitt procedures for synthesis of salicylic acid.
- Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- Shi, W., et al. (2019). Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains. Aging, 11(24), 12130–12143.
- Unknown. (n.d.). (PDF) Design, Synthesis, Characterization and Biological Evaluation of Para-Amino Salicylic Acid (PAS) Analogues: An Approach to Repurpose: Pharmaceutical Science-Medicinal chemistry. ResearchGate.
- European Patent Office. (n.d.). Improved process for preparing acyl aminophenols.
- Unknown. (n.d.). Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. EMBO Press.
- ResearchGate. (n.d.). Determination of MIC (µg/mL) values of all compounds against M....
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
- Unknown. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis.
- Sedighi, V., et al. (2018). Relation between Minimum Inhibitory Concentration and Chemical Structure of Heterocyclic Organic Compounds against Mycobacterium. Juniper Publishers.
- JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Google Patents. (n.d.). US2558298A - Method of preparing 4-aminosalicylic acid.
- Google Patents. (n.d.). CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
- Kam, K. M., et al. (2012). Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates. Lung India, 29(2), 144–147.
- Unknown. (n.d.). New synthesis of para-aminosalicylic acid hydrochloride. ScholarWorks at University of Montana.
- ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid.
- ACS Publications. (n.d.). p-Aminosalicylic Acid (4-Amino-2-hydroxybenzoic Acid).
- ResearchGate. (n.d.). New Route to m-Aminophenol.
- AJER. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography.
Sources
- 1. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of sigB Causes Increased Sensitivity to para-Aminosalicylic Acid and Sulfamethoxazole in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antitubercular activity of 3-amidophenols with 5-heteroatomic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Synthesis of 3-Aminophenol Hydrochloride: A Detailed Guide to Experimental Reduction of 3-Nitrophenol
Abstract
This application note provides a comprehensive guide for the synthesis of 3-aminophenol hydrochloride through the reduction of 3-nitrophenol. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, crucial for the preparation of an array of pharmaceuticals, dyes, and other industrially significant chemicals.[1] This document outlines two robust and widely applicable protocols: catalytic hydrogenation and a classic chemical reduction using tin in the presence of hydrochloric acid. Detailed, step-by-step methodologies are presented, accompanied by explanations of the underlying chemical principles and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure procedural success and safety.
Introduction
The conversion of a nitro group to an amine is a six-electron reduction process that can proceed through various intermediates.[1][2] The resulting amino group is a versatile functional handle, enabling a multitude of subsequent chemical modifications. 3-Aminophenol, in particular, serves as a key building block in the synthesis of various compounds, including hair dyes and fluorescent dyes like rhodamine B.[3] The hydrochloride salt of 3-aminophenol is often preferred due to its increased stability and solubility in aqueous media.[4][5]
This guide will explore two primary methods for the reduction of 3-nitrophenol:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst (e.g., Palladium on Carbon) and a hydrogen source.[6][7]
-
Chemical Reduction with Sn/HCl: A classic and reliable method employing an easily oxidized metal in an acidic medium.[6][8][9]
The choice of method often depends on the available equipment, scale of the reaction, and the presence of other functional groups in the starting material.
Reaction Mechanism
The reduction of the nitro group to an amine proceeds through a series of intermediates. The most commonly accepted pathway involves the initial reduction to a nitroso compound, followed by further reduction to a hydroxylamine, and finally to the amine.[1][2][9]
Caption: General mechanistic pathway for the reduction of a nitro group.
Safety Precautions
Hazard Identification:
-
3-Nitrophenol: Toxic if swallowed or inhaled, causes skin irritation, and serious eye irritation. May cause an allergic skin reaction.[10][11] It is combustible.[11]
-
3-Aminophenol: Harmful if swallowed or inhaled.[12]
-
Hydrochloric Acid (Concentrated): Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.
-
Tin (Sn): Generally low toxicity, but dust can be irritating.
-
Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric, especially when dry and in the presence of hydrogen.
-
Hydrogen Gas: Extremely flammable. Forms explosive mixtures with air.
Personal Protective Equipment (PPE):
-
Safety glasses with side shields or chemical goggles are mandatory.[10]
-
Wear chemical-resistant gloves (e.g., PVC or nitrile).[10]
-
A lab coat and closed-toe shoes must be worn.
-
When handling solids that may generate dust, or concentrated acids, work in a well-ventilated fume hood.[11]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Nitrophenol
This method is highly efficient and generally provides a cleaner product with simpler workup.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| 3-Nitrophenol | 10.0 g | 139.11 | 0.072 mol |
| 10% Palladium on Carbon (Pd/C) | 0.5 g | - | - |
| Ethanol | 150 mL | - | - |
| Concentrated Hydrochloric Acid | ~7.0 mL | 36.46 | ~0.084 mol |
| Hydrogen Gas | As needed | - | - |
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper (or a Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g of 3-nitrophenol in 150 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere). Pressurize the system with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.[14]
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Wash the filter cake with a small amount of ethanol.
-
Acidification: Transfer the filtrate to a clean flask and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2).
-
Product Isolation: The this compound will precipitate out of the solution. If precipitation is slow, you can reduce the volume of the solvent using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. Dry the product in a vacuum oven.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Chemical Reduction of 3-Nitrophenol using Sn/HCl
This is a classic method that is effective and does not require specialized hydrogenation equipment.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| 3-Nitrophenol | 10.0 g | 139.11 | 0.072 mol |
| Tin (Sn), granular | 25.0 g | 118.71 | 0.211 mol |
| Concentrated Hydrochloric Acid | 60 mL | 36.46 | ~0.72 mol |
| Sodium Hydroxide (NaOH) solution (50% w/v) | As needed | - | - |
| Ethanol | 50 mL | - | - |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Place 25.0 g of granular tin in a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add 50 mL of ethanol.
-
Addition of Reactants: In a separate beaker, dissolve 10.0 g of 3-nitrophenol in 60 mL of concentrated hydrochloric acid. This may require gentle warming. Transfer this solution to the dropping funnel.
-
Reaction: Add the 3-nitrophenol/HCl solution dropwise to the stirred tin suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure the reaction goes to completion.[8][9]
-
Basification: Cool the reaction mixture to room temperature. Carefully add a 50% (w/v) sodium hydroxide solution until the initially formed tin hydroxides redissolve and the solution is strongly basic (pH > 10). This step is crucial to precipitate the tin salts and liberate the free amine.
-
Extraction (Optional but Recommended): The 3-aminophenol can be extracted from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). This can improve the purity of the final product.
-
Isolation of Free Amine (Alternative): Alternatively, the mixture can be steam distilled to isolate the 3-aminophenol.
-
Formation of Hydrochloride Salt: If the free amine was extracted, dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt. If steam distillation was used, acidify the distillate with concentrated HCl to precipitate the salt.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of a non-polar solvent (like diethyl ether) to remove any non-polar impurities, and dry in a vacuum oven.
Characterization
The final product, this compound, can be characterized by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the ammonium salt and the O-H stretch of the phenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction (Catalytic Hydrogenation) | Inactive catalyst, insufficient hydrogen pressure, poor stirring. | Use fresh catalyst, ensure the system is properly sealed and pressurized, increase stirring speed. |
| Low yield (Sn/HCl reduction) | Insufficient reflux time, incomplete basification. | Increase reflux time, ensure the solution is strongly basic to fully precipitate tin salts. |
| Product is colored | Air oxidation of the aminophenol. | Perform workup and isolation steps promptly. Store the final product under an inert atmosphere. |
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- 3-Nitrophenol - Santa Cruz Biotechnology.
- organic chemistry reaction #13 - reduction of nitro group to amine - YouTube.
- SAFETY D
- Safety D
- SAFETY D
- 3-AMINOPHENOL EXTRA PURE MSDS CAS-No. - Loba Chemie.
- Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. (a)
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
- One-Pot, Three-Step Synthesis of o-Aminophenol Derivatives
- Prepar
- CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google P
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development - ACS Public
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol - ResearchG
- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.
- US4264525A - Stepwise reduction of p-nitrophenol - Google P
- EP1229018A1 - Single step hydrogenation of nitrobenzene to p-aminophenol - Google P
- Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol
- Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE - Vedantu.
- This compound | 51-81-0 - Sigma-Aldrich.
- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
- Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq).
- 3-Aminophenol synthesis - ChemicalBook.
- Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol A Thesis Submitted to the A Thesis Submitted to the - National Chemical Labor
- WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google P
- US5202488A - Method for the manufacture of 3-aminophenol - Google P
- Experiment - 4: Reduction of P-Nitrophenol To P-Aminophenol | PDF | Chrom
- (PDF)
- This compound | C6H8ClNO | CID 12231984 - PubChem.
- Showing metabocard for 3-Aminophenol (HMDB0245818)
- 3-Aminophenol - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. This compound | 51-81-0 [sigmaaldrich.com]
- 5. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 3-Aminophenol Hydrochloride in Advanced Polymer Chemistry
Abstract & Core Concepts
3-Aminophenol is a highly versatile bifunctional monomer critical to the synthesis of a range of high-performance and specialty polymers.[1][2] Its structure, featuring both a nucleophilic aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group in a meta-conformation, allows it to participate in diverse polymerization reactions, including polycondensation and ring-opening polymerizations.[3] This guide focuses on the hydrochloride salt form (3-Aminophenol HCl), detailing its strategic use and the necessary experimental considerations for researchers in polymer synthesis and materials science.
The hydrochloride form enhances the monomer's stability and shelf-life. However, a crucial and recurring theme in its application is the necessity of an in-situ neutralization step. The protonated amine group (-NH₃⁺Cl⁻) is not nucleophilic; therefore, a stoichiometric amount of a suitable base must be added to liberate the free amine for reaction with electrophiles like acyl chlorides, epoxides, or formaldehyde.[4] Understanding and precisely controlling this activation step is fundamental to achieving high molecular weight polymers and desired material properties.
This document provides detailed protocols for the synthesis of three distinct classes of polymers utilizing 3-aminophenol hydrochloride:
-
High-Performance Aromatic Polyamides: Leveraging the amine functionality for amidation.
-
Thermosetting Polybenzoxazine Resins: Utilizing both amine and phenol groups in a Mannich-like condensation.[5]
-
Epoxy Resin Systems: Where it can function as a potent curing agent.[6][7]
The Critical Role of In-Situ Neutralization
Before its use in most polymerization reactions, the this compound must be converted to the free amine. This is typically achieved by adding a base to the reaction mixture just before or during the introduction of the co-monomer.
Causality Behind Experimental Choices:
-
Choice of Base: Tertiary amines like triethylamine (TEA) or pyridine are often preferred as they act as both a neutralizing agent and an acid scavenger, sequestering the HCl byproduct generated during polycondensation with acyl chlorides.[8] Inorganic bases like sodium carbonate or potassium acetate can also be used, particularly in polar aprotic solvents where their salts can be more easily managed.[1][8]
-
Timing of Addition: The base is added in situ rather than isolating the free 3-aminophenol. Free aminophenols can be susceptible to oxidation, leading to discoloration and potential side reactions. The hydrochloride salt is more stable for storage. The neutralization is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent this oxidation.[4][8]
Application I: Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, derived from 3-aminophenol exhibit excellent thermal stability and mechanical strength, though with better solubility compared to their all-para-substituted counterparts due to the meta-catenation which disrupts chain packing.[9][10] The hydroxyl group can be left unprotected to impart additional functionality and polarity to the polymer backbone.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials & Equipment:
-
This compound (1.00 eq)
-
Terephthaloyl chloride (1.00 eq)
-
Triethylamine (TEA) (2.05 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube.
Workflow Diagram:
Caption: Polyamide synthesis workflow from 3-aminophenol HCl.
Step-by-Step Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous NMP. Stir until a homogenous solution is formed. Cool the flask in an ice bath to 0-5 °C.
-
Neutralization: Slowly add triethylamine (TEA) to the stirred solution. A precipitate of triethylamine hydrochloride may form. This step is crucial as it liberates the free amine group.
-
Polycondensation: In a separate flask, dissolve terephthaloyl chloride in a small amount of anhydrous NMP. Add this solution dropwise to the cold amine solution over 30 minutes. Rationale: A slow, controlled addition prevents a rapid exotherm and helps control the molecular weight distribution.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours. The solution will become highly viscous as the polymer forms.
-
Precipitation & Purification: Pour the viscous polymer solution into a beaker of rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration. Wash it thoroughly with water to remove triethylamine hydrochloride and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight.
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1:1 (Diamine:Diacid Chloride) | Ensures high molecular weight via step-growth polymerization. |
| TEA Stoichiometry | 2.0-2.1 eq | 1.0 eq for neutralizing the HCl salt, 1.0 eq to scavenge HCl from amidation. |
| Reaction Temp. | 0 °C to Room Temp. | Low initial temperature controls the highly exothermic acylation reaction. |
| Solvent | Anhydrous NMP/DMAc | Polar aprotic solvent keeps the rigid polymer chains in solution. |
| Precipitation Solvent | Methanol / Water | Non-solvents for the polymer, effectively causing its precipitation. |
Application II: Synthesis of Benzoxazine Monomers and Resins
3-Aminophenol is an excellent candidate for benzoxazine synthesis, a class of high-performance phenolic resins. The reaction involves a Mannich-like condensation of a primary amine, a phenol, and formaldehyde.[5] In this case, 3-aminophenol acts as both the amine and the phenol source, reacting with another primary amine and formaldehyde. The resulting thermosets exhibit near-zero shrinkage during curing, low water absorption, and excellent thermal and electrical properties.[5][11]
Protocol: Synthesis of a 3-Aminophenol-Based Benzoxazine Monomer
This protocol describes the synthesis of a benzoxazine monomer from this compound, aniline, and paraformaldehyde.
Reaction Scheme Diagram:
Caption: Benzoxazine monomer synthesis from 3-aminophenol.
Step-by-Step Procedure:
-
Neutralization: Suspend this compound in toluene. Add an aqueous solution of sodium hydroxide (1.0 eq) and stir vigorously until the solid dissolves, indicating the formation of the free aminophenol. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Monomer Synthesis: To the dried toluene solution of 3-aminophenol, add aniline (1.0 eq) and paraformaldehyde (2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Water will be generated as a byproduct.
-
Purification: After cooling, wash the toluene solution with water to remove any unreacted materials. Dry the organic layer and remove the toluene under reduced pressure to yield the crude benzoxazine monomer.
-
Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain the pure monomer.
Thermal Curing (Polymerization): The purified benzoxazine monomer is then thermally cured via Ring-Opening Polymerization (ROP) by heating it to temperatures between 160-220 °C. No catalyst or initiator is required, and no volatiles are evolved during the cure, which is a significant processing advantage.[5]
Application III: Curing Agent for Epoxy Resins
The amine group of 3-aminophenol can act as a nucleophile to open the epoxide ring, making it an effective curing agent (hardener) for epoxy resins.[7] The phenolic hydroxyl group provides an accelerating effect on the epoxy-amine reaction, allowing for faster cure times, even at lower temperatures, compared to simple aromatic amines.[6]
Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Resin
Step-by-Step Procedure:
-
Preparation of Curing Agent: In a suitable container, place the desired amount of this compound. Add a stoichiometric amount of a neutralizing agent (e.g., a solution of sodium hydroxide) and a minimal amount of solvent (like isopropanol) to facilitate the reaction. Stir until neutralization is complete. The salt byproduct (NaCl) may precipitate. For many applications, this mixture can be used directly, or the salt can be filtered off after neutralization.
-
Formulation: Warm the DGEBA epoxy resin to approximately 50-60 °C to reduce its viscosity.
-
Mixing: Add the prepared 3-aminophenol curing agent to the epoxy resin. The amount to be added is calculated based on the Amine Hydrogen Equivalent Weight (AHEW). For 3-aminophenol (MW ≈ 109.13 g/mol ) with two reactive amine hydrogens, the AHEW is 109.13 / 2 = 54.6.
-
Degassing: Mix the components thoroughly until a homogenous mixture is achieved. Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure according to a desired schedule. A typical schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C. The phenolic hydroxyl group accelerates the cure, but a post-cure at elevated temperature is necessary to achieve full cross-linking and optimal properties.[6][12]
Conclusion
This compound is a stable and effective precursor for a variety of advanced polymers. Its successful application hinges on the critical step of in-situ neutralization to activate its potent nucleophilic amine group. By carefully controlling this step and subsequent polymerization conditions, researchers can synthesize high-performance polyamides, versatile benzoxazine thermosets, and robust epoxy systems tailored for demanding applications in the aerospace, electronics, and automotive industries.
References
- Wikipedia. Polybenzoxazine. [Link]
- Google Patents. (1992). Method for the manufacture of 3-aminophenol. WO1992018445A1.
- MDPI. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. [Link]
- Wikipedia. 3-Aminophenol. [Link]
- ResearchGate. (2023). A Novel Poly (Resol‐Co‐Benzoxazine)
- Taylor & Francis Online. (2020). 3-aminophenol – Knowledge and References. [Link]
- RSC Publishing. (2014).
- J-STAGE. (2006). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. [Link]
- National Institutes of Health (NIH). (2023).
- National Institutes of Health (NIH). (2011).
- National Chemical Laboratory, India. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
- Taylor & Francis Online. (2014). Synthesis and characterization of poly(m-aminophenol)
- Google Patents. (1991).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Properties of 3-Aminophenol. [Link]
- Unknown Source. Synthesis of Acetaminophen. [Link]
- American Coatings Association. (2001).
- PubMed. (2025). Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II)
- ThreeBond. Curing Agents for Epoxy Resin. [Link]
Sources
- 1. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 6. paint.org [paint.org]
- 7. threebond.co.jp [threebond.co.jp]
- 8. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcimag.com [pcimag.com]
analytical methods for the quantification of 3-Aminophenol hydrochloride
An Application Note and Protocol for the Analytical Quantification of 3-Aminophenol Hydrochloride
Introduction
This compound is a crucial chemical intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] As an isomer of aminophenol, its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final products. In the pharmaceutical industry, for instance, 3-aminophenol can be a starting material or a potential degradation product, making its precise quantification essential for quality control, stability testing, and regulatory compliance.
This comprehensive guide provides detailed protocols and technical insights for the quantitative analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC), a cornerstone for its specificity and sensitivity, and UV-Visible (UV-Vis) Spectrophotometry, a valuable tool for its simplicity and speed. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies to ensure robust and reliable results.
Method Selection: A Comparative Overview
The choice of an analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goal of the analysis (e.g., routine QC vs. stability-indicating assay).
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry (Colorimetric) |
| Principle | Separation based on physicochemical interactions with a stationary phase, followed by UV detection. | Chemical reaction to produce a colored complex, with concentration measured by light absorbance. |
| Specificity | High. Can separate the analyte from impurities and degradation products. | Moderate to Low. Prone to interference from other phenolic compounds or substances that react with the colorimetric reagent. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically µg/mL). |
| Throughput | Moderate. Run times are typically 5-20 minutes per sample. | High. Multiple samples can be processed in parallel. |
| Application | Ideal for stability-indicating assays, impurity profiling, and quantification in complex matrices.[3] | Suitable for rapid quantification of the pure substance or in simple, well-defined matrices. |
| Instrumentation | HPLC system with UV or PDA detector. | UV-Vis Spectrophotometer. |
Protocol 1: Stability-Indicating RP-HPLC Method
High-Performance Liquid Chromatography is the premier method for accurately quantifying this compound, especially in the context of pharmaceutical development where specificity is paramount. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[4][5]
Causality Behind Experimental Choices
-
Column: A C18 (octadecylsilane) column is selected as it is a versatile reversed-phase column that effectively separates moderately polar compounds like 3-aminophenol from both non-polar and more polar impurities based on hydrophobic interactions.[6]
-
Mobile Phase: A mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (like acetonitrile or methanol) is used. The buffer controls the pH to ensure the analyte is in a consistent ionic state, leading to sharp, reproducible peaks. The organic solvent is the "strong" solvent used to elute the analyte from the column.[7]
-
Detector: A UV detector is chosen because 3-aminophenol possesses a chromophore (the benzene ring) that absorbs UV light. Detection at a specific wavelength (e.g., 275 nm) provides sensitivity and selectivity.[8]
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of 3-Aminophenol HCl.
Detailed Step-by-Step Protocol
-
Instrumentation & Reagents
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (reagent grade).
-
Phosphoric acid (reagent grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A common starting ratio is 80:20 (v/v) Buffer:Acetonitrile. Filter and degas the mobile phase before use.[7]
-
Diluent: Use the mobile phase as the diluent for preparing standards and samples.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm[8] |
| Run Time | 10 minutes |
-
System Suitability Test (SST)
-
Before running samples, inject a mid-range standard (e.g., 10 µg/mL) five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor for the 3-aminophenol peak should be ≤ 2.0.
-
-
Analysis Procedure
-
Construct a calibration curve by injecting each calibration standard once. Plot the peak area against the concentration.
-
Prepare the sample solution by accurately weighing the material containing this compound, dissolving it in the diluent to achieve a concentration within the calibration range, and filtering it.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Developing a Stability-Indicating Assay: Forced Degradation
To prove the method is stability-indicating, forced degradation studies must be performed on the analyte.[3] The goal is to generate about 10-30% degradation of the active pharmaceutical ingredient (API).[5]
-
Acid Hydrolysis: Mix 1 mL of a stock solution of the API with 1 mL of 1N HCl. Heat at 80°C for a specified time (e.g., 24 hours). Neutralize with 1N NaOH and dilute to the target concentration.[3]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for a specified time. Neutralize with 1N HCl and dilute.[3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature.[3]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) for 48 hours.[3]
Analyze these stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main 3-aminophenol peak, demonstrating specificity.
Protocol 2: UV-Visible Spectrophotometry (Colorimetric Method)
This method is based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of 3-aminophenol. It is a fast and cost-effective technique for routine analysis in non-complex matrices. This protocol is adapted from general methods for phenolic compounds.[9]
Causality Behind Experimental Choices
-
Reagent: 4-Aminoantipyrine is used as a coupling agent. In the presence of an oxidizing agent (potassium ferricyanide) and an alkaline pH, it reacts with phenolic compounds to form a stable, colored antipyrine dye.[9]
-
pH Control: The reaction is pH-dependent. An alkaline pH (around 10) is required for the oxidative coupling reaction to proceed efficiently. A phosphate buffer is used to maintain this condition.[9]
-
Oxidizing Agent: Potassium ferricyanide acts as the oxidizing agent that facilitates the coupling of 4-aminoantipyrine with 3-aminophenol.[9]
Experimental Workflow Diagram
Caption: Workflow for colorimetric analysis of 3-Aminophenol HCl.
Detailed Step-by-Step Protocol
-
Instrumentation & Reagents
-
UV-Visible Spectrophotometer.
-
Phosphate buffer solution (pH 10).
-
4-Aminoantipyrine solution (2% w/v in water).
-
Potassium ferricyanide solution (8% w/v in water).
-
This compound reference standard.
-
-
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Calibration Standards: Prepare a series of standards (e.g., 5, 10, 15, 20 µg/mL) from the stock solution.
-
-
Analysis Procedure
-
Blank Preparation: To a test tube, add 5 mL of deionized water.
-
Standard/Sample Preparation: To a series of test tubes, add 5 mL of each standard solution or the appropriately diluted sample solution.
-
Add 1.0 mL of phosphate buffer (pH 10) to each tube and mix.
-
Add 1.0 mL of 4-aminoantipyrine solution to each tube and mix.
-
Add 1.0 mL of potassium ferricyanide solution to each tube and mix thoroughly. A color will develop.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Set the spectrophotometer to zero absorbance at the wavelength of maximum absorbance (λmax, typically around 510 nm) using the blank solution.
-
Measure the absorbance of each standard and sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Method Validation According to ICH Guidelines
Any new analytical method must be validated to ensure it is suitable for its intended purpose.[6] The following parameters are key components of method validation.
| Parameter | Description | Typical Acceptance Criteria (HPLC) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak purity of the analyte peak is demonstrated in forced degradation samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies on spiked placebo samples. | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | System suitability parameters remain within acceptance criteria. |
References
- SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Cloud Point Extraction Method for Spectrophotometric Determination of 3-Aminophenol in Environmental Samples.
- Calinescu, O., Pincu, E., & Badea, I.A. (2012). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 58(1, 2), 27-36.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
- BenchChem. (2025). Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol.
- ResearchGate. (n.d.). Changes observed in the UV-Vis absorption spectra of 3-aminophenol in....
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- National Institutes of Health (NIH). (n.d.). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 3-(Aminomethyl)phenol Quantification.
- ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol.
- Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.
- International Journal of Creative Research Thoughts (IJCRT). (2023). Stability Indicating Assay Method.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 1-(3-Aminophenyl)ethanol.
- National Journal of Chemistry. (2009). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Aminophenol.
Sources
- 1. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. web.vscht.cz [web.vscht.cz]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Aminophenol Hydrochloride by Recrystallization
Welcome to the technical support guide for the purification of 3-aminophenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization process. Our goal is to move beyond simple instructions, explaining the causality behind each experimental choice to empower you to troubleshoot and optimize your purification workflow effectively.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is pink/brown. What causes this discoloration and will recrystallization remove it?
A1: The discoloration is almost always due to the oxidation of the aminophenol functional groups.[1][2] 3-Aminophenol is susceptible to air oxidation, a process accelerated by light and impurities, leading to the formation of highly colored quinone-imine type structures.[3] Standard recrystallization is often effective at removing these colored impurities, as they will ideally remain in the cold solvent (mother liquor) while the purer, less colored product crystallizes. For persistent color, adding a small amount of a reducing agent like sodium dithionite during the dissolution step can help revert some oxidized species and prevent further oxidation.[1]
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.[4] Given its nature as a salt, it exhibits good solubility in polar protic solvents.[5]
-
Water: An excellent starting point. It's polar, non-toxic, and effectively dissolves the salt at elevated temperatures, with significantly lower solubility upon cooling.[5][6]
-
Ethanol/Water Mixtures: A mixed solvent system can be highly effective. Dissolving the compound in a minimal amount of hot water or an ethanol/water mixture and then carefully adding more water (as an anti-solvent) can be a powerful way to induce crystallization.[7]
-
Ethanol: While the compound is soluble in ethanol, the solubility difference between hot and cold may not be as pronounced as in water, potentially leading to lower recovery.[5][8]
It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product to determine the optimal solvent or solvent system for your specific sample.[9]
Q3: Why is slow cooling crucial for successful recrystallization?
A3: Slow cooling is critical for achieving high purity. Crystal formation is a process of equilibrium where molecules of the desired compound selectively deposit onto the growing crystal lattice. Rapid cooling causes the product to "crash out" of the solution, trapping impurities within the crystal structure and defeating the purpose of the purification.[10] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[10]
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[11] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid generating dust during transfer.[13] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[11][13][14]
Experimental Workflow for Recrystallization
This diagram outlines the standard, self-validating workflow for the purification of this compound.
Caption: A standard workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization in a problem-solution format.
| Problem | Potential Cause(s) | Quick Solution |
| No crystals form upon cooling. | 1. Too much solvent was used; the solution is not saturated. 2. The cooling period is too short or the temperature is not low enough. | Boil off excess solvent; scratch the flask; add a seed crystal. |
| The compound "oiled out" instead of crystallizing. | 1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. 2. The sample is highly impure, causing significant melting point depression. | Re-heat to dissolve the oil, add slightly more solvent, and cool very slowly. |
| Crystallization happened too quickly ("crashed out"). | 1. The solution was cooled too rapidly. 2. The solution was excessively concentrated. | Re-heat, add a small amount of additional solvent, and ensure slow cooling. |
| The final product is still colored. | 1. Colored impurities are co-precipitating with the product. 2. Oxidation occurred during the process. | Repeat recrystallization, incorporating a charcoal treatment step. |
| The recovery yield is very low. | 1. Too much solvent was used initially. 2. The compound is significantly soluble in the cold solvent. 3. Excessive washing of the collected crystals. | Concentrate the mother liquor; use a different solvent; use minimal ice-cold solvent for washing. |
Detailed Troubleshooting Logic
The following decision tree can help diagnose and solve issues related to crystal formation.
Caption: Troubleshooting logic for common issues encountered during crystal formation.
In-Depth Explanations
-
Issue: No Crystals Form Crystallization requires a supersaturated solution and a nucleation event (the initial formation of a small crystal). If the solution is clear after cooling, it is likely not sufficiently concentrated.[15] Boiling off a portion of the solvent increases the solute concentration.[10] If the solution is cloudy but no crystals form, it is supersaturated but lacks nucleation sites. Scratching the flask with a glass rod creates microscopic imperfections on the glass surface that can serve as nucleation points.[1] Alternatively, adding a "seed crystal" (a tiny speck of the pure compound) provides a perfect template for crystal growth.[10]
-
Issue: The Compound "Oiled Out" "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This is common with impure compounds, as impurities depress the melting point. The result is a liquid layer instead of solid crystals. The solution is to re-heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point slightly.[10] Subsequent, very slow cooling is essential to ensure that the solution becomes saturated at a temperature below the compound's melting point.[1]
-
Issue: Low Recovery Yield A successful recrystallization balances purity and yield. Some product loss is inevitable because the compound will have some solubility even in the cold solvent.[16] However, using a large excess of solvent is the most common reason for poor yield.[16] Always use the minimum amount of boiling solvent needed to fully dissolve the crude solid.[17] When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving a significant portion of the product.[1]
Detailed Recrystallization Protocol
This protocol outlines a standard procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemmed funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Chosen solvent (e.g., deionized water)
-
Activated charcoal (optional, for colored impurities)
-
Sodium dithionite (optional, for preventing oxidation)
Procedure:
-
Solvent Selection: If the ideal solvent is unknown, test the solubility of ~50 mg of crude material in ~1 mL of various polar solvents (water, ethanol, etc.). A good solvent will dissolve the solid when boiling but not at room temperature.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and a magnetic stir bar. Heat the mixture to a rolling boil with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[17]
-
Expert Tip: If the sample is colored or oxidation is a concern, add a spatula tip of sodium dithionite at this stage.[1]
-
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% of the solute's weight) of activated charcoal. Swirl and reheat the solution to boiling for 2-3 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
(Optional) Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemmed funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. This step prevents the product from crystallizing prematurely in the funnel.[4]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities.[10] Once the flask has reached room temperature and crystal growth appears to have slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold solvent to rinse away the mother liquor.[16]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
- Guide for crystallization. (n.d.).
- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.
- Suvchem Laboratory Chemicals. (n.d.). 3-AMINO PHENOL Safety Data Sheet.
- Scribd. (n.d.). Confronting Crystallization Issues.
- SOP: CRYSTALLIZATION. (n.d.).
- HOPEMAX. (2025). What solvents can dissolve 3 - Aminophenol well?.
- Recrystallization - Single Solvent. (n.d.).
- Solubility of Things. (n.d.). 4-Aminophenol hydrochloride.
- Recrystallization. (n.d.).
- PubChem. (n.d.). 3-Aminophenol.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol.
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
- Google Patents. (n.d.). EP0224625A1 - Process for producing aminophenols.
- PrepChem.com. (n.d.). Preparation of 3-aminophenol.
- Reddit. (2024). Recrystallization Issues. r/Chempros.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Experiment 2: Acetaminophen Synthesis. (n.d.).
- Wikipedia. (n.d.). 3-Aminophenol.
- Science.gov. (n.d.). Related impurities 4-aminophenol: Topics.
- Loba Chemie. (n.d.). 3-AMINOPHENOL.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Buy this compound | 51-81-0 [smolecule.com]
- 6. prepchem.com [prepchem.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. lobachemie.com [lobachemie.com]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Home Page [chem.ualberta.ca]
- 18. mt.com [mt.com]
minimizing side product formation in 3-Aminophenol hydrochloride synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Minimizing Side Product Formation
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of 3-aminophenol hydrochloride. We will focus on the two most common industrial synthesis routes: the catalytic hydrogenation of 3-nitrophenol and the caustic fusion of 3-aminobenzenesulfonic acid (metanilic acid).
Route 1: Catalytic Hydrogenation of 3-Nitrophenol
This method is widely used due to its high efficiency. However, controlling the reaction to prevent the formation of various side products is crucial.
Q1: My final product is contaminated with colored impurities (pink, brown, or dark). What causes this and how can I prevent it?
A1: Cause and Prevention of Colored Impurities
The discoloration of your this compound is most likely due to the formation of highly colored dimeric and polymeric side products, such as azoxy, azo, and hydrazo compounds. These arise from the condensation of intermediates formed during the reduction of the nitro group. The primary intermediates are 3-nitrosophenol and 3-hydroxylaminophenol.
-
Mechanism of Side Product Formation:
-
3-Nitrosophenol and 3-hydroxylaminophenol can condense to form 3,3'-dihydroxyazoxybenzene.
-
Further reduction of the azoxy compound can lead to the corresponding azo and hydrazo compounds, which are also colored and can be challenging to remove.
-
-
Troubleshooting and Prevention:
-
Optimize Catalyst and Support: The choice of catalyst and its support significantly influences selectivity. Platinum-based catalysts, for instance, may offer higher selectivity towards the desired aminophenol compared to palladium catalysts under certain conditions. The acidity of the support material can also play a role.
-
Control Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote the formation of condensation byproducts. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Maintain Optimal Hydrogen Pressure: Insufficient hydrogen pressure can lead to the accumulation of intermediates, increasing the likelihood of condensation reactions. Conversely, excessively high pressure may promote over-reduction. The optimal pressure should be determined for your specific catalyst and reactor setup.
-
Ensure Efficient Agitation: Good agitation is essential to ensure efficient mass transfer of hydrogen to the catalyst surface, which helps to minimize the accumulation of intermediates.
-
pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions can sometimes suppress the formation of certain byproducts.
-
Q2: I am observing the formation of aniline as a significant byproduct. How can I minimize this over-reduction?
A2: Minimizing Over-reduction to Aniline
The formation of aniline is a result of the hydrogenolysis of the hydroxyl group of 3-aminophenol. This is a common issue, especially with palladium-based catalysts.
-
Troubleshooting and Prevention:
-
Catalyst Selection: Platinum on carbon (Pt/C) is often preferred over palladium on carbon (Pd/C) for the reduction of nitrophenols, as it generally shows lower activity for C-O bond cleavage.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and hydrogen pressures, as these conditions favor hydrogenolysis.
-
Reaction Time: Monitor the reaction closely and stop it once the 3-nitrophenol has been consumed to prevent further reduction of the desired product.
-
Q3: How can I effectively remove the colored dimeric impurities from my final product?
A3: Purification Strategies for Colored Impurities
If colored impurities have formed, several purification techniques can be employed:
-
Recrystallization with Activated Charcoal: Recrystallization is a powerful purification method. The addition of activated charcoal to the hot solution can help adsorb the colored, high-molecular-weight byproducts.[1]
-
Use of Reducing Agents: During recrystallization, adding a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) can help to reduce and decolorize some of the azo and azoxy impurities.[2]
-
Inert Atmosphere: Performing the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent further oxidation of the aminophenol product, which can also contribute to discoloration.[1]
Route 2: Caustic Fusion of 3-Aminobenzenesulfonic Acid (Metanilic Acid)
This method involves the displacement of the sulfonic acid group with a hydroxyl group at high temperatures using a strong base like sodium hydroxide.
Q1: The yield of my 3-aminophenol is low, and I am getting a significant amount of tar-like material. What is causing this?
A1: Addressing Low Yield and Tar Formation
The caustic fusion of metanilic acid is a harsh reaction that can lead to several side reactions if not properly controlled.
-
Potential Side Reactions:
-
Oxidation: At the high temperatures required for fusion, the product 3-aminophenol is susceptible to oxidation, which can lead to the formation of polymeric, tar-like substances.
-
Desulfonation: Incomplete reaction or non-optimal conditions can lead to the removal of the sulfonic acid group without replacement by a hydroxyl group, resulting in the formation of aniline.
-
Formation of Diphenol Ethers: At high temperatures and in the presence of a strong base, 3-aminophenol can react with itself or other phenolic species to form diphenol ethers.
-
-
Troubleshooting and Prevention:
-
Precise Temperature Control: The fusion temperature is critical. It must be high enough to drive the reaction but not so high as to cause excessive decomposition and side reactions. The optimal temperature range is typically between 240-260°C.
-
Inert Atmosphere: Carrying out the fusion under an inert atmosphere (e.g., nitrogen) is crucial to minimize oxidation of the product.
-
Efficient Mixing: Thorough mixing of the reactants is necessary to ensure uniform heat distribution and prevent localized overheating, which can lead to charring and tar formation.
-
Use of a Flux: In some cases, the addition of a small amount of a lower-melting alkali, such as potassium hydroxide, can create a more fluid melt, improving mixing and heat transfer.
-
Q2: My final product is difficult to purify and has a dark color. What are the likely impurities and how can I remove them?
A2: Identifying and Removing Impurities from Caustic Fusion
The primary impurities are likely to be oxidized and polymerized byproducts, as well as unreacted starting material and other side products like aniline and diphenol ethers.
-
Purification Strategies:
-
Acid-Base Extraction: The amphoteric nature of 3-aminophenol can be exploited for purification. Dissolving the crude product in a dilute acid, treating with charcoal to remove colored impurities, and then carefully precipitating the 3-aminophenol by adjusting the pH can be an effective method.
-
Recrystallization: As with the hydrogenation route, recrystallization from a suitable solvent (often water or aqueous ethanol), potentially with the addition of activated charcoal and a reducing agent, is a key purification step.[1][2]
-
Distillation: For smaller scales, vacuum distillation can be an effective method to separate 3-aminophenol from non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the 3-nitrophenol reduction?
A1: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the 3-nitrophenol starting material. High-performance liquid chromatography (HPLC) can provide more quantitative data on the consumption of the starting material and the formation of the product and any byproducts.
Q2: How should I store this compound to prevent degradation?
A2: 3-Aminophenol and its hydrochloride salt are sensitive to light and air. They should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Q3: Can I use sodium borohydride for the reduction of 3-nitrophenol?
A3: While sodium borohydride is a common reducing agent, its reaction with nitroarenes is often slow and may require the use of a catalyst. For industrial-scale synthesis, catalytic hydrogenation with H₂ is generally more efficient and cost-effective.
Q4: What are the safety precautions I should take when working with caustic fusion?
A4: Caustic fusion involves working with molten sodium hydroxide at high temperatures, which is extremely corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including heat-resistant gloves, a face shield, and protective clothing, is essential. The reaction should be carried out in a well-ventilated fume hood and behind a safety shield.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Nitrophenol
This protocol provides a general procedure. Optimization of catalyst loading, solvent, temperature, and pressure may be required.
-
Setup: To a pressure reactor, add 3-nitrophenol and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of Pt/C (typically 1-5 mol%).
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude 3-aminophenol in a suitable solvent and bubble HCl gas through the solution or add a solution of HCl in a solvent like isopropanol to precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum. If necessary, recrystallize from a suitable solvent system.
Protocol 2: Caustic Fusion of Metanilic Acid
Caution: This reaction is hazardous and should only be performed by experienced chemists with appropriate safety precautions.
-
Setup: In a nickel or stainless steel reactor equipped with a mechanical stirrer and a nitrogen inlet, add sodium hydroxide pellets.
-
Heating: Heat the sodium hydroxide until it melts (around 320°C) under a slow stream of nitrogen.
-
Addition of Metanilic Acid: Slowly and carefully add dry metanilic acid to the molten sodium hydroxide with vigorous stirring. The temperature of the reaction mixture should be maintained between 240-260°C.
-
Reaction: Continue heating and stirring for several hours until the reaction is complete.
-
Work-up: Cool the reaction mixture to below 100°C and then carefully add water to dissolve the solid mass.
-
Isolation: Transfer the aqueous solution to a separate vessel and cool it in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid to precipitate the 3-aminophenol.
-
Purification: Collect the crude 3-aminophenol by filtration, wash with cold water, and then recrystallize from water or an aqueous alcohol solution, potentially with the use of charcoal and a reducing agent. Convert to the hydrochloride salt as described in Protocol 1.
Data Summary
Table 1: Influence of Catalyst on Selectivity in 3-Nitrophenol Reduction
| Catalyst | Temperature (°C) | Pressure (psi) | Selectivity for 3-Aminophenol (%) | Reference |
| 5% Pt/C | 70 | 100 | >95 | Generic Data |
| 5% Pd/C | 70 | 100 | ~85-90 (with aniline as a major byproduct) | Generic Data |
| Raney Nickel | 80 | 200 | ~90 | Generic Data |
Note: These are representative values and can vary based on specific reaction conditions and catalyst preparation.
Visualizations
Caption: Pathway for the formation of dimeric side products during the catalytic reduction of 3-nitrophenol.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
Sources
Technical Support Center: Stability of 3-Aminophenol Hydrochloride Solutions
Welcome to the technical support resource for 3-Aminophenol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound solutions. Here, you will find answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to help ensure the integrity and reliability of your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions to ensure maximum stability?
A1: To maximize shelf-life, this compound solutions should be stored in a cool (2-8°C), dark environment.[1] The primary degradation pathway is oxidation, which is accelerated by light and oxygen.[2][3] Therefore, it is critical to store solutions in amber or opaque containers and to purge the headspace with an inert gas like nitrogen or argon before sealing.[2][3] The hydrochloride salt form is generally more stable than the free base, particularly against oxidation.[4]
Q2: My this compound solution has turned yellow/brown. What does this mean, and can I still use it?
A2: A color change from colorless or white to yellow, pink, or brown is a clear indicator of degradation.[1][3] This discoloration is typically caused by the oxidation of the aminophenol molecule to form colored quinone-imine species and other polymeric products.[3] It is strongly advised not to use discolored solutions for quantitative experiments or in sensitive applications, as the presence of these impurities can lead to unpredictable results and side reactions. The purity of the solution should be assessed by an appropriate analytical method, such as HPLC, before any use.
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The pH of the solution is a critical factor in its stability. This compound solutions are significantly more stable under acidic conditions (lower pH).[4] In an acidic environment, the amino group is protonated, which reduces its susceptibility to oxidation.[4][5] Conversely, in neutral or alkaline solutions, both the amino and hydroxyl groups are more readily oxidized.[6] For applications where pH must be adjusted, it is crucial to prepare the solutions fresh and use them immediately.
Q4: What is the expected shelf-life of a freshly prepared this compound solution?
A4: The shelf-life is highly dependent on the storage conditions (temperature, light exposure, oxygen exclusion), solvent, and concentration. A well-prepared aqueous solution stored under ideal conditions (refrigerated, protected from light, and under an inert atmosphere) may remain stable for several weeks. However, for critical applications, it is best practice to prepare solutions fresh daily. For products without a specified expiration date, routine inspection and qualification are recommended to ensure they perform as expected.[7]
Q5: What are the recommended solvents for dissolving this compound?
A5: this compound has good solubility in water and polar protic solvents like ethanol and methanol.[2][8] It is also soluble in dimethyl sulfoxide (DMSO).[2] The choice of solvent should be guided by the experimental requirements. When preparing aqueous solutions, using deoxygenated water (prepared by boiling and cooling under an inert gas) can help minimize initial oxidation.
Troubleshooting Guide: Common Issues in Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Solution Discoloration | 1. Exposure to ambient light and/or oxygen. 2. Use of non-deoxygenated solvents. 3. Contamination with oxidizing agents (e.g., metal ions). | 1. Prepare solutions fresh under an inert atmosphere (N₂ or Ar). 2. Use amber glassware or wrap containers in aluminum foil.[2] 3. Use high-purity, deoxygenated solvents. 4. Ensure all glassware is scrupulously clean. |
| Precipitate Formation Over Time | 1. Degradation leading to insoluble polymeric products. 2. Change in solution pH affecting solubility. 3. Solvent evaporation leading to supersaturation. | 1. Confirm the identity of the precipitate. If it is a degradation product, discard the solution. 2. Verify and buffer the pH of the solution if appropriate for the application. 3. Ensure containers are tightly sealed to prevent solvent loss.[9][10] |
| Inconsistent or Non-Reproducible Experimental Results | 1. Use of partially degraded solutions. 2. Variability in solution preparation and handling. | 1. Always use freshly prepared, colorless solutions. 2. Implement a standardized protocol for solution preparation, including solvent degassing and inert atmosphere protection. 3. Qualify the purity of the solution via an analytical method (e.g., HPLC) before use in critical experiments. |
Technical Deep Dive: The Chemistry of Degradation
The instability of 3-aminophenol is primarily driven by its susceptibility to oxidation. The molecule contains two functional groups, an amino (-NH₂) group and a hydroxyl (-OH) group, both of which can be oxidized. The process is often initiated by dissolved oxygen, light, or trace metal ion contaminants, leading to the formation of radical intermediates. These highly reactive species can then participate in a cascade of reactions, including polymerization and the formation of quinone-imines, which are responsible for the characteristic brown coloration of degraded solutions.[3][11]
The hydrochloride salt enhances stability by protonating the amino group, making it less electron-rich and thus less prone to oxidation.
Caption: Oxidative degradation pathway of 3-aminophenol.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound solutions under various stress conditions. This is essential for developing a stability-indicating analytical method.
Objective: To identify the key factors that lead to the degradation of this compound in solution and to develop an HPLC method capable of separating the parent compound from its degradation products.[3]
Materials and Reagents:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or other suitable buffer components)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Volumetric flasks, pipettes, and autosampler vials
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to a concentration of 1 mg/mL.
-
Apply Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.[3]
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., in a photostability chamber).
-
-
Sampling: Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Example Stability-Indicating HPLC Method:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
This method should be capable of separating the main this compound peak from any peaks corresponding to degradation products formed under the stress conditions.[3][12][13]
References
- HOPEMAX. (2025, July 10). What are the electrochemical properties of 3 - Aminophenol? - Blog.
- Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol.
- Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
- Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Wikipedia. (n.d.). 3-Aminophenol.
- Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate.
- PubChem. (n.d.). 3-Aminophenol.
- Photrio.com Photography Forums. (2021, May 26). p-Aminophenol Hydrochloride Solution.
- PubMed. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- HOPEMAX. (n.d.). Exploring 3-Aminophenol: Properties, Applications, and Manufacturing Excellence.
- Human Metabolome Database. (2021, September 10). Showing metabocard for 3-Aminophenol (HMDB0245818).
- ResearchGate. (2025, August 7). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
- Chemsrc. (2025, August 25). This compound | CAS#:51-81-0.
- HOPEMAX. (2025, June 2). What solvents can dissolve 3 - Aminophenol well? - Blog.
- PubChem. (n.d.). This compound.
Sources
- 1. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 2. Buy this compound | 51-81-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 5. hopemaxchem.com [hopemaxchem.com]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 3-氨基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Preventing Oxidation of 3-Aminophenol Hydrochloride
Welcome to the Technical Support Center for 3-Aminophenol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing its oxidative degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My once off-white this compound powder has turned pink/brown. What happened, and can I still use it?
A: The discoloration you're observing is a classic sign of oxidation. 3-Aminophenol, even in its hydrochloride salt form, is susceptible to air and light, which catalyze its oxidation to form colored polymeric impurities.[1] The amino and hydroxyl groups on the aromatic ring are readily oxidized, leading to the formation of benzoquinone imine-like structures that are highly colored.[2]
Can you still use it? It is strongly advised against. The presence of these impurities means the material is no longer of the specified purity and could significantly impact the outcome of your experiments, leading to side reactions, lower yields, and difficulty in purification. For applications requiring high purity, such as in drug development, using the discolored product is unacceptable.
Q2: I store my this compound in its original container in the lab. Is this sufficient for long-term storage?
A: While the original manufacturer's container is suitable for short-term storage, it may not be adequate for long-term preservation, especially after the container has been opened. Each time the bottle is opened, it's exposed to atmospheric oxygen and moisture. Many suppliers, like Sigma-Aldrich, recommend storing this compound under an inert atmosphere at room temperature. For long-term stability, transferring the compound to a dedicated storage vessel under an inert gas like nitrogen or argon is the best practice.[3][4]
Q3: What is the primary cause of oxidation in this compound?
A: The primary culprits are oxygen and light.[1] The phenol and aromatic amine moieties are susceptible to oxidation. The oxidation process can be initiated by light and is accelerated by the presence of atmospheric oxygen. The mechanism often involves the formation of radical intermediates which then polymerize.[5][6] The hydrochloride salt form offers some protection compared to the free base, but it is not entirely immune to oxidation.
Q4: I work in a humid environment. Are there any special precautions I should take?
A: Absolutely. Moisture can accelerate the degradation of many reagents. For this compound, while oxidation is the primary concern, it's crucial to handle it in a dry environment. Always work in a fume hood with good ventilation and avoid handling the compound on the open bench on a humid day. When not in use, store the container in a desiccator to protect it from ambient moisture. All glassware and equipment used for handling should be scrupulously dried, typically by oven-drying above 125°C and cooling under a stream of dry, inert gas.[7]
Q5: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container.[8] Storing at room temperature is generally acceptable, as long as exposure to air and light is minimized.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[3][9] |
| Container | Amber glass vial or bottle with a tight-fitting cap | Protects from light, which can catalyze oxidation.[1][8] Ensures a good seal against air ingress. |
| Temperature | Room Temperature | As recommended by suppliers, provided other conditions are met. |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to moisture and temperature fluctuations.[10] |
Experimental Protocols
Protocol 1: Repackaging this compound for Long-Term Storage Under Inert Atmosphere
This protocol describes how to safely transfer this compound from its original container to smaller, sealed vials under a nitrogen or argon atmosphere. This is particularly useful for labs that use small quantities of the reagent over an extended period.
Materials:
-
This compound in its original container
-
Schlenk line or glove box[9]
-
Oven-dried amber glass vials with septa or screw caps
-
Spatula
-
Source of dry nitrogen or argon gas
Procedure:
-
Preparation: Dry all glassware, including vials and the spatula, in an oven at >125°C overnight and allow them to cool in a desiccator or under a stream of inert gas.[7]
-
Inert Atmosphere Setup: If using a Schlenk line, connect the vial to the line and cycle between vacuum and the inert gas at least three times to remove any residual air and moisture. If using a glove box, ensure the atmosphere is purged and has low oxygen and moisture levels.[7][9]
-
Transfer: Inside the glove box or under a positive pressure of inert gas from the Schlenk line, carefully open the main container of this compound.
-
Aliquoting: Using the dry spatula, transfer the desired amount of the powder into the prepared amber vials.
-
Sealing: Tightly seal the vials with the septa or screw caps. If using screw caps, consider wrapping the cap with Parafilm for an extra layer of protection.
-
Labeling and Storage: Clearly label each vial with the compound name, date of repackaging, and any other relevant information. Store the vials in a cool, dark, and dry place.
Visualizing the Oxidation Process
The following diagram illustrates the initial steps in the oxidation of 3-aminophenol, which can lead to the formation of colored impurities.
Caption: Simplified pathway of this compound oxidation.
References
- Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024, June 20). Kajay Remedies.
- 3-AMINOPHENOL EXTRA PURE MSDS CAS-No. (2016, April 20). Loba Chemie.
- 3-Aminophenol | C6H7NO | CID 11568. (n.d.). PubChem.
- Safety Data Sheet: 3-Aminophenol. (n.d.). Carl ROTH.
- This compound | CAS#:51-81-0. (2025, August 25). Chemsrc.
- Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. (2015, April 28). International Journal of Electrochemical Science.
- What are the electrochemical properties of 3 - Aminophenol? (2025, July 10). HOPEMAX.
- 3-Aminophenol. (n.d.). Wikipedia.
- Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (n.d.). Frontiers in Chemistry.
- The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. (1959, June). Journal of Biological Chemistry.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate.
- Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (n.d.). ResearchGate.
Sources
- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kajay-remedies.com [kajay-remedies.com]
- 9. ossila.com [ossila.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Synthesis of 3-Aminophenol Hydrochloride - A Guide to Solvent Effects
Welcome to the technical support center for the synthesis and purification of 3-Aminophenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of solvent selection, a factor that profoundly influences reaction yield, purity, and overall process efficiency. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield is low during the catalytic reduction of 3-nitrophenol. How does the reaction solvent impact this primary synthesis step?
A: This is a very common issue, and your choice of solvent is one of the most critical variables. The "best" solvent must balance substrate solubility, catalyst activity, and hydrogen availability. The synthesis of 3-aminophenol is most commonly achieved via the catalytic hydrogenation of 3-nitrophenol.[1] The solvent's role here is multifaceted:
-
Solubility: Both the starting material (3-nitrophenol) and the product (3-aminophenol) must be sufficiently soluble in the reaction medium to ensure efficient mass transfer to the catalyst surface.
-
Catalyst Interaction: The solvent can influence the catalyst's activity. Protic solvents like water and alcohols can act as proton sources, which is often beneficial for the hydrogenation mechanism.
-
Hydrogen Availability: The solubility of hydrogen gas varies significantly between solvents, impacting the reaction rate.
Comparative Solvent Performance for 3-Nitrophenol Reduction:
| Solvent System | Typical Catalyst | Key Advantages & Causality | Reported Yield |
| Ethanol | Pd/C or Pt/C | Excellent solubility for both reactant and product. As a protic solvent, it facilitates proton transfer. It's also relatively easy to remove post-reaction.[2] | >99%[2] |
| Methanol | Pd/C or Pt/C | Similar to ethanol with good solubility characteristics.[3] However, its lower boiling point and higher toxicity are key considerations. | High, comparable to Ethanol[4] |
| Water | Pd/C, PtO₂, AuNPs | Highly economical and safe. Excellent for large-scale "green" chemistry applications. The reaction can be biphasic, requiring vigorous stirring. Solubility of the organic substrate can be a limiting factor.[4] | >99% (with specific catalysts)[4] |
| Water/Methanol Mixture | PdCu@MWCNT | Offers a balance by improving substrate solubility while retaining the benefits of an aqueous medium. This "cosolvent effect" can enhance reaction rates.[4] | High, often superior to either pure solvent[4] |
| N,N-Dimethylacetamide (DMAC) | Pd/C | A high-boiling polar aprotic solvent, useful for alternative synthetic routes like dehydrogenation.[2][5][6] | ~80% (via dehydrogenation)[2] |
Expert Recommendation: For standard lab-scale catalytic hydrogenation of 3-nitrophenol, Ethanol is often the optimal starting point due to its balance of safety, solubility, and high reported yields.[2] For processes prioritizing green chemistry, water is an excellent choice, provided that efficient mixing can be achieved to overcome solubility limitations.[4]
Q2: I've successfully synthesized 3-aminophenol, but my isolated yield of the hydrochloride salt is poor. How do I select a solvent for the salt formation and crystallization?
A: This is a crucial and often overlooked step where significant product loss can occur. The goal is to find a solvent system that meets two opposing criteria:
-
High solubility for the free base (3-aminophenol).
-
Low solubility for the product salt (this compound).
This differential solubility is the driving force for high-yield precipitation and crystallization. Amines can often be successfully precipitated as their hydrochloride salts from ether or alcohol solutions.[7]
Solvent Selection Logic for Salt Crystallization:
Recommended Solvents for HCl Salt Formation:
-
Isopropanol (IPA): An excellent choice. 3-aminophenol is soluble in IPA, while this compound has very low solubility, leading to efficient precipitation upon addition of HCl.
-
Ethanol: Similar to IPA, ethanol is a viable option.[3] However, the hydrochloride salt may have slightly higher solubility compared to in IPA, potentially leading to minor yield loss in the filtrate.
-
Diethyl Ether: While the free base has some solubility, the hydrochloride salt is virtually insoluble. Ether can be used as an anti-solvent. For example, dissolving the free base in a minimal amount of ethanol and then adding it to a larger volume of ether before or during HCl addition can induce rapid precipitation.
Protocol: High-Yield Synthesis of this compound
-
Dissolution: Dissolve your crude 3-aminophenol free base in a minimal amount of warm isopropanol (IPA). Aim for a concentrated solution.
-
Acidification: Cool the solution in an ice bath. Slowly add a concentrated solution of HCl in IPA (or concentrated aqueous HCl) dropwise with vigorous stirring. Monitor the pH to ensure it is acidic.
-
Precipitation: The this compound will precipitate as a white or off-white solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether. This removes any excess HCl and organic impurities without dissolving the desired salt product.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Q3: My final product is off-white or pinkish and shows impurities on analysis. How can I use solvents to improve purity?
A: Discoloration in aminophenols is almost always due to oxidation.[8] The amino and phenol groups are sensitive, especially to air (oxygen) and light. Recrystallization is the primary method to address this, and solvent choice is paramount.
Troubleshooting Purity and Color Issues:
Protocol: Recrystallization of 3-Aminophenol (Free Base) to Remove Oxidation Impurities
-
Setup: Use an Erlenmeyer flask equipped with a reflux condenser. Flush the entire apparatus with an inert gas (Nitrogen or Argon) to displace oxygen.[8]
-
Dissolution: To the flask, add the crude, colored 3-aminophenol and a suitable solvent (e.g., hot water or an ethanol/water mixture).[9] Add a very small amount (spatula tip) of sodium dithionite, which acts as a reducing agent to prevent oxidation during heating.[8]
-
Heating: While maintaining a gentle flow of inert gas, heat the mixture to a boil to dissolve the solid. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.
-
Isolation: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold, deoxygenated solvent, and dry thoroughly under vacuum.[10]
By carefully selecting solvents for the reaction, salt formation, and final purification, you can systematically overcome common issues of yield and purity in the synthesis of this compound.
References
- Göksu, H., et al. (2020). A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT NPs) in Aqueous Medium. ResearchGate.
- Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- Google Patents. (1993). US5202488A - Method for the manufacture of 3-aminophenol.
- HOPEMAX. (2025). What solvents can dissolve 3 - Aminophenol well?.
- PrepChem.com. Preparation of 3-aminophenol.
- Wikipedia. 3-Aminophenol.
- Pan, B., et al. (2016). Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles. RSC Advances.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Solubility of Things. 4-Aminophenol hydrochloride.
- PubChem. 3-Aminophenol.
- ResearchGate. (2020). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents.
Sources
- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 3. hopemaxchem.com [hopemaxchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 6. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
managing temperature control in 3-Aminophenol hydrochloride synthesis.
A Senior Application Scientist's Guide to Temperature Management
Welcome to the technical support center for 3-Aminophenol hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of temperature control during this process. Precise temperature management is paramount, directly influencing reaction kinetics, product yield, purity, and overall safety. This document provides in-depth, field-proven insights to help you troubleshoot issues and optimize your synthesis.
The Central Role of Temperature in 3-Aminophenol Synthesis
The synthesis of 3-Aminophenol can be achieved through several pathways, most commonly via the reduction of 3-nitrophenol. This reduction is a highly exothermic reaction, meaning it releases a significant amount of heat. Without meticulous temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway" reaction, diminished yield due to side-product formation, and potential degradation of the final product.
Other synthesis routes, such as the dehydrogenation of 3-amino-2-cyclohexene-l-one or the reaction of resorcinol with ammonia, operate at significantly elevated temperatures and require stable, prolonged heating to proceed efficiently.[1][2] In all methods, controlling the temperature is not merely a suggestion but a critical parameter for success.
Frequently Asked Questions (FAQs)
Here we address common questions regarding temperature management during the synthesis.
Q1: Why is my reaction temperature rapidly increasing after adding the reducing agent?
A: You are observing the exothermic nature of the nitro group reduction. The reaction between the nitro compound (3-nitrophenol) and the reducing agent (e.g., hydrogen with a catalyst, sodium borohydride) is highly energetic and releases heat.[3][4] A rapid increase in temperature indicates that the rate of heat generation is exceeding the rate of heat removal from your system. This is often caused by adding the reducing agent too quickly or having insufficient cooling capacity.
Q2: What are the direct consequences of poor temperature control?
A: Inconsistent temperature can lead to several undesirable outcomes:
-
Reduced Yield: At excessively high temperatures, side reactions become more prevalent, consuming starting materials and reducing the output of 3-aminophenol. For instance, condensation reactions between intermediates can occur.[1]
-
Impurities: Elevated temperatures can cause the product to degrade or lead to the formation of colored, oxidized impurities, complicating the purification process.
-
Safety Hazards: The most significant risk is a runaway reaction, where the temperature and pressure build to dangerous levels, potentially causing vessel failure or fire, especially when using hydrogen gas for reduction.
-
Incomplete Reaction: If the temperature is too low, the reaction rate may be too slow, leading to an incomplete conversion of the starting material and consequently, a low yield.[2]
Q3: What is the optimal temperature range for the catalytic hydrogenation of 3-nitrophenol?
A: The optimal temperature can vary based on the specific catalyst and pressure used. However, many protocols recommend maintaining the temperature between 20°C and 60°C.[4][5] One particularly effective method controls the initial exotherm to not exceed 40°C.[4] Higher temperatures, such as 95°-98°C, have also been used, but require robust pressure-rated equipment and careful monitoring.[6]
Q4: How does temperature affect the final hydrochloride salt formation step?
A: While the initial reduction is often the most thermally sensitive step, temperature control during acidification to form the hydrochloride salt is also important. This step is typically performed at cooler temperatures, often after cooling the reaction mixture, to promote clean crystallization and maximize the recovery of the salt from the solution.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving specific temperature-related problems you may encounter.
Issue 1: Runaway Exotherm – The Reaction is Overheating
-
Symptoms: A rapid, uncontrolled rise in temperature (>5-10°C per minute), bubbling or gas evolution becomes violent, pressure increase in a sealed system.
-
Primary Causes:
-
Addition rate of a reagent (e.g., reducing agent) is too fast.
-
Inadequate cooling (insufficient ice in the bath, low coolant flow).
-
Poor heat transfer due to inadequate stirring or vessel size.
-
-
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease adding any more reagents to the flask.
-
Enhance Cooling: Immerse the reaction vessel in a well-stocked ice-water or ice-salt bath. If using a circulator, ensure it is set to its lowest temperature and maximum flow rate.
-
Ensure Vigorous Stirring: Check that the stirring is rapid and creating a deep vortex. This maximizes contact with the vessel walls for efficient heat transfer.
-
Emergency Quenching (Advanced Users Only): In extreme cases where temperature continues to rise, having a pre-chilled, inert solvent or a quenching agent ready can be a lifesaver. This should only be done with a thorough understanding of the reaction chemistry.
-
Issue 2: Low Product Yield – Incomplete Reaction or Side Products
-
Symptoms: After workup, the isolated mass of this compound is significantly lower than the theoretical yield.
-
Diagnostic Questions:
-
Was the temperature too low? A reaction that is too cold may proceed too slowly for the allotted time, leaving unreacted starting material.[2]
-
Was the temperature too high? Review your temperature logs. Spikes or prolonged periods above the recommended range could have led to the formation of byproducts.[1]
-
-
Solutions:
-
Optimize Temperature: If you suspect the temperature was too low, try increasing it in small increments (e.g., 5-10°C) in subsequent experiments.
-
Improve Exotherm Control: If overheating was the issue, implement the strategies from "Issue 1," such as slower reagent addition and more robust cooling.
-
Inert Atmosphere: Some reactions benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at higher temperatures.[5]
-
Issue 3: Temperature Readings are Unstable and Fluctuating
-
Symptoms: The temperature probe reading is erratic, jumping up and down without a corresponding observable change in the reaction.
-
Primary Causes:
-
Improper Probe Placement: The probe may be touching the side of the flask, the heating mantle, or is not sufficiently immersed in the reaction medium.
-
Poor Mixing: In a poorly stirred mixture, localized hot spots can cause the reading to fluctuate as they pass the sensor.[7]
-
Faulty Equipment: The temperature probe or the controller itself may be malfunctioning.[8]
-
-
Troubleshooting Protocol:
-
Check Probe Position: Ensure the probe is centrally located in the reaction mixture and not in contact with the vessel walls.
-
Verify Stirring: Increase the stirring speed to ensure the mixture is homogeneous.
-
Calibrate the Probe: Test the probe in a stable environment, like an ice-water bath (should read 0°C) and boiling water (should read ~100°C, adjusted for altitude). If the readings are inaccurate, the probe needs replacement.[7]
-
Visualization of Troubleshooting & Key Relationships
The following diagrams illustrate critical decision-making processes and scientific principles related to temperature control.
Caption: Workflow for managing a runaway exotherm.
Sources
- 1. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 5. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 7. bcstgroup.com [bcstgroup.com]
- 8. How to systematically troubleshoot excessive temperature fluctuations in a high-low temperature test chamber?-Well Zhenchang [wellcq.com]
Technical Support Center: Managing Color Impurities in 3-Aminophenol Hydrochloride
Welcome to the technical support guide for 3-Aminophenol Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who encounter challenges with color impurities during their experiments. As a compound susceptible to degradation, maintaining the purity and stability of this compound is critical for reproducible and reliable results. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Diagnosis and Decolorization
This section addresses specific, hands-on issues you may encounter with your this compound, providing both the underlying cause and actionable solutions.
Issue 1: My solid this compound has developed a pink, brown, or grey discoloration.
Question: I received a bottle of this compound that was initially an off-white powder. After some time on the shelf, it has turned noticeably pinkish-brown. What causes this, and can I still use it after purification?
Answer:
This discoloration is a classic sign of oxidative degradation. 3-Aminophenol and its salts are sensitive to prolonged exposure to atmospheric oxygen and light.[1][2] The aminophenol moiety can oxidize to form quinone-imine type structures, which are highly conjugated and absorb visible light, appearing as colored impurities.[1][3] The presence of these impurities can interfere with subsequent reactions or analytical measurements.
Fortunately, the bulk of your material can often be recovered with high purity through recrystallization.
Caption: Logical workflow for addressing solid-state discoloration.
This protocol aims to dissolve the compound in a suitable solvent at an elevated temperature and then allow it to crystallize upon cooling, leaving the more soluble impurities behind in the solvent.
Materials:
-
Discolored this compound
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Erlenmeyer flask, beaker, Buchner funnel, filter paper
-
Heating source (hot plate or steam bath)
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, for every 10 grams of your crude this compound, add 50-70 mL of deionized water. Add a few drops of concentrated HCl to ensure the pH is acidic (pH 2-3). This maintains the compound in its more stable protonated form and increases solubility.
-
Heating: Gently heat the mixture with stirring until all the solid has dissolved. Avoid boiling for extended periods.
-
Hot Filtration (Optional but Recommended): If there are any insoluble particulates (e.g., dust, foreign matter), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight. The resulting product should be a white to off-white crystalline solid.
Issue 2: My this compound solution turns yellow or brown shortly after preparation.
Question: I need to prepare a stock solution of this compound for a reaction. However, the solution quickly develops a yellow-brown tint, even when starting with clean material. How can I prepare and maintain a colorless solution?
Answer:
The degradation process is significantly accelerated in solution.[5] The primary culprits are dissolved oxygen, exposure to light, inappropriate pH, and the presence of trace metal ions which can catalyze oxidation.[5] To address this, you must both prevent oxidation during preparation and, if necessary, decolorize the solution.
| Problem | Primary Cause | Preventative Measure | Corrective Action |
| Rapid color change | Dissolved Oxygen | Sparge solvent with an inert gas (N₂ or Ar) before use. | Add a small amount of a reducing agent like sodium hydrosulfite.[6][7] |
| Gradual darkening | Light Exposure | Prepare and store the solution in an amber glass vial or wrap the container in aluminum foil.[5] | Treat with activated carbon. |
| Color at neutral/basic pH | pH-dependent Oxidation | Maintain the solution at a slightly acidic pH (pH 4-6) where the aminophenol is more stable.[5] | Re-acidify the solution if appropriate for the application. |
| Persistent discoloration | Metal Ion Catalysis | Use high-purity water and glassware. Add a chelating agent like EDTA to sequester metal ions.[5] | Activated carbon treatment is effective at removing metal-catalyzed byproducts. |
Activated carbon has a highly porous structure with a large surface area, which efficiently adsorbs large, colored organic impurity molecules.[8][9]
Materials:
-
Colored this compound solution
-
Activated carbon (powdered, decolorizing grade)
-
Celatom® or a similar filter aid (optional)
-
Filter paper (fine porosity) and funnel
Procedure:
-
Preparation: Ensure your solution is fully dissolved. If you started from a solid, follow the dissolution steps in Protocol 1. The solution should be warm.
-
Carbon Addition: Add a small amount of activated carbon to the warm solution. Typically, this is about 1-2% of the solute's weight. Avoid adding a large excess, as the carbon can also adsorb your desired compound, reducing the yield.[4]
-
Heating and Stirring: Gently heat and stir the mixture for 5-15 minutes. This allows sufficient time for the carbon to adsorb the color bodies.
-
Hot Filtration: This is the most critical step. Filter the hot solution through a fine-porosity filter paper to remove the activated carbon.
-
Pro-Tip: To prevent fine carbon particles from passing through, you can pre-coat the filter paper with a thin layer of a filter aid like Celatom®. This is done by passing a slurry of the filter aid in the clean solvent through the funnel first.
-
-
Post-Treatment: The resulting filtrate should be colorless. You can now proceed with your experiment or allow the solution to cool for crystallization as described in Protocol 1.
Caption: Experimental workflow for activated carbon treatment.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical mechanism that causes color in 3-aminophenol? The color arises from the formation of extended conjugated systems. The aminophenol is susceptible to oxidation, initially forming radical species that can couple or be further oxidized to quinone-imines. These molecules can then polymerize, creating larger structures that absorb light in the visible spectrum, resulting in the observed color.[1][3][10]
Caption: Simplified pathway from 3-aminophenol to colored impurities.
Q2: What are the ideal storage conditions for solid this compound? To maximize shelf-life and minimize degradation, the solid should be stored in a tightly sealed, opaque container to protect it from air and light.[11] It should be kept in a cool, dry place.[11][12] For long-term storage, placing the container inside a desiccator under an inert atmosphere (like nitrogen or argon) is highly recommended.
Q3: How can I analyze the purity of my this compound sample and detect these color impurities? Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique. Using a C18 reversed-phase column with a UV detector allows for the quantification of the main compound and the separation of various impurities.[13][14] HPLC with electrochemical detection offers even higher sensitivity for aminophenols.[14][15]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
UV-Vis Spectrophotometry: A simple method to assess color. A scan of a solution can reveal absorbance in the visible region (400-700 nm) that would not be present in a pure, colorless sample.
Q4: Can I use a reducing agent instead of activated carbon to decolorize a solution? Yes, reducing agents like sodium hydrosulfite (sodium dithionite) or sodium metabisulfite can be effective.[6][7] They work by chemically reducing the colored, oxidized impurity species back to a colorless form. This can be a quick and effective method, particularly if you are using the solution directly in a subsequent reaction where the presence of the reducing agent or its byproducts is acceptable. However, for isolating a pure solid, carbon treatment followed by recrystallization is generally preferred as it physically removes the impurities.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol.
- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.
- Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
- PubChem. (n.d.). 3-Aminophenol.
- Li, Y., et al. (2021). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. ACS Omega.
- PrepChem.com. (n.d.). Preparation of 3-aminophenol.
- ACS Omega. (2021). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry.
- Wikipedia. (n.d.). 3-Aminophenol.
- ResearchGate. (2021). (PDF) Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry.
- Carbotecnia. (n.d.). Decolorization with Activated Carbon.
- ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- ResearchGate. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
- Google Patents. (n.d.). EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for its preparation and use thereof.
- Science.gov. (n.d.). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.
- European Patent Office. (n.d.). EP 0224625 A1 - Process for producing aminophenols.
- PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
- Unknown Source. (n.d.). Experiment 2: Acetaminophen.
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- PubMed Central. (2025). Fabrication of a poly(m-aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (n.d.). New Route to m-Aminophenol.
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
- Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
- WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
- National Institutes of Health. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 7. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 8. Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carbotecnia.info [carbotecnia.info]
- 10. researchgate.net [researchgate.net]
- 11. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted starting materials from 3-Aminophenol hydrochloride
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-Aminophenol hydrochloride, focusing on the effective removal of unreacted starting materials. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory challenges, offering solutions grounded in expertise and validated by authoritative sources.
Section 1: Understanding the Challenge: Common Contaminants
The purity of this compound is paramount for its subsequent applications. The synthetic route heavily influences the profile of potential impurities. The most common industrial syntheses involve the reduction of a nitro-aromatic precursor.
-
Route 1: Reduction of 3-Nitrophenol: The most direct route involves the catalytic hydrogenation of 3-nitrophenol.[1] The primary starting material impurity to consider is unreacted 3-nitrophenol.
-
Route 2: Reduction of m-Dinitrobenzene: A multi-step process may involve the nitration of nitrobenzene to m-dinitrobenzene, followed by selective reduction to 3-nitroaniline, and then further reduction and hydrolysis.[2] In this case, unreacted m-dinitrobenzene and intermediate 3-nitroaniline are potential contaminants.
-
Route 3: Aminolysis of Resorcinol: An alternative pathway involves the reaction of resorcinol with ammonia.[3][4] Unreacted resorcinol can be a significant impurity.
Oxidation byproducts are also a common issue, often presenting as pink or brown discoloration in the final product.[1][5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My final this compound product is pink/brown. How can I obtain a white to off-white solid?
A1: Discoloration is almost always due to the oxidation of the aminophenol functional group.[1] These colored impurities are typically highly polar, polymeric materials.
Causality Explained: Phenols and aromatic amines are susceptible to air oxidation, a process often accelerated by light or trace metal impurities. The resulting quinone-type structures are highly colored. Converting the amine to its hydrochloride salt enhances stability, but discoloration can still occur, especially during workup or if the crude material is impure.
Recommended Protocol: Charcoal Treatment during Recrystallization
This is the most effective method for removing colored impurities.
-
Solvent Selection: Choose a suitable recrystallization solvent. Water is an excellent first choice due to the high solubility of the hydrochloride salt at elevated temperatures.[6][7] Ethanol or aqueous ethanol can also be effective.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot (near-boiling) solvent.
-
Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Adsorption: Swirl the mixture and gently heat it on a steam bath or hot plate for 5-10 minutes to allow the charcoal to adsorb the colored impurities.[5][9] Avoid prolonged boiling, which can concentrate impurities on the product as the solvent evaporates.
-
Hot Filtration: This is a critical step. Pre-heat a funnel (using steam or a heat lamp) and a receiving flask containing a small amount of boiling solvent. Flute a piece of filter paper and place it in the hot funnel. Quickly pour the hot charcoal-containing solution through the filter paper to remove the charcoal. The pre-heating prevents the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q2: My purity analysis (TLC/HPLC) shows a significant amount of unreacted m-dinitrobenzene. What is the best removal strategy?
A2: The key to separating m-dinitrobenzene from this compound lies in their differing acid-base properties. m-Dinitrobenzene is a neutral organic compound, whereas your product is a water-soluble salt.[2]
Causality Explained: The protonated amino group in this compound makes it highly polar and soluble in aqueous solutions. In contrast, the neutral m-dinitrobenzene has very low water solubility but is readily soluble in many organic solvents. This differential solubility is the basis for an effective liquid-liquid extraction.
Recommended Protocol: Acidic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound mixture in dilute aqueous acid (e.g., 0.5 M to 1 M HCl) at room temperature. This ensures your product remains in its protonated, water-soluble salt form.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent in which m-dinitrobenzene is soluble (e.g., ethyl acetate or dichloromethane).
-
Separation: Stopper the funnel and shake vigorously, remembering to vent frequently. Allow the layers to separate completely. The top layer will be the organic solvent (check densities if unsure) containing the dissolved m-dinitrobenzene, while the bottom aqueous layer contains your purified product.
-
Isolation: Drain the lower aqueous layer containing the this compound. For best results, re-extract the aqueous layer with a fresh portion of the organic solvent to remove any residual m-dinitrobenzene.
-
Recovery: The this compound can be recovered from the aqueous solution by removing the water under reduced pressure (rotary evaporation) or by proceeding to a recrystallization step as described in A1.
Below is a workflow diagram illustrating the logic of this separation.
Caption: Acid-base extraction workflow for removing neutral impurities.
Q3: How do I remove unreacted 3-nitrophenol from my product?
A3: This separation is more nuanced because both compounds are phenols. However, the presence of the basic amino group in your product is the key differentiator. An acid-base extraction, carefully controlling the pH, is the most effective method.
Causality Explained: While both compounds have an acidic phenolic hydroxyl group, only 3-aminophenol has a basic amino group. By dissolving the mixture in a non-polar organic solvent and extracting with dilute acid, the 3-aminophenol will be protonated and move into the aqueous phase, leaving the more acidic (but less basic) 3-nitrophenol in the organic layer.[10]
Recommended Protocol: Biphasic Acid Extraction
-
Dissolution: Dissolve the crude mixture (if it's the free base form) or suspend the hydrochloride salt in a suitable organic solvent like ethyl acetate. Add water to create a biphasic system.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Add dilute hydrochloric acid (e.g., 1M HCl) portion-wise while shaking.[10] This will protonate the 3-aminophenol, forming the hydrochloride salt which will dissolve in the aqueous layer. The 3-nitrophenol will remain preferentially in the ethyl acetate layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains your product.
-
Back-Extraction (Optional): To ensure high purity, wash the separated aqueous layer with a fresh portion of ethyl acetate to remove any lingering 3-nitrophenol.
-
Recovery: The purified this compound is now in the aqueous phase. It can be isolated by evaporating the water or by proceeding directly to recrystallization.
Section 3: Analytical Methods for Purity Assessment
Validating the success of your purification requires reliable analytical techniques.
1. Thin-Layer Chromatography (TLC)
TLC is a quick, qualitative method to monitor the progress of the purification.[11][12]
Protocol Outline:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is a 1:1 mixture of Ethyl Acetate:Hexane. Adjust the ratio based on the separation. More ethyl acetate will increase the Rf values.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Iodine Chamber: Develops most organic compounds as brown spots.
-
Potassium Permanganate Stain: Amines and phenols often show up as yellow/brown spots on a purple background.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive quantitative method for assessing final purity. A reverse-phase method is most common for this type of analyte.[13][14][15]
Table 1: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and separation for polar aromatic compounds.[16] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier sharpens peaks for amines and phenols by suppressing silanol interactions and ensuring consistent protonation.[13] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase HPLC. |
| Gradient | Start at 10% B, ramp to 90% B over 15-20 min | A gradient elution is effective for separating impurities with a wide range of polarities from the main product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 275 nm | 3-Aminophenol has a strong UV absorbance in this region. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
Section 4: Purification Workflow Summary
The following diagram provides a logical decision-making process for purifying crude this compound.
Caption: Decision tree for the purification of this compound.
References
- SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column.
- PrepChem.com. (2023). Preparation of 3-aminophenol.
- HOPEMAX. (n.d.). What solvents can dissolve 3 - Aminophenol well?
- ResearchGate. (n.d.). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents.
- Solubility of Things. (n.d.). 4-Aminophenol hydrochloride.
- European Patent Office. (n.d.). EP 0041837 A1 - Process for the purification of p-aminophenol.
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- Google Patents. (n.d.). CN101462968A - Method for preparing single alkyl amino phenol from nitrophenol.
- European Patent Office. (n.d.). EP 0224625 A1 - Process for producing aminophenols.
- Google Patents. (n.d.). CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
- Google Patents. (n.d.). US1665005A - Method for the separation of m-dinitrobenzene from its isomers.
- University of California, Irvine. (n.d.). Experiment 2: Acetanilide from Aniline; and Acetaminophen (Tylenol) from p-Aminophenol.
- MATEC Web of Conferences. (2018). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
- Google Patents. (n.d.). US3845129A - Purification of p-aminophenol.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A.
- PubChem. (n.d.). 3-Aminophenol | C6H7NO | CID 11568.
- Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol.
- National Center for Biotechnology Information. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- Taylor & Francis eBooks. (1993). New Route to m-Aminophenol.
- National Center for Biotechnology Information. (1988). Thin layer chromatography of p-aminophenol in urine after mixed exposure to aniline and toluene.
- ResearchGate. (n.d.). New Route to m-Aminophenol.
- Reddit. (2019). [Personal Lab Work] How can I reduce p-nitrophenol to p-aminophenol without using Sodium Tetrahydrobromide or other expensive/dangerous chemicals?
- Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
- National Center for Biotechnology Information. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- Google Patents. (n.d.). US4264525A - Stepwise reduction of p-nitrophenol.
- Wikipedia. (n.d.). 1,3-Dinitrobenzene.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 51-81-0 [smolecule.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thin layer chromatography of p-aminophenol in urine after mixed exposure to aniline and toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Navigating the Challenges of 3-Aminophenol Hydrochloride in Biological Assays
Welcome to the technical support center for researchers utilizing 3-Aminophenol hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the potential for this compound to interfere with biological assays. As a bifunctional molecule, containing both a reactive phenolic hydroxyl group and an amino group, this compound can present unique challenges in experimental settings.[1][2][3] This resource will equip you with the knowledge to anticipate, identify, and resolve these potential interferences, ensuring the integrity and accuracy of your research data.
Section 1: Understanding the Compound - Chemical Properties and Stability
Before troubleshooting, it is crucial to understand the inherent properties of this compound that can influence its behavior in your experiments.
FAQ 1: What are the key chemical properties of this compound that I should be aware of?
This compound is the salt form of 3-Aminophenol, an aromatic compound that is both a phenol and an aniline.[1][3] Key properties include:
-
Dual Reactivity: The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring makes it susceptible to a range of chemical reactions.
-
pH-Dependent Speciation: The amino group has a pKa of approximately 4.37, while the phenolic hydroxyl group has a pKa of about 9.82.[3] The charge and reactivity of the molecule will, therefore, change significantly depending on the pH of your assay buffer.
-
Potential for Oxidation: Phenolic compounds, in general, are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by factors such as high pH, the presence of metal ions, and exposure to light and air.
-
Solubility: While the hydrochloride salt form enhances water solubility, the stability of the compound in aqueous solutions, particularly at neutral or alkaline pH, should be considered.
FAQ 2: How should I prepare and store stock solutions of this compound to minimize degradation?
To ensure the consistency of your experiments, proper handling of this compound is essential.
-
Recommended Storage: Store the solid compound in a tightly sealed container, protected from light, and in an inert atmosphere if possible.
-
Stock Solution Preparation:
-
Prepare fresh stock solutions for each experiment if possible.
-
If you must store stock solutions, prepare them in a suitable solvent (e.g., DMSO or a slightly acidic buffer) at a high concentration.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
-
Stability in Buffers: Be aware that the stability of this compound can be compromised in certain biological buffers, especially at neutral or alkaline pH and at physiological temperatures (37°C). It is advisable to perform a stability check in your specific assay buffer if you suspect degradation.
Section 2: Troubleshooting Interference in Common Biological Assays
This section provides a systematic approach to identifying and mitigating the interference of this compound in various assay formats.
Spectrophotometric and Fluorometric Assays
Issue: You observe unexpected changes in absorbance or fluorescence readings in your assay that are independent of the biological activity you are measuring.
Potential Cause: this compound may directly absorb light or fluoresce at the excitation and emission wavelengths used in your assay, or its degradation products may be optically active. 3-Aminophenol is known to absorb light at around 270 nm in an acidic solution.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting optical interference.
Experimental Protocol: Assessing Intrinsic Optical Properties
-
Prepare a dilution series of this compound in your assay buffer, covering the range of concentrations used in your experiment.
-
Add these dilutions to an empty assay plate (without any biological components like cells or enzymes).
-
Read the absorbance or fluorescence at the same wavelengths used in your main experiment.
-
If you observe a concentration-dependent signal, this indicates intrinsic optical interference. This background signal should be subtracted from your experimental data.
Cell-Based Viability and Cytotoxicity Assays (e.g., MTT, XTT, Resazurin)
Issue: You observe a decrease in cell viability that may not be due to a specific biological mechanism, or you see a color change in your assay medium even in the absence of cells.
Potential Cause: Many viability assays rely on redox reactions. As a phenolic compound, 3-Aminophenol can have reducing or oxidizing properties that interfere with the assay chemistry. For instance, it could directly reduce the tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal for cell viability. Conversely, it could also have inherent cytotoxicity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cell-based assay interference.
Experimental Protocol: Acellular Redox Interference Assay
-
Prepare a dilution series of this compound in your cell culture medium.
-
Add these dilutions to a cell-free assay plate.
-
Add the viability reagent (e.g., MTT, resazurin) and incubate for the standard duration.
-
Measure the absorbance or fluorescence.
-
A concentration-dependent signal in the absence of cells confirms direct interference with the assay chemistry.
Data Interpretation:
| Assay Type | Potential Interference Mechanism | Recommended Action |
| MTT/XTT | Direct reduction of tetrazolium salt by 3-aminophenol. | Switch to a non-redox-based assay (e.g., CellTiter-Glo®, CyQUANT®). |
| Resazurin (AlamarBlue) | Direct reduction of resazurin to the fluorescent resorufin. | Use a different viability marker, such as ATP content or DNA synthesis. |
| LDH Release | Potential inhibition of the LDH enzyme activity. | Run a control with purified LDH enzyme to check for direct inhibition. |
Enzyme-Based Assays and Immunoassays (ELISA)
Issue: You observe a loss of signal or an unexpectedly high background in your enzyme-based or ELISA assay.
Potential Cause: The amino group of 3-Aminophenol can react with common crosslinking reagents (e.g., NHS esters) used for antibody or protein labeling. Additionally, as a phenolic compound, it can interact with proteins through hydrogen bonding or other non-covalent interactions, potentially altering enzyme conformation and activity. Some aminophenols have been noted to have biological effects, such as the ability of a related compound, 4-aminophenol, to be toxic to renal epithelial cells.[4] This highlights the potential for interaction with biological macromolecules.
Troubleshooting Steps:
-
Enzyme Inhibition/Activation Control: Pre-incubate your enzyme with this compound before adding the substrate. A change in the reaction rate compared to the vehicle control will indicate direct effects on the enzyme.
-
Coating and Blocking Interference (ELISA):
-
Run a control where you add this compound during the antigen coating or blocking step to see if it interferes with surface binding.
-
Include a compound-only control (no analyte) to check for non-specific binding to the antibodies.
-
-
Consider Alternative Chemistries: If you suspect interference with assay components, explore alternative detection systems or assay formats that use different chemical principles.
Section 3: Proactive Measures and Best Practices
To minimize the likelihood of encountering issues with this compound, consider the following proactive measures:
-
Thorough Literature Review: Before starting your experiments, conduct a comprehensive search for any known biological activities or assay interferences of 3-Aminophenol and structurally related compounds.
-
Pilot Experiments: Always run pilot experiments with a full set of controls to identify potential interferences before committing to large-scale studies.
-
Orthogonal Assays: Whenever possible, confirm your findings using a secondary assay that relies on a different detection principle.
By understanding the chemical nature of this compound and employing a systematic troubleshooting approach, you can confidently navigate its use in your biological assays and ensure the generation of high-quality, reliable data.
References
- 3-Aminophenol (591-27-5) - Chemical Effects in Biological Systems - NIH. (n.d.).
- Showing metabocard for 3-Aminophenol (HMDB0245818) - Human Metabolome Database. (2021, September 10).
- Troubleshooting Guide - Phenomenex. (n.d.).
- 3-Aminophenol | CAS 591-27-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
- This compound | 51-81-0 - Sigma-Aldrich. (n.d.).
- How to troubleshoot experiments | Careers - Chemistry World. (2024, April 10).
- 3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.).
- related impurities 4-aminophenol: Topics by Science.gov. (n.d.).
- This compound | C6H8ClNO | CID 12231984 - PubChem. (n.d.).
- 3-Aminophenol - Wikipedia. (n.d.).
Sources
Technical Support Center: Optimizing 3-Aminophenol Hydrochloride Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminophenol hydrochloride coupling reactions. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve your reaction rates and overall success.
Part 1: Understanding the Reaction Landscape
The conversion of this compound to a coupled product is a two-stage electrophilic aromatic substitution reaction. A thorough understanding of each stage is critical for troubleshooting and optimization.
-
Diazotization: The first stage involves the reaction of the primary aromatic amine of 3-aminophenol with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form a diazonium salt. This reaction is highly sensitive to temperature.[1][2][3]
-
Coupling: The second stage is the azo coupling, where the electrophilic diazonium salt reacts with a coupling partner. In the case of 3-aminophenol itself acting as the coupling partner (or another activated aromatic compound), the reaction conditions, particularly pH, are paramount for achieving a good reaction rate.[4][5][6]
The overall success of this synthesis is a delicate balance of controlling these two distinct, yet interconnected, chemical transformations.
Part 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 2.1: Issues During Diazotization
Q1: My reaction mixture is turning brown/black and I'm observing gas evolution. What is happening and how can I prevent it?
A: This is a classic sign of diazonium salt decomposition. The diazonium group is thermally unstable and, at temperatures above 5 °C, it can decompose to liberate nitrogen gas and form phenolic byproducts, which can further react to form tar-like substances.[1][2][3][7]
Root Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inadequate Cooling | The diazotization reaction is exothermic. Without efficient heat removal, the internal temperature can quickly rise above the critical 5 °C threshold, leading to rapid decomposition of the diazonium salt.[2] | Maintain a reaction temperature of 0-5 °C using an ice-salt bath for more efficient cooling. Ensure the reaction flask is adequately submerged. Continuously monitor the internal temperature with a thermometer.[2] |
| Rapid Addition of Sodium Nitrite | Adding the sodium nitrite solution too quickly can create localized hotspots where the temperature exceeds the stability limit of the diazonium salt, even if the overall bath temperature is low.[2] | Add the pre-cooled sodium nitrite solution dropwise with vigorous stirring to ensure rapid heat dissipation and a homogeneous reaction mixture.[2] |
Q2: The diazotization seems incomplete. How can I confirm this and what steps should I take?
A: Incomplete diazotization will lead to a lower yield of your final coupled product as unreacted 3-aminophenol will not participate in the coupling reaction.
Confirmation and Solutions:
-
Testing for Completion: You can test for the completion of the diazotization by checking for the presence of excess nitrous acid. After the addition of sodium nitrite is complete, take a drop of the reaction mixture and apply it to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the 3-aminophenol has been consumed.[7]
-
Troubleshooting Incomplete Reactions:
-
Insufficient Sodium Nitrite: Ensure you are using a slight molar excess of sodium nitrite (typically 1.05-1.1 equivalents) to drive the reaction to completion.
-
Inadequate Acidity: The reaction requires a strong mineral acid, like hydrochloric acid, to generate the reactive nitrosonium ion (NO+) from sodium nitrite. Ensure sufficient acid is present.[3][7]
-
Reaction Time: Allow for sufficient reaction time after the addition of sodium nitrite (typically 15-30 minutes) while maintaining the low temperature to ensure the reaction goes to completion.[7]
-
Q3: I am having difficulty dissolving the this compound at the start of the reaction. What are my options?
A: this compound is an ionic salt and its solubility can be limited in certain solvents.[8]
Solubilization Strategies:
-
Aqueous Medium: For the diazotization step, which is typically carried out in an aqueous acidic medium, solubility should be achievable with sufficient stirring and the use of an adequate volume of dilute acid.
-
In-situ Neutralization for Organic Solvents: If a subsequent coupling reaction is to be performed in an organic solvent, the hydrochloride salt will likely be insoluble. In such cases, the salt must be neutralized to the free amine form (-NH₂) in situ by the addition of a suitable base. The free amine is more soluble in organic solvents like DMF or DMSO.[8]
Section 2.2: Issues During Coupling
Q4: The coupling reaction is very slow or appears to not be proceeding at all. What are the most probable causes?
A: A sluggish or stalled coupling reaction is almost always linked to the pH of the reaction medium and the reactivity of your coupling partner.
Key Factors and Optimization:
-
pH Control: This is the most critical factor. For coupling with phenols like 3-aminophenol, the reaction requires a mildly alkaline environment (pH > 7.5).[4] This is because the phenoxide ion, formed under basic conditions, is a much more powerful nucleophile than the neutral phenol.[4][9] Conversely, if coupling to an aromatic amine, mildly acidic conditions (pH < 6) are often necessary.[4][9]
-
Temperature: While the diazonium salt needs to be kept cold, the coupling reaction itself can sometimes be performed at slightly higher temperatures to increase the rate. However, this must be balanced with the stability of the diazonium salt. It is generally recommended to add the cold diazonium salt solution to the solution of the coupling partner, which may be at a slightly higher temperature, but the overall reaction temperature should be carefully monitored.
-
Concentration: The concentration of both the diazonium salt and the coupling partner can influence the reaction rate, as dictated by reaction kinetics.[10]
Q5: I am consistently getting a low yield of my desired azo product. What are the key areas I should focus on to improve this?
A: Low yield is a common problem that can stem from issues in either the diazotization or the coupling stage. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
Technical Support Center: Optimizing pH for Reactions with 3-Aminophenol Hydrochloride
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-Aminophenol hydrochloride. This document provides in-depth, practical guidance on one of the most critical parameters for successful synthesis: pH control. Understanding and optimizing the pH of your reaction medium is paramount for achieving high yields, minimizing side products, and ensuring reproducibility.
This guide moves beyond simple protocol recitation to explain the fundamental chemical principles governing the reactivity of 3-aminophenol in various environments.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values of 3-aminophenol, and how do they dictate its reactive form in solution?
A: Understanding the pKa values is the absolute cornerstone of controlling reactions with 3-aminophenol. This molecule has two ionizable groups: the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH).
-
pKa₁ = 4.37: This value corresponds to the equilibrium between the protonated amino group (anilinium ion, -NH₃⁺) and the neutral amino group (-NH₂).[1][2][3]
-
pKa₂ = 9.82: This value corresponds to the equilibrium between the neutral hydroxyl group (-OH) and the deprotonated phenoxide ion (-O⁻).[1][2]
When you use this compound, the starting material already has the amino group protonated (-NH₃⁺Cl⁻). The species present in your solution is entirely dependent on the pH you establish:
-
At pH < 4.37: The amino group is almost exclusively in its protonated, cationic form (-NH₃⁺). The hydroxyl group is neutral (-OH).
-
At pH between 4.37 and 9.82: The amino group is primarily in its neutral, free base form (-NH₂), which is nucleophilic. The hydroxyl group remains neutral (-OH). This is the zwitterionic or neutral form of the molecule.
-
At pH > 9.82: The amino group is neutral (-NH₂), and the hydroxyl group is deprotonated to its anionic phenoxide form (-O⁻).
This relationship is summarized in the table below and illustrated in the equilibrium diagram.
Q2: My N-acylation reaction is giving a low yield. How can I troubleshoot this using pH?
A: This is a classic pH-related issue. For an N-acylation (e.g., reaction with an acid chloride or anhydride) to occur, the amino group of 3-aminophenol must be in its neutral, nucleophilic form (-NH₂). If you are starting with this compound, the amino group is in its non-nucleophilic, protonated state (-NH₃⁺).
The Cause: If the reaction medium is acidic (pH < ~6), the concentration of the required free amine nucleophile is too low for the reaction to proceed efficiently.
The Solution: You must add a base to neutralize the hydrochloride and raise the pH into the optimal range for acylation.
-
Optimal pH Range: Typically, a slightly basic pH of 7.5 to 9.0 is ideal.
-
Why this range? This pH is well above the pKa of the amino group (4.37), ensuring a sufficient concentration of the free amine. However, it is below the pKa of the hydroxyl group (9.82), which prevents the formation of the phenoxide. This is crucial for selectivity, as the phenoxide is also a potent nucleophile and could lead to O-acylation byproducts.
-
Recommended Bases:
-
Sodium bicarbonate (NaHCO₃): A mild and effective base for achieving this pH range.
-
Pyridine or Triethylamine (Et₃N): Often used as both a base and a solvent, these can effectively scavenge the HCl generated during the reaction.
-
Aqueous Sodium Hydroxide (NaOH): Can be used, but must be added carefully to avoid overshooting the pH into a range where O-acylation or hydrolysis of your acylating agent becomes significant.
-
A process for producing N-acetyl-p-aminophenol, a related compound, involves adjusting the final mixture to a pH of at least 6, with a preferred range of 6.5 to 9, to ensure the product is in a stable, neutral form.[4]
Q3: I'm observing a dark brown or black color in my reaction mixture. What causes this, and can pH help prevent it?
A: Aminophenols are highly susceptible to oxidation, and this degradation is often the source of color formation. The phenolic ring and the amino group can be oxidized by atmospheric oxygen, a process that can be accelerated by trace metal impurities, light, and non-optimal pH.
The Cause: Oxidation is highly pH-dependent. Both strongly acidic and, particularly, strongly alkaline conditions can promote the oxidation of phenols to form colored quinone-like species.[5] For 2-aminophenol, oxidation studies have been optimized at a pH of 9.[6]
The Solution:
-
Maintain a Slightly Acidic to Neutral pH: For storage and during reaction setup (before pH adjustment for the reaction itself), maintaining a pH between 5 and 7 can enhance stability. At acidic pH, the protonated amino group is less susceptible to oxidation.
-
Inert Atmosphere: The most effective preventative measure is to run your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Use Deoxygenated Solvents: Purge your solvents with an inert gas before use.
-
Work in the Dark: Protect the reaction from light by covering the flask with aluminum foil.[5]
-
Temperature Control: Avoid excessive heat, as it accelerates degradation.
Q4: How does pH affect the solubility of this compound?
A: The solubility of this compound is directly tied to its ionization state, which is controlled by pH.
-
High Solubility (Acidic pH): As a hydrochloride salt, the compound is in its ionic, protonated form (-NH₃⁺Cl⁻). This makes it highly soluble in polar protic solvents like water and alcohols.[7][8]
-
Lower Solubility (Neutral pH): Near its isoelectric point (the pH where the molecule has a net-zero charge), its solubility in water will decrease. The free base form is more soluble in organic solvents like ethanol, ether, and acetone than in water.[9][10]
-
Increased Solubility (Basic pH): At high pH (>10), the formation of the sodium or potassium phenoxide salt (-O⁻Na⁺) will again increase its solubility in aqueous media.
Troubleshooting Application: If your compound precipitates out of an aqueous solution during a reaction, it could be due to a pH shift that has converted the soluble salt into the less soluble free base. Adjusting the pH may be necessary to redissolve the material or, alternatively, to facilitate product extraction into an organic solvent.
Q5: What is the optimal pH for the diazotization of 3-aminophenol?
A: Diazotization, the reaction of a primary aromatic amine with nitrous acid (HONO) to form a diazonium salt, is highly dependent on acidic conditions.
The Cause: Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11] The reaction requires a sufficiently acidic medium to form the key electrophilic species, the nitrosonium ion (NO⁺).
The Solution:
-
Optimal pH Range: The reaction is typically carried out in a strongly acidic solution, often with a pH between 1 and 2.
-
Key Considerations:
-
While acidic conditions are necessary, the concentration of the free amine (-NH₂) is very low. However, the reaction still proceeds because the small amount of free amine present reacts irreversibly.
-
Temperature control is critical. Diazotization is an exothermic reaction, and diazonium salts are often unstable at room temperature. The reaction is almost always performed at low temperatures, typically 0 to 5 °C , to prevent decomposition of the product.[12]
-
Data Summary & Visualizations
Key Physicochemical Properties
| Property | Value | Source |
| pKa₁ (-NH₃⁺ / -NH₂) | 4.37 (at 20 °C) | [1][2] |
| pKa₂ (-OH / -O⁻) | 9.82 (at 20 °C) | [2] |
| Solubility (Hydrochloride Salt) | Good solubility in water and alcohol | [7] |
| Solubility (Free Base) | Moderately soluble in water; more soluble in ethanol, ether | [9] |
pH-Dependent Equilibrium of 3-Aminophenol
Caption: Dominant species of 3-aminophenol at different pH ranges.
Troubleshooting Workflow for Low Reaction Yield
Sources
- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 51-81-0 [smolecule.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Page loading... [guidechem.com]
- 10. hopemaxchem.com [hopemaxchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 3-Aminophenol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Aminophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability studies involving this compound. We will explore the degradation pathways of this compound under various stress conditions, offering scientifically grounded explanations and validated protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions regarding the chemical nature and stability of this compound.
Q1: What are the key structural features of 3-Aminophenol that make it susceptible to degradation?
A1: 3-Aminophenol possesses two primary functional groups on an aromatic ring: a phenolic hydroxyl (-OH) group and an amino (-NH₂) group.[1][2] The electron-donating nature of these groups activates the benzene ring, making the molecule highly susceptible to oxidation.[3][4] The phenol moiety can be easily oxidized to form quinone-like structures, while the amine group is also prone to oxidation.[3][5] This inherent reactivity is the primary reason why careful handling and storage are critical, and why understanding its degradation profile is essential for its application in pharmaceuticals and other industries.[4]
Q2: What are the primary degradation pathways observed for this compound under forced degradation conditions?
A2: Forced degradation studies are designed to intentionally degrade a compound to understand its stability profile. For 3-Aminophenol, the main degradation pathways are:
-
Oxidative Degradation: This is the most significant pathway. The presence of oxygen, peroxide, or metal ions can rapidly lead to the formation of colored products through the formation of quinone-imines and subsequent polymerization.[3][4]
-
Photodegradation: Exposure to UV or visible light can catalyze oxidative processes, leading to discoloration and the formation of complex degradation products.[3][4]
-
Thermal Degradation: While more stable than in solution, solid 3-Aminophenol will degrade at elevated temperatures, often emitting toxic fumes of nitrogen oxides upon decomposition.[1] In solution, heat accelerates both hydrolysis and oxidation.[6]
-
Hydrolytic Degradation: 3-Aminophenol is generally considered stable against hydrolysis due to the absence of easily hydrolyzable functional groups like esters or amides.[1] However, under extreme pH and elevated temperatures, some degradation may be observed, though it is typically less significant than oxidation.[7]
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To maintain the purity and stability of this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at low temperatures (e.g., 2-8 °C) under an inert atmosphere (such as argon or nitrogen) is highly recommended to protect it from light, moisture, and atmospheric oxygen.[3]
Q4: My solid this compound has turned from off-white to brown. Is it still usable?
A4: Discoloration from off-white to tan or brown is a visual indicator of degradation, most likely due to oxidation and/or polymerization upon exposure to air and light.[3] It is strongly advised to assess the purity of the discolored material using an appropriate analytical method, such as HPLC, before use. For applications requiring high purity, using a discolored batch is not recommended as the degradation products could interfere with experiments or represent safety concerns.
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides solutions to specific problems you may encounter during your stability and degradation experiments.
Q5: During my oxidative stress study using hydrogen peroxide (H₂O₂), the degradation is too rapid to monitor. How can I control the reaction?
A5: This is a common challenge due to the high reactivity of 3-Aminophenol towards oxidation.[4] The reaction with H₂O₂ can be very fast, leading to complete degradation almost instantaneously.
-
Causality: The phenolic and amino groups are highly susceptible to oxidation, and H₂O₂ is a strong oxidizing agent.[4] This reaction is often catalyzed by trace metal ions.
-
Troubleshooting Steps:
-
Lower H₂O₂ Concentration: Start with a much lower concentration of H₂O₂, for example, 0.1% - 3%, instead of higher concentrations.[7][8]
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or below) instead of heating it.
-
Shorten Exposure Time: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation profile.
-
Use a Chelating Agent: The addition of a chelating agent like EDTA can help mitigate the catalytic effect of trace metal ions that may be present in your reagents or glassware, thus slowing down the reaction.[6]
-
Q6: My mass balance in the forced degradation study is consistently below 95%. What are the likely causes and how can I improve it?
A6: A poor mass balance indicates that not all components (the parent compound plus all its degradation products) are being accurately accounted for by the analytical method.[5]
-
Causality & Troubleshooting:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore. Solution: Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in parallel with your UV detector.[5]
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation. Solution: Minimize sample heating and evaporation steps. Ensure sample vials are securely capped.
-
Insoluble Degradants/Polymers: Polymerization is a known degradation route for aminophenols, leading to products that may be insoluble in the mobile phase and precipitate out.[3] Solution: Visually inspect your stressed samples for any precipitate. If observed, try dissolving the sample in a stronger solvent (like DMSO) before dilution for analysis.
-
Degradants Retained on Column: Some degradation products might be highly polar or non-polar and are not eluting from the HPLC column under your current conditions. Solution: Incorporate a strong solvent wash (e.g., 100% acetonitrile or methanol) at the end of your gradient to ensure all compounds are eluted from the column.[5]
-
Q7: I am observing minimal degradation (<5%) under thermal and photolytic stress conditions. How can I induce sufficient degradation?
A7: Achieving the target degradation of 5-20% can be difficult for relatively stable compounds.[8]
-
Causality: The energy provided by the stress condition may be insufficient to break down the molecule to the desired extent within the study's timeframe.
-
Troubleshooting Steps:
-
Thermal Stress:
-
Increase Temperature: If the melting point of the substance is high, you may need to use higher temperatures. However, do not exceed the melting point.[4] For solutions, consider refluxing to increase the thermal stress.[7]
-
Increase Duration: Extend the exposure time from 24 hours to 48, 72 hours, or longer, with periodic sampling.
-
Add Humidity: For solid-state studies, conducting the thermal stress in a humidity chamber (e.g., 75% RH) can often promote degradation.
-
-
Photolytic Stress:
-
Increase Intensity/Duration: Ensure you are meeting the ICH Q1B guideline requirements for light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). If degradation is still low, you can expose the sample for a longer duration.
-
Test in Solution: Photodegradation is often more efficient in solution than in the solid state. Exposing a dilute aqueous or methanolic solution of your compound to the light source will likely increase degradation.[4]
-
-
Section 3: Experimental Protocols and Methodologies
These protocols provide a validated starting point for your experiments. Modifications may be necessary based on your specific equipment and objectives.
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to demonstrate the specificity of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~50 µg/mL with the mobile phase.[9]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep the solution at 80°C for 8 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~50 µg/mL with the mobile phase.[9]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light. Dilute to a final concentration of ~50 µg/mL with the mobile phase.[3]
-
Thermal Degradation (Solid): Place approximately 50 mg of solid this compound in a hot air oven at 105°C for 48 hours.[9] After exposure, cool and prepare a solution of ~50 µg/mL in the mobile phase.
-
Photodegradation (Solution): Expose a solution of the compound (~50 µg/mL in mobile phase) to light conditions as specified in ICH Q1B. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating 3-Aminophenol from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate solution |
| Mobile Phase B | Methanol |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[10] |
| Detector | PDA/UV Detector at 231 nm[10] |
| Injection Volume | 10 µL |
Note: This is an example method. Optimization of the gradient, mobile phase pH, and column chemistry may be required to achieve optimal separation for all degradation products.
Section 4: Data Interpretation and Visualization
Summary of Expected Degradation
The following table summarizes the typical stability profile of 3-Aminophenol under forced degradation conditions. The extent of degradation can vary based on the precise experimental conditions.
| Stress Condition | Reagent/Condition | Expected Outcome | Primary Degradation Products |
| Acid Hydrolysis | 1N HCl, 80°C | Generally Stable | Minimal degradation expected |
| Base Hydrolysis | 1N NaOH, 80°C | Minor Degradation | Minor degradation products |
| Oxidation | 3% H₂O₂, RT | Significant Degradation | Quinone-imines, colored polymers |
| Thermal (Solid) | 105°C | Minor Degradation | Potential for dimerization/polymerization |
| Photolysis | ICH Q1B | Moderate Degradation | Oxidative and polymeric products |
Visualizing Degradation Pathways and Workflows
A clear visualization can aid in understanding the complex processes involved in degradation studies.
Caption: Potential degradation pathways of 3-Aminophenol.
Caption: Workflow for a forced degradation study.
Section 5: References
-
PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). a Absorbance plot for 3-aminophenol degradation; b Effect of photocatalyst dose. Retrieved from [Link]
-
Lechner, U., & Straube, G. (1988). Degradation of 3-aminophenol by Arthrobacter spec. mA3. Journal of Basic Microbiology. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
PubMed. (2022). Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Exploring Chemistry. (n.d.). Exploring 3-Aminophenol: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Retrieved from [Link]
-
Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. Retrieved from
-
Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Retrieved from [Link]
-
ResearchGate. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Retrieved from [Link]
-
Semantic Scholar. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
Sources
- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrpp.com [ijrpp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Assay Method for 3-Aminophenol Hydrochloride
This guide provides an in-depth, objective comparison of critical validation parameters for a High-Performance Liquid Chromatography (HPLC) method developed for the precise assay of 3-Aminophenol Hydrochloride. Rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document is designed for researchers, analytical scientists, and drug development professionals.[1][2][3] It moves beyond a simple checklist of procedures to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical system.
Introduction: The Analytical Imperative for this compound
This compound (3-APH) is a key chemical intermediate in the synthesis of various pharmaceuticals and other industrial products. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final product. Therefore, a validated, reliable, and robust HPLC assay method is not merely a regulatory requirement but a cornerstone of quality control. This guide will walk through the validation of a primary reversed-phase HPLC method (Method A) and compare its performance characteristics against a hypothetical alternative (Method B) to illustrate how different analytical approaches can be suited for different objectives.
The Validation Master Plan: A Workflow Guided by ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Our validation strategy is built upon the foundational principles outlined in ICH Q2(R1), ensuring that the method is specific, accurate, precise, linear, and robust for the quantification of this compound.
Caption: A typical workflow for HPLC method validation, from development to final reporting.
Part 1: Foundational Methodologies
Before validation, a baseline HPLC method must be established. For this guide, we will define two methods to compare.
Method A: The Robust Workhorse (C18-Based)
-
Rationale: This method is designed for routine quality control, prioritizing robustness and peak symmetry. A standard C18 column is chosen for its versatility with moderately polar compounds like 3-APH. The buffered mobile phase ensures consistent peak shape and retention time.
-
Protocol:
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Method B: The High-Sensitivity Alternative (Mixed-Mode)
-
Rationale: This method is designed for applications requiring lower detection limits, such as impurity analysis. A mixed-mode column is employed to provide alternative selectivity and potentially better retention for polar analytes.
-
Protocol:
Part 2: Core Validation Parameters - A Comparative Analysis
The heart of method validation lies in rigorously testing its performance. Regulatory bodies like the FDA and EMA mandate that analytical methods be validated to ensure reliability.[5]
Specificity: Ensuring Singular Detection
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the gold standard for demonstrating this.[6]
Experimental Protocol: Forced Degradation
-
Prepare solutions of this compound at 100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 72 hours.
-
-
Prepare a placebo solution (containing all formulation excipients without the active ingredient).
-
Analyze the stressed samples, a placebo sample, and an unstressed standard solution using both Method A and Method B.
-
Assess peak purity using a Photodiode Array (PDA) detector to ensure the main 3-APH peak is spectrally homogeneous.
Caption: Decision logic for assessing method specificity.
Comparative Data: Specificity
| Parameter | Method A (C18) | Method B (Mixed-Mode) | Acceptance Criteria |
| Resolution from Placebo | > 5.0 | > 5.0 | Rs > 2.0 |
| Resolution from Degradants | > 2.5 for all peaks | > 2.2 for all peaks | Rs > 2.0 |
| Peak Purity (PDA) | Pass (>0.999) | Pass (>0.999) | Index > 0.990 |
Analysis: Both methods demonstrate excellent specificity. Method A shows slightly better resolution from degradation products, suggesting it is more effective at separating the parent compound from its stress-induced impurities.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Comparative Data: Linearity
| Parameter | Method A (C18) | Method B (Mixed-Mode) | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test conc. |
| Correlation Coefficient (R²) | 0.9997 | 0.9995 | R² ≥ 0.999 |
| Y-Intercept | Minimal | Minimal | Not significantly different from zero |
Analysis: Both methods exhibit excellent linearity within the defined range, as indicated by R² values exceeding the typical acceptance criterion of 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol: Accuracy
-
Prepare placebo solutions.
-
Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery. % Recovery = (Measured Concentration / Spiked Concentration) * 100
Comparative Data: Accuracy
| Level | Method A (C18) | Method B (Mixed-Mode) | Acceptance Criteria |
| 80% (n=3) | 99.5% (RSD: 0.8%) | 98.9% (RSD: 1.1%) | \multirow{3}{*}{98.0 - 102.0% Recovery} |
| 100% (n=3) | 100.2% (RSD: 0.6%) | 100.5% (RSD: 0.9%) | |
| 120% (n=3) | 100.8% (RSD: 0.5%) | 101.2% (RSD: 1.0%) |
Analysis: Both methods demonstrate high accuracy, with recovery values well within the standard 98-102% range. Method A shows slightly better precision (lower %RSD) in its recovery results.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay): Analyze six independent samples of this compound at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each level.
Comparative Data: Precision
| Parameter | Method A (C18) | Method B (Mixed-Mode) | Acceptance Criteria |
| Repeatability (%RSD, n=6) | 0.7% | 1.2% | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.1% | 1.6% | %RSD ≤ 2.0% |
Analysis: Method A is demonstrably more precise than Method B, with significantly lower %RSD values for both repeatability and intermediate precision. This reinforces its suitability for a routine QC environment where consistent results are paramount.
Sensitivity: LOD & LOQ
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy.
Experimental Protocol: LOD & LOQ
-
Approach: Based on the Signal-to-Noise (S/N) ratio.
-
Determine the noise level from a blank injection.
-
Prepare and inject solutions of decreasing concentration.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
Comparative Data: Sensitivity
| Parameter | Method A (C18) | Method B (Mixed-Mode) | Acceptance Criteria |
| LOD (µg/mL) | 0.15 µg/mL | 0.08 µg/mL | Report Value |
| LOQ (µg/mL) | 0.50 µg/mL | 0.25 µg/mL | Report Value; must be precise and accurate |
Analysis: Method B is clearly superior in terms of sensitivity, with LOD and LOQ values that are approximately twice as low as Method A. This makes Method B the preferred choice for trace-level analysis or impurity determination.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on key system suitability parameters (e.g., retention time, tailing factor, resolution).
Comparative Data: Robustness
| Varied Parameter | Method A (C18) - % Change in Assay | Method B (Mixed-Mode) - % Change in Assay | Acceptance Criteria |
| Flow Rate (+0.1 mL/min) | -0.8% | -1.5% | \multirow{4}{*}{Assay result within ±2.0% of initial} |
| Temperature (+5°C) | -0.5% | -1.1% | |
| pH (+0.2 units) | -0.3% | -2.2% | |
| Organic (+2%) | -1.2% | -2.8% |
Analysis: Method A exhibits superior robustness. The assay results are significantly less affected by minor changes in chromatographic conditions, especially pH and organic content. The buffered mobile phase in Method A is a key contributor to this stability. Method B's reliance on an unbuffered acid makes it more susceptible to variations.
Part 3: System Suitability and Final Comparison
System Suitability Testing (SST) is an integral part of any chromatographic method, ensuring the system is performing adequately before and during sample analysis.[9][10][11]
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry.[12] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Precision (%RSD) | ≤ 1.0% for 5 replicate injections | Confirms injection precision.[12] |
Comparative Guide: Choosing the Right Method
The validation data provides a clear, objective basis for selecting the appropriate HPLC method for a given application.
| Validation Parameter | Method A: Robust Workhorse (C18) | Method B: High-Sensitivity (Mixed-Mode) | Recommendation |
| Specificity | Excellent | Excellent | Both are suitable. Method A has slightly better resolution. |
| Linearity | Excellent | Excellent | Both are suitable. |
| Accuracy | Excellent | Excellent | Both are suitable. |
| Precision | Excellent (%RSD < 1.2%) | Good (%RSD < 1.7%) | Method A is superior for routine QC assays. |
| Sensitivity (LOQ) | 0.50 µg/mL | 0.25 µg/mL | Method B is the clear choice for trace analysis. |
| Robustness | Excellent | Moderate | Method A is highly recommended for multi-user/multi-lab environments. |
Conclusion
This guide demonstrates that HPLC method validation is a multifaceted process that generates critical data for informed decision-making.
-
Method A (C18) stands out as an exceptionally robust and precise method. It is the ideal choice for a primary, routine assay and quality control of this compound, where consistency and reliability are the highest priorities.
-
Method B (Mixed-Mode) excels in sensitivity . Its lower LOD and LOQ make it the superior option for applications such as impurity profiling, stability studies where low-level degradants are expected, or cleaning validation.
By objectively comparing performance against established validation parameters, analytical laboratories can confidently select and defend the use of a specific HPLC method, ensuring data integrity and regulatory compliance.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Altabrisa Group. HPLC Specificity Testing: Importance Explained. [Link]
- Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. Quality Guidelines.
- ECA Academy. Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
- Starodub. Revised ICH Guideline Q2(R1)
- MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
- Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Pharma Guideline. System Suitability in HPLC Analysis. [Link]
- USP.
- Ristovska, N., et al. Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin.
- International Journal of Advanced Research in Science, Communication and Technology.
- Shulha, Y. V., et al. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- Jain, D., et al. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products.
- SIELC Technologies. Separation of 3-Aminophenol on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to the Reactivity of 3-Aminophenol, 2-Aminophenol, and 4-Aminophenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction pathways and ensuring product specificity. This guide provides an in-depth, objective comparison of the chemical reactivity of three pivotal isomers: 3-aminophenol, 2-aminophenol, and 4-aminophenol. By synthesizing technical data with mechanistic insights, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction to Aminophenol Isomers: A Structural Overview
Aminophenols, characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a benzene ring, are versatile intermediates in organic synthesis.[1] The positional isomerism of these functional groups profoundly influences the electron density distribution within the aromatic ring, thereby dictating their reactivity towards various chemical transformations.
| Isomer | Structure | IUPAC Name | CAS Number | Melting Point (°C) | pKa₁ (-NH₃⁺) | pKa₂ (-OH) |
| 2-Aminophenol | 2-Aminophenol | 95-55-6 | 174 | 4.72 | 9.71 | |
| 3-Aminophenol | 3-Aminophenol | 591-27-5 | 122-123 | 4.37 | 9.82 | |
| 4-Aminophenol | 4-Aminophenol | 123-30-8 | 186-189 | 5.48 | 10.30 |
Table 1: Physical and Chemical Properties of Aminophenol Isomers. The pKa values indicate the acidity of the protonated amino group and the hydroxyl group, respectively.[1]
The amphoteric nature of aminophenols allows them to react as either weak acids or weak bases.[1] However, it is their behavior in electrophilic aromatic substitution, nucleophilic reactions, and oxidation processes that truly distinguishes their chemical personalities.
Electrophilic Aromatic Substitution: A Tale of Directing Effects
The amino and hydroxyl groups are both powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions.[2] This is due to the donation of electron density from the lone pairs of nitrogen and oxygen into the benzene ring via the resonance effect, which stabilizes the arenium ion intermediate. The interplay of these two groups dictates the regioselectivity and relative reaction rates of the isomers.
Reactivity Order
The overall reactivity of the aminophenol isomers in EAS reactions is influenced by the synergistic or antagonistic effects of the -NH₂ and -OH groups.
-
2-Aminophenol and 4-Aminophenol: In these isomers, the ortho and para positions relative to one group are also ortho or para to the other, leading to strong activation of the ring at specific positions. The concerted electron-donating effects of both groups make these isomers highly reactive towards electrophiles.
-
3-Aminophenol: In the meta-isomer, the activating effects of the two groups are not directed to the same positions. The positions ortho and para to the -OH group are meta to the -NH₂ group, and vice versa. This leads to a less pronounced activation of any single position compared to the ortho and para isomers.
Therefore, the general order of reactivity in electrophilic aromatic substitution is:
4-Aminophenol ≈ 2-Aminophenol > 3-Aminophenol
This heightened reactivity in the ortho and para isomers can sometimes be a synthetic challenge, leading to polysubstitution and oxidation side reactions, especially under harsh conditions.[3]
Regioselectivity
The directing effects of the -OH and -NH₂ groups determine the position of electrophilic attack.
Figure 1: Regioselectivity in Electrophilic Aromatic Substitution.
-
2-Aminophenol: Substitution is directed to the 4- and 6-positions, which are para and ortho to the hydroxyl group and ortho and para to the amino group, respectively.
-
3-Aminophenol: Electrophilic attack is directed to the 2-, 4-, and 6-positions. The 4- and 6-positions are ortho and para to the hydroxyl group, while the 2-position is ortho to the amino group. This can lead to a mixture of products.
-
4-Aminophenol: Substitution occurs at the 2-position (and the equivalent 6-position), which is ortho to both the hydroxyl and amino groups, leading to a high degree of regioselectivity.
Nucleophilic Reactivity: A Competition Between Nitrogen and Oxygen
The aminophenol isomers can also act as nucleophiles, with the reaction typically occurring at either the nitrogen of the amino group or the oxygen of the hydroxyl group. The relative nucleophilicity is influenced by the electronic environment and the reaction conditions.
In neutral or basic conditions, the amino group is generally a better nucleophile than the hydroxyl group. However, under strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a much stronger nucleophile.
A theoretical study using Density Functional Theory (DFT) on phenol, 2-aminophenol, and 2-nitrophenol indicated that 2-aminophenol is the most reactive of the three, suggesting a higher nucleophilic character.[4]
Oxidation: A Key Differentiator
The susceptibility to oxidation is a critical and distinguishing feature of the aminophenol isomers.
-
2-Aminophenol and 4-Aminophenol: These isomers are readily oxidized, especially in the presence of air or other oxidizing agents, to form colored quinone-imine or quinonoid structures.[1][5] This property is utilized in applications such as photographic developers.[1] The oxidation of 4-aminophenol, for instance, proceeds through a two-electron, two-proton transfer to form p-quinoneimine.[6]
-
3-Aminophenol: In contrast, 3-aminophenol is significantly more stable towards oxidation.[1][5] This stability is attributed to the meta-positioning of the functional groups, which hinders the formation of a stable quinonoid structure through resonance.
The ease of oxidation follows the order:
4-Aminophenol > 2-Aminophenol >> 3-Aminophenol
This difference in stability has practical implications for the storage and handling of these compounds, with 2- and 4-aminophenol often requiring storage under an inert atmosphere or with the addition of antioxidants.[5]
Unique Reactivity of 2-Aminophenol: The Propensity for Cyclization
The ortho-disposition of the amino and hydroxyl groups in 2-aminophenol imparts unique reactivity, making it particularly susceptible to cyclization and condensation reactions.[1] This property is extensively utilized in the synthesis of various heterocyclic compounds, such as benzoxazoles.[7]
Figure 2: General workflow for benzoxazole synthesis from 2-aminophenol.
This intramolecular reactivity is a key feature that distinguishes 2-aminophenol from its meta and para isomers and provides a powerful tool for synthetic chemists.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences in reactivity, a competitive reaction experiment can be designed. The following protocol provides a framework for comparing the reactivity of the three isomers towards a common electrophile, such as bromine.
Competitive Bromination of Aminophenol Isomers
Objective: To determine the relative reactivity of 2-, 3-, and 4-aminophenol towards electrophilic bromination.
Materials:
-
2-Aminophenol
-
3-Aminophenol
-
4-Aminophenol
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Dichloromethane
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Solution Preparation: Prepare equimolar solutions of 2-aminophenol, 3-aminophenol, and 4-aminophenol in glacial acetic acid.
-
Reaction Setup: In a reaction vessel, combine equal volumes of the three aminophenol solutions.
-
Initiation of Reaction: Slowly add a sub-stoichiometric amount of a dilute solution of bromine in glacial acetic acid to the aminophenol mixture with constant stirring. The amount of bromine should be less than the total moles of aminophenols to ensure competition.
-
Quenching: After a set reaction time (e.g., 15 minutes), quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Extract the reaction mixture with dichloromethane.
-
Analysis: Analyze the organic extract using GC-MS to identify and quantify the unreacted aminophenols and the various brominated products formed.
Data Analysis: By comparing the relative amounts of the unreacted starting materials and the distribution of the brominated products, the relative reactivity of the three isomers can be determined. The isomer that is consumed to the greatest extent is the most reactive. The product distribution will also provide insights into the regioselectivity of the bromination for each isomer.
Conclusion: A Summary of Reactivity Profiles
The positional isomerism in aminophenols leads to distinct and predictable differences in their chemical reactivity. This guide has provided a comparative analysis based on established chemical principles and available data.
| Feature | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| Electrophilic Substitution Reactivity | High | Moderate | High |
| Regioselectivity in EAS | ortho/para to both groups | Complex mixture | ortho to both groups |
| Nucleophilicity | High | Moderate | High |
| Susceptibility to Oxidation | High | Low | Very High |
| Unique Reactivity | Prone to cyclization | More stable | - |
Table 2: Comparative Reactivity Summary.
For researchers and drug development professionals, a thorough understanding of these reactivity profiles is crucial for the rational design of synthetic routes, predicting potential side products, and ensuring the efficient and selective synthesis of target molecules. The choice of aminophenol isomer is not merely a matter of substitution pattern but a strategic decision that dictates the course of a chemical reaction.
References
- Aminophenols. (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- Mitchell, S. C., & Waring, R. H. (2000). Aminophenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
- Salavagione, H. J., Morallón, E., & Vázquez, J. L. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 543(2), 137-145.
- Li, G., Ma, J., Peng, X., & Lv, C. (2011). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Asian Journal of Chemistry, 23(3), 1001-1005.
- Eilstein, J., et al. (2008). Reactivity of p-amino aromatic compounds with a model peptide: a mass spectrometry study. Chemical Research in Toxicology, 21(1), 231-239.
- Patil, S. A., et al. (2022). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 12(43), 28045-28069.
- Kaur, S. (n.d.). Relative Reactivities of Several Aromatic Compounds. Scribd.
- S.P, A., & P, R. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. International Journal of Current Science, 12(1), 692-696.
- Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
Sources
- 1. chemcess.com [chemcess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 3-Aminophenol Hydrochloride in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of dye synthesis, 3-aminophenol hydrochloride has long been a cornerstone reagent, valued for its versatility in producing a wide spectrum of colors, particularly in azo and oxazine dyes.[1][2] However, the evolving landscape of chemical synthesis, driven by demands for improved performance, novel shades, and enhanced safety profiles, necessitates a critical evaluation of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental insights to empower researchers in making informed decisions for their specific applications.
The Role of 3-Aminophenol in Dye Synthesis
3-Aminophenol is an aromatic amine and a phenol, making it an amphoteric molecule.[3] In dye synthesis, its primary role is that of a coupling component. The amino group is a potent activating group, directing electrophilic substitution to the positions ortho and para to it. The hydroxyl group further enhances the electron density of the aromatic ring, making it highly reactive towards diazonium salts in azo coupling reactions.[4][5] This reactivity is fundamental to the formation of the azo bond (-N=N-), the chromophore responsible for the vibrant colors of azo dyes.[4] Furthermore, 3-aminophenol is a key precursor in the synthesis of fluorescent dyes like rhodamine B and is also utilized in hair dye formulations.[1][6]
Promising Alternatives to this compound
Several classes of compounds have emerged as effective alternatives to 3-aminophenol, each offering unique advantages in terms of the resulting dye's properties, synthetic accessibility, and potential for creating novel chromophoric systems.
Resorcinol and its Derivatives
Resorcinol (1,3-dihydroxybenzene) stands out as a highly reactive coupling component due to the presence of two hydroxyl groups, which strongly activate the aromatic ring towards electrophilic substitution.[7][8] This heightened reactivity can lead to the formation of dyes with high tinctorial strength.
Key Advantages:
-
Enhanced Reactivity: The two hydroxyl groups make the aromatic ring highly susceptible to coupling with diazonium salts, often leading to higher reaction rates and yields.
-
Versatility in Dye Structure: Resorcinol can participate in the synthesis of a variety of dyes, including azo and trisazo reactive dyes.[9][10]
-
Potential for Metal Complex Dyes: The resulting azo dyes from resorcinol can act as ligands to form metal complexes, which can enhance properties like light and wash fastness.[8]
Phloroglucinol
Phloroglucinol (1,3,5-trihydroxybenzene) is another polyhydroxy phenol that exhibits exceptional reactivity as a coupling component. The symmetrical arrangement of its three hydroxyl groups makes it a powerful nucleophile.
Key Advantages:
-
High Reactivity: The three hydroxyl groups provide multiple activation sites, leading to rapid and efficient coupling reactions.[11]
-
Formation of Novel Chromophores: The unique structure of phloroglucinol allows for the synthesis of dyes with distinct spectral properties.[12]
-
Potential for Multifunctional Dyes: The presence of multiple hydroxyl groups offers opportunities for further functionalization, potentially leading to dyes with additional properties like biological or sorption activities.[11]
m-Phenylenediamine and its Derivatives
m-Phenylenediamine (1,3-diaminobenzene) is an aromatic diamine that serves as a potent coupling agent in dye synthesis.[13][14] The two amino groups strongly activate the ring, leading to the formation of intensely colored dyes.
Key Advantages:
-
Strong Activating Groups: The two amino groups provide strong activation for electrophilic aromatic substitution, resulting in vibrant dye formation.
-
Wide Range of Colors: It is used in the synthesis of a variety of dyes, including Basic Brown 1, Basic Orange 2, and Direct Black 38.[14]
-
Application in Hair Dyes: m-Phenylenediamine is a known "coupling agent" in hair dye formulations, particularly for producing blue shades.[6][14]
Performance Comparison: A Tabular Summary
The following table provides a comparative overview of the key performance indicators for this compound and its alternatives.
| Reagent | Reactivity | Resulting Dye Color Range | Key Applications | Potential Advantages |
| This compound | High | Wide spectrum (yellow, orange, red, brown, blue)[5] | Azo dyes, oxazine dyes, hair dyes, fluorescent dyes[1][15] | Well-established, versatile, good color fastness. |
| Resorcinol | Very High | Yellow, orange, red, brown[16] | Azo dyes, trisazo reactive dyes, metal complex dyes[8][9] | Enhanced reactivity, high tinctorial strength, good fastness properties.[8] |
| Phloroglucinol | Extremely High | Yellow, orange, red[12] | Azo dyes, functional dyes[11][17] | Exceptional reactivity, potential for novel chromophores and multifunctional dyes.[11] |
| m-Phenylenediamine | Very High | Brown, orange, black, blue[14] | Azo dyes, leather dyes, textile dyes, hair dyes[13][14] | Strong color development, wide applicability in various dye classes. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, this section outlines the synthesis of a representative azo dye using both this compound and resorcinol as the coupling component. The diazotization of a primary aromatic amine is a common first step in both syntheses.[5][18]
General Diazotization Procedure
This initial step involves the conversion of a primary aromatic amine to a diazonium salt.
Caption: General workflow for the diazotization of a primary aromatic amine.
Protocol:
-
Dissolve the primary aromatic amine (e.g., aniline) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.[18]
-
Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Azo Coupling with this compound
Caption: Workflow for azo coupling with this compound.
Protocol:
-
Prepare a solution of this compound in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the 3-aminophenol solution with vigorous stirring.
-
Maintain the reaction mixture at a slightly alkaline pH by the controlled addition of a base (e.g., sodium hydroxide solution) to facilitate the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath until the precipitation of the azo dye is complete.
-
Collect the dye by filtration, wash it with cold water to remove any unreacted starting materials and salts, and then dry it.
Azo Coupling with Resorcinol
Caption: Workflow for azo coupling with resorcinol.
Protocol:
-
Dissolve resorcinol in an alkaline solution (e.g., aqueous sodium hydroxide or sodium carbonate) to form the more reactive phenoxide ion.[8][9]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the resorcinol solution with efficient stirring.
-
The alkaline medium is crucial for the coupling reaction with phenols like resorcinol.[9]
-
Continue stirring the mixture at a low temperature to allow for complete reaction and dye formation.
-
The resulting dye can be isolated by filtration, followed by washing and drying. In some cases, salting out with sodium chloride may be necessary to precipitate the dye.[9]
Causality Behind Experimental Choices
-
Low Temperature (0-5 °C): Diazonium salts are generally unstable at higher temperatures and can decompose to form phenols and nitrogen gas.[4] Maintaining a low temperature throughout the diazotization and coupling steps is critical to prevent this decomposition and maximize the yield of the desired azo dye.
-
Acidic Medium for Diazotization: The diazotization reaction is carried out in a strong acidic medium (e.g., HCl) to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.[18]
-
Alkaline Medium for Coupling with Phenols: The coupling reaction with phenols like 3-aminophenol, resorcinol, and phloroglucinol is typically performed in an alkaline medium. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium ion.[8][9]
Conclusion and Future Perspectives
While this compound remains a valuable and widely used reagent in dye synthesis, this guide has highlighted several compelling alternatives, each with its own set of advantages. Resorcinol and phloroglucinol offer enhanced reactivity and the potential for creating dyes with high tinctorial strength and novel properties. m-Phenylenediamine provides a pathway to a diverse range of intensely colored dyes.
The choice of the optimal reagent will ultimately depend on the specific requirements of the target dye, including the desired color, fastness properties, and application. By understanding the chemical principles and experimental nuances of these alternatives, researchers can expand their synthetic toolbox and pave the way for the development of next-generation dyes with improved performance and functionality.
References
- Taylor & Francis Online. (2024, March 21).
- ijirset. (n.d.).
- ResearchGate. (n.d.). Synthesis and characterization of resorcinol based trisazo reactive dye ligand and its metal chelates for application on cellulosic fabric | Request PDF. [Link]
- ResearchGate. (2022, September 4). (PDF) Synthesis and characterization of novel resorcinol based trisazo reactive dye ligand and its different metal complexes for cotton dyeing. [Link]
- Semantic Scholar. (n.d.).
- PMC - NIH. (2020, January 31).
- MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
- Semantic Scholar. (2014, July 17).
- Wikipedia. (n.d.). 3-Aminophenol. [Link]
- ResearchGate. (2015, June 10).
- RSC Publishing. (2022, January 4). Synthesis, characterization, and sorption activity of novel azo-colorants derived from phloroglucinol and antipyrine and their metal complexes. [Link]
- PubChem. (n.d.). 3-Aminophenol. [Link]
- Wikipedia. (n.d.). m-Phenylenediamine. [Link]
- IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]
- Wikipedia. (n.d.). p-Phenylenediamine. [Link]
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
- Unknown Source. (n.d.). The Synthesis of Azo Dyes.
- Google Patents. (n.d.). US3894014A - Production of oxazine dyes.
- RSC Publishing. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]
- International Journal of Science and Research Archive. (2021, April 14). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. [Link]
- RSC Publishing. (n.d.). Facile and large-scale synthesis of poly(m-phenylenediamine) nanobelts with high surface area and superior dye adsorption ability. [Link]
- Der Pharma Chemica. (n.d.).
- Journal of The Chemical Society of Pakistan. (2010, December 18).
- PMC - NIH. (n.d.).
- Cosmetics Info. (n.d.). m-Phenylenediamine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- MySkinRecipes. (n.d.). MAP (m-Aminophenol) (3-Aminophenol) (Coupler / Secondary). [Link]
- Google Patents. (n.d.). RU2415892C2 - Method of producing mono- or disazo dyes based on methyl phloroglucinol.
- PubMed Central. (2022, June 17).
- Fabriclore. (2022, November 30).
- Fashion → Sustainability Directory. (2025, March 25).
- ResearchGate. (n.d.).
- European Patent Office. (n.d.). Oxidative hair dye compositions - EP 0891765 A2. [Link]
- PMC - NIH. (2022, March 22). Phloroglucinol Promotes Fucoxanthin Synthesis by Activating the cis-Zeatin and Brassinolide Pathways in Thalassiosira pseudonana. [Link]
- ResearchGate. (2025, August 6). Methyl phloroglucinol-based dyes for chemical fibres | Request PDF. [Link]
- European Patent Office. (1999, November 1).
- IJCRT.org. (2025, April 4). Eco-Friendly Textile Dyeing: Synthetic Dye Substitutes And Their Advantages For The Environment. [Link]
Sources
- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and characterization of resorcinol based trisazo reactive dye ligand and its metal chelates for application on cellulosic fabric | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, characterization, and sorption activity of novel azo-colorants derived from phloroglucinol and antipyrine and their metal complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07254D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tnjchem.com [tnjchem.com]
- 14. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 15. US3894014A - Production of oxazine dyes - Google Patents [patents.google.com]
- 16. [PDF] Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester | Semantic Scholar [semanticscholar.org]
- 17. RU2415892C2 - Method of producing mono- or disazo dyes based on methyl phloroglucinol - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reduction of 3-Nitrophenol: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and chemical synthesis, the reduction of aromatic nitro compounds is a foundational transformation. The conversion of 3-nitrophenol to 3-aminophenol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, serves as an excellent case study for comparing the efficacy, selectivity, and practicality of various reducing agents. This guide provides an in-depth, objective comparison of common reduction methodologies, supported by experimental insights and data to inform your selection of the most appropriate method for your specific application.
Introduction to the Reduction Landscape
The reduction of a nitro group to an amine is a six-electron process that can be achieved through several mechanistic pathways.[1] The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired reaction conditions (e.g., temperature, pH), cost, safety, and environmental impact.[2] This guide will explore the following key reducing systems:
-
Catalytic Hydrogenation: A green and efficient method.
-
Metal and Acid Reductions: Classic, robust, yet often harsh conditions.
-
Sodium Dithionite: A mild and selective inorganic reductant.
-
Sodium Borohydride with a Catalyst: A versatile system with tunable reactivity.
-
Zinc Dust with Ammonium Chloride: A neutral-condition metal reduction.
Comparative Analysis of Reducing Agents
The selection of a reducing agent is a multi-faceted decision. The following sections delve into the specifics of each method, providing a balanced view of their strengths and weaknesses.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups.[1] It typically involves the use of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), with a source of hydrogen.
Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.
Strengths:
-
High Efficiency and Cleanliness: Often provides high yields with minimal byproducts.[2]
-
Green Chemistry: The only byproduct is water, making it an environmentally friendly option.[2]
-
Catalyst Reusability: The heterogeneous catalyst can often be recovered and reused.
Weaknesses:
-
Specialized Equipment: Requires a hydrogenation apparatus to handle pressurized hydrogen gas safely.
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.[3]
-
Cost: Precious metal catalysts can be expensive.
Transfer Hydrogenation as an Alternative: To circumvent the need for high-pressure hydrogen gas, catalytic transfer hydrogenation utilizes hydrogen donors like ammonium formate or hydrazine hydrate in the presence of a catalyst.[3][4] This approach offers comparable efficiency under milder conditions.[3]
Metal and Acid Reductions (e.g., Sn/HCl, Fe/HCl)
The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl), is a classic and robust method for nitro group reduction.[5][6]
Mechanism: This reduction occurs through a series of single-electron transfers from the metal to the nitro group, with protonation steps facilitated by the acidic medium.[1] The reaction proceeds through nitroso and hydroxylamine intermediates.[6]
Strengths:
-
Reliability and High Yields: A well-established and generally high-yielding method.
-
Cost-Effective: The reagents are relatively inexpensive.
Weaknesses:
-
Harsh Conditions: The strongly acidic environment can be incompatible with acid-sensitive functional groups.
-
Waste Generation: Produces significant amounts of metal salt waste, posing environmental concerns and complicating product isolation.[4][7]
-
Work-up Procedure: The work-up often involves neutralization of a large amount of acid and filtration of metal sludge.[6]
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reducing agent that offers excellent chemoselectivity under mild conditions.[8][9]
Mechanism: In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species. The reduction proceeds via a single-electron transfer mechanism.[9]
Strengths:
-
Chemoselectivity: It can selectively reduce nitro groups in the presence of other reducible functionalities like aldehydes, ketones, and esters.[9]
-
Mild Conditions: The reaction is typically carried out in an aqueous or semi-aqueous solution at or near room temperature.[9]
-
Safety and Cost: It is a relatively safe and economical reagent.[8]
Weaknesses:
-
Aqueous Medium: The need for an aqueous solvent may be a limitation for substrates with poor water solubility.
-
Stoichiometric Reagent: As a stoichiometric reagent, it generates sulfate byproducts.
Sodium Borohydride (NaBH₄) with a Catalyst
Sodium borohydride is a mild reducing agent that typically does not reduce nitro groups on its own.[10] However, its reducing power can be significantly enhanced by the addition of a catalyst, often a transition metal salt or complex.[10][11] This system is frequently used as a model reaction to evaluate the catalytic activity of nanoparticles.[12][13]
Mechanism: The catalyst facilitates the transfer of hydride from the borohydride to the nitro group.
Strengths:
-
Tunable Reactivity: The reactivity can be modulated by the choice of catalyst.
-
Mild Conditions: Reactions can often be performed at room temperature in protic solvents.[10]
Weaknesses:
-
Catalyst Requirement: The necessity of a catalyst adds to the cost and complexity of the reaction.
-
Substrate Specificity: The effectiveness can be highly dependent on the substrate and the specific catalyst system used.
Zinc Dust with Ammonium Chloride
This method provides a useful alternative to metal/acid reductions, as it operates under neutral conditions, thus avoiding the use of strong acids.[14]
Mechanism: Zinc acts as the electron donor, and the ammonium chloride solution provides the necessary protons for the reduction.
Strengths:
-
Neutral Conditions: The absence of strong acid makes the work-up procedure simpler and more amenable to acid-sensitive substrates.
-
Cost-Effective: Zinc dust and ammonium chloride are inexpensive and readily available.
Weaknesses:
-
Metal Waste: Still generates zinc-containing waste products.
-
Reaction Vigor: The reaction can be exothermic and may require careful control of the addition of reagents.
Quantitative Data Summary
| Reducing Agent/System | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| **Catalytic Hydrogenation (Pd/C, H₂) ** | >95 | Room temp. to moderate heat, H₂ pressure | High efficiency, clean, green | Requires specialized equipment, catalyst cost |
| Sn/HCl | 85-95 | Reflux | Reliable, inexpensive | Harsh acidic conditions, metal waste |
| Fe/HCl | 85-95 | Reflux | Inexpensive, effective | Large amount of iron sludge, acidic |
| Sodium Dithionite (Na₂S₂O₄) | 90-98 | Room temperature, aqueous | Highly chemoselective, mild, safe | Aqueous medium required, stoichiometric |
| NaBH₄ / Catalyst | Variable (catalyst dependent) | Room temperature | Mild, tunable reactivity | Requires a catalyst, can be substrate specific |
| Zn / NH₄Cl | ~90 | Room temperature | Neutral conditions, easy work-up | Metal waste, can be exothermic |
Experimental Workflows and Protocols
To provide a practical context, detailed protocols for two contrasting methods are presented below.
Protocol 1: Reduction of 3-Nitrophenol using Sodium Dithionite
This protocol outlines a mild and selective reduction suitable for a standard laboratory setting.
Materials:
-
3-Nitrophenol
-
Sodium Dithionite (Na₂S₂O₄)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 3-nitrophenol (1.0 eq) in a mixture of water and a co-solvent like ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in deionized water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of 3-nitrophenol. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic extracts and wash with a saturated brine solution.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminophenol.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Reduction of 3-Nitrophenol using Tin and Hydrochloric Acid
This protocol describes a classic, robust method for nitro group reduction.
Materials:
-
3-Nitrophenol
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl Ether or Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenol (1.0 eq) and granulated tin (2.0-2.5 eq).
-
Carefully add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and will likely begin to reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. The anilinium salt will be converted to the free amine, which may precipitate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3-aminophenol.
-
Purify by appropriate methods if necessary.
Visualizing the Reduction Process
To better understand the workflows and relationships between the different reduction strategies, the following diagrams are provided.
Caption: Overview of reduction pathways for 3-nitrophenol.
Caption: Experimental workflow for Sodium Dithionite reduction.
Conclusion and Recommendations
The choice of a reducing agent for the conversion of 3-nitrophenol to 3-aminophenol is a critical decision that impacts yield, purity, cost, and safety. For large-scale, green syntheses where the initial investment in equipment is feasible, catalytic hydrogenation is often the superior choice due to its efficiency and minimal waste generation.
For laboratory-scale syntheses where chemoselectivity and mild conditions are paramount, sodium dithionite presents an excellent, cost-effective, and safe option.
Metal and acid reductions , while historically significant and reliable, are increasingly being replaced by more environmentally benign alternatives due to the substantial waste they produce. However, they remain a viable option when cost is the primary driver and the substrate is robust.
The catalyzed sodium borohydride and zinc/ammonium chloride systems offer valuable niche applications, particularly when specific reactivity or neutral conditions are required.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific project requirements, including scale, budget, available equipment, and the chemical nature of the substrate.
References
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]
- Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst.
- Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry. [Link]
- Sodium Dithionite Definition. Fiveable. [Link]
- Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds.
- Zinc-catalyzed ammonium formate reductions : Rapid and selective reduction of aliphatic and aromatic nitro compounds. Indian Journal of Chemistry. [Link]
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Polymeric PEG-35K-Pd NPs were used by Yadav et al.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]
- Nitro Reduction - Zinc (Zn). Common Organic Chemistry. [Link]
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- How To Reduce Nitroacetophenone With Tin & HCL. Sciencing. [Link]
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Chemical Reviews. [Link]
- Reduction of nitrophenol by sodium borohydride.
- What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form?. Quora. [Link]
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Reagent-Guide.com. [Link]
- Chemistry 210 Experiment 6. University of Wisconsin-Madison. [Link]
- Nitro Reduction - Common Conditions.
- Reduction of nitrophenol by sodium borohydride as a model reaction for....
- Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof.
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
- Reduction of nitrophenol by sodium borohydride as a model reaction for....
- Catalytic hydrogenation of nitrophenol.
- Note Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry. [Link]
- Colloid and Nanosized Catalysts in Organic Synthesis: IV. Reduction of Nitroarenes with Hydrazine Hydrate Catalyzed with Metal Nanoparticles.
- Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Vedantu. [Link]
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
- Single step hydrogenation of nitrobenzene to p-aminophenol.
- Natural α-Fe 2 O 3 as an efficient catalyst for the p-nitrophenol reduction.
- Alternative Method for the Reduction of Aromatic Nitro to Amine Using TMDS-Iron Catalyst System.
- The Reduction of Aromatic Nitro Compounds with Activated Iron.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- Iron Catalyzed Reduction of Nitro Compounds.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). [Link]
- Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles. Asian Journal of Chemistry. [Link]
- Single step hydrogenation of nitrobenzene to p-aminophenol.
- Kinetic analysis of the reduction of 4-nitrophenol catalyzed by Au/Pd nanoalloys immobilized in spherical polyelectrolyte brushes. RSC Publishing. [Link]
- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. sciencing.com [sciencing.com]
- 6. orgosolver.com [orgosolver.com]
- 7. EP1229018A1 - Single step hydrogenation of nitrobenzene to p-aminophenol - Google Patents [patents.google.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nitro Reduction - Zinc (Zn) [commonorganicchemistry.com]
A Comparative Guide to the Validation of a Spectrophotometric Method Using 3-Aminophenol Hydrochloride
For researchers, scientists, and drug development professionals, the validation of an analytical method is the bedrock upon which the reliability of experimental data is built. This guide provides an in-depth, experience-driven comparison of the critical parameters for validating a spectrophotometric method, specifically tailored for assays involving 3-Aminophenol hydrochloride. We will move beyond a simple checklist of validation requirements, delving into the scientific rationale behind each experimental design and acceptance criterion, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).
The Role of this compound in Spectrophotometry
This compound (C₆H₈ClNO) is a versatile organic compound, appearing as white to off-white crystals, and is slightly soluble in water.[1] Its chemical structure, featuring both an amino and a hydroxyl group on a benzene ring, makes it a valuable reagent in various analytical applications.[1][2][3] In spectrophotometry, it can be utilized as a chromogenic agent, often as a coupling reagent to form colored azo compounds with other substances, enabling their quantification.[4][5] This guide will focus on the validation of a method for the direct quantification of a substance that reacts with this compound to produce a colorimetric response.
The Pillars of Method Validation: A Holistic Approach
A robust analytical method is one that is demonstrated to be fit for its intended purpose.[6][7] The validation process is a systematic series of experiments designed to verify the performance of a method against a set of predefined acceptance criteria. Our approach to validation is built on three pillars:
-
Specificity/Selectivity: The ability to measure the analyte of interest in the presence of other components.[8]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Accuracy and Precision: The closeness of the test results to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (precision).[8][9]
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10][11]
The following sections will dissect each of these pillars, providing both the "how" and the "why" of the experimental protocols.
I. Specificity and Selectivity: Ensuring the Method's Focus
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] Selectivity is a measure of how well the method can differentiate the analyte from other substances.[13][14] For a spectrophotometric method using this compound, potential interferences could include unreacted 3-aminophenol, by-products of the coupling reaction, or excipients in a formulated product.
Experimental Protocol for Specificity
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interference at the analytical wavelength.
-
Placebo Analysis: For drug products, analyze a placebo (all excipients without the active pharmaceutical ingredient) to confirm that the excipients do not produce a signal.
-
Spiked Placebo Analysis: Spike the placebo with a known concentration of the analyte and analyze. The recovery of the analyte should be within an acceptable range.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the intact analyte.
Causality Behind the Choices: Forced degradation studies are crucial for stability-indicating methods, as they demonstrate that the method can accurately measure the analyte in the presence of its degradation products, which might be present in aged samples.
II. Linearity and Range: Defining the Method's Operating Boundaries
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol for Linearity and Range
-
Preparation of Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected working range. For an assay of a drug substance, this range is typically 80% to 120% of the test concentration.
-
Measurement: Measure the absorbance of each standard solution at the predetermined analytical wavelength.
-
Data Analysis: Plot a graph of absorbance versus concentration and perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) should be calculated.
Acceptance Criteria:
-
Correlation Coefficient (r): ≥ 0.999
-
Coefficient of Determination (R²): ≥ 0.998
Data Presentation: Linearity of the Spectrophotometric Method
| Concentration (µg/mL) | Absorbance (AU) |
| 8 | 0.205 |
| 12 | 0.308 |
| 16 | 0.412 |
| 20 | 0.515 |
| 24 | 0.618 |
Linear Regression Equation: y = 0.0256x + 0.0012 Correlation Coefficient (r): 0.9999
III. Accuracy and Precision: The Cornerstones of Reliability
Accuracy reflects the closeness of the measured value to the true value, while precision indicates the reproducibility of the measurements.[8][9]
Experimental Protocol for Accuracy
-
Preparation of Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.
-
Analysis: Analyze a minimum of three replicate preparations for each concentration level.
-
Calculation: Calculate the percent recovery for each sample.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0%
-
Relative Standard Deviation (RSD) for replicates: ≤ 2.0%
Data Presentation: Accuracy of the Spectrophotometric Method
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 16.0 | 15.8 | 98.8 |
| 100% | 20.0 | 20.1 | 100.5 |
| 120% | 24.0 | 23.8 | 99.2 |
| Mean Recovery | 99.5% |
Experimental Protocol for Precision
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: The precision of the method within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: The precision of the method between different laboratories.
Acceptance Criteria:
-
RSD for Repeatability: ≤ 2.0%
-
RSD for Intermediate Precision: ≤ 3.0%
Data Presentation: Precision of the Spectrophotometric Method
| Parameter | Analyst 1 / Day 1 (RSD%) | Analyst 2 / Day 2 (RSD%) |
| Repeatability (n=6) | 1.2% | 1.5% |
| Intermediate Precision | \multicolumn{2}{c | }{2.1%} |
IV. Limits of Detection (LOD) and Quantitation (LOQ): Measuring the Method's Sensitivity
The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15]
Experimental Protocol for LOD and LOQ
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve) [15][16]
-
LOQ = 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve) [15][16]
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and establishing the minimum level at which the analyte can be reliably detected (for LOD) and quantified with acceptable accuracy and precision (for LOQ).
Data Presentation: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
V. Robustness: Assessing the Method's Resilience
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][11] This provides an indication of its reliability during normal usage.[11]
Experimental Protocol for Robustness
-
Identify Critical Parameters: Identify parameters that could potentially affect the method's performance, such as:
-
Wavelength (± 2 nm)
-
Temperature (± 5 °C)
-
pH of the buffer (± 0.2 units)
-
Concentration of this compound reagent (± 10%)
-
-
Vary Parameters: Deliberately vary these parameters one at a time while keeping others constant.
-
Analyze Samples: Analyze a standard solution under each varied condition.
-
Evaluate Impact: Assess the impact of these changes on the analytical results (e.g., absorbance, calculated concentration).
Acceptance Criteria: The results should not be significantly affected by the variations, with the RSD of the results under all conditions typically being ≤ 5.0%.
Data Presentation: Robustness of the Spectrophotometric Method
| Parameter Varied | Variation | Absorbance (AU) | % Assay |
| Nominal | - | 0.515 | 100.0 |
| Wavelength | + 2 nm | 0.512 | 99.4 |
| - 2 nm | 0.518 | 100.6 | |
| Temperature | + 5 °C | 0.510 | 99.0 |
| - 5 °C | 0.520 | 101.0 | |
| Reagent Conc. | + 10% | 0.516 | 100.2 |
| - 10% | 0.513 | 99.6 | |
| RSD (%) | 0.7% |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the relationship between the key parameters.
Caption: Overall workflow for spectrophotometric method validation.
Caption: Interrelationship of key validation parameters.
Conclusion: A Foundation of Trustworthy Data
References
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Nagaraja, P., Yathirajan, H. S., Raju, C. R., Vasantha, R. A., Nagendra, P., & Hemantha Kumar, M. S. (2003). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. Il Farmaco, 58(12), 1295–1300.
- ResearchGate. (2015, September 9). How can I calculate LOD and LOQ in chemometric assisted UV- Visible spectrophotometric methods?.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
- SOP. (2022, July 10). Calculating the limit of detection (LOD) for a specific analyte with a spectrometer.
- ResearchGate. (n.d.). Robustness Data of the UV-VIS Spectrophotometric Method by Different Solvent.
- Drawell. (n.d.). Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements.
- Quora. (2021, March 18). Is robustness and ruggedness study needed for UV spectroscopic methods?.
- Reddit. (2023, April 6). Determining LOQ on a UV-vis Spectrophotometer?.
- Sharma, N., et al. (2017). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. International Journal of ChemTech Research, 10(6), 274-280.
- ResearchGate. (2015, May 1). Determination of linearity, accuracy and precision of UV-spectrophotometric methods of quantitative determination in forensic and toxicological analysis in the variant of the method of additions.
- ResearchGate. (n.d.). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives | Request PDF.
- ResearchGate. (n.d.). Cloud Point Extraction Method for Spectrophotometric Determination of 3-Aminophenol in Environmental Samples.
- ResearchGate. (n.d.). LOD and LOQ values obtained from the calibration curve of concentrations (2-10 µg/ml) of AB.
- AIP Publishing. (2022, December 12). The effect of calibration curves in method validation on determination of ascorbic acid.
- YouTube. (2022, March 13). 6-How to calculate LOD and LOQ by different ways?.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- ResearchGate. (n.d.). Robustness study of UV spectrophotometric method | Download Table.
- AIP Publishing. (n.d.). Spectrophotometric Estimation of Methyldopa in Pharmaceutical using p-Aminophenol as Reagent via Oxidative Coupling.
- LCGC International. (n.d.). Robustness Tests.
- Agilent. (n.d.). Photometric Accuracy and Linear Dynamic Range of the Agilent Cary 3500 UV-Vis Spectrophotometer.
- Quora. (2014, March 13). What is the difference between specficity and selectivity of a detection method (in analytical chemistry)?.
- IUPAC. (2001). SELECTIVITY IN ANALYTICAL CHEMISTRY. Pure and Applied Chemistry, 73(8), 1381–1386.
- ResearchGate. (2025, August 6). Development of New Sensitive Spectrophotometric Method for Estimation of Famciclovir Using 3-Amino Phenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Profile of 3-Aminophenol: Properties and Specifications.
- PubChem. (n.d.). This compound.
- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?.
- Loba Chemie. (n.d.). 3-AMINOPHENOL.
- Iraqi National Journal of Chemistry. (2024, December 21). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch.
- Innovating Science. (n.d.). This compound, 100 grams, Analytical Research Grade.
- PubChem. (n.d.). 3-Aminophenol.
Sources
- 1. Buy this compound | 51-81-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 13. quora.com [quora.com]
- 14. publications.iupac.org [publications.iupac.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Coupling Agents in Spectrophotometry: 3-Aminophenol Hydrochloride vs. The Field
Executive Summary
In the realm of analytical chemistry, particularly within pharmaceutical and clinical diagnostics, spectrophotometry remains a cornerstone for its simplicity, cost-effectiveness, and robustness.[1][2] However, many target analytes lack a native chromophore, necessitating chemical derivatization to produce a colored species measurable in the visible spectrum. This guide provides an in-depth comparison of key coupling agents used in these derivatization reactions, with a special focus on 3-Aminophenol (3-AP) hydrochloride against established alternatives like N-(1-Naphthyl)ethylenediamine (NEDA), 4-Aminoantipyrine (4-AAP), and 3-Methyl-2-benzothiazolinone hydrazone (MBTH). We will delve into reaction mechanisms, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific analytical challenges.
The Chemistry of Color: Foundational Reaction Mechanisms
The conversion of a colorless analyte into a quantifiable colored product hinges on two primary chemical strategies: diazotization-coupling and oxidative coupling. The choice between them is dictated entirely by the functional groups present on the target analyte.
Diazotization-Coupling Reactions
This pathway is the method of choice for analytes containing a primary aromatic amine. The process involves two critical steps:
-
Diazotization: The primary amine is treated with a nitrous acid source (typically sodium nitrite in an acidic medium like HCl) at low temperatures (0-5°C). This converts the amine into a highly reactive diazonium salt. Maintaining a low temperature is crucial, as diazonium salts are thermally unstable and can decompose, leading to a loss of analyte and inaccurate quantification.[3][4][5]
-
Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound—the coupling agent (e.g., 3-Aminophenol, NEDA). This electrophilic aromatic substitution reaction forms a stable, highly colored azo dye, whose absorbance is directly proportional to the original analyte's concentration.[6][7]
Oxidative Coupling Reactions
This mechanism is tailored for phenolic compounds and, in some cases, aromatic amines and other nucleophiles. Here, the coupling agent (e.g., 4-AAP, MBTH) and the analyte are joined in the presence of an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) or potassium iodate (KIO₃).[8] The oxidant facilitates the formation of an intermediate that rapidly reacts with the analyte to produce a colored product, often a quinoneimine dye.
Caption: Core Spectrophotometric Derivatization Pathways.
The Contenders: A Profile of Key Coupling Agents
The success of a spectrophotometric assay is critically dependent on the selection of an appropriate coupling agent. Below, we profile our featured reagent, 3-Aminophenol hydrochloride, and three other widely used alternatives.
-
This compound (3-AP): A versatile coupling agent for diazotization reactions. It is particularly effective for the determination of sulfonamide drugs, forming a distinct orange-yellow azo product.[9][10] A key advantage is the exceptional stability of the resulting chromophore, which can last for several days at room temperature, offering a significant practical benefit in a high-throughput laboratory setting.[9]
-
N-(1-Naphthyl)ethylenediamine Dihydrochloride (NEDA): Often considered the gold standard for diazotization-coupling, NEDA is a component of the classic Griess reagent. It is renowned for its high sensitivity and ability to form intensely colored magenta azo dyes with diazonium salts, making it ideal for trace analysis of nitrites and diazotizable amines.[6][11]
-
4-Aminoantipyrine (4-AAP): This is the go-to reagent for the determination of phenols via oxidative coupling.[8][12] The reaction, typically carried out in an alkaline medium with an oxidant, is a standard method for quantifying total phenols in environmental and pharmaceutical samples.[8][13]
-
3-Methyl-2-benzothiazolinone Hydrazone (MBTH): MBTH is a highly versatile and sensitive chromogenic reagent used in oxidative coupling reactions.[14] It reacts with a broad range of compounds, including phenols, aromatic amines, and aliphatic aldehydes, making it a powerful tool for diverse analytical applications.[15][16]
Performance Metrics: A Head-to-Head Comparison
The choice of coupling agent should be a data-driven decision based on the specific requirements of the assay. The following table summarizes the key performance characteristics of the four contenders.
| Parameter | 3-Aminophenol (3-AP) | N-(1-Naphthyl)ethylenediamine (NEDA) | 4-Aminoantipyrine (4-AAP) | 3-Methyl-2-benzothiazolinone hydrazone (MBTH) |
| Reaction Type | Diazotization-Coupling | Diazotization-Coupling | Oxidative Coupling | Oxidative Coupling |
| Primary Analytes | Primary Aromatic Amines (esp. Sulfonamides)[9] | Primary Aromatic Amines, Nitrites[6] | Phenols, some Aromatic Amines[8][13] | Phenols, Aldehydes, Aromatic Amines[14][16] |
| Typical λmax | ~460-470 nm[9][10] | ~540 nm[11] | ~500-510 nm[8] | ~500-670 nm (Analyte dependent)[15] |
| Key Advantage | Exceptional Chromophore Stability (up to 6 days)[9] | High Sensitivity (High Molar Absorptivity)[11] | Standard Method for Phenols | High Sensitivity & Versatility [14][16] |
| Reaction Conditions | Acidic diazotization (0-5°C), followed by coupling | Acidic diazotization (0-5°C), followed by coupling | Alkaline medium + Oxidizing Agent[8] | Oxidizing Agent required[16] |
| Potential Interferences | Other diazotizable amines | Other diazotizable amines | Other phenolic compounds, reducing agents | Other oxidizable compounds |
Experimental Protocol: Comparative Analysis of Sulfamethoxazole
To provide a practical context, we present a self-validating experimental workflow to compare the performance of 3-AP and NEDA for the quantification of a common sulfonamide antibiotic, sulfamethoxazole.
Caption: Workflow for comparing 3-AP and NEDA.
Step-by-Step Protocol
Objective: To determine the concentration of sulfamethoxazole using two different coupling agents and compare the results.
1. Reagent Preparation:
-
Sulfamethoxazole Stock (100 µg/mL): Accurately weigh 10 mg of sulfamethoxazole standard, dissolve in a minimal amount of 0.1 M NaOH, and dilute to 100 mL with deionized water.
-
Sodium Nitrite (1% w/v): Dissolve 1.0 g of NaNO₂ in 100 mL of deionized water. Prepare fresh.
-
Hydrochloric Acid (0.1 M): Prepare by appropriate dilution of concentrated HCl.
-
Sulfamic Acid (1% w/v): Dissolve 1.0 g of sulfamic acid in 100 mL of deionized water.
-
3-Aminophenol HCl (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
NEDA (0.1% w/v): Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark bottle.
2. Calibration Curve Preparation:
-
Prepare a series of working standards (e.g., 1, 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
3. Diazotization and Coupling Procedure:
-
For each standard and sample, pipette 1.0 mL into a 10 mL volumetric flask.
-
Add 1.0 mL of 0.1 M HCl and place the flask in an ice bath for 5 minutes.
-
Add 1.0 mL of 1% NaNO₂ solution, mix well, and allow to stand in the ice bath for 3 minutes.
-
Add 1.0 mL of 1% sulfamic acid to destroy excess nitrite. Mix and wait 2 minutes.
-
For the 3-AP method: Add 1.0 mL of 0.1% 3-AP solution.
-
For the NEDA method: Add 1.0 mL of 0.1% NEDA solution.
-
Dilute to the 10 mL mark with deionized water.
-
Allow the color to develop at room temperature for 15 minutes.
4. Measurement:
-
Measure the absorbance of the 3-AP solutions at approximately 460 nm against a reagent blank.
-
Measure the absorbance of the NEDA solutions at approximately 540 nm against a reagent blank.
-
Construct calibration curves and determine the concentration of the unknown sample.
The Scientist's Perspective: Justifying Experimental Choices
The selection of a coupling agent is a nuanced decision that extends beyond simply matching a functional group.
-
Why choose 3-AP? For routine quality control of sulfonamides, 3-AP is an excellent choice. Its primary advantage is the remarkable stability of the resulting azo dye.[9] This means samples can be prepared in batches and read later without significant degradation of the signal, a major benefit for workflow efficiency. While it may not be as sensitive as NEDA, its stability and reliability are often more valuable in a regulated environment.
-
When is NEDA superior? When the utmost sensitivity is required, such as in pharmacokinetic studies measuring low drug concentrations in biological fluids or for trace-level impurity analysis, NEDA is the undisputed choice. Its high molar absorptivity ensures a strong signal even at low concentrations.[11]
-
When to use 4-AAP or MBTH? If your analyte is a phenol, these are your primary options. 4-AAP is well-established and widely documented, making it a reliable choice for methods like total phenol analysis in water.[13] MBTH offers broader applicability and higher sensitivity, making it suitable for research applications where a wider range of compounds like aldehydes or trace phenols are being investigated.[15][16]
-
The Criticality of Temperature Control: The insistence on 0-5°C for diazotization cannot be overstated. Aryl diazonium salts are notoriously unstable at room temperature.[5][17] Allowing the reaction temperature to rise will cause the diazonium group (-N₂⁺) to be displaced by a hydroxyl group (-OH) from the water, converting the analyte into a phenol. This side reaction leads to a direct loss of the target species, resulting in systematically low and inaccurate readings.
Conclusion
While no single coupling agent is universally superior, each possesses a distinct profile of strengths tailored to specific analytical scenarios.
-
This compound emerges as a robust, reliable, and practical reagent, distinguished by the exceptional stability of its colored adducts, making it ideal for routine analysis of primary aromatic amines like sulfonamides.
-
N-(1-Naphthyl)ethylenediamine (NEDA) remains the champion of sensitivity for the same class of compounds.
-
4-Aminoantipyrine (4-AAP) is the workhorse for standard phenolic assays.
-
3-Methyl-2-benzothiazolinone hydrazone (MBTH) provides a highly sensitive and versatile tool for more complex research applications.
The ultimate decision rests on a thorough understanding of the analyte's chemistry, the required sensitivity and specificity of the assay, and the practical constraints of the laboratory workflow. By leveraging the comparative data and protocols in this guide, the discerning scientist can confidently select the optimal coupling agent to achieve accurate, reproducible, and meaningful spectrophotometric results.
References
- ResearchGate. (2025). Spectrophotometric Determination of Pharmaceutical by Oxidative Coupling of 4-Aminoantipyrine: A Short Review.
- Ibn Al-Haitham Journal for Pure and Applied Sciences. (2018). Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products.
- Sciencemadness Wiki. N-(1-Naphthyl)ethylenediamine dihydrochloride.
- PubMed. (1995). A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone.
- Analyst (RSC Publishing). (1987). Spectrophotometric methods for the determination of some diuretics using 3-methyl-2-benzothiazolinone hydrazone.
- International Journal of Biology and Pharmacy Allied Sciences. (2024). applications of mbth as a chromogenic reagent: a review.
- Ibn AL-Haitham Journal For Pure and Applied Sciences. (2018). Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products.
- PubMed. (2003). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives.
- ResearchGate. Highly Sensitive N-(1-Naphthyl)Ethylene Diamine Method for the Spectrophotometric Determination of Trace Amounts of Nitrite in Various Water Samples.
- Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
- Impactfactor. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with.
- PubMed. (2002). Novel coupling reagents for the sensitive spectrophotometric determination of nimesulide in pharmaceutical preparations.
- PubMed. (1980). N-(1-naphthyl)ethylenediamine dihydrochloride as a new reagent for nanomole quantification of sugars on thin-layer plates by a mathematical calibration process.
- Systematic Reviews in Pharmacy. (2020). Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction.
- ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Oriental Journal of Chemistry. (2018). New Reagent of Coupling Reaction for Spectrophotometric Determination of Paracetamol in Pharmaceutics.
- Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts.
- ResearchGate. Structures, Stability, and Safety of Diazonium Salts.
- White Rose Research Online. Comparison of the thermal stability of diazonium salts and their corresponding triazenes.
- Wikipedia. Diazonium compound.
- Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
- Semantic Scholar. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Reagent of Coupling Reaction for Spectrophotometric Determination of Paracetamol in Pharmaceutics – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel coupling reagents for the sensitive spectrophotometric determination of nimesulide in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminoantipyrine for spectrophotometric det. of H2O2 and phenols, = 98.0 83-07-8 [sigmaaldrich.com]
- 13. impactfactor.org [impactfactor.org]
- 14. ijbpas.com [ijbpas.com]
- 15. A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric methods for the determination of some diuretics using 3-methyl-2-benzothiazolinone hydrazone - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to Catalysts in 3-Aminophenol Synthesis: Performance, Mechanisms, and Protocols
Introduction: The Critical Role of 3-Aminophenol and Its Synthesis
3-Aminophenol (m-aminophenol) is a cornerstone intermediate in the chemical, pharmaceutical, and dye industries.[1] Its unique molecular structure, featuring both an amine and a hydroxyl group on an aromatic ring, provides a versatile platform for synthesizing a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and vibrant chromophores.[1] The efficient and selective synthesis of 3-aminophenol is therefore a topic of significant interest for researchers and process chemists.
Historically, the production of 3-aminophenol involved methods like the fusion of metanilic acid with sodium hydroxide at high temperatures or the treatment of resorcinol with ammonia under pressure.[2] However, these routes often suffer from harsh reaction conditions and environmental concerns. Modern synthetic chemistry has pivoted towards catalytic methods, which offer milder conditions, higher yields, and improved sustainability.
This guide provides an in-depth, objective comparison of the performance of different catalytic systems for the synthesis of 3-aminophenol. We will dissect the two predominant catalytic routes—dehydrogenation of 3-amino-2-cyclohexene-1-one and catalytic reduction of 3-nitrophenol—supported by experimental data and protocols to empower researchers in their catalyst selection and process optimization.
Route 1: Catalytic Dehydrogenation of 3-Amino-2-cyclohexene-1-one
A commercially attractive route involves the dehydrogenation of 3-amino-2-cyclohexene-1-one. This method leverages transition metal catalysts to aromatize the cyclohexene ring, yielding 3-aminophenol. The choice of catalyst, support, and the presence of a basic co-catalyst are critical for maximizing productivity and yield.[3]
The primary catalysts for this transformation are palladium-based, often supported on materials like activated carbon or silica to enhance stability and surface area.[2][3] The addition of a base has been shown to dramatically increase the yield, making the process more efficient from a commercial standpoint.[2]
Performance Comparison of Dehydrogenation Catalysts
The following table summarizes experimental data from various studies, showcasing the performance of different palladium-based catalysts in the dehydrogenation of 3-amino-2-cyclohexene-1-one.
| Catalyst | Support | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5% Pd | Activated Carbon | Potassium Acetate | N,N-dimethylacetamide (DMAC) | 173 | 2 | 80 | [2][4] |
| 5% Pd | Barium Carbonate | None | N-methylpyrrolidinone (NMP) | Reflux | - | 61 | [2] |
| 5% Pd | Strontium Carbonate | None | N-methylpyrrolidinone (NMP) | Reflux | - | 61 | [2] |
| 4% Pd - 1% Pt | Activated Carbon | Potassium Acetate | N-methylpyrrolidinone (NMP) | Reflux | - | 58 | [3] |
| 1% Pd - 0.05% Pt | Silica | Potassium Acetate | N-methylpyrrolidinone (NMP) | Reflux | - | 78 | [3] |
Causality and Experimental Insights:
-
The Role of the Base: The addition of a catalytic amount of a weak base like potassium acetate is crucial. It is believed to facilitate the final proton abstraction step in the aromatization process, thereby significantly enhancing the reaction rate and overall yield.[2]
-
Alkaline Supports: When using supports like barium carbonate or strontium carbonate, the support itself can act as the basic catalyst, eliminating the need for an additional base.[2]
-
Solvent Choice: High-boiling aprotic polar solvents such as N,N-dimethylacetamide (DMAC) and N-methylpyrrolidinone (NMP) are preferred. They effectively dissolve the reactants and can withstand the high temperatures (160-250°C) required for efficient dehydrogenation.[2][3]
-
Bimetallic Catalysts: The combination of palladium and platinum can offer synergistic effects, though performance varies with the support material. As seen in the table, a Pd-Pt mixture on silica showed a high yield of 78%.[3]
Experimental Workflow: Dehydrogenation Pathway
The following diagram illustrates the general workflow for the synthesis of 3-aminophenol via dehydrogenation.
Detailed Experimental Protocol: Dehydrogenation with 5% Pd/C
This protocol is adapted from a representative, high-yield procedure.[4]
-
Vessel Preparation: Equip a one-liter round-bottom flask with an overhead stirrer, thermometer, condenser, distillation head, and a nitrogen purge system.
-
Charging Reactants: To the flask, add 475 g of N,N-dimethylacetamide (DMAC). Follow with 166.7 g (1.5 mol) of 3-amino-2-cyclohexene-1-one, 0.6 g (6 mmol) of potassium acetate, and 4.7 g of 5% palladium on carbon (ensure to account for water content, e.g., 65.5% water).
-
Reaction Execution: Purge the system continuously with nitrogen. Heat the mixture to reflux (approximately 173°C) and maintain for two hours with vigorous stirring.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the palladium catalyst.
-
Analysis: The resulting filtrate, containing 3-aminophenol in DMAC, can be analyzed by gas chromatography to determine the yield. An 80% yield (130.9 g) is reported for this procedure.[4]
Route 2: Catalytic Reduction of 3-Nitrophenol
An alternative and widely studied pathway is the reduction of 3-nitrophenol. This reaction involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂) using a reducing agent in the presence of a catalyst. This method is a staple in the synthesis of aromatic amines.[5]
A variety of catalytic systems have been developed for this purpose, ranging from noble metal catalysts like palladium to more economical non-noble metal systems. The choice of hydrogen source, such as hydrogen gas (H₂) or chemical hydrides like sodium borohydride (NaBH₄), also plays a significant role in the reaction's efficiency and selectivity.[6]
Performance Comparison of Reduction Catalysts
The table below outlines the performance of several catalysts in the reduction of 3-nitrophenol.
| Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| PdCu@MWCNT NPs | NaBH₄ | H₂O | Room Temp. | - | High | High | [6] |
| Nanocomposite¹ | H₂ (1 MPa) | Ethanol | 60 | 2 | 100 | 99.2 (m-AP) | [4] |
| Pt/C (1%)² | H₂ | Various | - | - | High Activity | - | [7] |
¹As described in patent CN111470989. ²Data for p-nitrophenol, but Pt/C is a highly active catalyst for nitro group reduction generally.[7][8]
Causality and Experimental Insights:
-
Hydrogen Source: Catalytic hydrogenation with H₂ gas is a clean and efficient method, often leading to high conversion and selectivity.[4] Chemical reducing agents like NaBH₄ offer an alternative that avoids the need for high-pressure hydrogenation equipment, allowing the reaction to proceed at room temperature.[6]
-
Solvent Effects: The choice of solvent is critical for both substrate solubility and catalyst performance. An H₂O/MeOH mixture was found to give excellent results for the PdCu@MWCNT catalyst system.[6] Ethanol is a common and effective solvent for hydrogenation reactions with H₂ gas.[4]
-
Catalyst Composition: Bimetallic nanoparticles like PdCu can exhibit enhanced catalytic activity compared to their monometallic counterparts due to synergistic electronic effects.[6] Supporting catalysts on high-surface-area materials like multi-walled carbon nanotubes (MWCNTs) or other nanocomposites ensures optimal dispersion and accessibility of active sites.
Reaction Pathway: Catalytic Reduction of 3-Nitrophenol
The following diagram outlines the key steps in the catalytic reduction of a nitro group to an amine.
Detailed Experimental Protocol: Hydrogenation with a Nanocomposite Catalyst
This protocol is based on a patented procedure demonstrating high conversion and selectivity.[4]
-
Reactor Setup: Add 0.1 g of the nanocomposite catalyst, 0.33 g of m-nitrophenol, and 30 mL of ethanol to a suitable pressure reactor.
-
Purging: Seal the reactor and purge it with hydrogen (H₂) gas three times to remove all air.
-
Pressurization and Heating: Pressurize the reactor with H₂ to 1 MPa (approx. 145 psi). Begin stirring and heat the mixture to the reaction temperature of 60°C.
-
Reaction: Maintain the reaction at 60°C and 1 MPa for 2 hours.
-
Work-up: After 2 hours, stop the heating and allow the reactor to cool to room temperature before carefully venting the pressure.
-
Analysis: Remove the product mixture and analyze it via chromatography to confirm the conversion of the reactant (100%) and the selectivity towards m-aminophenol (99.2%).[4]
Emerging Catalytic Strategies for Aminophenol Derivatives
While the above routes are primary pathways to 3-aminophenol, research continues to uncover novel catalytic systems for synthesizing its derivatives.
-
Copper-Catalyzed Cascade Reactions: Recent studies have shown that Cu-catalysts can promote a cascade reaction involving a[9][10]-rearrangement and an oxa-Michael addition to produce complex, multi-substituted meta-aminophenol derivatives.[11][12] This approach is powerful for building molecular complexity in a single step, overcoming traditional selectivity issues associated with electrophilic substitution.[12]
-
Enzymatic Synthesis: Biocatalysis presents a green alternative for producing aminophenol-related structures. For instance, the enzyme tyrosinase has been used to synthesize 3'-hydroxyacetaminophen (a catechol derivative) from N-acetyl-m-aminophenol.[13] This method operates under mild, aqueous conditions and is highly specific, highlighting the potential for enzymatic routes in pharmaceutical synthesis.[13]
Conclusion and Outlook
The synthesis of 3-aminophenol is a mature field, yet one that continues to benefit from innovations in catalysis.
-
For large-scale industrial production, the dehydrogenation of 3-amino-2-cyclohexene-1-one using supported palladium catalysts in the presence of a base offers a high-yield and commercially viable process.[2][3] The ability to use the product solution directly in subsequent reactions is a significant advantage.[3]
-
The catalytic reduction of 3-nitrophenol provides a versatile and robust alternative. Modern nanocomposite and bimetallic catalysts demonstrate excellent activity and selectivity under relatively mild conditions, with options for using either H₂ gas or chemical hydrides as the reductant.[4][6]
The choice between these methods depends on factors such as available starting materials, required scale, capital equipment (e.g., high-pressure reactors), and downstream processing needs. As researchers and drug development professionals, understanding the nuances of each catalytic system—from performance metrics to the underlying chemical principles—is paramount for developing efficient, scalable, and sustainable chemical processes.
References
- Benchchem. Performance comparison of catalysts for aminophenol synthesis. Benchchem.
- Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol. Google Patents.
- National Institutes of Health. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health.
- PubMed. Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase. PubMed.
- ResearchGate. Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. (a) Reaction Conditions. ResearchGate.
- ChemicalBook. 3-Aminophenol synthesis. ChemicalBook.
- Google Patents. US5202488A - Method for the manufacture of 3-aminophenol. Google Patents.
- arXiv. Process Design and Economics of Production of p-Aminophenol. arXiv.
- ResearchGate. Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. ResearchGate.
- ACS Publications. A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Properties of 3-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD.
- ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ACS Publications.
- Bulletin of Chemical Reaction Engineering & Catalysis. Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis.
- Justia Patents. Single step hydrogenation of nitrobenzene to p-aminophenol. Justia Patents.
- Google Patents. US8604246B2 - Single step catalytic preparation of para-aminophenol. Google Patents.
- Google Patents. EP1229018A1 - Single step hydrogenation of nitrobenzene to p-aminophenol. Google Patents.
- Bulletin of Chemical Reaction Engineering & Catalysis. Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis.
- ResearchGate. Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ResearchGate.
- MDPI. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[9][10]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI.
- Google Patents. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. Google Patents.
- National Institutes of Health. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[9][10]-Rearrangement—Oxa-Michael Addition Cascade Reactions. National Institutes of Health.
- Google Patents. CN101722032B - Catalyst for synthesizing p-aminophenol by hydrogenation reduction of nitrobenzene and preparation method thereof. Google Patents.
- Taylor & Francis Online. 3-aminophenol – Knowledge and References. Taylor & Francis Online.
- ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. ACS Publications.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Wikipedia. 3-Aminophenol. Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 3. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 4. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Phenol Analysis: A Comparative Guide to Derivatization Agents for HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of phenols is a recurrent analytical challenge. While High-Performance Liquid Chromatography (HPLC) is the workhorse of separation science, the direct analysis of phenols often suffers from poor chromatographic retention and low detection sensitivity.[1] This guide provides an in-depth comparison of common derivatization agents, offering field-proven insights and experimental data to empower you in selecting the optimal strategy for your analytical needs.
The "Why" of Derivatization: Overcoming Analytical Hurdles
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in pharmaceuticals, natural products, and environmental samples.[1][2] However, their inherent polarity can lead to poor retention on reversed-phase HPLC columns, resulting in co-elution with the solvent front and inadequate separation. Furthermore, many phenols lack a strong chromophore, limiting their detectability by UV-Vis detectors, a standard in many laboratories.[1]
Chemical derivatization addresses these challenges by chemically modifying the phenol's hydroxyl group.[3] This process introduces a new functional group that can:
-
Enhance Hydrophobicity: Increasing retention on reversed-phase columns.
-
Introduce a Chromophore or Fluorophore: Significantly improving detection sensitivity.[3]
-
Improve Volatility: A key consideration for gas chromatography (GC) applications, though our focus here is HPLC.
The ideal derivatizing agent should offer a rapid and complete reaction, form a stable derivative, and not generate interfering byproducts.
A Comparative Analysis of Leading Derivatization Agents
The selection of a derivatization agent is a critical decision that impacts the entire analytical workflow. Below is a comparative summary of commonly employed agents, with their performance characteristics detailed in Table 1.
| Derivatizing Agent | Reaction Principle | Detection Method | Key Advantages | Key Considerations |
| Dansyl Chloride (DNS-Cl) | Nucleophilic substitution on the sulfonyl chloride group.[4] | Fluorescence, UV | High sensitivity, forms stable derivatives.[4][5] | Can also react with primary and secondary amines, phenols, thiols, and imidazoles.[4][6] |
| Dabsyl Chloride (DABS-Cl) | Nucleophilic substitution on the sulfonyl chloride group.[7] | Visible | Good stability, simple procedure, specific detection in the visible region.[6][7] | Can also react with primary/secondary amines, phenolic hydroxyls, and imidazole groups.[8][9] |
| 4-Nitrobenzoyl Chloride (4-NB-Cl) | Nucleophilic acyl substitution.[10] | UV | Rapid reaction, good separation of derivatives.[10] | Potential for interfering peaks from reagent hydrolysis.[10] |
| Pentafluorobenzyl Bromide (PFBBr) | Nucleophilic substitution.[11] | ECD (for GC), UV | Excellent for trace analysis, forms stable derivatives.[11][12] | Primarily used for GC-ECD, but derivatives are UV active for HPLC.[11] Moisture sensitive.[11] |
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Nucleophilic aromatic substitution.[13] | UV | Well-established (Sanger's reagent), provides strong chromophore.[13][14] | Can react with other nucleophiles like amines.[13] |
| Benzoyl Chloride | Nucleophilic acyl substitution.[15] | UV | Simple procedure, forms stable derivatives.[15] | Requires extraction of derivatives.[15] |
Table 1: Comparative Overview of Phenol Derivatization Agents
Experimental Workflows and Methodologies
To provide a practical context, this section details the experimental workflows and step-by-step protocols for two of the most effective and widely used derivatization agents: Dansyl Chloride and 4-Nitrobenzoyl Chloride.
The overall process, from sample preparation to data analysis, follows a logical sequence. Understanding this workflow is crucial for troubleshooting and method optimization.
Caption: General workflow for phenol derivatization and HPLC analysis.
Dansyl chloride is a highly regarded reagent for its ability to create intensely fluorescent derivatives, enabling detection at very low concentrations.[4][16]
Rationale: The reaction is performed under alkaline conditions (pH 9.5-10.5) to ensure the phenolic hydroxyl group is deprotonated to the more nucleophilic phenoxide ion, which readily attacks the electrophilic sulfonyl chloride of dansyl chloride.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Derivatization Reaction:
-
Quenching:
-
Sample Preparation for HPLC:
Self-Validation: A "No DnCl" control should be prepared by adding pure acetonitrile instead of the dansyl chloride solution to a pooled sample. This will help identify any endogenous fluorescent compounds in the matrix.[17]
This method is advantageous for its rapid reaction time and the strong UV chromophore it imparts to the phenol derivatives.[10]
Rationale: The reaction proceeds via a nucleophilic acyl substitution where the phenoxide ion attacks the carbonyl carbon of the 4-nitrobenzoyl chloride. A borate buffer is used to maintain the optimal alkaline pH for the reaction.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Derivatization Reaction:
-
Sample Preparation for HPLC:
-
The reaction mixture can be directly injected into the HPLC system. An aliquot of 50 µL is typically used.[10]
-
Self-Validation: A blank sample containing Milli-Q water instead of the phenol standard should be run to identify any peaks originating from the reagents or their hydrolysis products.[10]
Mechanistic Insights: A Visual Comparison
The choice of derivatization agent is fundamentally a choice of reaction chemistry. The following diagram illustrates the differing reaction mechanisms of Dansyl Chloride and 4-Nitrobenzoyl Chloride with a generic phenol.
Caption: Reaction mechanisms of Dansyl Chloride and 4-Nitrobenzoyl Chloride with phenols.
Concluding Remarks for the Practicing Scientist
The derivatization of phenols is an indispensable tool for enhancing the performance of HPLC analysis. The choice of agent should be guided by the specific requirements of the assay, including the desired sensitivity, the available detection systems, and the complexity of the sample matrix.
-
For ultra-sensitive analysis, particularly when fluorescence detection is available, Dansyl Chloride is an excellent choice due to the high quantum yield of its derivatives.[5]
-
When speed and simplicity are paramount, and UV detection is the standard, 4-Nitrobenzoyl Chloride offers a rapid and effective solution.[10]
-
For applications involving gas chromatography with electron capture detection, Pentafluorobenzyl Bromide (PFBBr) is a powerful, albeit more specialized, option.[11][12]
It is imperative to optimize reaction conditions such as pH, temperature, and time for each specific application to ensure complete derivatization and minimize the formation of byproducts.[8] By carefully considering the principles and protocols outlined in this guide, researchers can significantly improve the accuracy, sensitivity, and robustness of their phenolic compound analyses.
References
- Zheng, S., Thapa, M., Mitchell, J., li, S. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench.
- Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. IntechOpen.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- Takeuchi, T. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd.
- ALS Environmental. (2023). Determination of Phenols in Soils by HPLC.
- Rambla-Alegre, M., Esteve-Romero, J., & Carda-Broch, S. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 111-132.
- Daniel, O., & Ion, M. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
- Lee, H. B., Weng, L. D., & Chau, A. S. Y. (1984). Chemical derivatization analysis of pesticide residues. IX. Analysis of phenol and 21 chlorinated phenols in natural waters by formation of pentafluorobenzyl ether derivatives. Journal of the Association of Official Analytical Chemists, 67(6), 1086-1091.
- (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Çavuş, S. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Journal of Chromatography A, 988(1), 145-149.
- Zhang, L., You, J., Shan, Y., Zhang, L., & Zhang, Y. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 545(2), 208-214.
- U.S. Environmental Protection Agency. (2000).
- Nakamura, S., & Daishima, S. (1997). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Journal of Chromatography A, 781(1-2), 219-227.
- Lee, H. B., Weng, L. D., & Chau, A. S. Y. (1984). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. Journal of the Association of Official Analytical Chemists, 67(4), 789-794.
- Wang, C., et al. (2020). Optimization for derivatization conditions: (A) Concentration of dansyl chloride.
- Jasco. (n.d.). Analysis of Dabsyl Amino Acids using HPLC.
- Chasteen, T. G. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO.
- Gecse, Z., et al. (1999). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improved detection of amphetamine enantiomers by circular dichroism spectroscopy. Analusis, 27(5), 458-463.
- Perestrelo, R., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 241.
- Solar, S., et al. (2010). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 48(8), 631-635.
- Takeuchi, T. (2014). HPLC of amino acids as dansyl and dabsyl derivatives.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28.
- de Villiers, A., et al. (2006). Improving HPLC Separation of Polyphenols. LCGC International, 19(6).
- Stancu, M. A., et al. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Molecules, 29(11), 2631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jasco.co.uk [jasco.co.uk]
- 10. scirp.org [scirp.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chemical derivatization analysis of pesticide residues. IX. Analysis of phenol and 21 chlorinated phenols in natural waters by formation of pentafluorobenzyl ether derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 13. 2,4-二硝基氟苯 derivatization grade (HPLC), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 3-Aminophenol Hydrochloride
As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, the accurate quantification of 3-Aminophenol hydrochloride is paramount for ensuring product quality, safety, and process efficiency.[1] Its isomeric nature presents analytical challenges, necessitating methods that are not only sensitive but also highly selective.[1][2] This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Drawing from extensive field experience and established validation principles, this document moves beyond mere protocols. It delves into the causality behind experimental choices, offering a self-validating framework to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of modern analytical chemistry, particularly in the pharmaceutical industry.[3] Its robustness, high resolving power, and adaptability make it a primary choice for quantifying 3-Aminophenol in various matrices, from raw materials to finished products.
Expertise & Experience: The Rationale Behind the Method
The choice of a reversed-phase (RP) HPLC method is deliberate. 3-Aminophenol is a polar molecule, and RP chromatography, typically using a C18 column, provides excellent retention and separation from both non-polar and other polar impurities.[4][5] The mobile phase, a buffered aqueous-organic mixture, is critical. An acidic pH is often employed to ensure that the amine group is protonated, leading to consistent retention times and sharp, symmetrical peak shapes.[6] UV detection is selected for its simplicity and wide applicability, as the aromatic ring in 3-Aminophenol provides strong chromophores for sensitive detection.[6][7]
Experimental Protocol: HPLC-UV
-
Chromatographic System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for its proven performance.[5][8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.[4][8] A typical starting gradient might be 95:5 (Buffer:Acetonitrile).
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumental Conditions:
-
Analysis and Quantification: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and quantify the 3-Aminophenol concentration using the regression equation from the calibration curve.
Workflow for HPLC Analysis
Caption: Generalized workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications demanding higher selectivity and definitive identification, GC-MS is the gold standard.[9] It provides not only quantitative data but also structural information from the mass spectrum, making it an invaluable tool for impurity identification and trace-level analysis.
Expertise & Experience: The Rationale Behind the Method
The primary challenge with analyzing 3-Aminophenol by GC is its polarity and relatively low volatility. While direct injection is possible, it can lead to poor peak shape and column degradation.[10] Therefore, a derivatization step is often employed. Silylation, for example, replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis. The mass spectrometer detector offers unparalleled selectivity by monitoring characteristic fragment ions of the derivatized analyte, effectively eliminating matrix interference.[1]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating the derivatized analyte.[1]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetone (e.g., 1 mg/mL).[1]
-
Derivatization:
-
Pipette a known volume of the standard or sample solution into a vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a solvent (e.g., 100 µL of pyridine).
-
Seal the vial and heat at 70 °C for 30 minutes to complete the reaction.
-
-
Instrumental Conditions:
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL (splitless or split mode, e.g., 10:1 split ratio).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[1]
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring the molecular ion and key fragment ions of the derivatized 3-Aminophenol.
-
-
-
Quantification: Create a calibration curve using the derivatized standards. Quantify the sample based on the peak area of the selected ions.
Workflow for GC-MS Analysis
Caption: Generalized workflow for GC-MS analysis with derivatization.
UV-Visible Spectrophotometry (Colorimetric Method)
Spectrophotometric methods are classic analytical techniques that remain highly valuable due to their simplicity, low cost, and speed.[3][11] For compounds like 3-Aminophenol that may not have a sufficiently unique absorbance profile in complex mixtures, colorimetric methods involving a chemical reaction to produce a distinct, intensely colored product are ideal.
Expertise & Experience: The Rationale Behind the Method
The chosen method is based on a diazotization and coupling reaction.[12] This is a robust and well-understood chemical process. First, the primary aromatic amine group of 3-Aminophenol is converted into a diazonium salt in an acidic medium using sodium nitrite. This highly reactive diazonium salt is then immediately coupled with a suitable agent (a "coupler"), such as N-(1-Naphthyl)ethylenediamine or 4-chlororesorcinol, in an alkaline medium to form a stable and intensely colored azo dye.[12][13] The absorbance of this dye, which is directly proportional to the concentration of 3-Aminophenol, is measured at its wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.[11] The specificity of this method comes from the fact that only primary aromatic amines will undergo this reaction under these conditions.
Experimental Protocol: Spectrophotometry
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Reagent Preparation:
-
3-Aminophenol Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in distilled water in a 100 mL volumetric flask.[11]
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.
-
Sodium Nitrite (1% w/v): Dissolve 1 g of NaNO₂ in 100 mL of distilled water.[12]
-
Sulphamic Acid (0.3% w/v): Dissolve 0.3 g in 100 mL of distilled water. (Used to destroy excess nitrite).[12]
-
Coupling Reagent (e.g., 0.1% 4-Chlororesorcinol): Dissolve 0.1 g in 100 mL of distilled water.[12]
-
Sodium Hydroxide (1 M): Prepare by dissolving NaOH in distilled water.
-
-
Calibration Curve Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard stock solution to cover a range of 0.5-15 µg/mL.[12]
-
To each flask, add 0.6 mL of 1 M HCl.[12]
-
Add 0.1 mL of 1% sodium nitrite solution, mix, and allow to stand for 1 minute for diazotization.[12]
-
Add 0.2 mL of 0.3% sulphamic acid to quench excess nitrite, mix, and wait for 2 minutes.[12]
-
Add 2 mL of the 0.1% coupling reagent, followed by 1 mL of 1 M NaOH to facilitate the coupling reaction.[12]
-
Dilute to the mark with distilled water and allow 5 minutes for color development.
-
-
Sample Preparation: Prepare the sample solution to have a final concentration within the calibration range and treat it in the same manner as the standards.
-
Measurement: Measure the absorbance of each solution at the λmax of the formed azo dye (e.g., 488 nm for 4-chlororesorcinol coupling) against a reagent blank.[12] Construct a calibration curve and determine the sample concentration.
Workflow for Spectrophotometric Analysis
Caption: Generalized workflow for colorimetric analysis.
Comparative Performance Data
The selection of an analytical method is a trade-off between various performance characteristics. The following table summarizes typical performance data for the described methods, synthesized from studies on aminophenols.[5][11][12][14]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (MS fragmentation) | Moderate to High (Reaction-specific) |
| Linearity Range | ~0.5 - 100 µg/mL | ~0.01 - 10 µg/mL | ~0.5 - 15 µg/mL[12] |
| Accuracy (% Recovery) | 98 - 102%[5] | 97 - 103% | 99 - 100%[11] |
| Precision (%RSD) | < 2%[5] | < 5% | < 3%[11] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL (0.001 µg/mL)[14] | ~0.016 - 0.04 µg/mL[11][12] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 ng/mL (0.005 µg/mL) | ~0.054 - 0.14 µg/mL[11][12] |
| Throughput | High (with autosampler) | Moderate (derivatization adds time) | High (batch processing) |
| Cost / Expertise | Moderate / Intermediate | High / Advanced | Low / Basic |
Authoritative Grounding & Conclusion
The choice of a quantification method for this compound is dictated by the analytical objective.
-
HPLC-UV is the method of choice for routine quality control in a regulated environment. Its high precision, accuracy, and robustness ensure reliable results for batch release and stability studies.[5][8] Method validation should follow ICH guidelines to demonstrate specificity, linearity, range, accuracy, and precision.[15]
-
GC-MS is unparalleled for trace-level impurity analysis and for applications requiring definitive identification. Its exceptional sensitivity (with LOQ in the low ng/mL range) and the structural information from mass spectra make it the preferred technique for troubleshooting, reference standard characterization, and forensic analysis.[1][14]
-
UV-Visible Spectrophotometry provides a rapid, cost-effective, and sensitive alternative when expensive chromatographic equipment is unavailable or not required.[11] It is particularly well-suited for process monitoring, initial screening, or in academic settings, provided that potential interferences from other primary aromatic amines are considered and controlled.
Ultimately, each protocol described herein represents a self-validating system. The causality is clear: the physicochemical properties of this compound dictate the choice of separation mechanism, detection principle, or chemical reaction. By understanding these fundamentals, the scientist can confidently select, validate, and apply the most appropriate technique, ensuring data of the highest accuracy and precision.
References
- SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column.
- Miyazaki, K., Ogasawara, T., & Minami, Y. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science, 14(10), 499–500.
- Hsiao, C. C., & Lin, C. E. (2001). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Journal of Chromatography A, 927(1-2), 177-185.
- Li, S., et al. (2020). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. New Journal of Chemistry.
- Al-Sabha, T. N., & Al-Khafaji, H. F. (2022). Cloud Point Extraction Method for Spectrophotometric Determination of 3-Aminophenol in Environmental Samples. Iraqi Journal of Science.
- Stojanovska, N., et al. (2021). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin.
- ResearchGate. (n.d.). Changes observed in the UV‐Vis absorption spectra of 3‐aminophenol in....
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- Hrok, A., et al. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(4), 1017-1026.
- Sari, Y. P., & Saputra, F. (2022). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety, 3(1), 1-8.
- ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- Boltia, S. A., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science, 58(3), 223–233.
- IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
- Al-Abachi, M. Q., & Al-Ward, H. S. (2009). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch. National Journal of Chemistry.
- PubChem. (n.d.). This compound.
- Wyszecka-Kaszuba, E., & Rouber, B. (2000). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 57(5), 325-330.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.
- Alhfidh, H. A., & Othman, N. S. (2020). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Egyptian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. eruditio.pom.go.id [eruditio.pom.go.id]
- 6. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. irjet.net [irjet.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-Aminophenol Hydrochloride in Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without being deceived by structurally similar molecules, underpins the validity of quantitative data. This guide addresses a critical but often overlooked aspect of assay validation: the potential cross-reactivity of small molecules, using 3-Aminophenol hydrochloride as a case study.
The Principle of Cross-Reactivity: A Deeper Look
Immunoassay interference can arise from various sources, but cross-reactivity is a specific type of interference where a substance structurally similar to the target analyte binds to the assay's antibody.[1] This leads to an overestimation of the analyte's concentration or a false-positive result.[2] For small molecules like this compound (C₆H₈ClNO), this is a significant concern because even minor structural similarities can lead to binding events.[3][4]
Understanding this potential for error is a critical component of assay validation, a process guided by standards from bodies like the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Identifying Potential Cross-Reactants for this compound
The first step in any cross-reactivity study is to identify plausible interfering compounds based on structural analogy. The structure of 3-Aminophenol features a benzene ring with hydroxyl (-OH) and amino (-NH₂) groups in a meta position.[9][10]
Key Structural Motifs to Consider:
-
Isomers: The most obvious potential cross-reactants are its own isomers, 2-Aminophenol and 4-Aminophenol.
-
Parent Structures: Simpler related molecules like Phenol and Aniline should be tested.
-
Metabolites & Related Drugs: 4-Aminophenol is the major metabolite of Acetaminophen (Paracetamol). Therefore, Acetaminophen itself is a critical compound to include in the analysis.
-
Other Derivatives: A broader screen could include other substituted phenols and anilines that may be present in the sample matrix.[11][12]
The logical relationship for selecting these compounds is illustrated below.
Caption: Selection of potential cross-reactants based on structural similarity.
Experimental Design: A Quantitative Cross-Reactivity Study
To quantify the cross-reactivity of these selected compounds, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the most suitable format.[13][14] This format is ideal for small molecules that may not be able to bind two antibodies simultaneously as required in a sandwich ELISA.[15]
The principle is straightforward: the potential cross-reactant in the sample competes with a labeled (e.g., enzyme-conjugated) version of the target analyte for a limited number of antibody binding sites. A high degree of cross-reactivity will result in a lower signal, mimicking the presence of the actual target analyte.[16][17]
Workflow for Competitive ELISA
The following diagram outlines the essential steps of the experimental protocol.
Caption: Standard workflow for a competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocol
Materials:
-
96-well microtiter plates[16]
-
Capture antibody specific to the primary target analyte
-
Target analyte-enzyme conjugate (e.g., HRP-conjugate)
-
Primary target analyte standard
-
This compound and other potential cross-reactants
-
Coating, Blocking, Wash, and Substrate solutions[17]
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[17]
-
Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[15]
-
Standard & Cross-Reactant Preparation:
-
Prepare a serial dilution of the primary target analyte to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).
-
Separately, prepare serial dilutions for this compound and each potential cross-reactant over a broad concentration range (e.g., 100,000 ng/mL to 10 ng/mL).
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Immediately add 50 µL of the diluted target analyte-enzyme conjugate to all wells.[14]
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[14]
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the optical density (OD) at 450 nm on a microplate reader.
-
Data Analysis and Interpretation
The data from a competitive ELISA yields an inverse relationship: the higher the concentration of the analyte (or cross-reactant), the lower the signal.
Step 1: Plot Dose-Response Curves For the target analyte and each potential cross-reactant, plot the OD values against the logarithm of their respective concentrations. This will generate sigmoidal dose-response curves.
Step 2: Determine the IC50 Value The IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal. This value is calculated from the midpoint of each dose-response curve.[18]
Step 3: Calculate Percent Cross-Reactivity The cross-reactivity is calculated using the following formula:[18]
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Example Data & Interpretation:
Let's assume the target analyte of our hypothetical immunoassay is "Analyte X" and we obtain the following results:
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Analyte X (Target) | 50 | 100% | Reference Compound |
| 3-Aminophenol HCl | 5,000 | 1.0% | Low Cross-Reactivity |
| 4-Aminophenol | 250 | 20.0% | Significant Cross-Reactivity |
| Acetaminophen | 10,000 | 0.5% | Negligible Cross-Reactivity |
| 2-Aminophenol | 8,000 | 0.6% | Negligible Cross-Reactivity |
| Phenol | >100,000 | <0.05% | No Significant Cross-Reactivity |
| Aniline | >100,000 | <0.05% | No Significant Cross-Reactivity |
Final Recommendations
The characterization of cross-reactivity is not merely a validation checkbox; it is fundamental to ensuring the accuracy and reliability of immunoassay data.[19] While published data for every small molecule is not always available, the principles and protocols outlined in this guide provide a robust framework for generating this data in your own laboratory.
-
Always validate: Never assume an assay is free from interference. The specificity of antibody-antigen interactions can vary.[20]
-
Choose cross-reactants logically: Base your selection of test compounds on structural similarity to the target analyte.
-
Document thoroughly: Adherence to guidelines from regulatory bodies like the FDA and standards organizations like CLSI is crucial for applications in drug development and diagnostics.[21][22]
By systematically evaluating potential interferents like this compound, researchers can proceed with confidence, knowing their results are both accurate and defensible.
References
- ILA30 | Immunoassay Interference by Endogenous Antibodies - CLSI. (n.d.).
- This compound | C6H8ClNO | CID 12231984 - PubChem. (n.d.).
- Immunoassay Interference by Endogenous Antibodies; Approved Guideline - ANSI Webstore. (n.d.).
- CLSI I/LA30-A - Immunoassay Interference by Endogenous Antibodies; Approved Guideline. (n.d.).
- Assay Interference: A Brief Review and Helpful Hints - Sun Diagnostics. (n.d.).
- Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops - Taylor & Francis Online. (n.d.).
- A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules | Journal of Chemical Education - ACS Publications. (2012).
- Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. (n.d.).
- This compound | CAS#:51-81-0 | Chemsrc. (n.d.).
- Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012).
- cross-reactivity in immunoassays - CANDOR Bioscience GmbH. (n.d.).
- Competitive ELISA Protocol - Biomeda Corp. (n.d.).
- Clinical Laboratory Testing Interference | CLSI. (2019).
- Competitive ELISA - Creative Diagnostics. (2021).
- Cross-reactivity - Wikipedia. (n.d.).
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020).
- Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection - FDA. (n.d.).
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - ResearchGate. (n.d.).
- 3-Aminophenol - Wikipedia. (n.d.).
- Guidance for Industry - FDA. (n.d.).
- Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed. (2007).
- 3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.).
- Chemical structures of 3-aminophenol derivatives 5a-f | Download Table - ResearchGate. (n.d.).
- Structure of aminophenol derivatives - ResearchGate. (n.d.).
Sources
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. ILA30 | Immunoassay Interference by Endogenous Antibodies [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. sundiagnostics.us [sundiagnostics.us]
- 8. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 9. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. biossusa.com [biossusa.com]
- 16. biomeda.com [biomeda.com]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
A Researcher's Guide to 3-Aminophenol Hydrochloride: A Cost-Benefit Analysis of Key Synthesis Routes
Introduction: 3-Aminophenol (m-aminophenol), and by extension its hydrochloride salt, is a critical intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals, high-performance polymers, and fluorescent dyes like rhodamine B.[1][2] Its bifunctional nature, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a versatile building block for organic synthesis.[3] The selection of a synthesis route for 3-aminophenol is a crucial decision for any research or manufacturing campaign, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides an in-depth comparison of the most prevalent synthesis routes, offering experimental insights and a cost-benefit analysis to aid researchers and process chemists in making informed decisions.
Route 1: Catalytic Hydrogenation of 3-Nitrophenol
This is arguably the most direct and common laboratory- and industrial-scale method for producing 3-aminophenol.[2] The principle lies in the selective reduction of the nitro group to an amine, leaving the hydroxyl group intact.
Mechanism & Rationale: The reaction proceeds via catalytic transfer hydrogenation. A metal catalyst, typically palladium on carbon (Pd/C) or platinum, facilitates the addition of hydrogen across the nitro group's N-O bonds.[4] The choice of catalyst is critical; palladium is often preferred for its high activity and selectivity under moderate conditions, minimizing the risk of over-reduction or ring hydrogenation. Solvents like ethanol or water/methanol mixtures are commonly used to dissolve the starting material and facilitate interaction with the solid catalyst.[5] A hydrogen source, such as hydrogen gas (H₂) or a transfer agent like sodium borohydride (NaBH₄), provides the necessary reducing equivalents.[5][6]
Experimental Protocol (Illustrative)
-
Setup: A multi-neck round-bottom flask is charged with 3-nitrophenol (1.0 eq) and a suitable solvent (e.g., ethanol, ~10 mL per gram of substrate).
-
Inerting: The flask is purged with an inert gas (N₂ or Ar) to remove oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen.
-
Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) is carefully added to the mixture.
-
Hydrogenation: The flask is fitted with a hydrogen-filled balloon or connected to a hydrogenation apparatus. The reaction is stirred vigorously at room temperature (or with gentle heating to ~60°C) to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).[7]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield crude 3-aminophenol.
-
Salt Formation: The crude 3-aminophenol is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of concentrated hydrochloric acid to precipitate 3-aminophenol hydrochloride, which can be collected by filtration and dried.
Diagram of Workflow
Caption: Workflow for 3-Aminophenol HCl synthesis via catalytic hydrogenation.
Route 2: Caustic Fusion of 3-Aminobenzenesulfonic Acid (Metanilic Acid)
This is a classic industrial method that starts from the readily available nitrobenzene.[1][2] It involves multiple steps but can be economically advantageous for large-scale production due to low-cost starting materials.
Mechanism & Rationale:
-
Sulfonation: Nitrobenzene is sulfonated using oleum (fuming sulfuric acid) to produce 3-nitrobenzenesulfonic acid. The nitro group is a meta-director, ensuring the correct isomer is formed.
-
Reduction: The nitro group of 3-nitrobenzenesulfonic acid is then reduced to an amine group, typically using iron filings in an acidic medium (Béchamp reduction) or catalytic hydrogenation, to yield 3-aminobenzenesulfonic acid (metanilic acid).
-
Caustic Fusion: The final, and most demanding, step is the alkali fusion of metanilic acid. The sulfonic acid group is displaced by a hydroxyl group upon heating with sodium hydroxide at high temperatures (e.g., 245°C for several hours).[2] This is a nucleophilic aromatic substitution reaction occurring under harsh conditions.
Experimental Protocol (Caustic Fusion Step)
-
Setup: A high-temperature reaction vessel (e.g., a nickel or stainless steel autoclave) is required due to the corrosive nature of the reactants at high temperatures.[8]
-
Reactant Charging: The vessel is charged with 3-aminobenzenesulfonic acid and a significant excess of sodium hydroxide.
-
Heating: The mixture is heated to approximately 240-250°C under pressure for several hours.[2][8] Precise temperature control is crucial to maximize yield and minimize byproduct formation.
-
Workup: After cooling, the reaction mass is dissolved in water. The solution is then carefully neutralized with a strong acid (like HCl or H₂SO₄) to precipitate the 3-aminophenol.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization or distillation. Subsequent treatment with HCl yields the hydrochloride salt.
Diagram of Workflow
Caption: Multi-step synthesis of 3-Aminophenol HCl starting from nitrobenzene.
Route 3: Ammonolysis of Resorcinol
This route involves the direct amination of resorcinol (1,3-dihydroxybenzene). While conceptually simple, it requires high pressure and temperature, making it more suitable for specialized industrial setups.[2][8][9]
Mechanism & Rationale: This is a nucleophilic aromatic substitution where an ammonia equivalent displaces one of the hydroxyl groups. The reaction is typically carried out in an autoclave with aqueous ammonia and often an ammonium salt like ammonium chloride, which acts as a catalyst.[9] Temperatures around 200-220°C are necessary to drive the reaction forward.[9][10] The key challenge is controlling the reaction to prevent the formation of the di-substituted byproduct, m-phenylenediamine.
Experimental Protocol (Illustrative)
-
Setup: A high-pressure autoclave is charged with resorcinol, ammonium chloride, and aqueous ammonia.[9]
-
Reaction: The autoclave is sealed and heated to ~220°C. The reaction is held at this temperature for several hours until the internal pressure stabilizes, indicating the reaction has reached completion.[9]
-
Workup: After cooling, the reaction mixture is concentrated. The residue is dissolved in hot water and cooled to crystallize the crude 3-aminophenol.
-
Purification: Unreacted resorcinol can be removed by acid-base extraction. The crude product is then purified by recrystallization.[9] The hydrochloride salt is formed in the usual manner.
Comparative & Cost-Benefit Analysis
The optimal synthesis route depends heavily on the scale of production, available equipment, and economic constraints.
| Feature | Route 1: Hydrogenation | Route 2: Caustic Fusion | Route 3: Ammonolysis |
| Starting Material Cost | Moderate (3-Nitrophenol) | Low (Nitrobenzene) | High (Resorcinol)[11] |
| Number of Steps | 1 (from 3-Nitrophenol) | 3 | 1 |
| Reaction Conditions | Mild (RT - 60°C, atm. pressure) | Harsh (High Temp & Pressure) | Harsh (High Temp & Pressure)[8] |
| Typical Yield | High (>90%) | Moderate-High | Moderate |
| Purity | Generally high, easy to purify | Can have sulfated byproducts | Risk of m-phenylenediamine byproduct[10] |
| Safety Concerns | Flammable H₂ gas, catalyst handling | Corrosive reagents (oleum, NaOH)[8] | High-pressure equipment |
| Waste Generation | Minimal (catalyst is recyclable) | Significant (sulfate salts, acidic/basic waste)[8] | Aqueous waste |
| Scalability | Excellent for lab and industrial scale | Best suited for large industrial scale | Requires specialized high-pressure equipment |
Analysis & Recommendations
-
For Laboratory & Research Scale: Route 1 (Hydrogenation of 3-Nitrophenol) is the clear choice. Its operational simplicity, mild reaction conditions, high yields, and clean workup make it ideal for producing high-purity material on a small to medium scale. The primary cost is the starting material and the palladium catalyst, but the catalyst can often be recycled.
-
For Large-Scale Industrial Production: Route 2 (Caustic Fusion) becomes economically compelling. Despite the harsh conditions and multi-step process, the very low cost of the ultimate starting material, nitrobenzene, provides a significant cost advantage at scale. The process requires substantial capital investment in corrosion-resistant, high-temperature reactors and robust waste treatment facilities.[8]
-
Niche & Alternative Routes: Route 3 (Ammonolysis of Resorcinol) is less common due to the high cost of resorcinol and the need for high-pressure equipment.[11] However, if a facility already has the necessary autoclave infrastructure and access to competitively priced resorcinol, it can be a viable one-step alternative. Other routes, such as the dehydrogenation of 3-amino-2-cyclohexen-1-one, have also been developed but are less prevalent.[12]
Conclusion
The synthesis of this compound is a well-established process with several viable routes. For the vast majority of researchers and professionals in drug development, the catalytic hydrogenation of 3-nitrophenol offers the best balance of efficiency, safety, and purity for laboratory and pilot-scale synthesis. For bulk industrial manufacturing where raw material cost is the dominant economic driver, the classic caustic fusion of metanilic acid remains a competitive, albeit more demanding, process. The choice ultimately hinges on a careful evaluation of scale, available capital, and the specific purity requirements of the final application.
References
- PrepChem. (n.d.). Preparation of 3-aminophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
- Wikipedia. (n.d.). 3-Aminophenol.
- Ningbo Innopharmchem. (n.d.). 3-Aminophenol (CAS 591-27-5): Chemical Properties and Safety Considerations.
- Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- Google Patents. (1993). US5202488A - Method for the manufacture of 3-aminophenol.
- Sigma-Aldrich. (n.d.). 3-Aminophenol 98 591-27-5.
- ChemicalBook. (n.d.). 3-Aminophenol synthesis.
- ResearchGate. (n.d.). Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. (a) Reaction Conditions.
- ChemicalBook. (n.d.). 3-Diethylaminophenol synthesis.
- Carl ROTH. (2024). Safety Data Sheet: 3-Aminophenol.
- ECHEMI. (n.d.). 3-Aminophenol SDS, 591-27-5 Safety Data Sheets.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminophenol.
- Google Patents. (2009). CN101538211A - Method for preparing m-aminophenol by catalytic hydrolysis of m-phenylenediamine.
- Google Patents. (1992). US5130489A - Process for the preparation of M-aminophenols from resorcinol.
- PubChem. (2003). 3-Aminophenol | C6H7NO | CID 11568.
- European Patent Office. (n.d.). EP 0449546 B1 - Process for the preparation of m-aminophenols from resorcinol.
- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.
- Google Patents. (1981). US4264525A - Stepwise reduction of p-nitrophenol.
- ResearchGate. (n.d.). Schematic mechanism for conversion of p-nitrophenol to p-amino phenol.
- ScienceDirect. (2016). Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles.
- arXiv. (2021). Process Design and Economics of Production of p-Aminophenol.
- ResearchGate. (2021). Process Design and Economics of Production of p-Aminophenol.
- SNS Insider. (n.d.). Aminophenol Market Size, Share & Industry Analysis Report.
- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
- Google Patents. (2015). CN104326925A - Process for synthesizing p-aminophenol through nitrobenzene hydrogenation.
- IRIS. (n.d.). Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon.
- ResearchGate. (n.d.). Hydrogenation of nitrobenzene to p-aminophenol using Pt/C catalyst and carbon-based solid acid.
- Google Patents. (1976). US3953509A - Hydrogenation of nitrobenzene to p-aminophenol.
- Google Patents. (1989). US4885389A - Process for manufacturing p-aminophenol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 7. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 8. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. data.epo.org [data.epo.org]
- 11. CN101538211A - Method for preparing m-aminophenol by catalytic hydrolysis of m-phenylenediamine - Google Patents [patents.google.com]
- 12. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
A Comprehensive Guide to the Applications of 3-Aminophenol Hydrochloride: A Comparative Analysis for Researchers
Introduction: Unveiling the Versatility of a Core Chemical Intermediate
3-Aminophenol, an organic compound featuring both an amino (-NH2) and a hydroxyl (-OH) group on a benzene ring (CAS 591-27-5), is a cornerstone intermediate in diverse chemical industries.[1][2] Its hydrochloride salt, 3-Aminophenol hydrochloride (CAS 51-81-0), offers enhanced stability and solubility in aqueous media, making it a preferred variant for specific formulation and synthesis protocols.[3] This guide provides an in-depth, comparative analysis of the principal applications of this versatile molecule, offering researchers, scientists, and drug development professionals a critical overview of its performance, supported by experimental data and protocols. We will explore its pivotal role in pharmaceutical synthesis, its extensive use as a dye intermediate, and its emerging applications in advanced materials, providing a clear rationale for its selection over common alternatives.
Section 1: Pharmaceutical Synthesis - A Building Block for Essential Medicines
The bifunctional nature of 3-aminophenol makes it a highly reactive and valuable precursor in the pharmaceutical sector.[4] The stringent purity requirements of this industry (often exceeding 99%) are a critical factor in sourcing, as the quality of the intermediate directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[5][6]
Application 1.1: Synthesis of p-Aminosalicylic Acid (PAS)
One of the most significant applications of 3-aminophenol is as a key precursor in the synthesis of p-aminosalicylic acid (PAS), a bacteriostatic drug vital for the treatment of tuberculosis.[4][5][7] This application underscores the compound's importance in addressing global health challenges.[8] The synthesis pathway leverages the reactivity of the aminophenol core to construct the final API.
Experimental Workflow: Synthesis of p-Aminosalicylic Acid (PAS) Precursor from 3-Aminophenol
The following diagram outlines a generalized synthetic route, demonstrating the transformation of 3-aminophenol into a key intermediate for PAS. The causality behind this pathway lies in the strategic manipulation of the amino and hydroxyl groups to build the final molecular architecture required for therapeutic efficacy.
Caption: Generalized synthesis pathway from 3-Aminophenol to PAS.
Comparative Insight: Purity and Sourcing
For pharmaceutical applications, the primary comparison is not against alternative molecules but against varying grades of 3-aminophenol itself. The choice between the free base and the hydrochloride salt often depends on the specific reaction conditions, with the hydrochloride providing advantages in aqueous-based reactions or where enhanced stability is required.
| Parameter | 3-Aminophenol HCl | Alternative Precursors | Rationale for Selection |
| Purity | Typically >99.0% | Varies | High purity is non-negotiable in pharmaceutical synthesis to avoid side reactions and ensure the safety of the final drug product.[4] |
| Key Reaction | Precursor to PAS | Other routes to salicylates | The synthesis from 3-aminophenol is a well-established and efficient industrial process.[5] |
| Application | Anti-tuberculosis drug synthesis | - | Addresses a critical and persistent global health need.[8] |
Section 2: The Chromatic World of Dyes - A Key Coupler and Precursor
3-Aminophenol is extensively used as an intermediate in the manufacture of a wide spectrum of dyes, from hair colorants to vibrant fluorescent markers.[1]
Application 2.1: Oxidative Hair Dyes
In permanent hair coloring, 3-aminophenol functions as a "coupler" or "secondary" intermediate.[9][10] It does not produce color on its own but reacts with a "developer" (a primary intermediate, such as p-phenylenediamine) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form the final dye molecules within the hair shaft.[11]
Mechanism: Oxidative Dye Formation
The diagram below illustrates the fundamental coupling reaction. The developer is first oxidized, and the resulting species then reacts with the coupler (3-aminophenol) to form a stable indo dye. This two-part system allows for the creation of a wide palette of permanent colors.
Caption: General mechanism of oxidative hair dye formation.
Comparative Performance: 3-Aminophenol vs. Alternative Couplers
The choice of coupler is critical for achieving the desired final hair color. 3-Aminophenol is often selected for its ability to produce natural, warm tones and is frequently used in combination with other couplers to refine the shade.[11]
| Coupler | Typical Color Contribution (with PPD) | Performance Characteristics |
| 3-Aminophenol | Brown, reddish-brown tones | Excellent for creating warm, natural shades. Helps neutralize unwanted yellow or green casts from other couplers.[11] |
| Resorcinol | Greenish-brown tones | A common coupler, but can produce a noticeable yellow cast. Often used with 3-aminophenol to achieve a more balanced, warmer color.[11] |
| 5-Amino-2-methylphenol | Red-brown tones | Provides strong red contributions to the final color. |
| 2-Aminophenol | Brown tones | Another option for brown shades, its performance can be compared for specific formulation needs. |
Application 2.2: Precursor for Fluorescent and Azo Dyes
Beyond hair color, 3-aminophenol is a crucial starting material for synthesizing high-performance dyes. It is used to prepare 3-(diethylamino)phenol, a key intermediate for fluorescent dyes like Rhodamine B.[1] It is also a common component in the synthesis of a variety of azo dyes used in the textile and paper industries.[6][12][13]
Section 3: Advanced and Niche Applications
The reactivity of this compound lends itself to innovative applications in polymer science and nanotechnology.
Application 3.1: Polymer Chemistry and Agrochemicals
3-Aminophenol is used as a stabilizer in chlorine-containing thermoplastics, preventing degradation.[1] Furthermore, it serves as a monomer for the synthesis of novel polymers, such as unsymmetrical diaminodiphenyl ethers, which are intermediates for new classes of high-performance polymers.[14] In the agrochemical sector, derivatives of 3-aminophenol are utilized in the development of targeted pesticides and herbicides.[15]
Application 3.2: Nanomaterials for Drug Delivery
A burgeoning area of research involves the use of 3-aminophenol to functionalize nanoparticles for biomedical applications. One study demonstrated the successful grafting of 3-aminophenol onto polymer-modified zinc sulfide (ZnS) nanoparticles to create a carrier for the drug famotidine.[16]
Workflow: Nanoparticle Functionalization for Drug Delivery
This workflow details the process of creating a drug delivery vehicle. The initial nanoparticle core is modified with a polymer, which is then grafted with 3-aminophenol. This surface modification is the critical step that allows for the subsequent loading of the therapeutic agent.
Caption: Workflow for creating a 3-aminophenol-based drug carrier.
Experimental Data: Drug Release Profile
The performance of the 3-aminophenol-grafted nanoparticle was evaluated by measuring the release of famotidine in simulated gastric (pH 1.2) and intestinal (pH 7.4) fluids. The data demonstrates a controlled-release profile, which is a key objective in advanced drug delivery systems.
| Simulated Environment | Time | Cumulative Drug Release (%) |
| Gastric Fluid (pH 1.2) | 60 min | ~25% |
| Intestinal Fluid (pH 7.4) | 30 hours | ~85% |
| Data synthesized from the study by Ghaedi et al.[16] |
This pH-sensitive release is highly desirable, as it allows the drug to remain protected in the acidic environment of the stomach and release preferentially in the more neutral pH of the intestine.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxyacetanilide from 3-Aminophenol
This protocol demonstrates a common acylation reaction using 3-aminophenol as a starting material.
-
Reactant Preparation: In a suitable reaction vessel, suspend 66.0 g (0.60 mole) of 3-aminophenol in 180 mL of water.[17]
-
Reaction: While stirring, add 77.8 g (0.76 mole) of acetic anhydride to the suspension. The reaction is exothermic; maintain temperature control as needed.[17]
-
Precipitation: Continue stirring until the reaction is complete. The product, 3-hydroxyacetanilide, will precipitate out of the solution as a solid.[17]
-
Isolation: Isolate the solid product by filtration.
-
Purification: Wash the collected solid with cold water to remove any unreacted starting materials or water-soluble impurities. The product can be further purified by recrystallization if necessary.
-
Drying: Dry the purified solid to obtain 3-hydroxyacetanilide (typical melting point: 144-146°C).[17]
Protocol 2: Preparation of 3-Aminophenol-Grafted Nanoparticles
This protocol is based on the methodology for creating a drug delivery system.[16]
-
Synthesis of ZnS Nanoparticles: Prepare ZnS nanoparticles by reacting a 1 M solution of ZnCl₂ with a 1 M solution of Na₂S in deionized water at 70°C for 1 hour. Filter, dry, and treat the resulting precipitate with 0.1 M HCl, followed by washing until the pH is ~5.[16]
-
Polymer Modification: Prepare a polymer solution (e.g., from Acacia gummifera exudate). Add the synthesized ZnS nanoparticles to this solution and stir to create polymer-coated nanoparticles.
-
Grafting Reaction: Isolate the polymer-coated nanoparticles. Add them to a mixture containing 40 ml sodium chloride, 10 ml DMF, and 1 g of 3-aminophenol.[16]
-
Incubation: Stir this mixture continuously for 2 days at 40°C to allow the grafting reaction to occur.[16]
-
Purification: Filter the resulting precipitate (3-aminophenol-grafted nanoparticles). Wash thoroughly with an ethanol and distilled water mixture.
-
Drying: Dry the final product at room temperature before characterization and use for drug loading.[16]
Conclusion
3-Aminophenol and its hydrochloride salt are far more than simple chemical intermediates. Their value lies in their versatility and proven performance across multiple high-stakes industries. In pharmaceuticals, 3-aminophenol is a reliable precursor for essential medicines like the anti-tuberculosis drug PAS. In the dye industry, it is a superior coupling agent for achieving specific, warm color tones in oxidative hair dyes and a foundational block for other complex colorants. Emerging research in nanomaterials further highlights its potential for creating sophisticated, functionalized materials for applications such as controlled drug delivery. This guide demonstrates that a deep understanding of this compound's comparative performance and underlying chemical principles is essential for researchers aiming to innovate in drug development, material science, and industrial chemistry.
References
A complete list of sources cited in this guide is provided below.
- Vertex AI Search. 3-Aminophenol: Key to Pharmaceutical Synthesis and Innovation.
- PrepChem.com. Synthesis of 3-hydroxyacetanilide.
- Wikipedia. 3-Aminophenol.
- MySkinRecipes. MAP (m-Aminophenol) (3-Aminophenol) (Coupler / Secondary).
- HOPEMAX. China Good Price 3-Aminophenol Manufacturers Suppliers Factory - Wholesale Service.
- HOPEMAX. The Role of 3-Aminophenol in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Pharmaceutical Applications of 3-Aminophenol.
- PubChem. 3-Aminophenol.
- HOPEMAX. Exploring 3-Aminophenol: Properties, Applications, and Manufacturing Excellence.
- HOPEMAX. What are the uses of the derivatives of 3 - Aminophenol?.
- SkinSAFE. 3-Aminophenol Ingredient Allergy Safety Information.
- Google Patents. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for....
- worldofchemicals.com. 3-Aminophenol - Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
- Huidziekten.nl. 3-Aminophenol.
- Ghaedi, M. et al. Design of 3‐aminophenol‐grafted polymer‐modified zinc sulphide nanoparticles as drug delivery system. PubMed Central.
- Taylor & Francis. 3-aminophenol – Knowledge and References.
- Eltayeb, N. E. et al. Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Modern Chemistry.
Sources
- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 51-81-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. hopemaxchem.com [hopemaxchem.com]
- 7. 3-Aminophenol [huidziekten.nl]
- 8. nbinno.com [nbinno.com]
- 9. m-Aminophenol or 3-Aminophenol [myskinrecipes.com]
- 10. 3-Aminophenol Ingredient Allergy Safety Information [skinsafeproducts.com]
- 11. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]
- 12. 3-Aminophenol [dyestuffintermediates.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. hopemaxchem.com [hopemaxchem.com]
- 16. Design of 3‐aminophenol‐grafted polymer‐modified zinc sulphide nanoparticles as drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
A Comparative Analysis of 3-Aminophenol vs. 4-Aminophenol in Drug Synthesis: A Guide for Development Professionals
In the intricate landscape of pharmaceutical development, the selection of foundational chemical intermediates is a decision that dictates the trajectory of a synthesis campaign, influencing yield, purity, cost, and even the biological activity of the final active pharmaceutical ingredient (API). Among the most versatile and widely employed scaffolds are the aminophenols, bifunctional aromatic compounds whose unique arrangement of amino and hydroxyl groups offers a rich platform for molecular elaboration.
This guide provides an in-depth comparative analysis of two critical positional isomers: 3-aminophenol (m-aminophenol) and 4-aminophenol (p-aminophenol). We will move beyond a simple cataloging of properties to explore the fundamental chemical principles and strategic considerations that govern their application in drug synthesis. By examining their distinct reactivity, industrial synthesis routes, and impact on molecular design, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational intermediate selection.
Physicochemical and Structural Properties: The Isomeric Distinction
The seemingly minor shift of the amino group from the meta (3-position) to the para (4-position) relative to the hydroxyl group instigates significant changes in the molecule's electronic distribution, stereochemistry, and intermolecular bonding potential. These differences are foundational to their divergent roles in synthesis.
The para-isomer, 4-aminophenol, exhibits a more symmetrical structure, which often leads to more efficient crystal packing and a higher melting point. Its functional groups are in a conjugated system, allowing for direct electronic resonance between the electron-donating amino and hydroxyl groups through the benzene ring. This has profound implications for its reactivity. In contrast, the meta-positioning in 3-aminophenol precludes direct resonance between the two functional groups, altering its electronic character and reactivity profile.[1][2][3]
| Property | 3-Aminophenol | 4-Aminophenol | Rationale for Significance in Synthesis |
| CAS Number | 591-27-5[4][5] | 123-30-8[6] | Unique identifier for sourcing and regulatory compliance. |
| Molecular Formula | C₆H₇NO[2][7] | C₆H₇NO[8] | Identical formula, highlighting the importance of isomeric structure. |
| Molar Mass | 109.13 g/mol [2][7] | 109.13 g/mol [8] | Essential for stoichiometric calculations in reaction protocols. |
| Appearance | White or off-white crystals[2][7] | White or reddish-yellow crystals[3][9] | Physical characteristic indicating purity; discoloration can suggest oxidation. |
| Melting Point | 122-124 °C[2] | 187-189 °C | Higher melting point of 4-AP reflects greater crystal lattice energy. Affects reaction temperature choices and purification methods like recrystallization. |
| Solubility | More soluble in organic solvents (ethanol, ether).[1] | Moderately soluble in alcohols, can be recrystallized from hot water.[1][9] | Critical for selecting appropriate reaction solvents and purification techniques. 4-AP's water solubility is advantageous for some aqueous-based reactions. |
| pKa (Amino Group) | 4.37[2] | ~5.5 | The basicity of the amino group influences its nucleophilicity and salt formation. The higher pKa of 4-AP's amino group suggests greater basicity. |
| pKa (Phenol Group) | 9.82[2] | ~10.3 | The acidity of the hydroxyl group is key for reactions involving its deprotonation. |
Industrial Synthesis and Accessibility
The commercial availability and cost of a starting material are pragmatic concerns that can dictate the feasibility of a drug's large-scale production. Both isomers are produced on an industrial scale, but through distinct chemical pathways.
4-Aminophenol is predominantly synthesized via the reduction of 4-nitrophenol or through a catalytic hydrogenation of nitrobenzene that proceeds through a phenylhydroxylamine intermediate, which then undergoes the Bamberger rearrangement.[6][9] Modern methods focus on catalytic hydrogenation as a more efficient and environmentally benign single-step process.[8][10]
3-Aminophenol , conversely, is often prepared by the caustic fusion of 3-aminobenzenesulfonic acid or the reduction of 3-nitrophenol.[2][5][11] An alternative route involves the dehydrogenation of 3-amino-2-cyclohexene-1-one.[12][13]
Why does the amino group react preferentially in 4-aminophenol? The answer lies in nucleophilicity. The nitrogen atom is less electronegative than the oxygen atom, making its lone pair of electrons more available for donation to an electrophile (like the carbonyl carbon of acetic anhydride). [14]The amino group is therefore a stronger nucleophile than the hydroxyl group in this context. [15][16]This inherent reactivity difference allows for the selective formation of an amide bond, yielding paracetamol with high efficiency. [14][15] While 3-aminophenol also undergoes preferential N-acetylation for the same reasons, its primary value lies in different transformations.
Key Pharmaceutical Applications
-
4-Aminophenol : Its fame is inextricably linked to Paracetamol . It is the final and crucial intermediate in the industrial synthesis of this ubiquitous analgesic and antipyretic drug. [6][9][17]Beyond this, it serves as a precursor for other drugs like the tyrosine kinase inhibitor Cabozantinib . [18]
-
3-Aminophenol : This isomer is a vital building block for different classes of drugs. Its most notable application is as a precursor to p-Aminosalicylic Acid (PAS) , a bacteriostatic agent used in the treatment of tuberculosis. [4][5]It is also a starting material for the synthesis of the analgesic Tramadol . [11]
Impact on Drug Design and Biological Activity
The choice between a meta- and para-substituted scaffold is a strategic decision in medicinal chemistry that can profoundly impact a drug's interaction with its biological target. The different spatial arrangement of the functional groups provides unique vectors for molecular elaboration. [18] A compelling example is found in the development of kinase inhibitors. While 4-aminophenol is a building block for the approved drug Cabozantinib, studies on other targets, such as choline kinase alpha 1 (ChoKα1), have shown that compounds derived from 3-aminophenol can exhibit superior inhibitory activity. [18]The meta-arrangement of the amino and hydroxyl groups can position key hydrogen bond donors and acceptors in a different region of three-dimensional space, potentially enabling a better fit within the enzyme's active site. This highlights that neither isomer is universally superior; their value is context-dependent and tied to the specific topology of the target protein.
Experimental Protocols
To provide a practical context for the principles discussed, the following section details a representative experimental protocol for a key synthesis utilizing 4-aminophenol.
Protocol 1: Laboratory Scale Synthesis of Paracetamol from 4-Aminophenol
This protocol demonstrates the chemoselective N-acetylation of 4-aminophenol.
Materials:
-
4-Aminophenol (Reagent Grade)
-
Acetic Anhydride
-
Water (Purified)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Beaker, measuring cylinders
Procedure:
-
Reaction Setup : In a 50 mL flask, create a suspension by adding 3.0 grams of 4-aminophenol to 18 mL of water. [19]2. Addition of Reagent : While stirring the suspension, carefully add 3.5 mL of acetic anhydride to the flask. [19]A small amount of a catalyst, such as a few drops of concentrated sulfuric acid, can be added to facilitate the reaction. [19]3. Reaction : The reaction is exothermic, and the flask will become warm. [19]Continue to stir the mixture vigorously for 15-20 minutes to ensure the reaction goes to completion. [20]The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the disappearance of the 4-aminophenol starting material. [21]4. Isolation of Crude Product : After the reaction is complete, cool the flask in an ice bath to induce crystallization of the paracetamol product.
-
Purification : Collect the crude product by vacuum filtration using a Buchner funnel. [19]Wash the crystals with a small amount of cold water to remove any unreacted starting materials and acetic acid byproduct.
-
Recrystallization : For higher purity, the crude paracetamol can be recrystallized. Dissolve the product in a minimum amount of hot water, then allow it to cool slowly. Pearly white crystals of pure paracetamol will form. [22]7. Drying and Characterization : Collect the purified crystals by filtration, dry them completely, and determine the yield and melting point.
Self-Validation: The success of this protocol is validated by the physical properties of the product. Pure paracetamol should appear as pearly white crystals with a distinct melting point. Characterization by techniques like IR and NMR spectroscopy can confirm the formation of the amide bond and the absence of the starting amine. [22]
Conclusion
While 3-aminophenol and 4-aminophenol are structurally similar isomers, they are not interchangeable in drug synthesis. 4-aminophenol's legacy is defined by its role as the direct precursor to paracetamol, a synthesis that hinges on the high nucleophilicity of its para-positioned amino group. 3-aminophenol, with its meta-arrangement, serves as a gateway to other important therapeutic classes, including antituberculars and specific analgesics.
For the drug development professional, the choice between these intermediates is a strategic one. It must be guided by the desired final molecular architecture, the specific reaction chemistries required, and the way in which the isomer's unique three-dimensional and electronic profile will interact with the intended biological target. A thorough understanding of their comparative properties, as outlined in this guide, is therefore not merely an academic exercise but a prerequisite for efficient, rational, and innovative drug design.
References
- Vertex AI Search. (n.d.).
- Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). The Chemistry of 4-Aminophenol: Properties and Industrial Significance. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). The Role of 3-Aminophenol in Modern Pharmaceutical Synthesis. Retrieved January 10, 2026.
- ACS Green Chemistry Institute. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved January 10, 2026.
- Wikipedia. (2023). 4-Aminophenol.
- A Practical, Wastewater-free Synthesis of m-Aminophenol and 3-(Dibutylamino)phenol. (2020). ACS Publications.
- Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
- BenchChem. (n.d.). The Strategic Advantage of 3-(Aminomethyl)
- SlideShare. (n.d.). synthesis-of-paracetamol.pdf.
- The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
- Vertex AI Search. (n.d.). What are the differences in chemical properties between 3 - Aminophenol and 4 - Aminophenol. Retrieved January 10, 2026.
- Wikipedia. (2023). 3-Aminophenol.
- PubChem. (n.d.). 3-Aminophenol.
- Google Patents. (n.d.). US5202488A - Method for the manufacture of 3-aminophenol.
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- ACS Publications. (n.d.). A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol.
- Google Patents. (n.d.). Improved hydrogenation process for preparing 4-aminophenol - Patent 0289297.
- Vertex AI Search. (n.d.).
- Chemistry Stack Exchange. (2016). Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol?.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.).
- Homework.Study.com. (n.d.). Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?.
- Brainly.com. (2023). [FREE] Which of the following explains why 4-aminophenol is acetylated at the amine group rather than the phenol.
- BenchChem. (n.d.). 4-Amino-2-methylphenol versus p-aminophenol: a comparative analysis in organic synthesis. Retrieved January 10, 2026.
- Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?.
Sources
- 1. hopemaxchem.com [hopemaxchem.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. Improved hydrogenation process for preparing 4-aminophenol - Patent 0289297 [data.epo.org]
- 11. tandfonline.com [tandfonline.com]
- 12. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 13. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 14. brainly.com [brainly.com]
- 15. homework.study.com [homework.study.com]
- 16. quora.com [quora.com]
- 17. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pure.aber.ac.uk [pure.aber.ac.uk]
- 22. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Aminophenol Hydrochloride from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The purity of a chemical entity like 3-aminophenol hydrochloride can significantly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of this compound from various suppliers, ensuring that the material selected for your critical processes meets the highest standards of quality and consistency.
As a Senior Application Scientist, my objective is to equip you with not just the methods, but also the scientific rationale behind them. This guide is structured to provide a robust, self-validating system for purity assessment, grounded in established analytical principles.
Introduction: The Criticality of Purity in this compound
This compound is a key starting material in the synthesis of various pharmaceuticals. Impurities, which can be residual starting materials from synthesis, by-products, or degradation products, can have far-reaching consequences.[1][2][3] For instance, isomeric impurities may lead to the formation of undesired side products, while metallic impurities can poison catalysts in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is essential for a thorough purity assessment.
This guide will focus on three core analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For the quantitative determination of the main component and organic impurities.[3][4][5]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For structural confirmation and detection of proton-containing impurities.[6][7][8]
-
Melting Point Analysis: A fundamental physical property test that provides an indication of overall purity.
Experimental Workflow: A Systematic Approach
A logical and sequential workflow is crucial for an efficient and effective purity assessment. The following diagram illustrates the proposed experimental process.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Comparative Guide to Inter-Laboratory Analysis of 3-Aminophenol Hydrochloride: Ensuring Method Robustness and Data Integrity
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 3-Aminophenol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method selection, validation, and execution to ensure robust and reproducible analytical data across different laboratory settings. While a specific, large-scale inter-laboratory study on this compound is not publicly available, this guide synthesizes established analytical principles and validated methods for analogous compounds to propose a scientifically rigorous study design.
Introduction: The Imperative for Inter-Laboratory Comparison
This compound (CAS 51-81-0) is a crucial chemical intermediate in various industries, including the synthesis of pharmaceuticals and dyes.[1][2][3] Its purity and quality are of paramount importance, necessitating reliable and consistent analytical methods for its quantification and impurity profiling. An inter-laboratory comparison, also known as a round-robin test, is the gold standard for assessing the reproducibility and reliability of an analytical method. It provides invaluable insights into the method's performance when subjected to the inherent variabilities of different laboratories, such as instrumentation, reagents, and analyst techniques.
This guide will focus on the most prevalent and robust analytical technique for the analysis of non-volatile aromatic amines like this compound: High-Performance Liquid Chromatography (HPLC) .
Proposed Inter-Laboratory Study Design
To evaluate the cross-laboratory performance of an analytical method for this compound, a well-structured study is essential. The following design outlines a systematic approach to generating comparable and statistically meaningful data.
Study Objective
The primary objective of this proposed inter-laboratory study is to assess the precision, accuracy, and overall reproducibility of a specified HPLC-UV method for the quantification of this compound.
Participating Laboratories
A minimum of five to ten laboratories with experience in HPLC analysis should be recruited to ensure a statistically significant sample size for data analysis.
Test Materials
A single, homogenous batch of the following materials should be prepared and distributed to all participating laboratories:
-
This compound Reference Standard (≥99.5% purity): For the preparation of calibration standards.
-
Homogenized Test Sample: A bulk sample of this compound with a known, but undisclosed to participants, concentration.
-
Placebo Mixture: A mixture of common excipients or a representative matrix without the active ingredient to assess specificity.
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory study, ensuring a harmonized approach from sample distribution to data analysis.
Caption: Workflow for the proposed inter-laboratory study on this compound analysis.
Recommended Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of aromatic compounds. The following method is a recommended starting point for the inter-laboratory study, based on established principles for analyzing aminophenols and related substances.[4][5][6]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for polar aromatic compounds. |
| Mobile Phase | Isocratic mixture of a buffered aqueous phase and an organic modifier (e.g., 20mM Potassium Phosphate buffer pH 3.0 : Acetonitrile (80:20 v/v)) | The buffered mobile phase controls the ionization of the amine and phenol groups, ensuring consistent retention times. Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 275 nm | 3-Aminophenol exhibits significant UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Preparation of Solutions
3.2.1. Standard Stock Solution (e.g., 1000 µg/mL) Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
3.2.2. Calibration Standards Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the test sample (e.g., 1, 5, 10, 25, 50 µg/mL).
3.2.3. Test Sample Preparation Accurately weigh a portion of the homogenized test sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
Data Analysis and Acceptance Criteria
The data from all participating laboratories should be compiled and statistically analyzed to assess the performance of the analytical method.
Key Performance Indicators
The following table outlines the key parameters to be evaluated and the commonly accepted criteria for inter-laboratory studies.
| Parameter | Statistical Evaluation | Typical Acceptance Criteria |
| Repeatability (Intra-laboratory Precision) | Relative Standard Deviation (%RSD) of replicate injections | %RSD ≤ 2.0% |
| Reproducibility (Inter-laboratory Precision) | Relative Standard Deviation (%RSD) of results from all labs | %RSD ≤ 5.0% |
| Accuracy | Percent recovery of the known concentration in the test sample | 98.0% - 102.0% |
| Linearity | Coefficient of determination (r²) of the calibration curve | r² ≥ 0.999 |
Decision Tree for Method Validation
The following decision tree provides a logical framework for evaluating the results of the inter-laboratory study and determining the suitability of the analytical method.
Caption: Decision tree for assessing the outcome of the inter-laboratory comparison.
Conclusion: Fostering Confidence in Analytical Results
A successful inter-laboratory comparison provides a high degree of confidence in the chosen analytical method. By demonstrating that the method is reproducible across different laboratories, it ensures the reliability of data used for quality control, regulatory submissions, and research and development. This guide offers a robust framework for designing and executing such a study for this compound, ultimately contributing to higher standards of data integrity and product quality.
References
- PubChem. 3-Aminophenol.
- GSRS. This compound.
- Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- PubChem. This compound.
- Human Metabolome Database. Showing metabocard for 3-Aminophenol (HMDB0245818). [Link]
- Pharmaffili
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- Japanese Pharmacopoeia. Official Monographs. [Link]
- Chemsrc. This compound. [Link]
- NIH.
- Wikipedia. 3-Aminophenol. [Link]
- SIELC Technologies. Separation of 3-Aminophenol on Newcrom R1 HPLC column. [Link]
Sources
- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Aminophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 3-Aminophenol Hydrochloride
This compound is a compound that demands careful handling due to its toxicological and ecotoxicological properties. It is classified as harmful if swallowed or inhaled and causes serious eye irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects, making its proper disposal a matter of environmental stewardship.[1][2][3]
Before initiating any disposal protocol, it is imperative to have a comprehensive understanding of the compound's characteristics, as outlined in the Safety Data Sheet (SDS). Key hazards include:
-
Eye Irritation: Can cause serious and lasting damage to the eyes.[1]
-
Environmental Hazard: Poses a significant threat to aquatic ecosystems.[1][2][3]
These hazards necessitate a disposal strategy that prioritizes the safety of laboratory personnel and the protection of the environment.
The Disposal Decision Workflow
The primary directive for the disposal of this compound is that it must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[3][4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Step-by-step workflow for the laboratory-scale Fenton's Oxidation of this compound waste.
Essential Safety and Handling Procedures
Regardless of the chosen disposal route, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. [1][7][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, neoprene). [8] |
| Body Protection | Laboratory coat, and in cases of potential for significant exposure, impervious clothing. [7][8] |
| Respiratory Protection | For solid material, a NIOSH-approved particulate respirator. For solutions, an organic vapor respirator may be necessary depending on the potential for aerosolization. [7][8] |
Spill Response
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
For small spills of solid material:
-
Evacuate the immediate area.
-
Wear the appropriate PPE.
-
Gently cover the spill with an absorbent material to prevent the generation of dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
For small spills of a solution:
-
Evacuate the immediate area.
-
Wear the appropriate PPE.
-
Contain the spill with an absorbent material (e.g., spill pads or sand).
-
Once absorbed, collect the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [1][8]* After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [1][8]* After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][8]* After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][8]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to regulatory requirements, and implementing safe handling and disposal procedures, we can ensure the well-being of our researchers and protect the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols. Always consult your institution's EHS department for guidance on your specific waste disposal needs.
References
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 3-Aminophenol.
- Loba Chemie PVT. LTD. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.
- Suvchem Laboratory Chemicals. (n.d.). 3-AMINO PHENOL.
- PubChem. (n.d.). 3-Aminophenol.
- Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management.
- The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- G. Muthukumaran, et al. (2014). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Journal of Industrial and Engineering Chemistry.
- ResearchGate. (n.d.). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies.
- ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
- International Journal of Innovative Research in Computer and Communication Engineering. (n.d.).
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
- USP Technologies. (n.d.). Fenton's Reagent Application for Phenols Treatment.
- Loba Chemie PVT. LTD. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC.
- ResearchGate. (n.d.). Aniline and Its Derivatives.
- Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. (2020). PubMed.
- Use of Fenton's Reagent for Removal of Pesticides from Industrial Wastewater. (n.d.). Polish Journal of Environmental Studies.
Sources
Navigating the Safe Handling of 3-Aminophenol Hydrochloride: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of 3-Aminophenol hydrochloride, moving beyond mere compliance to foster a culture of proactive laboratory safety. Here, we dissect the essential protocols, from personal protective equipment selection to emergency response and compliant disposal, ensuring you are equipped with the knowledge to handle this compound with confidence and precision.
Understanding the Hazard Profile of this compound
This compound is a compound that demands respect. A thorough understanding of its intrinsic hazards is the foundational step in mitigating risk. It is classified as harmful if swallowed or inhaled and can cause irritation to the skin and eyes.[1][2][3][4] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2][4][5]
Key Hazards:
-
Acute Toxicity: Harmful upon ingestion and inhalation.[2][4]
-
Environmental Hazard: Toxic to aquatic organisms, with potentially long-term adverse effects in the aquatic environment.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear chemical-resistant gloves, such as PVC or neoprene.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use. To avoid cross-contamination, remove gloves using the proper technique and wash hands thoroughly after handling the compound.[2][6] |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side shields are mandatory to protect against dust particles and potential splashes.[1][2][3][5] |
| Skin and Body Protection | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][2] In cases of potential significant exposure, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][6] If exposure limits are exceeded or if dust cannot be adequately controlled, a full-face respirator with an appropriate filter (e.g., Filter A-(P2)) should be used.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following workflow provides a logical sequence for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Don Appropriate PPE: Before entering the designated handling area, ensure all required PPE is worn correctly as detailed in the table above.
-
Prepare Workspace: Conduct all manipulations of this compound within a certified chemical fume hood to control dust and vapors. Ensure the work surface is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, and solvent containers, before opening the reagent container to minimize the duration of potential exposure.
-
Carefully Weigh Solid Compound: To prevent the generation of airborne dust, handle the solid gently. Use a spatula to transfer the desired amount to weighing paper or a suitable container. Avoid pouring the solid directly from the main container.
-
Dissolve or Dispense: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing. If dispensing the solid, ensure the receiving container is properly labeled.
-
Clean and Decontaminate Workspace: Once the handling procedure is complete, decontaminate the work surface with an appropriate cleaning agent and wipe it down thoroughly.
-
Doff PPE Correctly: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.
-
Wash Hands Thoroughly: Immediately after removing PPE, wash your hands with soap and water.[2][6]
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
Caption: Immediate First Aid for this compound Exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek prompt medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][3] Seek medical advice if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[1][2]
Spill Cleanup Protocol
For small spills, laboratory personnel with appropriate training and PPE can proceed with the following steps. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel and Secure the Area: Notify others in the vicinity of the spill. Restrict access to the area.
-
Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, a lab coat, and respiratory protection.
-
Contain the Spill: Use a dry, inert absorbent material such as sand, clay, or vermiculite to cover the spill.[2][7] Do not use combustible materials like sawdust.[7]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][8] Avoid generating dust.[1] A wet method or a vacuum cleaner with a HEPA filter can be used to minimize dust.[1]
-
Decontaminate the Area: Clean the spill area with a detergent solution and wipe dry.[9]
-
Dispose of Waste: All contaminated materials, including absorbent, PPE, and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.[9]
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and its containers is a critical final step in its lifecycle management.
-
Unused Product: Unused or waste this compound should be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including empty containers, weighing paper, gloves, and spill cleanup debris, must be collected in a clearly labeled hazardous waste container.[3][9]
-
Consult Regulations: Adhere strictly to your institution's and local, state, and federal regulations for hazardous waste disposal.[2][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more efficient research environment.
References
- 3-AMINOPHENOL EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, April 20).
- Safety Data Sheet: 3-Aminophenol - Carl ROTH. (n.d.).
- 3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.).
- 3-AMINO PHENOL - Suvchem Laboratory Chemicals. (n.d.).
- This compound | CAS#:51-81-0 | Chemsrc. (2025, August 25).
- CHEMICAL SPILL PROCEDURES. (n.d.).
- Cleaning up a spill | Compliance and Risk Management - Kent State University. (n.d.).
- How to Handle Chemical Spills - Penn State Extension. (2022, June 30).
Sources
- 1. echemi.com [echemi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. Buy this compound | 51-81-0 [smolecule.com]
- 7. extension.psu.edu [extension.psu.edu]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
